Chelidonic acid monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJAKSEIQOKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-94-7 | |
| Record name | Chelidonic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery, Isolation, and Scientific Significance of Chelidonic Acid Monohydrate from Chelidonium majus
This technical guide provides a comprehensive overview of chelidonic acid monohydrate, a bioactive γ-pyrone derived from the greater celandine plant, Chelidonium majus. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, modern isolation protocols, biosynthetic origins, and the significant pharmacological activities of this promising natural product.
Historical Context and Discovery
The journey of chelidonic acid from a botanical curiosity to a molecule of significant scientific interest began in the 19th century. In 1839, Joseph M. A. Probst first identified this unique compound within extracts of Chelidonium majus[1]. This initial discovery was followed by the first detailed study of the acid in 1846 by Joseph Udo Lerch, who further characterized its properties[1]. These pioneering efforts, conducted before the advent of modern spectroscopic and chromatographic techniques, laid the groundwork for over a century of research into the chemistry and pharmacology of this fascinating heterocyclic organic acid[1].
Chelidonium majus, a perennial herb in the Papaveraceae family, has a long history of use in traditional European and Asian medicine, often for ailments of the skin and digestive system[2]. The plant is characterized by its vibrant yellow-orange latex, which is a rich source of various bioactive compounds, including a wide array of isoquinoline alkaloids alongside chelidonic acid[1][3].
Biosynthesis of Chelidonic Acid in Chelidonium majus
Chelidonic acid is a secondary metabolite, and understanding its biosynthesis provides insight into its accumulation in Chelidonium majus. The formation of chelidonic acid is an elegant example of how plants utilize primary metabolites to construct complex chemical scaffolds. The biosynthesis of this γ-pyrone involves the condensation of a three-carbon unit and a four-carbon unit derived from primary metabolism. Isotopic labeling studies have indicated that glucose, ribose, and carbon dioxide are effective precursors, suggesting a pathway linked to the photosynthetic reduction cycle. Notably, aromatic amino acids and acetate have been shown to be poor precursors, ruling out several common biosynthetic routes to cyclic compounds.
The proposed biosynthetic pathway begins with precursors from the pentose phosphate pathway and glycolysis. Specifically, a C4 fragment from the pentose phosphate pool condenses with phosphoenolpyruvate (PEP), a key intermediate in glycolysis. This is followed by a series of reactions including dehydration, dehydrogenation, ring closure, and decarboxylation to yield the final chelidonic acid structure.
Caption: Proposed biosynthetic pathway of chelidonic acid.
Isolation and Purification of this compound
The successful isolation of chelidonic acid from Chelidonium majus is a multi-step process that requires careful optimization of extraction and purification parameters. The choice of methodology is dictated by the desired purity and scale of the final product.
Rationale Behind Experimental Choices in Extraction and Purification
Understanding the purpose of each step in the isolation process is crucial for troubleshooting and optimization.
-
Solvent Selection: The choice of solvent is paramount for efficient extraction. Polar solvents like ethanol and methanol are often employed due to the polar nature of chelidonic acid. The addition of water to the organic solvent can enhance the extraction of more polar compounds. The principle of "like dissolves like" governs this selection; the polar carboxyl and ketone groups of chelidonic acid make it more soluble in polar solvents.
-
pH Adjustment: The acidity or basicity of the extraction medium can significantly impact the solubility and stability of the target compound. Chelidonic acid, being an acidic compound, is more soluble in its salt form at higher pH values. Conversely, it will precipitate out of the solution at a lower pH. This property is often exploited during purification.
-
Temperature Control: Higher temperatures generally increase the solubility of compounds and the efficiency of extraction. However, excessively high temperatures can lead to the degradation of thermolabile compounds. Therefore, a balance must be struck to maximize yield without compromising the integrity of the chelidonic acid.
-
Chromatographic Techniques: Column chromatography is a powerful tool for separating chelidonic acid from other phytochemicals in the crude extract. The choice of stationary phase (e.g., silica gel, polyamide) and mobile phase (a solvent or mixture of solvents) is critical. For polar compounds like chelidonic acid, a polar stationary phase is often used with a mobile phase of increasing polarity to elute the compounds based on their affinity for the stationary phase.
-
Recrystallization: This is a final purification step that relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure chelidonic acid is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the chelidonic acid decreases, and it crystallizes out, leaving the impurities in the solution.
Detailed Experimental Protocol for Isolation
The following protocol is a synthesized and optimized procedure for the isolation of this compound from the aerial parts of Chelidonium majus.
Materials:
-
Dried and powdered aerial parts of Chelidonium majus
-
80% Methanol (MeOH)
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Glassware (beakers, flasks, separating funnel)
Step-by-Step Methodology:
-
Extraction:
-
Macerate 100 g of dried, powdered Chelidonium majus aerial parts in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring. The high methanol concentration ensures the efficient extraction of chelidonic acid and other polar to moderately polar compounds.
-
Filter the mixture through a Büchner funnel. The solid plant material is known as the marc.
-
Re-extract the marc twice more with 500 mL of 80% methanol for 24 hours each time to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 500 mL of distilled water.
-
Adjust the pH of the aqueous solution to approximately 9-10 with 2M NaOH. This converts the acidic chelidonic acid into its more water-soluble salt form.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate (3 x 500 mL) in a separating funnel to remove less polar and neutral compounds, such as many of the alkaloids. The chelidonate salt will remain in the aqueous phase.
-
Collect the aqueous phase and carefully acidify it to a pH of 1-2 with concentrated HCl. This will protonate the chelidonate, causing the less water-soluble chelidonic acid to precipitate.
-
Cool the acidified solution in an ice bath for at least one hour to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold distilled water to remove any remaining water-soluble impurities.
-
-
Silica Gel Column Chromatography:
-
Dry the precipitate and dissolve it in a minimal amount of methanol.
-
Prepare a silica gel column packed in a hexane:ethyl acetate gradient.
-
Load the dissolved sample onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in hexane. Start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing chelidonic acid.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the solid obtained from column chromatography in a minimal amount of hot water or a methanol-water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the needle-like crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Workflow for the isolation of chelidonic acid.
Comparison of Extraction Methods
While the detailed protocol above describes a robust method for obtaining pure chelidonic acid, other extraction techniques can be employed, each with its own advantages and disadvantages.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal specialized equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. The solvent is repeatedly vaporized and condensed over the plant material. | More efficient than maceration, requires less solvent in the long run. | Can degrade heat-sensitive compounds, requires specialized glassware. |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times, increased efficiency, can be performed at lower temperatures. | Requires an ultrasonic bath or probe, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, leading to rapid extraction. | Very fast, highly efficient, reduced solvent consumption. | Requires a specialized microwave extractor, potential for uneven heating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, yields very pure extracts, solvent is easily removed. | High initial equipment cost, may not be efficient for highly polar compounds like chelidonic acid without a co-solvent. |
Pharmacological Significance and Mechanism of Action
Chelidonic acid has garnered significant attention for its diverse pharmacological activities, with its anti-inflammatory properties being particularly well-documented.
Overview of Biological Activities
| Biological Activity | Description |
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It also suppresses the activation of key inflammatory mediators like NF-κB and caspase-1.[4][5] |
| Antimicrobial | Shows activity against various bacteria and fungi. |
| Anticancer | Has demonstrated cytotoxic effects against certain cancer cell lines. |
| Analgesic | Exhibits mild pain-relieving properties. |
| CNS Sedative | Has a calming effect on the central nervous system. |
Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of chelidonic acid is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines.
In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory signal (e.g., a pathogen-associated molecular pattern or a pro-inflammatory cytokine), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, such as those for IL-6 and TNF-α.
Chelidonic acid has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[6] This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory genes. Additionally, chelidonic acid has been found to inhibit the activation of caspase-1, another important mediator of inflammation.[4][5]
Caption: Chelidonic acid's inhibition of the NF-κB pathway.
Conclusion
This compound, a historically significant natural product from Chelidonium majus, continues to be a molecule of great interest to the scientific community. Its unique γ-pyrone structure, biosynthesized from primary metabolites, and its potent pharmacological activities, particularly its anti-inflammatory effects via the inhibition of the NF-κB pathway, make it a promising candidate for further drug development. The methodologies for its isolation and purification have evolved from classical chemical techniques to more advanced chromatographic and spectroscopic methods, allowing for the efficient production of high-purity material for research. This guide provides a solid foundation for researchers and drug development professionals to understand and harness the therapeutic potential of this remarkable compound.
References
-
Henschke, H. (1888). Ueber einige Alkaloide aus Chelidonium majus. Archiv der Pharmazie, 226(15-16), 618-641. [Link]
-
Kim, D. S., Kim, S. J., Kim, M. C., Jeon, Y. D., Um, J. Y., & Hong, S. H. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & pharmaceutical bulletin, 35(5), 666-671. [Link]
-
Lee, Y. C., Kim, S. H., Roh, S. S., Choi, Y. J., & Lee, J. C. (2007). Suppressive effect of Chelidonium majus methanol extract in knee joint, collagen-induced arthritis in mice. Journal of ethnopharmacology, 111(3), 618-623. [Link]
-
Li, W., Liu, Y., Su, M., Wu, J., Zhang, Y., & Wang, Q. (2017). Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells. Phytotherapy Research, 31(12), 1937-1944. [Link]
-
Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian journal of biochemistry, 49(4), 412-416. [Link]
-
Mishra, A., & Sharma, A. K. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Natural Product Communications, 13(12), 1934578X1801301230. [Link]
-
Probst, J. M. A. (1839). Beschreibung und Darstellungsweise einiger bei der Analyse des Chelidonium majus neu aufgefundenen Stoffe. Annalen der Pharmacie, 29(2), 113-131. [Link]
-
Shin, H. J., Kim, H. L., Kim, S. J., Chung, W. S., Kim, S. S., & Um, J. Y. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and immunotoxicology, 33(4), 614-619. [Link]
-
Singh, R., & Kumar, S. (2022). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]
-
Wikipedia contributors. (2023). Chelidonic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, L., Wang, Y., & Yang, B. (2018). Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264. 7 macrophages. Biomedicine & Pharmacotherapy, 107, 1151-1159. [Link]
-
Zielińska, S., Matkowski, A., & Grynkiewicz, G. (2018). Greater Celandine's Ups and Downs—21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in pharmacology, 9, 299. [Link]
-
European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. [Link]
-
Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction. Journal of Agricultural Science and Technology, 19(1), 199-210. [Link]
-
Petruczynik, A., Waksmundzka-Hajnos, M., Michniowski, T., Plech, T., Tuzimski, T., Szewczyk, K., Wianowska, D., & Dawidowicz, A. L. (2008). (PDF) Qualitative and quantitative determination of main alkaloids of Chelidonium majus L. using thin-layer chromatographic—densitometric method. ResearchGate. [Link]
-
Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S., Kon-Kow, C., ... & Martins, N. (2021). (PDF) The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Chelidonic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Zare, H., Gholizadeh, M., & Ganjali, M. R. (2023). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. MDPI. [Link]
-
Zielińska, S., Jezierska-Domaradzka, A., Wójciak-Kosior, M., Sowa, I., & Matkowski, A. (2018). Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in pharmacology, 9, 299. [Link]
-
Aakash Institute. (n.d.). Solvent Extraction. Aakash Institute. [Link]
-
Cole-Parmer. (2018). 3 Easy Steps for Safe Solvent Extraction. Cole-Parmer Blog. [Link]
-
Naghiu, A., Furtuna, F. P., & Olah, N. K. (2025). CHEMICAL CHARACTERIZATION AND DETERGENT POTENTIAL OF CHELIDONIUM MAJUS EXTRACTS. ResearchGate. [Link]
-
Sharifi-Rad, J., Quispe, C., Butnariu, M., Rotiu, G. D., Dima, L., Al-Shwyeh, H. A., ... & Martins, N. (2021). (PDF) The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. ResearchGate. [Link]
-
Singh, R., & Kumar, S. (2022). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. [Link]
-
Makieieva, N., Kupka, T., Spaleniak, G., Korchowiec, J., Rachiy, B., Lis, T., ... & Korchowiec, B. (2022). (PDF) Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]
-
Mondal, J., Panigrahi, A. K., & Khuda-Bukhsh, A. R. (2015). Chelidonium majus L.(Greater celandine)–A Review on its Phytochemical and Therapeutic Perspectives. Journal of Pharmacognosy and Phytochemistry, 3(6). [Link]
-
Varghese, E., Busselberg, D., & Samuel, S. M. (2023). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. MDPI. [Link]
-
Zhang, L., Wang, Y., & Yang, B. (2018). Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264. 7 macrophages. Biomedicine & Pharmacotherapy, 107, 1151-1159. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Biosynthesis, and Therapeutic Potential of Chelidonic Acid Beyond Celandine
Abstract
Chelidonic acid, a γ-pyrone dicarboxylic acid, has emerged as a molecule of significant interest to the pharmaceutical and scientific communities. Historically associated with Greater Celandine (Chelidonium majus), its diverse pharmacological profile, including anti-inflammatory, neuroprotective, and immunomodulatory activities, necessitates a broader exploration of its natural availability. This technical guide provides a comprehensive overview of the natural sources of chelidonic acid beyond celandine, with a focus on their identification, and the methodologies for extraction and characterization. Furthermore, we delve into the current understanding of its biosynthetic pathway and explore its promising therapeutic applications, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Rising Profile of a Versatile Phytochemical
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a heterocyclic organic compound that forms the structural backbone for a variety of bioactive molecules.[1] While its presence in Chelidonium majus has been known for over a century, recent research has unveiled a wider distribution in the plant kingdom and a spectrum of pharmacological effects that position it as a promising scaffold for novel therapeutic agents.[2][3] Its ability to modulate key signaling pathways involved in inflammation and neurotransmission underscores its potential in addressing a range of pathological conditions, from neurodegenerative diseases to allergic disorders.[4][5][6]
This guide moves beyond the traditional association with celandine to provide an in-depth analysis of alternative, and potentially more abundant or sustainable, natural sources of this valuable compound. We will dissect the methodologies required to isolate and purify chelidonic acid, explore its biochemical synthesis in plants, and critically evaluate its therapeutic promise.
Natural Occurrence of Chelidonic Acid Beyond Chelidonium majus
While Chelidonium majus remains a well-documented source, a survey of botanical diversity reveals other significant reservoirs of chelidonic acid.[7] These alternative sources are crucial for ensuring a sustainable supply for research and potential commercialization, mitigating reliance on a single plant species.
The Asparagales Order: A Hotspot for Chelidonic Acid
Phylogenetic studies have identified the order Asparagales as a significant repository of chelidonic acid.[1] Within this diverse order, two families, in particular, stand out:
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Asphodelaceae: This family, which includes the well-known genus Aloe, is a promising area for bioprospecting. While comprehensive quantitative data across the family is still emerging, the presence of chelidonic acid has been noted.[8]
-
Agavoideae: This subfamily, which includes genera like Agave and Yucca, also contains species that produce chelidonic acid.[9][10] Given the economic importance of some of these plants, their waste streams could represent a valuable source of this compound.
Saussurea controversa: A High-Yielding Source
One of the most significant discoveries in recent years is the identification of Saussurea controversa, a member of the Asteraceae family, as a potent source of chelidonic acid. Studies have reported a remarkable yield of 122 mg of chelidonic acid per gram of plant extract, making it a highly attractive alternative to celandine.[7]
Other Documented Plant Sources
Beyond these major families, chelidonic acid has been identified in other, seemingly unrelated, plant species, suggesting a more widespread, albeit less concentrated, distribution. Notably, its presence has been reported in Zea mays (maize).
Microbial Sources: An Emerging Frontier
The exploration of microbial sources for high-value plant secondary metabolites is a rapidly advancing field. Endophytic fungi, which reside within plant tissues, are known to produce a diverse array of bioactive compounds, sometimes mirroring the chemistry of their host.[11] Research into the endophytic fungi of Chelidonium majus has been initiated to determine if they can be cultured to produce chelidonic acid independently of the host plant.[12][13][14] While conclusive evidence of high-yield production is still pending, this avenue holds considerable promise for sustainable and scalable production through fermentation. Currently, there is a lack of substantial evidence for bacterial production of chelidonic acid.[15]
Quantitative Overview of Natural Sources
The concentration of chelidonic acid can vary significantly between species and even within different tissues of the same plant. The following table summarizes the currently available quantitative data.
| Plant Species | Family | Plant Part | Reported Yield | Reference(s) |
| Saussurea controversa | Asteraceae | Leaves | 122 mg/g of extract | [7] |
| Chelidonium majus | Papaveraceae | Whole Plant | Varies | [15][16] |
| Leucojum aestivum | Amaryllidaceae | Cell Culture | Detected | [4] |
Note: This table is not exhaustive and represents currently available data. Further quantitative studies are needed for a more complete picture.
Methodologies for Extraction, Isolation, and Characterization
The successful isolation of chelidonic acid from plant matrices requires a systematic approach, beginning with efficient extraction and followed by robust purification and characterization techniques. The choice of methodology is dictated by the source material and the desired purity of the final product.
General Principles of Extraction
As an organic acid, the extraction of chelidonic acid is governed by its polarity and solubility. General methods for extracting organic acids from plant material often involve:
-
Solvent Selection: Polar solvents such as methanol, ethanol, or water are typically employed. Acidification of the solvent can enhance the extraction of acidic compounds.[17][18]
-
Extraction Technique: Maceration, Soxhlet extraction, and ultrasound-assisted extraction are common methods. The choice depends on the scale of extraction and the lability of the compound.[8]
-
Initial Purification: An initial acid-base extraction can be employed to separate acidic compounds from neutral and basic components of the crude extract.[19]
Detailed Protocol: Isolation from Saussurea controversa
This protocol is based on the successful isolation of chelidonic acid from the leaves of Saussurea controversa.[7]
Step 1: Extraction
-
Air-dry the leaves of Saussurea controversa.
-
Macerate the dried plant material in 40% ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction three times at 80°C for 1 hour each.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.
-
Dry the aqueous residue to yield the crude extract.
Step 2: Initial Fractionation
-
Dissolve the dried extract in water. A white precipitate, which is a calcium complex of chelidonic acid, will form.
-
Separate the precipitate by filtration.
-
Wash the precipitate with water.
-
The aqueous solution can be further subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to isolate other compounds.
Step 3: Purification by Column Chromatography
-
Dissolve the precipitate (calcium chelidonate) in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto a polyamide column.
-
Elute the column with a gradient of ethanol in water, starting from 5% and gradually increasing to 50%.
-
Collect the fractions and monitor for the presence of chelidonic acid using an appropriate analytical technique (e.g., TLC or HPLC).
-
Combine the fractions containing pure chelidonic acid.
Step 4: Recrystallization (for High Purity)
-
Dissolve the isolated chelidonic acid in hot methanol.
-
Add concentrated hydrochloric acid to the methanolic solution.
-
Allow the solution to cool slowly. Chelidonic acid will crystallize as fine needles.
-
Collect the crystals by filtration and dry them.
Analytical Characterization
Unequivocal identification and quantification of chelidonic acid rely on a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the method of choice for the quantification of chelidonic acid in plant extracts. A reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier (e.g., methanol or acetonitrile) typically provides good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the isolated compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.
Biosynthesis of Chelidonic Acid
The biosynthesis of γ-pyrones, including chelidonic acid, in plants is a complex process that is not yet fully elucidated. However, tracer studies have provided significant insights into the metabolic precursors and the general pathway.[20] The formation of the γ-pyrone ring is believed to proceed through a pathway involving intermediates from both the pentose phosphate pathway and glycolysis.[3][4][14][21]
Current evidence suggests a biosynthetic route that involves the condensation of phosphoenolpyruvate (PEP), a key intermediate in glycolysis, with a pentose phosphate.[4] This is followed by a series of reactions including dehydration, dehydrogenation, and ring closure to form the pyran ring. A final decarboxylation step leads to the formation of chelidonic acid.
The specific enzymes catalyzing each of these steps are still under investigation. Identifying and characterizing these enzymes will be crucial for future metabolic engineering efforts to enhance chelidonic acid production in plants or microbial hosts.
Pharmacological Activities and Therapeutic Potential
Chelidonic acid exhibits a remarkable range of biological activities, making it a highly attractive candidate for drug development.[3][4][11] Its therapeutic potential spans several key areas:
Anti-inflammatory and Immunomodulatory Effects
Chelidonic acid has demonstrated potent anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7] It also affects mast cell degranulation, a key event in allergic responses.[6] These immunomodulatory effects suggest its potential use in the treatment of inflammatory and allergic conditions.
Neuroprotective and Neuromodulatory Activities
One of the most promising areas of chelidonic acid research is its effects on the central nervous system. It is a known inhibitor of glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[2] By modulating GABAergic neurotransmission, chelidonic acid may have applications in neurological and psychiatric disorders. Furthermore, studies have shown its potential to up-regulate Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity, suggesting a role in combating neurodegenerative diseases.[1][5][22]
Other Reported Activities
In addition to its anti-inflammatory and neuroprotective effects, chelidonic acid has been reported to possess a range of other biological activities, including:
-
Antimicrobial and antiviral properties. [7]
-
Analgesic effects. [3]
-
Osteogenic properties, particularly in the form of its calcium salt, suggesting potential applications in bone regeneration.[3]
Future Perspectives and Conclusion
Chelidonic acid represents a compelling natural product with significant therapeutic potential. The identification of high-yielding alternative sources like Saussurea controversa and the exploration of the Asparagales order open up new avenues for its sustainable production. The elucidation of its biosynthetic pathway will be a critical next step, paving the way for metabolic engineering approaches to further enhance yields.
For drug development professionals, chelidonic acid offers a versatile scaffold for the design of novel therapeutics targeting a range of diseases characterized by inflammation and neuronal dysfunction. Further preclinical and clinical studies are warranted to fully realize the therapeutic promise of this remarkable molecule. This guide provides a foundational resource to stimulate and support these future research and development endeavors.
References
-
Shen, Z. W., Fisinger, U., Poulev, A., Eisenreich, W., Werner, I., Pleiner, E., Bacher, A., & Zenk, M. H. (2000). Tracer studies with 13C-labeled carbohydrates in cultured plant cells. Retrobiosynthetic analysis of chelidonic acid biosynthesis. Phytochemistry, 53(1), 41-50. [Link]
-
von der Mosel, A., & Zenk, M. H. (1991). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. European Journal of Biochemistry, 195(2), 323-328. [Link]
-
. (n.d.). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies. BenchChem.
-
Miroshnichenko, L. A., Polyakova, T. Y., Avdeeva, E. Y., Krivoshchekov, S. V., Khlusov, I. A., & Belousov, M. V. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 8-16. [Link]
-
Kyllingsbæk, A. (1984). Determination of organic acids in plant material. Acta Agriculturae Scandinavica, 34(2), 175-180. [Link]
-
Jeong, H. J., Yang, S. Y., Kim, H. Y., Kim, N. R., Jang, J. B., & Kim, H. M. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental biology and medicine (Maywood, N.J.), 241(14), 1559–1567. [Link]
-
Marchut-Mikolajczyk, O., Drozdzynski, P., & Antczak, T. (2017). Endophytes isolated from Chelidonium majus and their abilities for biosurfactant production. Journal of Plant Physiology & Pathology, 5(2). [Link]
-
Strobel, G., & Daisy, B. (2003). Bioprospecting for microbial endophytes and their natural products. Microbiology and molecular biology reviews : MMBR, 67(4), 491–502. [Link]
- Oh, H. A., Kim, H. M., & Jeong, H. J. (2011). Beneficial effects of chelidonic acid on a model of allergic rhinitis. International immunopharmacology, 11(1), 39–45.
-
Wikipedia. (2023, December 1). Chelidonic acid. [Link]
-
Nawrot, J., & Goździcka-Józefiak, A. (2015). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages. Journal of Agricultural Science and Technology, 17(5), 1373-1384. [Link]
-
Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian journal of biochemistry, 49(4), 412–416. [Link]
-
Gałązka, A., Gawryjołek, K., Grządziel, J., & Frąc, M. (2021). Isolation and characterization of bacterial endophytes of Chelidonium majus L. Polish Journal of Microbiology, 70(3), 359-367. [Link]
-
Kowalczyk, M., Pecio, Ł., Stochmal, A., & Oleszek, W. (2011). Qualitative and quantitative analysis of steroidal saponins in crude extract and bark powder of Yucca schidigera Roezl. Journal of agricultural and food chemistry, 59(15), 8058–8064. [Link]
-
LibreTexts Chemistry. (2023, October 30). Liquid/Liquid Extraction. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines : AJTCAM, 8(1), 1–10. [Link]
-
Kyllingsbæk, A. (1984). Determination of organic acids in plant material. Acta Agriculturae Scandinavica, 34(2), 175-180. [Link]
- Wink, M. (2008). Plant secondary metabolism: diversity, function and its evolution.
- Google Patents. (n.d.).
-
Pourmazaheri, H., Ghanavi, J., Abdolshahi, R., & Asghari, J. (2015). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction. Journal of Agricultural Science and Technology, 17(5), 1373-1384. [Link]
-
Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]
-
Santos-Zea, L., Leal-Díaz, A. M., Cortés-Ceballos, E., & Gutiérrez-Uribe, J. A. (2021). Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential. Molecules (Basel, Switzerland), 26(22), 6848. [Link]
-
Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]
-
Jiang, N., Zhang, L., Shi, M., Li, X., & Zhang, J. (2020). Chemical Constituents, Antimicrobial Activity, and Food Preservative Characteristics of Aloe vera Gel. Agronomy, 9(12), 831. [Link]
-
Adugna, M., & Taddese, S. (2020). Antibacterial Activity and Phytochemical Components of Leaf Extracts of Agave americana. Journal of evidence-based integrative medicine, 25, 2515690X20968132. [Link]
-
Mandal, A., & Das, S. (2022). RETRACTED ARTICLE: Barbaloin: an amazing chemical from the 'wonder plant' with multidimensional pharmacological attributes. Naunyn-Schmiedeberg's archives of pharmacology, 395(11), 1315–1338. [Link]
-
Dippe, M., & Wessjohann, L. A. (2024). Enzymatic one-step synthesis of natural 2-pyrones and new-to-nature derivatives from coenzyme A esters. Journal of biotechnology, 387, 12-20. [Link]
-
Singh, D. K., Gulati, K., & Ray, A. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. International immunopharmacology, 40, 229–234. [Link]
-
Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]
-
Davis, S. C., Kuzminsky, E., & Yan, J. (2016). Tissue Composition of Agave americana L. Yields Greater Carbohydrates From Enzymatic Hydrolysis Than Advanced Bioenergy Crops. Frontiers in plant science, 7, 1198. [Link]
-
Kang, M. C., Kim, S. Y., Kim, Y. T., & Kim, E. A. (2017). Main anthraquinone components in Aloe vera and their inhibitory effects on the formation of advanced glycation end-products. Food science and biotechnology, 26(4), 1127–1133. [Link]
-
Okibe, N., & Johnson, D. B. (2004). Production of Glycolic Acid by Chemolithotrophic Iron- and Sulfur-Oxidizing Bacteria and Its Role in Delineating and Sustaining Acidophilic Sulfide Mineral-Oxidizing Consortia. Applied and environmental microbiology, 70(3), 1675–1681. [Link]
-
Maazoun, A., Arnao, M. B., & Bagues, M. (2019). Phytochemical content (mean ± SD) of Agave americana leaf extract. ResearchGate. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, T. (2020). Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis. Molecules (Basel, Switzerland), 25(17), 3843. [Link]
-
Davis, S. C., & Borland, A. M. (2022). Agave americana: Characteristics and Potential Breeding Priorities. Plants (Basel, Switzerland), 11(17), 2279. [Link]
-
Kowalczyk, M., Pecio, Ł., Stochmal, A., & Oleszek, W. (2011). Qualitative and Quantitative Analysis of Steroidal Saponins in Crude Extract and Bark Powder of Yucca schidigera Roezl. Journal of agricultural and food chemistry, 59(15), 8058–8064. [Link]
-
Van Lanen, S. G., & Zachman, C. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. Journal of natural products, 86(4), 1018–1027. [Link]
-
Battersby, A. R., & McDonald, E. (1979). Biosynthesis of porphyrins and corrins. Accounts of chemical research, 12(1), 14–22. [Link]
-
Kim, H. E., & Ahn, S. J. (2021). Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans. Scientific reports, 11(1), 18880. [Link]
Sources
- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 2. Plant Pathogenic Fungi: A Treasure Trove of Bioactive γ-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 4. Tracer studies with 13C-labeled carbohydrates in cultured plant cells. Retrobiosynthetic analysis of chelidonic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biosynthesis of α-pyrones | Semantic Scholar [semanticscholar.org]
- 6. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review on the phytochemistry and toxicological profiles of Aloe vera and Aloe ferox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical profiles and classification of Agave syrups using 1H‐NMR and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plant associated fungal endophytes as a source of natural bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scitechnol.com [scitechnol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Production of Glycolic Acid by Chemolithotrophic Iron- and Sulfur-Oxidizing Bacteria and Its Role in Delineating and Sustaining Acidophilic Sulfide Mineral-Oxidizing Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Soil-Applied Metabolic Modulators on the Accumulation of Specialized Metabolites in Chelidonium majus L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [drs.nio.res.in]
- 18. LC-ESI/MS-Phytochemical Profiling with Antioxidant, Antibacterial, Antifungal, Antiviral and In Silico Pharmacological Properties of Algerian Asphodelus tenuifolius (Cav.) Organic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Comprehensive Review on the Medicinal Plants from the Genus Asphodelus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Chelidonic Acid in Plants: A Technical Guide to a Unique γ-Pyrone Pathway
Abstract
Chelidonic acid, a γ-pyrone dicarboxylic acid, is a plant secondary metabolite of significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-viral, and neuroprotective properties.[1] Despite its potential as a therapeutic scaffold, the precise biosynthetic pathway leading to its formation in plants has remained partially obscure for decades. This technical guide synthesizes the current understanding of chelidonic acid biosynthesis, moving from foundational isotopic labeling studies to the prevailing hypothesis involving the condensation of key precursors from primary metabolism. We provide a detailed examination of the proposed pathway, discuss the requisite experimental methodologies for its full elucidation, and offer protocols for the extraction, purification, and analysis of chelidonic acid. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of this unique metabolic route.
Introduction: The Enigma of a Plant-Derived γ-Pyrone
Secondary metabolites in plants represent a vast and complex chemical space, evolved for defense, signaling, and environmental interaction.[2] Among these, compounds featuring a γ-pyrone ring are notable for their biological activities. Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a prime example, found predominantly in plant species such as Greater Celandine (Chelidonium majus) and various members of the Narcissus genus.[1][3]
Historically, the biosynthesis of γ-pyrones in nature is often associated with polyketide pathways. However, early investigations into chelidonic acid's origins quickly revealed a different, more unusual route. This guide will deconstruct the evidence that has shaped our current understanding and outline the technical approaches required to definitively map this pathway and harness it for biotechnological applications.
Elucidating the Pathway: From Isotopic Tracers to a C3 + C4 Hypothesis
The foundational work in deciphering the chelidonic acid pathway relied on isotopic labeling experiments, a classic technique to trace the metabolic fate of precursor molecules.[4] These studies, primarily conducted on Chelidonium majus, were crucial in narrowing down the potential metabolic starting points.
Foundational Labeling Studies
The experimental design is conceptually straightforward: introduce a radioactively labeled potential precursor into the plant system and, after a suitable incubation period, isolate the target molecule (chelidonic acid) and determine the location and extent of radiolabel incorporation.
Key Findings from Isotopic Labeling:
-
Poor Precursors: Administration of radioactive phenylalanine, tyrosine, pyruvate, aspartate, and acetate resulted in poor incorporation into the chelidonic acid structure.[3] This was a pivotal finding, as it effectively ruled out several common biosynthetic routes:
-
Aromatic Amino Acids: Lack of incorporation from phenylalanine and tyrosine indicated the pathway does not proceed via the shikimate pathway, a common route for aromatic compounds.
-
Krebs Cycle & Polyketides: The failure of pyruvate and acetate to act as efficient precursors suggested that the pathway is not directly fed by the Krebs cycle nor does it follow a typical polyketide synthase (PKS) mechanism, which uses acetyl-CoA and malonyl-CoA as building blocks.[3]
-
-
Good Precursors: In contrast, radioactive glucose, ribose, and carbon dioxide were efficiently incorporated into chelidonic acid.[3] This pointed towards primary photosynthetic metabolism as the ultimate source of the carbon backbone.
The distribution of radioactivity from these successful precursors led to the initial hypothesis that chelidonic acid arises from the condensation of a three-carbon (C3) unit with a four-carbon (C4) unit , both derived from the photosynthetic reduction cycle.[3]
Experimental Protocol: Isotopic Labeling for Pathway Elucidation
This protocol provides a generalized workflow for conducting isotopic labeling studies in plants to trace the biosynthesis of a target secondary metabolite.
-
Preparation of Labeled Precursor:
-
Obtain a high-purity, radio-labeled precursor (e.g., [U-¹⁴C]-Glucose) with a known specific activity.
-
Prepare a sterile aqueous solution of the labeled precursor at a suitable concentration. The concentration must be high enough to ensure uptake and incorporation but low enough to avoid toxicity.[4]
-
-
Administration to Plant System:
-
Select healthy, actively growing plants (e.g., Chelidonium majus in the flowering stage).
-
Choose an appropriate administration method:
-
Stem Feeding: Excise a portion of the stem and immerse the cut end in the labeled precursor solution.[4] This is effective for systemic distribution.
-
Root Feeding: Grow plants hydroponically and introduce the labeled precursor into the nutrient solution.[4]
-
Direct Injection: For plants with hollow stems or large petioles, directly inject the solution into the plant tissue.[4]
-
-
-
Incubation:
-
Maintain the plant under controlled growth conditions (light, temperature, humidity) for a period sufficient for metabolism and biosynthesis to occur (typically 24-72 hours).
-
-
Harvesting and Extraction:
-
Harvest the relevant plant tissues (e.g., leaves, stems).
-
Perform a thorough extraction to isolate the crude mixture of metabolites. A detailed protocol for chelidonic acid extraction is provided in Section 4.
-
-
Purification and Analysis:
-
Purify the target compound (chelidonic acid) from the crude extract using chromatographic techniques (see Section 4).
-
Confirm the identity and purity of the isolated compound using analytical methods like HPLC and Mass Spectrometry.[5][6]
-
Quantify the amount of radioactivity in the purified sample using liquid scintillation counting.
-
Calculate the specific incorporation of the label to determine the efficiency of the precursor.
-
-
Degradation Studies (Optional but Recommended):
-
To pinpoint the location of the label within the chelidonic acid molecule, perform chemical degradation reactions to break the molecule into smaller, identifiable fragments.
-
Measure the radioactivity of each fragment to map the carbon flow from the precursor to the final product.
-
The Modern Hypothesis: Condensation of PEP and a Pentose Phosphate
While the C3 + C4 model provided a solid foundation, subsequent research, particularly with cell suspension cultures of Leucojum aestivum (Summer Snowflake), has refined this hypothesis.[7] The currently proposed pathway involves the condensation of phosphoenolpyruvate (PEP) , a key C3 intermediate from glycolysis, with a pentose phosphate , a C5 product of the pentose phosphate pathway (PPP).[7]
This reaction is followed by a series of transformations, including cyclization and oxidative steps, that facilitate the loss of one carbon atom from the pentose precursor, ultimately yielding the C7 dicarboxylic acid structure of chelidonic acid.[7]
Proposed Biosynthetic Pathway
The precise intermediates and enzymes in this pathway are not yet definitively characterized. However, based on known biochemical reactions, a plausible sequence can be postulated.
Caption: Proposed biosynthesis of chelidonic acid from primary metabolites.
This proposed pathway elegantly connects the findings of the earlier labeling studies. Both PEP and pentose phosphates are direct products of glucose and ribose metabolism, explaining their efficiency as precursors. The pathway involves a C3 (PEP) and a C5 (pentose phosphate) unit, which, after the loss of one carbon, results in the C7 chelidonic acid backbone, aligning with the deduced C3 + C4 condensation model (where the C4 unit would be derived from the C5 precursor).
The Search for a Key Enzyme: A Role for Aldolase?
A critical unanswered question is the identity of the enzyme catalyzing the initial condensation of PEP and the pentose phosphate. One candidate class of enzymes is the aldolases . For instance, 4-hydroxy-4-methyl-2-oxoglutarate aldolase catalyzes the cleavage of its substrate into two molecules of pyruvate, a reaction mechanistically related to the proposed condensation.[8][9] While this specific enzyme is involved in bacterial degradation pathways, it demonstrates the catalytic potential for C-C bond formation and cleavage involving similar keto-acid structures.[10] Identifying a plant-based aldolase or a novel condensing enzyme with specificity for PEP and a pentose phosphate is a key goal for future research.
Methodologies for Pathway Characterization and Validation
Moving from a hypothetical pathway to a fully characterized one requires a multi-faceted experimental approach that combines modern 'omics' techniques with classical biochemical methods.
Extraction and Purification of Chelidonic Acid
A prerequisite for any analytical or characterization work is the efficient isolation of pure chelidonic acid from plant material.
Protocol: Extraction and Purification from Chelidonium majus
-
Plant Material: Harvest fresh aerial parts of C. majus. Dry the material in a convection oven at 40-50°C to a constant weight and grind it into a fine powder.
-
Initial Extraction:
-
Macerate 100 g of the dried plant powder in 1 L of 80% methanol.
-
Perform the extraction three times at room temperature with agitation for 24 hours each.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.[1]
-
-
Acid-Base Fractionation:
-
Dissolve the aqueous residue in 500 mL of 1 M HCl.
-
A precipitate may form, which can be separated by filtration. The acidic aqueous solution contains chelidonic acid.
-
Wash the aqueous solution sequentially with chloroform (3 x 200 mL) to remove non-polar compounds.
-
-
Isolation of Calcium Chelatone:
-
Neutralize the acidic aqueous solution with a saturated solution of calcium hydroxide (Ca(OH)₂).
-
A white precipitate of the calcium salt of chelidonic acid will form.
-
Collect the precipitate by filtration and wash with deionized water.
-
-
Liberation and Purification:
-
Suspend the calcium salt in water and acidify with 1 M HCl until the precipitate dissolves.
-
The solution now contains free chelidonic acid.
-
For final purification, perform recrystallization. Dissolve the crude chelidonic acid in hot methanol, add concentrated HCl (3:1 v/v methanol to HCl), and allow to cool. Pure chelidonic acid will crystallize as fine needles.[1]
-
Alternatively, use column chromatography (e.g., polyamide or silica gel) for purification.[1]
-
Analytical Techniques
Quantitative and qualitative analysis is essential for confirming the presence of chelidonic acid and for metabolic profiling studies.
| Analytical Technique | Principle | Application in Chelidonic Acid Research |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of chelidonic acid in plant extracts; purity assessment. Often coupled with UV/VIS (photodiode array) detectors.[5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis for identification based on mass-to-charge ratio and fragmentation patterns. | Confident identification of chelidonic acid and putative biosynthetic intermediates in complex mixtures.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate the chemical structure of a molecule. | Unambiguous structural confirmation of isolated chelidonic acid and any novel intermediates.[12] |
Modern Approaches for Gene and Enzyme Discovery
Identifying the specific genes and enzymes responsible for chelidonic acid biosynthesis requires integrating transcriptomics, proteomics, and functional genomics.
Caption: A modern workflow for identifying biosynthetic genes.
-
Comparative Transcriptomics: Sequence the transcriptomes (all expressed genes) of high-producing plants (like C. majus) and compare them to non-producing or low-producing species. Genes that are highly expressed only in the producing species are potential candidates.
-
Co-expression Analysis: Within a producing plant, identify genes whose expression patterns correlate strongly with the accumulation of chelidonic acid across different tissues, developmental stages, or in response to elicitors.[3] Biosynthetic genes for a specific pathway are often co-regulated.
-
Candidate Gene Selection: From the co-expression data, prioritize candidate genes based on their predicted function (e.g., aldolases, cyclases, oxidoreductases).
-
Functional Characterization:
-
Heterologous Expression: Clone the candidate genes and express them in a heterologous host like E. coli or yeast to produce the recombinant enzyme.[13]
-
Enzyme Assays: Purify the recombinant enzyme and test its activity in vitro by providing the hypothesized substrates (e.g., PEP and ribose-5-phosphate) and analyzing for product formation using LC-MS.[10][14]
-
In Planta Validation: Use techniques like CRISPR/Cas9 or RNAi to silence the candidate gene in the native plant. A resulting decrease or loss of chelidonic acid production would provide strong evidence for the gene's role in the pathway.
-
Conclusion and Future Outlook
The biosynthesis of chelidonic acid represents a fascinating, non-canonical pathway for γ-pyrone formation in plants. While foundational isotopic labeling studies successfully identified primary metabolic precursors and ruled out common pathways, the specific enzymatic steps remain to be fully elucidated. The prevailing hypothesis points to a condensation of phosphoenolpyruvate and a pentose phosphate, a route that is biochemically plausible but requires definitive proof.
For researchers and drug development professionals, a complete understanding of this pathway is paramount. It opens the door to metabolic engineering strategies in microbial or plant systems for the sustainable, high-yield production of chelidonic acid and its derivatives. The next frontier in this field lies in applying modern 'omics' and synthetic biology tools to identify the elusive genes and enzymes that construct this unique natural product. The methodologies and protocols outlined in this guide provide a comprehensive framework for undertaking this exciting scientific challenge.
References
-
Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian Journal of Biochemistry, 49(4), 412–416. [Link]
-
Malcolm, M. J., & Gear, J. R. (1971). The Biosynthesis of Chelidonic Acid. Canadian Journal of Biochemistry. [Link]
-
ResearchGate. (n.d.). Scheme of the biosynthesis of chelidonic acid by Malcolm[15]. [Link]
-
Hassan, S., et al. (2023). From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches. National Institutes of Health. [Link]
-
ResearchGate. (2016). Biotechnology of Plant Secondary Metabolism: Methods and Protocols. [Link]
-
Grienke, U., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. National Institutes of Health. [Link]
-
SlideShare. (2018). Biosynthesis of secondary metabolites in plants. [Link]
-
Wikipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]
-
Pourmazaheri, H., et al. (2017). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages. Tarbiat Modares University. [Link]
-
ResearchGate. (2023). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction. [Link]
-
Radek, M., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]
-
MtoZ Biolabs. (n.d.). Enzyme Isolation, Purification, and Characterization. [Link]
-
Longdom Publishing. (n.d.). Characterization, Quality Assessment and Purification Techniques for Enzymes. [Link]
-
Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. [Link]
-
Mazurkewich, S., & Seah, S. Y. K. (2016). Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1. PLOS One. [Link]
-
MtoZ Biolabs. (n.d.). Isolation, Purification, and Characterization of Enzymes. [Link]
-
Manjasetty, B. A., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608–36615. [Link]
Sources
- 1. Phenolic Acids and Amaryllidaceae Alkaloids Profiles in Leucojum aestivum L. In Vitro Plants Grown under Different Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic one-step synthesis of natural 2-pyrones and new-to-nature derivatives from coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 9. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]
- 10. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
- 14. Galanthamine production by Leucojum aestivum cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of isotopically labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Chelidonic acid monohydrate
An In-Depth Technical Guide to the Chemical and Physical Properties of Chelidonic Acid Monohydrate
Abstract: Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has emerged as a molecule of significant interest for researchers in pharmacology and drug development. Its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, underscore its potential as a therapeutic agent and a scaffold for novel drug design.[1][2][3] This guide provides a comprehensive technical overview of this compound, focusing on its core chemical and physical properties, analytical characterization, and practical methodologies for its synthesis and isolation. Designed for scientists and drug development professionals, this document synthesizes foundational data with field-proven insights to facilitate its application in research and development.
Core Molecular and Physical Characteristics
Understanding the fundamental properties of a compound is the bedrock of its application in any research endeavor. This compound is the hydrated form of 4-oxo-4H-pyran-2,6-dicarboxylic acid. The presence of a water molecule within its crystal lattice influences its stability, solubility, and handling characteristics compared to its anhydrous form.
Molecular Structure and Identification
The molecular structure consists of a γ-pyrone ring substituted with two carboxylic acid groups at the C2 and C6 positions. This arrangement is crucial for its chemical reactivity and its ability to chelate metal ions.
-
IUPAC Name: 4-oxopyran-2,6-dicarboxylic acid;hydrate
-
Synonyms: 4-Oxo-4H-pyran-2,6-dicarboxylic Acid Monohydrate, Jervasic Acid[4][5]
-
CAS Number: 6003-94-7
-
Molecular Formula: C₇H₆O₇
-
InChI Key: KJZJAKSEIQOKAK-UHFFFAOYSA-N
The planarity of the pyranone ring and the disposition of the carboxylic acid groups have been confirmed through X-ray crystallography. Studies on its methanol solvate reveal a layered crystal structure held together by a network of hydrogen bonds involving the carboxylic acid groups, the pyrone carbonyl, and the solvent molecules.[6][7] This intricate H-bonding is distinct from the typical dimers seen in other dicarboxylic acids and is a key determinant of its solid-state properties.[7]
Physicochemical Properties
The physicochemical data are critical for designing experimental protocols, from dissolution for in vitro assays to formulation development.
| Property | Value | Source(s) |
| Molecular Weight | 202.12 g/mol | |
| Appearance | White to light yellow/beige crystalline powder | [4][8] |
| Melting Point | ~265 °C (with decomposition) | [4] |
| Water Content | 8.5% to 9.5% | |
| Solubility | Sparingly soluble in water. Soluble in hot water. Soluble in DMSO (~1 mg/mL). For aqueous buffers, initial dissolution in DMSO is recommended, followed by dilution. | [9][10] |
-
Expert Insight: The decomposition at the melting point indicates thermal lability. For any process requiring heating, such as drying or certain chemical reactions, it is advisable to perform a thermogravimetric analysis (TGA) to precisely determine the dehydration temperature and the onset of decomposition. The anhydrous form can be obtained by drying, first at 100°C for two hours, followed by heating to 160°C to a constant weight.[9]
Synthesis and Natural Sourcing
Chelidonic acid can be obtained through chemical synthesis or extraction from natural sources. The choice of method depends on the required scale, purity, and available resources.
Chemical Synthesis: The Claisen Condensation Approach
A well-established method for synthesizing chelidonic acid is the Claisen condensation of diethyl oxalate and acetone, followed by cyclization.[11][12] This method provides a reliable route to high-purity material independent of natural source variability.
Caption: Workflow for the synthesis of Chelidonic Acid.
-
Preparation of Sodium Ethoxide: Dissolve sodium metal in high-grade absolute ethanol to prepare the sodium ethoxide solution.
-
Condensation: In a three-necked flask equipped with a stirrer and reflux condenser, cool half of the sodium ethoxide solution until solidification begins. Add a mixture of dry acetone and ethyl oxalate at once and begin stirring.
-
Reaction Progression: As the reaction proceeds (indicated by heat evolution and color change), add the second half of the hot sodium ethoxide solution along with more ethyl oxalate. The mixture will become a solid mass.
-
Alcohol Removal: Heat the flask in an oil bath at 110°C to distill off approximately 150 cc of alcohol.
-
Hydrolysis: Cool the reaction mixture and treat the resulting sodium derivative with a mixture of concentrated hydrochloric acid and cracked ice.
-
Cyclization: The resulting acetone diethyloxalate is refluxed with concentrated HCl on a steam bath for about 20 hours to facilitate cyclization.
-
Isolation: After cooling, the hydrated chelidonic acid precipitates and is collected by filtration, washed with ice water, and dried.[11]
Extraction from Natural Sources
Chelidonic acid is found in several plant species, most notably Greater Celandine (Chelidonium majus) and Saussurea controversa.[3][13] Extraction from these sources offers a "green chemistry" alternative to synthesis.
-
Extraction: Macerate 600 g of air-dried plant material with 6000 mL of 40% ethanol. Perform the extraction three times at 80°C for 1 hour each.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.
-
Initial Fractionation: Dissolve the dried extract in water. A white precipitate, containing a calcium complex of chelidonic acid, will form. Separate this precipitate by filtration.
-
Purification via Column Chromatography: Dissolve the relevant fractions and perform column chromatography using a polyamide stationary phase. Elute with an ethanol/water gradient (increasing water content from 5% to 50%) to isolate the pure chelidonic acid.
-
Recrystallization (Optional): For enhanced purity, dissolve the isolated compound in hot methanol and add concentrated HCl (3:1 v/v methanol:HCl). Cooling the solution will yield needle-like crystals of chelidonic acid.[3]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound. A multi-technique approach provides a comprehensive characterization.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The FTIR spectrum is a powerful tool for identifying key functional groups. The spectrum of this compound will exhibit characteristic absorptions for the O-H stretch of the carboxylic acids and water, the C=O stretch of the pyrone ring and carboxylic acids, and C=C and C-O stretches within the heterocyclic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It will show a singlet for the two equivalent vinyl protons on the pyran ring and a broad signal for the acidic protons of the carboxylic acid groups and the water molecule.[14] The exact chemical shift will depend on the solvent used.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (pyrone and carboxylic acids), the vinyl carbons, and the carbon atoms attached to the ring oxygen, confirming the carbon skeleton.
-
-
UV-Visible (UV-Vis) Spectrophotometry: In a suitable solvent, Chelidonic acid exhibits a maximum absorbance (λmax) in the UV range, typically between 200-400 nm. This property is the basis for its quantification using UV-Vis spectrophotometry.[15]
Chromatographic and Electrophoretic Methods
For quantification in complex matrices, separation-based techniques are superior due to their high specificity.
| Technique | Principle | Advantages | Considerations |
| HPLC | Separation based on polarity using a reversed-phase column. | High specificity, precision (%RSD < 2%), and accuracy (98-102% recovery). Established method for quality control. | Requires specific column and mobile phase optimization. Run time is typically 5-15 minutes. |
| UV-Vis Spectrophotometry | Quantification based on light absorbance at λmax. | Very fast (< 1 minute), simple, and low cost per sample. | Moderate specificity; prone to interference from other compounds that absorb at the same wavelength. Best for pure samples. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency and specificity. Requires minimal sample volume. | Can have lower precision (%RSD < 5%) compared to HPLC. Requires careful buffer pH control. |
Source: Adapted from BenchChem.[15]
-
Solvent Selection: Choose a solvent in which this compound is fully soluble and that is transparent in the expected UV range (e.g., methanol, water, or a buffer).
-
Determine λmax: Prepare a standard solution and scan it across a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve (linearity should be >0.998).
-
Sample Analysis: Prepare the sample solution, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration using the calibration curve equation.[15]
Biological Activity and Mechanism of Action
Chelidonic acid's therapeutic potential stems from its ability to modulate key biological pathways, making it a subject of interest in drug discovery.[16] It exhibits a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective properties.[1][17]
-
Anti-inflammatory Action: It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3]
-
Neuroprotective Effects: Research indicates that chelidonic acid can up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-regulated kinase (ERK), a pathway vital for neuronal survival and plasticity.[3]
Caption: Modulation of key signaling pathways by Chelidonic Acid.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, Chelidonic acid is considered an irritant.
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Conclusion
This compound is a versatile and pharmacologically significant molecule. Its well-defined chemical and physical properties, coupled with established methods for its synthesis, extraction, and analysis, provide a solid foundation for its exploration in drug development. The insights into its crystal structure, spectroscopic signature, and biological mechanisms of action detailed in this guide are intended to empower researchers to confidently and effectively incorporate this promising compound into their scientific workflows.
References
- Miroshnichenko, E., & Zhidkova, E. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
- Harish, K., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
-
Riegel, E. R., & Zwilgmeyer, F. (n.d.). Chelidonic acid. Organic Syntheses Procedure. [Link]
-
Harish, K., et al. (n.d.). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. [Link]
-
Harish, K., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- DeLue, N. R., & Greenfield, H. (1994). Process for preparing chelidonic acid.
-
Makieieva, N., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Structural Chemistry, 33, 2133–2145. [Link]
-
Makieieva, N., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]
-
ChemSynthesis. (2025). Chelidonic acid. ChemSynthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Chelidonic acid. PubChem Compound Database. [Link]
-
FooDB. (2010). Showing Compound Chelidonic acid (FDB007656). FooDB. [Link]
-
ResearchGate. (n.d.). Molecular structure and atom numbering of A chelidonic acid... ResearchGate. [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. 154600250 [thermofisher.com]
- 9. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 10. Showing Compound Chelidonic acid (FDB007656) - FooDB [foodb.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 13. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 14. Chelidonic acid(99-32-1) 1H NMR spectrum [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 17. jddtonline.info [jddtonline.info]
- 18. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Chelidonic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has garnered significant attention for its diverse pharmacological activities.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties, particularly the crystal structure and potential for polymorphism, is paramount for ensuring consistent physicochemical characteristics, bioavailability, and stability. This technical guide provides a comprehensive exploration of the known crystal structure of a chelidonic acid solvate and a detailed framework for investigating the polymorphism of chelidonic acid monohydrate. While a definitive public crystal structure for the monohydrate is not available at the time of this writing, this guide offers the foundational knowledge, experimental protocols, and data interpretation strategies necessary for its comprehensive solid-state characterization.
Introduction: The Significance of Solid-State Chemistry in Drug Development
The crystalline form of an API can profoundly influence its therapeutic efficacy. Different crystal structures, or polymorphs, of the same chemical entity can exhibit distinct solubility, dissolution rates, melting points, and stability profiles.[2] For a molecule like chelidonic acid, which holds therapeutic promise, controlling its solid form is a critical aspect of drug development. Uncontrolled polymorphic transformations can lead to changes in bioavailability and could compromise the safety and effectiveness of the final drug product.
This guide is structured to provide a deep dive into the structural nuances of chelidonic acid and to equip researchers with the necessary tools to investigate its polymorphic landscape. We will begin by examining the known crystal structure of a chelidonic acid solvate to understand its intrinsic molecular conformation and hydrogen bonding capabilities. Subsequently, we will outline a systematic approach to polymorph screening and characterization for this compound, integrating key analytical techniques.
Molecular and Crystal Structure of Chelidonic Acid: A Case Study of the Methanol Solvate
While the crystal structure of this compound is not publicly documented, a detailed analysis of its methanol solvate provides invaluable insights into the molecule's solid-state behavior. A 2022 study elucidated the crystal structure of chelidonic acid methanol solvate, which has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2144108.[1]
Molecular Conformation
In the crystalline state, the chelidonic acid molecule in the methanol solvate deviates from its inherent C2 symmetry.[1] This is a crucial observation, as it demonstrates the molecule's conformational flexibility in response to its crystal packing environment. One of the carboxylic acid groups is rotated by approximately 180° to facilitate the intricate hydrogen bonding network with the solvent molecules.[1] This highlights that the energetic landscape of different conformers is accessible and that various packing arrangements, potentially leading to polymorphism, are plausible.
Hydrogen Bonding and Crystal Packing
The crystal structure of the methanol solvate is characterized by a layered arrangement held together by a network of hydrogen bonds.[1] Notably, the typical carboxylic acid dimers are not observed. Instead, a chain of chelidonic acid molecules is formed through hydrogen bonds between a carboxylic acid group of one molecule and the carbonyl group at the C4 position of a neighboring molecule.[1]
The methanol molecules play a critical bridging role, connecting these layers of chelidonic acid.[1] This intricate hydrogen bonding scheme is a key determinant of the crystal's stability and properties. For this compound, it is expected that water molecules would play a similar, if not more complex, role in mediating the crystal packing.
Investigating the Polymorphism of this compound: A Strategic Approach
A systematic polymorph screen is essential to identify all accessible crystalline forms of this compound and to determine their thermodynamic relationships.
Polymorph Screening Workflow
The objective of a polymorph screen is to induce crystallization under a wide array of conditions to access different kinetic and thermodynamic crystal forms.[3]
Diagram: Polymorph Screening Workflow for this compound
Caption: A systematic workflow for the polymorph screening of this compound.
Experimental Protocols
-
Slow Cooling Crystallization:
-
Prepare a saturated solution of this compound in a selected solvent (e.g., water, ethanol/water mixtures) at an elevated temperature (e.g., 60 °C).
-
Allow the solution to cool slowly to room temperature, and then further to 4 °C.
-
Isolate the resulting crystals by filtration and dry under ambient conditions. Causality: Slow cooling allows the system to approach thermodynamic equilibrium, favoring the formation of the most stable polymorph.
-
-
Fast Cooling (Crash Cooling):
-
Prepare a saturated solution at an elevated temperature.
-
Rapidly cool the solution in an ice bath.
-
Isolate the crystals immediately. Causality: Rapid cooling traps kinetically favored, often metastable, polymorphs.
-
-
Solvent Evaporation:
-
Prepare solutions in a range of solvents with different polarities and boiling points.
-
Allow the solvent to evaporate slowly under ambient conditions or in a fume hood. Causality: Different solvent-solute interactions at the growing crystal face can lead to different packing arrangements.
-
-
Slurry Conversion:
-
Suspend a mixture of known crystalline forms (or the initial form) in a solvent in which it is sparingly soluble.
-
Stir the slurry at a constant temperature for an extended period (days to weeks).
-
Periodically sample the solid phase and analyze by PXRD. Causality: This method helps to determine the most stable form at a given temperature, as metastable forms will dissolve and recrystallize into the more stable form.
-
Physicochemical Characterization Techniques
A multi-technique approach is crucial for the unambiguous identification and characterization of polymorphs.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[4]
-
Protocol:
-
Gently grind the crystalline sample to a fine powder to minimize preferred orientation.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source.
-
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on phase transitions, melting points, and the presence of water or solvent molecules.[5][6]
-
Protocol (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. Endotherms typically represent melting or desolvation, while exotherms can indicate crystallization or decomposition.
-
-
Protocol (TGA):
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Monitor the weight loss as a function of temperature. For this compound, a weight loss corresponding to one mole of water would be expected.
-
Table 1: Expected Thermal Data for this compound
| Parameter | Expected Observation | Significance |
| TGA Weight Loss | ~8.9% | Confirms the presence of one water molecule per chelidonic acid molecule. |
| DSC Endotherm (Dehydration) | Typically below 150 °C | Indicates the temperature at which the monohydrate converts to an anhydrous form. |
| DSC Endotherm (Melting) | Sharp peak | The melting point of the anhydrous form. Different polymorphs will have different melting points. |
Vibrational Spectroscopy: Raman and FT-IR
Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are sensitive to the molecular environment and can differentiate polymorphs based on subtle shifts in vibrational modes.
-
Protocol (Raman):
-
Place a small amount of the crystalline sample on a microscope slide.
-
Acquire the Raman spectrum using a suitable laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
Pay close attention to the low-frequency (lattice vibration) region, which is often highly sensitive to crystal packing differences.
-
Data Interpretation and Stability Relationships
The collected data must be synthesized to understand the relationships between the identified forms.
Diagram: Thermodynamic Relationships Between Polymorphs
Caption: Illustration of monotropic and enantiotropic relationships between polymorphs.
By combining solubility data and DSC results, the thermodynamic relationship between polymorphs can be established. A monotropic system has one stable form at all temperatures below the melting point, while an enantiotropic system has different stable forms in different temperature ranges.
Conclusion
A thorough investigation of the crystal structure and polymorphism of this compound is a critical, non-negotiable step in its development as a pharmaceutical agent. While the definitive crystal structure of the monohydrate remains to be published, the detailed analysis of its methanol solvate provides a strong foundation for understanding its solid-state behavior. By employing a systematic polymorph screening strategy and a suite of complementary analytical techniques as outlined in this guide, researchers can confidently identify, characterize, and select the optimal crystalline form of this compound for further development. This ensures the creation of a safe, stable, and efficacious drug product.
References
-
Makieieva, N., Kupka, T., Spaleniak, G., Rahmonov, O., Marek, A., Błażytko, A., ... & Książek, M. (2022). Experimental and theoretical characterization of chelidonic acid structure. Structural Chemistry, 33(6), 2133-2145. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]
-
Wikipedia. (2023). Chelidonic acid. Retrieved from [Link]
-
Photonics Spectra. (2008). Raman Spectroscopy Analysis of Polymorphs. Retrieved from [Link]
-
CrystecPharma. (n.d.). Polymorph Study. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
-
LBT Scientific. (n.d.). Raman Spectroscopy and Polymorphism. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
-
Lucideon. (n.d.). Thermal Analysis of Materials using TGA, TMA and DSC. Retrieved from [Link]
-
Edinburgh Instruments. (2024). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Polymorph screening in pharmaceutical development. Retrieved from [Link]
-
Alvarez, A. J., Singh, A., & Myerson, A. S. (2011). Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method. Crystal Growth & Design, 11(11), 4791-4799. Retrieved from [Link]
-
Price, S. L. (2014). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 18(3), 399-410. Retrieved from [Link]
-
Chen, J., & Zhang, H. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Crystal Growth & Design, 22(12), 7546-7565. Retrieved from [Link]
-
Tsioptsias, C., Salifoglou, A., Georgiadis, K. E., Kyriakouli, K., Ritzoulis, C., Tsivintzelis, I., & Panayiotou, C. (2025). Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. Molecules, 30(8), 1732. Retrieved from [Link]
-
Shah, B., Kakumanu, V. K., & Bansal, A. K. (2006). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. AAPS PharmSciTech, 7(4), E1-E9. Retrieved from [Link]
- Hilfiker, R. (Ed.). (2006). Polymorphism in the Pharmaceutical Industry. John Wiley & Sons.
-
Peng, C., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495-4501. Retrieved from [Link]
-
Hasan, H. M. U., Ahmad, G., Aslam, I., & Iqbal, J. (2025). Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy. Metallurgical and Materials Engineering, 31(5), 878-893. Retrieved from [Link]
-
Hossain, M. A., & Saha, A. (2010). Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 532-540. Retrieved from [Link]
-
Anderson, J. C., & Probert, M. R. (2017). Polymorphism and flexibility of six-porphyrin nanorings in the solid state. Chemical Communications, 53(88), 12016-12019. Retrieved from [Link]
- Alexander, R. (2008). Raman Spectroscopy and Polymorphism. Spectroscopy, 23(4), 34-40.
-
The Eurofins CDMO. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]
-
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
-
The Italian Association of Chemical Engineering. (n.d.). Polymorph Screening Technology by Controlling Crystallization. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphs, Regulations, Crystallization, and Solid-State Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid State Characterizations of Pharmaceutical Hydrates. Retrieved from [Link]
-
PubMed. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. Retrieved from [Link]
-
PubMed Central. (2014). Cardiolipin's propensity for phase transition and its reorganization by dynamin-related protein 1 form a basis for mitochondrial membrane fission. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Retrieved from [Link]
-
MDPI. (2025). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]
-
MDPI. (n.d.). Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing chelidonic acid.
-
University of Thi-Qar. (n.d.). Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds. Retrieved from [Link]
-
Ohio Wesleyan University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 4-Oxo-4H-pyran-2,6-dicarboxylicacid. Retrieved from [Link]
-
Wikimedia Commons. (2013). File:4-oxo-4H-pyran-2,6-dicarboxylic acid.svg. Retrieved from [Link]
-
GSRS. (n.d.). CHELIDONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative determination of famotidine polymorphs: X-ray powder diffractometric and Raman spectrometric study. Retrieved from [Link]
-
Jilin Zhongke Kechen Technology Co., Ltd. (n.d.). YSZC10318. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-4H-pyran-2,6-dicarboxylicacid | CAS 99-32-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Chelidonic Acid Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of Chelidonic Acid Monohydrate. Moving beyond mere procedural outlines, this guide explains the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and purity assessment.
Introduction: The Analytical Imperative for this compound
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, serves as a valuable building block in organic synthesis and has garnered interest for its biological activities.[1][2] Its hydrated form, this compound (C₇H₆O₇), is the common commercially available substance.[3] For professionals in drug discovery and chemical research, unambiguous structural confirmation and purity verification are paramount. Spectroscopic analysis provides the definitive molecular "fingerprint" required to meet these rigorous standards.
This guide details the integrated application of NMR, IR, and MS, demonstrating how these techniques synergize to provide a complete and irrefutable characterization of the molecule's identity and structure.
Caption: Molecular Structure and Key Properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
¹H NMR Spectroscopy
Expertise & Experience: The Causality Behind the Method
¹H NMR reveals the number of distinct proton environments and their connectivity. For this compound, the molecular symmetry dictates a simple spectrum. The two vinyl protons (H-3 and H-5) are chemically equivalent, as are the two carboxylic acid protons. The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar analyte and its residual proton signal (around 2.50 ppm) typically does not obscure signals of interest.[4] Unlike deuterium oxide (D₂O), it allows for the observation of exchangeable protons from the carboxylic acid and the water of hydration, which appear as broad singlets.
Trustworthiness: A Self-Validating Protocol
A robust protocol ensures reproducibility and accuracy. The concentration must be sufficient for a good signal-to-noise ratio without causing solubility issues or line broadening.[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Weigh 5-10 mg of this compound into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the vial until the solid is completely dissolved. A homogeneous solution is crucial for high-quality spectra.[4][5]
-
Filtration (If Necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[5][6]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. The presence of the broad carboxylic acid and water peaks serves as an internal validation of the sample's nature.
Caption: Workflow for ¹H NMR Sample Preparation and Analysis.
Authoritative Grounding: Expected Spectral Data
The resulting spectrum is expected to show three distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Singlet (s) | 2H | Vinyl protons (H-3, H-5) |
| ~13.0-15.0 | Broad Singlet (br s) | 2H | Carboxylic acid protons (-COOH) |
| ~3.3-3.5 | Broad Singlet (br s) | 2H | Water of hydration (H₂O) |
| Note: Chemical shifts are approximate and can vary based on concentration and instrumentation. Data is predicted based on typical values for similar functional groups and available spectral data.[7][8] |
¹³C NMR Spectroscopy
Expertise & Experience: The Causality Behind the Method
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the symmetry of chelidonic acid, only four distinct carbon signals are expected. The low natural abundance of the ¹³C isotope necessitates using a more concentrated sample or a longer acquisition time compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]
Trustworthiness: A Self-Validating Protocol
The protocol is similar to that for ¹H NMR, with an emphasis on achieving a higher sample concentration to ensure all expected carbon signals, particularly the quaternary carbons, are clearly observed.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Weigh 20-50 mg of this compound into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ and vortex until fully dissolved.
-
Transfer: Transfer the clear, homogeneous solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
Caption: Workflow for ¹³C NMR Sample Preparation and Analysis.
Authoritative Grounding: Expected Spectral Data
The spectrum will provide a clear carbon fingerprint of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | Ketone carbonyl (C-4) |
| ~160-165 | Carboxylic acid carbonyl (-COOH) |
| ~150-155 | Olefinic/Ether carbon (C-2, C-6) |
| ~115-120 | Olefinic carbon (C-3, C-5) |
| Note: Chemical shifts are approximate. Data is predicted based on available spectral information.[9] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: The Causality Behind the Method
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[10] For this compound, we expect to see characteristic absorptions for the O-H bonds (from both the carboxylic acid and water), the C=O bonds (ketone and carboxylic acid), and the C=C and C-O bonds within the pyrone ring.
For solid samples, several preparation methods exist, including KBr pellets, Nujol mulls, and Attenuated Total Reflectance (ATR).[11][12] The KBr pellet method, while requiring careful preparation, yields a clean spectrum without interference from a mulling agent.[13][14] It involves intimately mixing the sample with IR-transparent potassium bromide and pressing it into a transparent disk.
Trustworthiness: A Self-Validating Protocol
Proper sample preparation is key to obtaining a high-quality, interpretable IR spectrum. The KBr must be perfectly dry to avoid a large, interfering O-H band from absorbed water, and the sample must be ground to a fine powder to minimize light scattering.[14]
Experimental Protocol: IR (KBr Pellet Method)
-
Grinding: Place ~1-2 mg of this compound and ~100-200 mg of dry, spectroscopic grade KBr into an agate mortar.[13]
-
Mixing: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.
Authoritative Grounding: Expected Spectral Data
The IR spectrum provides direct evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 2500 (broad) | O-H stretch | Carboxylic Acid and H₂O |
| ~1740 - 1720 | C=O stretch | Carboxylic Acid |
| ~1660 - 1640 | C=O stretch | γ-Pyrone Ketone |
| ~1620 - 1600 | C=C stretch | Ring Alkene |
| ~1250 - 1200 | C-O stretch | Ring Ether |
| Note: Wavenumbers are approximate. Data is predicted based on typical values and available spectra.[15][16] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: The Causality Behind the Method
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns.[17] Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like chelidonic acid, as it is a "soft" ionization technique that typically keeps the molecule intact.[18] The analysis is often coupled with liquid chromatography (LC-MS) for sample introduction and purification.
We can expect to observe the molecular ion in either positive mode ([M+H]⁺) or negative mode ([M-H]⁻). For chelidonic acid (anhydrous mass 184.10), this would be m/z 185 or m/z 183, respectively. The water of hydration is typically lost in the process. A key diagnostic fragmentation is the sequential loss of carbon dioxide (CO₂, 44 Da) from the two carboxylic acid groups, a characteristic behavior of dicarboxylic acids.[19]
Trustworthiness: A Self-Validating Protocol
Sample preparation for MS requires creating a dilute, particle-free solution in a volatile solvent system to ensure efficient ionization and prevent contamination of the instrument.[20][21]
Experimental Protocol: LC-MS (ESI)
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL using a mixture of water and methanol or acetonitrile, often containing a small amount of formic acid (0.1%) to aid protonation in positive mode.[20]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[21]
-
Analysis: Inject the sample into the LC-MS system. The mass spectrometer will be set to scan for the expected mass range in either positive or negative ion mode.
Caption: Workflow for LC-MS Sample Preparation and Analysis.
Authoritative Grounding: Expected Mass Spectrometry Data
The mass spectrum confirms the molecular weight and provides structural clues.
| Ionization Mode | m/z (Daltons) | Assignment |
| ESI (+) | 185.0 | [M+H]⁺ (Anhydrous) |
| ESI (+) | 141.0 | [M+H - CO₂]⁺ |
| ESI (+) | 97.0 | [M+H - 2CO₂]⁺ |
| ESI (-) | 183.0 | [M-H]⁻ (Anhydrous) |
| Note: Fragmentation data based on published spectra.[19] |
Conclusion: A Synergistic Approach to Structural Verification
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound.
-
NMR Spectroscopy defines the precise carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule.
-
IR Spectroscopy offers rapid confirmation of all key functional groups, including the hydroxyl, ketone, and carboxylic acid moieties.
-
Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.
Together, these techniques form a self-validating analytical workflow, ensuring that the material under investigation meets the stringent identity and purity requirements for research, development, and quality control applications.
References
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Slideshare. (2018). Sampling of solids in IR spectroscopy. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 51346158, this compound. [Link]
-
ResearchGate. (2022). Experimental and theoretical characterization of chelidonic acid structure. [Link]
-
Clédoz, S., et al. (2018). Evaluation of sample preparation methods for NMR-based metabolomics of cow milk. PMC. [Link]
-
ResearchGate. ESI(+)–MS/MS spectrum of chelidonic acid (m/z 185.002). [Link]
-
NMR Testing Laboratory. (2015). Organic Acid Archives. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7431, Chelidonic acid. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
Springer. (2022). Experimental and theoretical characterization of chelidonic acid structure. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
ResearchGate. ¹H NMR spectra at different acidities. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
-
ChemRxiv. (2023). Micromolar concentration affinity study on a benchtop NMR spectrometer with secondary 13C labeled hyperpolarized ligands. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000625). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
-
Chauhan, P. S., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. PubMed. [Link]
-
Paraskevaidi, M., et al. (2021). Infrared Spectroscopy: A New Frontier in Hematological Disease Diagnosis. PMC. [Link]
-
Atanasov, A. G., et al. (2023). Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings. MDPI. [Link]
-
Lee, H., et al. (2012). LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma. PubMed. [Link]
-
Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. [Link]
-
Frontiers. (2023). Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices. [Link]
-
Royal Society of Chemistry. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Chelidonic acid(99-32-1) 1H NMR spectrum [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Chelidonic acid(99-32-1) 13C NMR spectrum [chemicalbook.com]
- 10. Infrared Spectroscopy: A New Frontier in Hematological Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Chelidonic acid(99-32-1) IR2 spectrum [chemicalbook.com]
- 16. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. organomation.com [organomation.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
A Technical Guide to the Thermal Stability and Degradation Profile of Chelidonic Acid Monohydrate
Abstract
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid found in plants like Chelidonium majus, has garnered significant interest for its diverse biological activities, including anticancer and antibacterial properties.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical stability is paramount for drug development, formulation, and defining appropriate storage conditions. This technical guide provides an in-depth analysis of the thermal stability and degradation profile of Chelidonic acid monohydrate (CAS: 6003-94-7). We will explore the fundamental principles and practical application of key thermoanalytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and delineate a systematic approach for conducting forced degradation studies in line with regulatory expectations. The causality behind experimental choices is emphasized to provide researchers with a robust framework for their own investigations.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its stability. This compound is typically a light yellow to beige powder.[2][3]
| Property | Value | Source(s) |
| Chemical Name | 4-oxo-4H-pyran-2,6-dicarboxylic acid monohydrate | [4][5] |
| CAS Number | 6003-94-7 | [2][6] |
| Molecular Formula | C₇H₆O₇ | [2][4] |
| Molecular Weight | 202.12 g/mol | [2][5] |
| Melting Point | ~265 °C (Decomposition) | [3][4] |
| Appearance | Light yellow to beige powder | [2][3] |
Thermal Stability Analysis
Thermal analysis techniques are critical for probing the solid-state stability of a drug substance.[7] They measure changes in material properties as a function of temperature, providing insight into phenomena such as dehydration, melting, and decomposition.[8][9] For a hydrated crystalline compound like this compound, a multi-technique approach is necessary to build a complete picture.
Core Techniques: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques. TGA measures changes in mass versus temperature, quantifying mass loss events like dehydration or decomposition.[8] DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic (heat-absorbing) events like melting and exothermic (heat-releasing) events like crystallization or decomposition.[10][11]
Caption: Workflow for Comprehensive Thermal Stability Assessment.
Thermogravimetric Analysis (TGA) Profile
Causality: The primary purpose of running TGA on a hydrated compound is to quantitatively separate the loss of water from the decomposition of the parent molecule. An inert nitrogen atmosphere is crucial to prevent oxidative processes, ensuring the observed mass loss is due to thermal events alone.
Expected Thermogram: A TGA curve for this compound is expected to show two distinct mass loss steps:
-
Dehydration: The initial weight loss at lower temperatures corresponds to the loss of the single water molecule. The theoretical mass loss for one mole of water from this compound (MW = 202.12 g/mol ) is approximately 8.91%.
-
Decomposition: A second, more significant mass loss at higher temperatures signifies the decomposition of the anhydrous Chelidonic acid structure. This often occurs near or concurrently with the melting point.
| Thermal Event | Expected Temperature Range | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| Dehydration | 100 - 250 °C | 8.91% | To be determined |
| Decomposition | > 250 °C | > 50% | To be determined |
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard rate of 10 °C/min is used for initial screening.[12] Slower rates (e.g., 5 °C/min) can be used to improve the resolution of thermal events.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and percentage of mass loss for each step.[13]
Differential Scanning Calorimetry (DSC) Profile
Causality: DSC provides thermodynamic information that TGA cannot. It identifies the temperatures at which physical transitions (like melting) and chemical reactions (like decomposition) occur, and quantifies the energy involved.[14] This is critical for distinguishing between a simple melt and a melt-decomposition event.
Expected Thermogram: The DSC thermogram for this compound is expected to display:
-
Dehydration Endotherm: A broad endothermic peak corresponding to the energy required to remove the water of hydration. This peak should correlate with the first mass loss step observed in TGA.
-
Melting/Decomposition: A sharp endothermic peak around 265 °C, characteristic of melting.[3][4] Due to the molecule's structure, this melting endotherm is likely to be immediately followed by or overlap with an exothermic peak representing thermal decomposition.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is important to contain the water vapor upon dehydration, allowing for accurate measurement of the dehydration endotherm. An empty, sealed pan is used as a reference.[14]
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to approximately 300 °C.
-
-
Data Analysis: Integrate the peaks in the thermogram to determine the onset temperature, peak maximum, and enthalpy (ΔH) for each thermal event.[9]
Degradation Profile and Stability-Indicating Methods
Forced degradation (or stress testing) is a regulatory requirement designed to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods.[15][16] These studies expose the drug to conditions more severe than accelerated stability testing.[17]
Caption: Workflow for Forced Degradation Studies.
Forced Degradation Protocols
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18] If no degradation is observed at initial conditions, the stressor's intensity or duration should be increased.[17]
Protocol: Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve Chelidonic acid in 0.1 M HCl. If no degradation occurs at room temperature after 24-48 hours, reflux the solution at 60-80 °C.[17][19]
-
Base Hydrolysis: Dissolve Chelidonic acid in 0.1 M NaOH. Due to the potential for pyrone ring-opening under alkaline conditions, degradation is expected to be more rapid than in acid.[20] Conduct the initial study at room temperature.
-
Neutral Hydrolysis: Dissolve Chelidonic acid in purified water and heat to 60-80 °C.
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize it (to halt the reaction), and dilute to a suitable concentration for HPLC analysis.
Protocol: Oxidative Degradation
-
Procedure: Dissolve Chelidonic acid in a solution of 3% hydrogen peroxide (H₂O₂).
-
Conditions: Store the solution at room temperature, protected from light.[16]
-
Sample Analysis: Monitor the sample at various time points for degradation via HPLC.
Protocol: Thermal and Photolytic Degradation
-
Thermal (Dry Heat): Expose the solid powder to a temperature determined from TGA/DSC results (e.g., a temperature below the dehydration point and a temperature between dehydration and decomposition) in a calibrated oven.
-
Photostability: Expose the solid powder and a solution of Chelidonic acid to a light source conforming to ICH Q1B guidelines (a combination of UV and visible light). A dark control sample should be stored under the same conditions.[18]
-
Sample Analysis: Dissolve the solid samples and dilute the solution samples for HPLC analysis.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[21][22]
Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: Begin with a gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is chosen to ensure the dicarboxylic acid functional groups are protonated, leading to better peak shape and retention.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in assessing peak purity and identifying the optimal wavelength for quantification.
-
Method Validation: Once the method can separate the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Proposed Degradation Pathways
Based on the chemical structure of Chelidonic acid, two primary degradation pathways under stress conditions can be hypothesized:
-
Thermal Decarboxylation: At elevated temperatures, carboxylic acids are prone to decarboxylation (loss of CO₂). Chelidonic acid could potentially lose one or both carboxyl groups.
-
Hydrolytic Ring Opening: Under basic conditions, the ester-like linkage within the γ-pyrone ring is susceptible to nucleophilic attack by hydroxide ions, leading to the opening of the ring to form a linear, highly functionalized species.[20]
Caption: Hypothesized Degradation Pathways for Chelidonic Acid.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for characterizing the thermal stability and degradation profile of this compound. The combination of TGA and DSC provides a detailed view of its solid-state behavior, identifying a critical two-step process of dehydration followed by decomposition around its melting point of 265 °C. Forced degradation studies are essential for understanding its chemical liabilities, with particular attention required for its susceptibility to base-catalyzed hydrolysis and potential for thermal decarboxylation.
For drug development professionals, these findings underscore the following:
-
Formulation: Anhydrous processing may be preferable to avoid issues with the water of hydration. Excipient compatibility should be thoroughly screened using DSC.[14]
-
Storage: The solid material should be stored in well-sealed containers to protect from humidity. Aqueous solutions should be buffered at a slightly acidic pH (4-7) and protected from light to maximize stability.[20]
-
Manufacturing: Elevated temperatures during processes like milling or drying should be carefully controlled to prevent the onset of decomposition.
The protocols and frameworks presented here provide a robust, scientifically-grounded approach for generating the critical stability data required for the successful development of Chelidonic acid as a therapeutic agent.
References
-
Makieieva, N., Kupka, T., Spaleniak, G., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Journal of Molecular Modeling, 28(8). Retrieved from [Link]
-
Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. Retrieved from [Link]
-
Santamaría, L., et al. (2021). Thermal Stability Characterization of Choline Chloride-Based Deep Eutectic Solvents for CO2 Capture. MDPI. Retrieved from [Link]
-
Nicoletti, M., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51346158, this compound. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
López-García, E. R., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2091. Retrieved from [Link]
-
López-García, E. R., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 31.1: Thermogravimetry. Retrieved from [Link]
-
Mazurek-Wydołkowska, E., et al. (2014). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Jelić, D., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 89. Retrieved from [Link]
-
Lad, M. D., et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Torontech. (n.d.). TGA Thermogravimetric Analyzer. Retrieved from [Link]
-
Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Retrieved from [Link]
-
Stajić, T., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 17(11), 1435. Retrieved from [Link]
-
Wershil, B. K., et al. (1995). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. Journal of Allergy and Clinical Immunology. Retrieved from [Link]
-
Goger, N. G., et al. (2017). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Marmara Pharmaceutical Journal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 6003-94-7 [m.chemicalbook.com]
- 4. This compound | 6003-94-7 [amp.chemicalbook.com]
- 5. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biomedres.us [biomedres.us]
- 22. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
A Comprehensive Technical Guide to the Solubility of Chelidonic Acid Monohydrate in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has attracted significant scientific interest for its diverse pharmacological potential.[1] For researchers in drug discovery and development, a thorough understanding of its solubility characteristics is a critical prerequisite for formulation, analytical method development, and preclinical testing. However, comprehensive quantitative solubility data for chelidonic acid monohydrate in a broad range of organic solvents is not widely available in published literature.
This technical guide serves as a foundational resource for scientists and researchers, providing not only the available solubility data but also the underlying theoretical principles and a detailed, field-proven experimental protocol to generate reliable solubility data in-house. As a Senior Application Scientist, the focus here is on the causality behind experimental choices and the establishment of a self-validating system for solubility determination, empowering researchers to fill the existing data gaps with confidence and precision.
Introduction to this compound
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a structurally unique heterocyclic compound.[1] It is most commonly available as a monohydrate (C₇H₆O₇, M.W. 202.12 g/mol ), which exists as a white to pale yellow crystalline powder.[2][3]
The molecule's structure is key to its behavior in solution. It features:
-
Two carboxylic acid groups (-COOH): These are primary sites for hydrogen bonding (both as donors and acceptors) and deprotonation, making its solubility highly dependent on the pH of the medium.
-
A γ-pyrone core: This includes a ketone group (C=O) and an ether linkage (-O-), both of which can act as hydrogen bond acceptors.
-
A planar structure: The molecule's flat nature influences how it packs in a crystal lattice and interacts with planar solvent molecules.
This combination of functional groups imparts a high degree of polarity to the molecule, which is the primary determinant of its solubility profile.
Theoretical Principles of Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a thermodynamic balance between two main energy considerations:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the chelidonic acid molecules together in the crystal. The monohydrate form has a specific crystal structure involving water molecules, which contributes to this lattice energy.[1][4]
-
Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.
The fundamental principle of "like dissolves like" is a direct consequence of this balance. Solvents that can form strong intermolecular interactions with chelidonic acid will yield a higher solvation energy, favoring dissolution. Given the structure of chelidonic acid, solvents with the following properties are predicted to be most effective:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with both the carboxylic acid groups and the pyrone ring's oxygen atoms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have large dipole moments, enabling strong interactions with the acidic protons and polar regions of the chelidonic acid molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds or dipole-dipole interactions and are therefore expected to be poor solvents for this highly polar compound.
The following diagram illustrates the key molecular interactions that drive the dissolution of chelidonic acid in polar solvents.
Caption: Molecular interactions governing chelidonic acid solubility.
Solubility Profile of this compound
As noted, quantitative data is sparse. The table below summarizes the available information and provides a template for researchers to populate with their own experimental findings. The properties of the solvents are included to aid in the interpretation of results.[5][6][7]
Table 1: Solubility of Chelidonic Acid and Physicochemical Properties of Common Solvents
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Solubility Classification | Quantitative Value (at 25°C) | Citation |
| Water | Polar Protic | 10.2 | 80.1 | Very Soluble | 14.3 g/L (anhydrous form) | [8][9] |
| Methanol | Polar Protic | 5.1 | 32.7 | Expected: Soluble | Data not available | [1][4] |
| Ethanol | Polar Protic | 4.3 | 24.6 | Expected: Soluble | Data not available | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Soluble | ~1 mg/mL (anhydrous form) | [8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Expected: Soluble | Data not available | |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Expected: Soluble to Sparingly Soluble | Data not available | |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Expected: Sparingly Soluble | Data not available | |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Expected: Slightly Soluble | Data not available | |
| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 | Expected: Very Slightly Soluble | Data not available | |
| Toluene | Non-Polar | 2.4 | 2.4 | Expected: Insoluble | Data not available | |
| Hexane | Non-Polar | 0.1 | 1.9 | Expected: Insoluble | Data not available |
Note: The quantitative values for Water and DMSO are for the anhydrous form (CAS 99-32-1) and should be used as an approximation for the monohydrate form.
Standardized Protocol for Experimental Solubility Determination
The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility, providing the most reliable and reproducible results. The following protocol is a comprehensive, self-validating workflow.
Materials and Reagents
-
This compound (CAS: 6003-94-7)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
Equipment
-
Orbital shaker with temperature control
-
Centrifuge (optional, for phase separation)
-
Quantification instrument: HPLC-UV or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Step-by-Step Methodology
-
Preparation of Slurry: Add an excess amount of this compound to a glass vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.
-
Expertise Insight: For a new compound, it is crucial to validate the equilibration time. This is done by taking measurements at multiple time points (e.g., 24, 36, and 48 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, remove the vials and let them stand in a temperature-controlled bath for at least one hour to allow the excess solid to settle. This step minimizes clogging of the filter in the next step.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a solvent-compatible 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane. Filtration must be done quickly to prevent solvent evaporation or temperature changes that could cause precipitation.
-
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a set of known standards.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.
Factors Influencing Solubility & Practical Considerations
-
Impact of Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. For rigorous studies, solubility should be determined at several temperatures to understand its thermodynamic profile (e.g., using a van 't Hoff plot).[10]
-
Compound Stability: It is essential to confirm that chelidonic acid does not degrade in the chosen solvent under the experimental conditions. This can be verified by analyzing the sample via HPLC and checking for the appearance of degradation peaks over the equilibration time.
-
pH (in aqueous or protic systems): As a dicarboxylic acid, the protonation state of chelidonic acid is highly pH-dependent. In buffered aqueous solutions or protic organic solvents, changes in pH will dramatically alter solubility. The fully protonated (neutral) form will have very different solubility from the mono- or di-anionic forms.
-
Crystalline Form (Polymorphism): The solubility value is specific to the crystalline form used (in this case, the monohydrate). Different polymorphs or the anhydrous form will have different crystal lattice energies and thus different solubilities.
Conclusion
While a complete public dataset on the solubility of this compound in organic solvents remains to be established, this guide provides the essential framework for any researcher to generate this critical data. By understanding the underlying physicochemical principles and adhering to a robust, validated experimental protocol like the Shake-Flask method, scientists can confidently determine the solubility profile of this promising compound. This enables informed decisions in formulation development, ensures the accuracy of biological assays, and ultimately accelerates the journey from discovery to application.
References
-
University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Makieieva, N., Kupka, T., Spaleniak, G., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Structural Chemistry, 33, 2133–2145. Retrieved from [Link]
-
Makieieva, N., Kupka, T., Spaleniak, G., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Structural Chemistry, 33. Retrieved from [Link]
-
Alowais, G. G., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Plants, 10(5), 882. Retrieved from [Link]
-
University of Pannonia. (2021, February 5). Dependence of the solubility on temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6003-94-7 [amp.chemicalbook.com]
- 3. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 6. Solvent Physical Properties [people.chem.umass.edu]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 9. Chelidonic acid(99-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
An In-depth Technical Guide to the Safe Handling of Chelidonic Acid Monohydrate for Researchers and Drug Development Professionals
Introduction
Chelidonic acid, a naturally occurring dicarboxylic acid with a γ-pyrone core, is a compound of growing interest within the scientific community.[1][2] Found in various plants, notably Chelidonium majus, it serves as a versatile building block in organic synthesis and has demonstrated a range of intriguing biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] As its application in research and drug development expands, a thorough understanding of its safety profile, toxicity, and proper handling procedures is paramount for ensuring the well-being of laboratory personnel.
This guide provides a comprehensive overview of the safety considerations associated with chelidonic acid monohydrate. Moving beyond a simple recitation of precautionary statements, it delves into the rationale behind recommended procedures, offering practical insights for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The primary hazards associated with this compound are its irritant properties upon direct contact with the skin and eyes, and upon inhalation of its dust particles.[4][5] It is crucial to recognize that while it is not classified for severe acute toxicity, repeated or prolonged exposure without appropriate protective measures can lead to discomfort and potential inflammation.
Toxicological Profile: An Evidence-Based Assessment
While comprehensive toxicological data for this compound remains somewhat limited, available studies in animal models suggest a relatively low level of acute systemic toxicity.
An acute and repeated dose toxicity study conducted in accordance with OECD guidelines 425 and 407, respectively, provides valuable insights. In this study, a single oral dose of 2000 mg/kg of chelidonic acid administered to female Wistar rats did not result in any mortality or observable signs of toxicity over a 14-day observation period.[3] Furthermore, in a 28-day repeated dose study, male and female rats receiving daily doses of 10, 20, and 40 mg/kg of chelidonic acid showed no significant alterations in body weight, hematological parameters, or key markers of liver and kidney function when compared to a control group.[3]
Interestingly, other research has highlighted the potential therapeutic effects of chelidonic acid, such as its ability to mitigate doxorubicin-induced cardiotoxicity in rats.[3][11][12] This underscores the compound's complex biological activity and the importance of context in toxicological assessment.
It is important to note that the absence of extensive toxicity data does not imply the absence of potential harm. The GHS classification as an irritant should be the guiding principle for all handling procedures.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through the consistent use of appropriate engineering controls and Personal Protective Equipment (PPE) is essential when working with this compound.
Engineering Controls
The primary engineering control for handling powdered this compound is to minimize the generation and dispersion of dust. This is best achieved by:
-
Working in a well-ventilated area.
-
Utilizing a local exhaust ventilation system, such as a chemical fume hood, especially when weighing or transferring the powder.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation:[4][13][14][15]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[4][13] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[4][13] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[13]
-
Skin and Body Protection: A laboratory coat is essential to protect street clothing and skin from potential contamination.[4][13]
-
Respiratory Protection: When engineering controls are insufficient to prevent the inhalation of dust, a NIOSH-approved dust respirator should be used.[4][13]
The following diagram illustrates the logical workflow for selecting and using appropriate PPE.
Caption: PPE selection and use workflow for this compound.
Emergency Procedures: First Aid and Spill Response
Preparedness is key to mitigating the consequences of accidental exposure or spills. All laboratory personnel should be familiar with the following procedures.
First Aid Measures
The immediate response to any exposure should be to remove the individual from the source of contamination and provide the following first aid:[4][5][13]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[4][5][16] If skin irritation persists, seek medical advice.[4][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4][5][13] Remove contact lenses if present and easy to do so.[4] If eye irritation persists, seek medical attention.[4][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[4][13] |
Spill Cleanup Protocol
In the event of a spill, the primary objectives are to prevent further dispersal of the material and to decontaminate the area safely.
For small, incidental spills of solid this compound: [17][18][19]
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush for sweeping.
-
Clean the Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Waste: All contaminated materials (paper towels, gloves, etc.) must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
The following diagram outlines the decision-making process and procedural flow for responding to a chemical spill.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemical-label.com [chemical-label.com]
- 10. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 12. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocrick.com [biocrick.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. publications.ashp.org [publications.ashp.org]
- 16. fishersci.com [fishersci.com]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. ccny.cuny.edu [ccny.cuny.edu]
An In-depth Technical Guide on the Pharmacological Profile and Biological Activities of Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid found in plants like Chelidonium majus, has emerged as a molecule of significant pharmacological interest.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile and diverse biological activities of chelidonic acid, with a focus on its underlying molecular mechanisms. Possessing a broad spectrum of effects, including anti-inflammatory, antioxidant, neuroprotective, and oncostatic properties, chelidonic acid presents a promising scaffold for the development of novel therapeutics.[1][4][5][6][7][8] This document will delve into the intricate signaling pathways modulated by this compound, detail established experimental protocols for its investigation, and present quantitative data to support its therapeutic potential.
Introduction: The Chemical and Biological Landscape of Chelidonic Acid
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a heterocyclic organic compound that has been identified in various medicinal plants.[1][9][10] Its unique γ-pyrone structure is central to its biological activities.[11] Historically used in traditional medicine, recent scientific investigations have begun to unravel the molecular basis for its therapeutic effects, revealing a multi-target engagement profile.[4][5][6][7][8] This guide aims to synthesize the current understanding of chelidonic acid's pharmacology, providing a foundation for future research and drug development endeavors.
Pharmacological Profile: A Multi-faceted Molecule
Chelidonic acid exhibits a wide array of pharmacological effects, positioning it as a versatile candidate for addressing various pathological conditions.[1][9]
Anti-inflammatory and Immunomodulatory Activities
A significant body of evidence highlights the potent anti-inflammatory properties of chelidonic acid.[4][5][6][7][8] It effectively downregulates the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4][12] This inhibitory action is crucial in mitigating inflammatory responses in various disease models.
The anti-inflammatory effects are mediated, in part, by the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[4][13] Studies have shown that chelidonic acid can inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[4] Furthermore, it has been demonstrated to inhibit caspase-1 activation, a key component of the inflammasome that processes pro-IL-1β into its active form.[4][13]
In a model of ulcerative colitis, oral administration of chelidonic acid significantly reduced inflammatory mediators like IL-6 and TNF-α in both serum and colonic tissues.[4][14] It also attenuated the upregulation of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), further underscoring its anti-inflammatory potential.[4][14]
Antioxidant and Cytoprotective Effects
Chelidonic acid demonstrates significant antioxidant activity by modulating key signaling pathways and bolstering endogenous antioxidant defenses.[4][5][6][7][8] It effectively mitigates oxidative stress, a key contributor to numerous chronic diseases.
The compound has been shown to enhance the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[4][12][15] Activation of Nrf2 leads to the increased expression of various antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione (GSH), thereby protecting cells from reactive oxygen species (ROS)-induced damage.[4][12] In experimental models, chelidonic acid treatment has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously increasing the activity of these crucial antioxidant enzymes.[4][16][17]
Neuroprotective and Neurotrophic Activities
The neuroprotective effects of chelidonic acid are attributed to its combined antioxidant and anti-inflammatory properties.[4][5][6][7][8][12][15] It has shown promise in models of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.[15]
A key mechanism underlying its neuroprotective action is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[3][18][19] Chelidonic acid has been shown to increase BDNF expression and promote the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream effector of BDNF signaling.[3][12][18][19] This activation of the BDNF/ERK pathway contributes to its neuroprotective and potential antidepressant-like effects.[1][18][19]
In a rat model of paclitaxel-induced peripheral neuropathy, chelidonic acid treatment significantly normalized mechanical allodynia and hyperalgesia, improved nerve conduction velocity, and reduced neuronal damage.[15] These effects were associated with a decrease in inflammatory cytokines and oxidative stress markers in the sciatic nerve.[15]
Oncostatic and Anti-cancer Potential
Emerging evidence suggests that chelidonic acid and its derivatives possess oncostatic properties.[1][9] While research in this area is still developing, initial studies indicate potential anti-proliferative and pro-apoptotic effects in certain cancer cell lines. It is important to distinguish the effects of chelidonic acid from its more extensively studied alkaloid counterpart, chelidonine, which has demonstrated anti-cancer activity through pathways like PI3K/AKT and TLR4/NF-κB.[20][21][22][23][24] Further investigation is required to fully elucidate the specific anti-cancer mechanisms of chelidonic acid itself.
Other Pharmacological Activities
Beyond its primary roles, chelidonic acid has been reported to have a range of other biological effects, including:
-
Analgesic and Sedative Effects : Contributing to its traditional use for pain relief and calming.[1][9]
-
Antimicrobial Activity : Showing inhibitory effects against certain microorganisms.[1][9]
-
Osteogenic Properties : While native chelidonic acid has low osteogenic activity, its ability to form complexes with minerals like calcium makes it a potential delivery system for promoting bone formation.[1][25]
Molecular Mechanisms and Signaling Pathways
The diverse biological activities of chelidonic acid are a consequence of its ability to modulate multiple intracellular signaling pathways.
Modulation of Inflammatory Signaling
Inhibition of NF-κB and Caspase-1
A primary mechanism of chelidonic acid's anti-inflammatory action is through the inhibition of the NF-κB pathway.[4][13] By preventing the translocation of NF-κB to the nucleus, it blocks the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[3][4] Additionally, it suppresses the activation of caspase-1, thereby reducing the production of active IL-1β.[4][13]
Caption: Chelidonic acid inhibits IL-6 production by blocking NF-κB and caspase-1 activation.
Activation of Antioxidant and Neurotrophic Pathways
Upregulation of Nrf2 and BDNF/ERK Signaling
Chelidonic acid promotes cellular defense against oxidative stress by activating the Nrf2 pathway.[4][12][15] This leads to the transcription of antioxidant genes and a reduction in ROS. In the context of neuroprotection, it enhances the BDNF/ERK signaling cascade, which is crucial for neuronal health and plasticity.[3][12][18][19]
Sources
- 1. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 10. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. jddtonline.info [jddtonline.info]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. The therapeutic effect of chelidonic acid on ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chelidonine isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chelidonine selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Chelidonic acid monohydrate synthesis from diethyl oxalate and acetone
An Application Note for the Synthesis of Chelidonic Acid Monohydrate from Diethyl Oxalate and Acetone
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Abstract
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has emerged as a molecule of significant interest in medicinal chemistry and drug development.[1] Its scaffold is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential osteogenic properties.[2][3][4] This application note provides a comprehensive, field-proven guide to the chemical synthesis of this compound. The protocol detailed herein is based on the classic condensation reaction between diethyl oxalate and acetone, a robust and scalable method. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline critical safety considerations, and present the expected outcomes, equipping researchers with the knowledge to confidently replicate this synthesis.
Scientific Principles and Reaction Mechanism
The synthesis of chelidonic acid from diethyl oxalate and acetone is a classic example of a base-catalyzed double Claisen condensation, followed by an acid-catalyzed cyclization and hydrolysis. The overall strategy relies on the differential reactivity of the two carbonyl-containing starting materials.
Causality of Reagent Choice:
-
Diethyl Oxalate: This molecule serves as the electrophilic "acceptor." Crucially, it lacks α-hydrogens and therefore cannot be deprotonated to form an enolate ion under basic conditions.[5] This prevents self-condensation and ensures it reacts only with the nucleophilic partner.
-
Acetone: As a ketone with acidic α-hydrogens, acetone can be readily deprotonated by a strong base to form a nucleophilic enolate ion, which acts as the "donor."[6]
-
Sodium Ethoxide: A strong base is required to generate the acetone enolate in sufficient concentration to initiate the condensation. It is typically prepared in situ from sodium metal and absolute ethanol to ensure anhydrous conditions, which are critical for the success of the reaction.
The Mechanistic Pathway:
-
Enolate Formation: Sodium ethoxide abstracts an α-proton from acetone to form a resonance-stabilized enolate ion.
-
First Claisen Condensation: The acetone enolate performs a nucleophilic attack on one of the ester carbonyls of a diethyl oxalate molecule. The subsequent loss of an ethoxide ion forms an intermediate β-keto ester.
-
Second Claisen Condensation: The α-proton on the other side of the original acetone moiety is now also acidic. A second deprotonation occurs, followed by nucleophilic attack on a second molecule of diethyl oxalate, yielding diethyl acetonedioxalate.
-
Acid-Catalyzed Cyclization & Hydrolysis: The crude diethyl acetonedioxalate is treated with strong acid (e.g., HCl). This protonates the carbonyl oxygens, facilitating an intramolecular cyclization to form the pyran ring. Subsequent heating in the acidic medium hydrolyzes the two ester groups to carboxylic acids, yielding the final product, chelidonic acid.
Caption: Fig. 1: Simplified Reaction Mechanism
Detailed Experimental Protocol
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[7] It is designed to be a self-validating system when followed with precision.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Sodium | 7440-23-5 | Na | 22.99 | 46 g | 2.0 | Cut into small pieces. Handle with extreme care. |
| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 600 mL | - | Must be anhydrous. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | 58 g | 1.0 | Must be dried over CaCl₂ and distilled.[7] |
| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | 310 g | 2.13 | Freshly distilled recommended. |
| Conc. HCl | 7647-01-0 | HCl | 36.46 | 300 mL | - | Specific gravity 1.19. |
| Ice | - | H₂O | 18.02 | ~1 kg | - | Cracked or crushed. |
Equipment
-
3 L three-necked round-bottomed flask
-
1 L round-bottomed flask
-
Mechanical stirrer with a liquid-sealed gland
-
Reflux condenser and distillation setup
-
Calcium chloride drying tubes
-
Oil bath
-
Large beaker (3 L)
-
Büchner funnels (10 cm and 15 cm) and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Fig. 2: Experimental Workflow
Part A: Preparation of Diethyl Acetonedioxalate Sodium Salt
-
Prepare Sodium Ethoxide: In a 1 L round-bottomed flask fitted with a reflux condenser (protected by a CaCl₂ tube), dissolve 46 g (2.0 g-atom) of sodium in 600 mL of absolute ethanol. The addition should be portion-wise and may require gentle heating towards the end to ensure complete dissolution.[7]
-
Setup Reaction Flask: Pour about half of the prepared sodium ethoxide solution into a 3 L three-necked flask equipped with a stirrer and reflux condenser. Allow this portion to cool until solids just begin to appear. Keep the other half of the solution warm.
-
Initial Addition: Add a pre-mixed solution of 58 g (1.0 mole) of dry acetone and 150 g of diethyl oxalate to the cooled ethoxide solution at once and begin vigorous stirring. The reaction is exothermic, and the solution will turn brown.[7]
-
Second Addition: As soon as the mixture shows any sign of turbidity, immediately add the remaining hot sodium ethoxide solution and an additional 160 g of diethyl oxalate.
-
Solidification: Continue stirring. The mixture will become a thick, practically solid mass within approximately 30 minutes.[7]
-
Alcohol Removal: Reconfigure the apparatus for distillation and heat the flask in an oil bath at 110°C until about 150 mL of ethanol has distilled off. This drives the equilibrium towards the product.
-
Isolation: After distillation, cool the flask to 20°C. The solid sodium derivative can be scraped out into a large beaker.
Part B: Hydrolysis, Cyclization, and Purification
-
Acidification: Carefully treat the sodium salt with a mixture of 300 mL of concentrated HCl and 800 g of cracked ice. Crucial: Maintain a low temperature during this step by crushing all lumps to ensure efficient heat transfer. An undue rise in temperature will darken the product and reduce the yield.[7]
-
Isolate Intermediate: Collect the resulting creamy yellow suspension of acetonedioxalic ester on a 15 cm Büchner funnel. Wash the crude ester with a small amount of cold water.
-
Final Cyclization: Transfer the moist ester cake to a large flask and add 1.5 L of concentrated HCl. Heat the mixture on a steam bath for approximately 20 hours.[7]
-
Crystallization: Cool the reaction mixture to 20°C. The this compound will crystallize out.
-
Final Filtration: Collect the solid product on a 10 cm Büchner funnel and wash with two 50 mL portions of ice-cold water.
-
Drying: Dry the product first at 100°C for two hours to remove bulk water, then at 160°C to constant weight to remove the water of crystallization, yielding anhydrous chelidonic acid. The expected yield is 140–145 g (76–79%).[7] The product should decompose at approximately 257°C.[7]
Safety Precautions and Waste Management
Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. Adherence to these guidelines is mandatory.
-
General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle only with forceps and cut under mineral oil. Ensure no water is present in the reaction flask.
-
Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[8] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Sodium Ethoxide: Corrosive and flammable. The in situ generation requires careful handling of sodium and absolute ethanol.
-
Concentrated HCl: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care, ensuring adequate ventilation.
-
Waste Disposal: All chemical waste, including filtrates and residual reagents, must be disposed of in accordance with local, state, and federal regulations. Acidic and basic solutions should be neutralized before disposal. Organic waste should be collected in designated containers.[7]
References
-
A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Retrieved from [Link]
-
A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2024). Journal of Drug Delivery and Therapeutics, 14(1). Retrieved from [Link]
-
Miroshnichenko, E. A., et al. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration. Retrieved from [Link]
-
ResearchGate. (n.d.). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Retrieved from [Link]
-
Riegel, E. R., & Zwilgmeyer, F. (1937). Chelidonic acid. Organic Syntheses, 17, 40. Retrieved from [Link]
-
Marvel, C. S., & Dreger, E. E. (n.d.). Ethyl acetopyruvate. Organic Syntheses. Retrieved from [Link]
-
Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). DIETHYL OXALATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cetylmalonic ester. Retrieved from [Link]
-
Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian Journal of Biochemistry, 49(4), 412-416. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxalic acid, dimethyl ester. Retrieved from [Link]
-
Reddit. (2024, June 19). Making diethyl oxalate anhydrous. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lobachemie.com [lobachemie.com]
- 9. spectrumchemical.com [spectrumchemical.com]
High-Yield Synthesis and Purification of Chelidonic Acid Monohydrate
An Application Guide for Researchers
Abstract: Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory properties.[1][2][3][4][5][6] While it can be extracted from natural sources like the Greater Celandine (Chelidonium majus), chemical synthesis offers a more reliable and scalable route for obtaining high-purity material essential for research.[1][7][8] This application note provides a comprehensive, high-yield protocol for the synthesis of chelidonic acid via a modified Claisen condensation, followed by a robust purification procedure to yield Chelidonic Acid Monohydrate (C₇H₄O₆·H₂O). The methodologies are detailed with an emphasis on the underlying chemical principles to ensure reproducibility and high purity of the final compound.
Part 1: Synthesis of Chelidonic Acid
Principle of Synthesis
The cornerstone of this synthetic route is the Claisen condensation reaction between diethyl oxalate and acetone, catalyzed by a strong base, sodium ethoxide.[8][9] This reaction forms a key intermediate, which, upon acid-catalyzed hydrolysis and intramolecular cyclization, yields the stable γ-pyrone ring of chelidonic acid. This method, refined from the classical procedure described in Organic Syntheses, incorporates process improvements that can elevate yields significantly, reportedly up to 95%.[8][10]
Causality Behind the Method:
-
Base Catalyst: Sodium ethoxide serves as the strong base required to deprotonate the α-carbon of acetone, generating a nucleophilic enolate. This enolate is the key reactive species that initiates the condensation with diethyl oxalate.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the sodium ethoxide catalyst and the diethyl oxalate ester, drastically reducing the yield. Therefore, the use of absolute ethanol and thoroughly dried acetone is critical.[8][11]
-
Stoichiometry and Controlled Addition: The reaction involves a double condensation. A patent has demonstrated that a slow, controlled addition of acetone to the mixture of sodium ethoxide and diethyl oxalate is crucial.[10] This strategy maintains a low concentration of unreacted acetone, minimizing self-condensation side reactions and maximizing the formation of the desired disodium acetone diethyloxalate complex.[10]
-
Acid-Catalyzed Cyclization: Following the condensation, the intermediate salt is neutralized and subsequently heated under strong acidic conditions (concentrated HCl). The acid catalyzes both the hydrolysis of the ethyl ester groups to carboxylic acids and the intramolecular dehydration (cyclization) to form the thermodynamically stable 4-pyrone ring structure.[8][10]
Experimental Workflow: Synthesis
Caption: High-level workflow for the synthesis of crude chelidonic acid.
Detailed Synthesis Protocol
Materials & Equipment:
-
Three-necked round-bottom flask (3 L) with mechanical stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard glassware, Büchner funnel, vacuum flask
-
Sodium metal
-
Absolute Ethanol (≥99.5%)
-
Acetone (ACS grade, dried over CaCl₂)
-
Diethyl oxalate (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Cracked ice
Procedure:
-
Preparation of Sodium Ethoxide: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve 46 g (2 gram-atoms) of sodium metal in 600 mL of absolute ethanol. The reaction is exothermic; add the sodium in small pieces to control the rate. Gentle heating may be required near the end to dissolve the last traces of sodium.
-
Condensation Reaction:
-
Pour approximately half of the warm sodium ethoxide solution into the 3 L three-necked flask equipped with a stirrer and condenser. Allow it to cool until solidification begins.
-
In a separate flask, prepare a mixture of 58 g (1 mole) of dry acetone and 150 g (1.03 moles) of freshly distilled diethyl oxalate.
-
Add the acetone/diethyl oxalate mixture to the cooled sodium ethoxide solution at once and begin vigorous stirring. The mixture will warm up and turn brown.
-
As soon as the solution becomes turbid, immediately add the remaining hot sodium ethoxide solution along with an additional 160 g (1.1 moles) of diethyl oxalate.[8]
-
Continue stirring. The mixture will become a thick, practically solid mass within approximately 30-40 minutes.
-
-
Intermediate Isolation: Attach a condenser for distillation and heat the flask in an oil bath at 110 °C to distill off about 150 mL of ethanol. After cooling to room temperature, the solid sodium derivative is ready for the next step.[8]
-
Acidification and Ester Formation:
-
Transfer the solid mass to a 3 L beaker.
-
Prepare a mixture of 300 mL of concentrated HCl and 800 g of cracked ice. Carefully and with stirring, add this acidic ice mixture to the sodium derivative. Ensure the temperature remains low to prevent product degradation.[8]
-
Thoroughly break up any lumps. A creamy yellow precipitate of the intermediate acetonedioxalic ester will form.
-
Collect the ester by vacuum filtration on a large Büchner funnel and wash it with a small amount of ice-cold water.
-
-
Cyclization to Chelidonic Acid:
-
Transfer the moist crude ester back to a large flask (e.g., the 3 L reaction flask).
-
Add 500 mL of concentrated HCl.
-
Fit the flask with a reflux condenser and heat the mixture on a steam bath or in a heating mantle for 20-24 hours.[8][10]
-
After the reflux period, cool the reaction mixture to room temperature, then further in an ice bath.
-
Collect the resulting crude chelidonic acid by vacuum filtration, wash with two 50 mL portions of ice water, and air dry.
-
Key Synthesis Parameters
| Parameter | Reagent/Condition | Quantity/Value | Rationale |
| Base | Sodium Metal | 46 g (2 mol) | Forms the sodium ethoxide catalyst in situ. |
| Solvent | Absolute Ethanol | 600 mL | Anhydrous solvent for catalyst formation and reaction.[8] |
| Reactant 1 | Dry Acetone | 58 g (1 mol) | Provides the central carbon backbone (nucleophile).[8] |
| Reactant 2 | Diethyl Oxalate | 150 g + 160 g | The electrophile for the double Claisen condensation.[8] |
| Cyclization | Conc. Hydrochloric Acid | 300 mL + 500 mL | Neutralizes the salt and catalyzes the cyclization/hydrolysis.[8] |
| Reflux Time | Cyclization Step | 20 - 24 hours | Ensures complete conversion of the intermediate to the final product.[10] |
| Expected Yield | Crude Chelidonic Acid | 140–145 g (Anhydrous) | Represents a 76–79% theoretical yield based on acetone.[8] |
Part 2: Purification of this compound
Principle of Purification
The crude synthetic product requires purification to remove unreacted starting materials, side-products, and colored impurities. Recrystallization is an exceptionally effective technique for this purpose.[12] Chelidonic acid exhibits high solubility in hot water and poor solubility in cold water, making water an ideal solvent for recrystallization.[13] During this process, the compound dissolves in the hot solvent, and as the solution cools slowly, the chelidonic acid molecules self-assemble into a crystal lattice, excluding impurities which remain in the solution (mother liquor). Crystallization from water yields the stable monohydrate form.[14][15]
Detailed Purification Protocol
Materials & Equipment:
-
Large Erlenmeyer flask (2-3 L)
-
Hot plate
-
Fluted filter paper and large glass funnel for hot filtration
-
Activated carbon (decolorizing charcoal)
-
Büchner funnel and vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude chelidonic acid into the large Erlenmeyer flask. For every ~40 g of crude product, add 1 L of deionized water. Heat the suspension to a rolling boil on a hot plate with stirring. Add more boiling water in small portions until all the solid has just dissolved. Avoid using an excessive amount of water to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and allow it to cool slightly. Add 1-2 g of activated carbon to the solution, swirl, and bring it back to a boil for 2-3 minutes. The carbon will adsorb colored impurities.[16]
-
Hot Filtration: If charcoal was used, or if any insoluble impurities are present, perform a hot gravity filtration. Preheat the receiving flask and the filter funnel with steam or hot water to prevent premature crystallization. Pour the hot solution through the fluted filter paper into the clean, preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[17] Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the precipitation of the product.
-
Isolation and Drying:
-
Collect the white, needle-like crystals of this compound by vacuum filtration.
-
Wash the crystals on the filter with two small portions of ice-cold deionized water to remove any remaining mother liquor.
-
Dry the product in an oven at 80-100 °C for several hours or in a vacuum desiccator to a constant weight. The final product is this compound.[15][18]
-
Part 3: Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
Caption: Standard validation workflow for the final product.
-
Melting Point: The purified compound decomposes at approximately 265 °C.[18] A sharp decomposition range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons on the pyrone ring.
-
FT-IR: The infrared spectrum will display characteristic absorptions for the O-H stretch of the carboxylic acids and water of hydration, the C=O stretch of the carboxylic acids, and the C=O and C-O-C stretches of the γ-pyrone ring.
-
UV-Vis Spectrophotometry: Can be used for quantitative analysis in a suitable solvent.[19]
-
-
X-ray Crystallography: Provides unambiguous confirmation of the molecular structure and confirms the presence of one water molecule per molecule of chelidonic acid in the crystal lattice.[1][20]
By following these detailed protocols, researchers can reliably produce high-purity this compound in high yield, providing a solid foundation for further investigation into its promising biological activities.
References
- Benchchem. Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies.
- Makieieva, N., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. Structural Chemistry.
- Benchchem.
- Selleckchem.
-
Riegel, E. R., and Zwilgmeyer, F. Chelidonic acid. Organic Syntheses, Coll. Vol. 2, p.126 (1943); Vol. 18, p.19 (1938). [Link]
- Miroshnichenko, E. A., et al. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
-
Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian journal of biochemistry. [Link]
-
Makieieva, N., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]
-
Manoharan, S. S. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. [Link]
- Benchchem. Physical and chemical properties of Chelidamic acid.
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
- Devlin, T. R., et al. (1994). Process for preparing chelidonic acid. U.S.
-
Singh Dh, K., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. International Immunopharmacology. [Link]
-
Jeong, H. J., et al. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental Biology and Medicine. [Link]
-
Kim, J. M., et al. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & Pharmaceutical Bulletin. [Link]
-
Gagan, J. M. F., & Herbert, R. B. (1976). Synthesis and Isolation of Chelidonic Acid. Education in Chemistry. [Link]
-
Reddit. Making diethyl oxalate anhydrous. r/chemhelp. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
University of Massachusetts, Department of Chemistry. Recrystallization. [Link]
-
Geleta, T. A., et al. (2021). Synthesis and Characterization of Chelidonic Acid and Chelidamic Acid as Organic Anode Materials for Energy Storage. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of chelidonic acid on ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. This compound | 6003-94-7 [amp.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Robust, Stability-Indicating HPLC Method for the Quantification of Chelidonic Acid Monohydrate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Chelidonic acid monohydrate. Chelidonic acid, a naturally occurring pyran-dicarboxylic acid found in plants like Chelidonium majus, has garnered interest for its biological activities.[1] An accurate analytical method is paramount for its study in raw materials, formulation development, and quality control. This guide provides a comprehensive walkthrough of the method development strategy, a detailed experimental protocol, and a full validation procedure according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a key bioactive compound with potential therapeutic applications.[4] To support research and development activities, a reliable method to determine its purity and concentration is essential. Reversed-phase HPLC with UV detection is the technique of choice due to its specificity, sensitivity, and robustness for analyzing polar, ionizable organic molecules.
The core scientific challenge in analyzing Chelidonic acid lies in controlling its ionization state to achieve optimal chromatographic performance. As a dicarboxylic acid, its retention on a non-polar stationary phase is highly dependent on the mobile phase pH. This method directly addresses this by employing an acidic, buffered mobile phase to suppress the ionization of the carboxyl groups, thereby increasing retention and ensuring a symmetrical peak shape.
Method Development Strategy: A Logic-Driven Approach
The development of a robust HPLC method is not a matter of chance, but a systematic process of informed decisions. Each parameter was selected to build a method that is both reliable for its intended purpose and resilient to minor variations.
Analyte Characterization
-
Structure and Ionization: Chelidonic acid possesses two carboxylic acid functional groups and a pyranone core structure.[1][5] These acidic groups will be ionized at neutral pH, making the molecule highly polar and poorly retained on a standard C18 column. To ensure consistent retention and sharp peaks, the mobile phase pH must be maintained at least 2 units below the pKa of the carboxylic acid groups.
-
UV Absorbance: Chelidonic acid contains a chromophore that absorbs UV light. A UV-Vis spectrum analysis indicates strong absorbance, making UV detection a suitable choice for quantification.[5] The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity.[6]
Chromatographic System Choices
-
Column Chemistry: A high-purity, end-capped C18 stationary phase is the workhorse of reversed-phase chromatography and was selected for this method.[7][8] Its hydrophobic nature provides effective retention for the protonated, less polar form of Chelidonic acid. An end-capped column is crucial to minimize secondary interactions with free silanol groups, which can cause peak tailing for acidic compounds.
-
Mobile Phase Composition:
-
Aqueous Component & pH Control: An acidic buffer is the most critical component of the mobile phase. A phosphate buffer is chosen for its excellent buffering capacity in the low pH range (pKa1 ≈ 2.15). By setting the pH to ~3.0, we ensure that the carboxylic acid groups of Chelidonic acid are fully protonated (non-ionized), maximizing retention and peak symmetry.[9][10]
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower UV cutoff and its ability to produce sharper peaks for many compounds. A simple isocratic elution—a constant percentage of organic modifier—is chosen because this application focuses on quantifying a single active ingredient. Isocratic methods are generally more robust and have shorter equilibration times than gradient methods.[7]
-
-
Detection: A Photodiode Array (PDA) detector is used. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range, which is invaluable for assessing peak purity and specificity, especially during forced degradation studies.
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Experimental Protocol: Quantifying Chelidonic Acid
This protocol provides a direct, step-by-step guide for the quantitative analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Optimized Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase; provides good resolution. |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (20:80 v/v) | Isocratic elution for robustness. Acidic pH suppresses analyte ionization. |
| Flow Rate | 1.0 mL/min | Optimal for resolution and run time with a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times and improves peak shape. |
| Detection | PDA at 254 nm | Wavelength of high absorbance for Chelidonic acid. |
| Injection Vol. | 10 µL | Appropriate for standard concentration range. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Solution Preparation
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase Preparation: Mix 200 mL of Acetonitrile with 800 mL of the prepared buffer. Degas thoroughly before use.
-
Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-150 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A recommended range includes 10, 25, 50, 100, and 150 µg/mL.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the 100 µg/mL standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump and system stability. |
Method Validation Protocol: Ensuring Trustworthiness
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R2) guideline.[2][12][13]
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// Edges (Connections) Start -> {Specificity, Linearity, Accuracy, Precision, Limits, Robustness} [arrowhead=none, color="#5F6368"]; } enddot Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14] A stability-indicating method is established through forced degradation studies.[15][16][17]
-
Protocol: Expose a solution of Chelidonic acid (~100 µg/mL) to the following stress conditions. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation.[18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: 80 °C for 24 hours.
-
Photolytic: Expose to UV light (ICH Q1B conditions).[19]
-
-
Acceptance Criteria: The method is specific if the Chelidonic acid peak is resolved from all degradation product peaks (Resolution > 2). The peak purity index (from PDA data) should be greater than 0.999, indicating no co-eluting peaks.
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., 10-150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as Recovery)
-
Protocol: Prepare a sample matrix (placebo) and spike it with Chelidonic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[14]
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six independent preparations of the standard solution (e.g., 100 µg/mL) on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on system suitability.
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Acetonitrile Composition (± 2%)
-
-
Acceptance Criteria: All SST parameters must pass under the varied conditions, demonstrating the method's reliability during routine use.
Hypothetical Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants | Resolution > 2, Peak Purity > 0.999 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range (µg/mL) | 10 - 150 | - | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate | 1.10% | ≤ 2.0% | Pass |
| LOQ (µg/mL) | 1.5 µg/mL | - | Established |
| Robustness | SST criteria met | SST criteria met | Pass |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH too high; Column aging; Secondary silanol interactions. | Ensure mobile phase pH is accurately set to 3.0; Use a new or dedicated column. |
| Retention Time Drift | Inadequate column equilibration; Temperature fluctuations; Pump malfunction. | Equilibrate column for at least 30 min; Use column oven; Check pump for leaks/bubbles. |
| Baseline Noise | Contaminated mobile phase; Air bubbles in the system; Detector lamp aging. | Prepare fresh mobile phase and degas thoroughly; Purge the pump and detector; Check lamp usage hours. |
Conclusion
The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The stability-indicating nature of the assay was confirmed through comprehensive forced degradation studies, ensuring that the method can reliably separate the active ingredient from potential degradation products. This validated protocol is suitable for routine quality control analysis and stability testing in a regulated environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
-
National Center for Biotechnology Information. Chelidonic acid. PubChem. [Link]
-
ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Makieieva, N., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. SCIRP. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
Wikipedia. Chelidonic acid. Wikipedia. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Etidronic Acid. SIELC. [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS Online. [Link]
-
International Labmate. HPLC Method Development and Validation for Pharmaceutical Analysis. Labmate Online. [Link]
-
European Bioinformatics Institute. Chelidonic acid (CHEBI:3586). EMBL-EBI. [Link]
-
National Center for Biotechnology Information. (2020). Applicability of a Monolithic Column for Separation of Isoquinoline Alkaloids from Chelidonium majus Extract. PMC. [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Global Research Online. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Development and Validation of a Stability indicating HPLC Assay Method for determination of Ticlopidine Hydrochloride in Tablet Formulation. IJPPS. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ResearchGate. Typical chromatograms of forced degradation study. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2015). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. [Link]
-
International Journal of Environmental Research. (2013). Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. IJER. [Link]
-
National Center for Biotechnology Information. (2021). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]
-
Preprints.org. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. Preprints.org. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical Dosage Form. Global Research Online. [Link]
-
Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]
-
Semantic Scholar. (2016). Stability-indicating RP-HPLC method for the simultaneous determination of clidinium bromide and chlordiazepoxide in pharmaceutical formulations. Semantic Scholar. [Link]
Sources
- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of Etidronic Acid | SIELC Technologies [sielc.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 14. propharmagroup.com [propharmagroup.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Official web site : ICH [ich.org]
Application Notes and Protocols: 1H and 13C NMR Spectral Data Interpretation of Chelidonic Acid Monohydrate
Introduction: The Significance of Chelidonic Acid
Chelidonic acid, a naturally occurring dicarboxylic acid with a γ-pyrone core, is a compound of significant interest in the fields of medicinal chemistry and drug development.[1] Found in various plants, notably Chelidonium majus, it serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its derivatives have demonstrated a broad spectrum of biological activities, making the precise structural elucidation of chelidonic acid and its hydrated forms a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for chelidonic acid monohydrate, offering researchers a robust framework for its characterization.
Rationale for Experimental Design: Strategic Choices in NMR Analysis
The successful acquisition of high-quality NMR data hinges on a series of strategic experimental choices. For a molecule like this compound, which possesses two carboxylic acid protons and two vinyl protons on a pyranone ring, the selection of an appropriate solvent is paramount.
Solvent Selection: The Case for DMSO-d₆
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for the NMR analysis of this compound for several key reasons:
-
Excellent Solubilizing Power: DMSO-d₆ is a highly polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds, including organic acids like chelidonic acid.[2][3][4] This ensures a homogenous sample solution, which is crucial for obtaining sharp and well-resolved NMR signals.
-
Minimizing Proton Exchange: The acidic protons of the carboxylic acid groups in chelidonic acid can undergo rapid exchange with protic solvents (like D₂O or CD₃OD). This exchange can lead to signal broadening or even the disappearance of the carboxylic acid proton signals.[2] DMSO-d₆, being aprotic, slows down this exchange process, allowing for the observation of the carboxylic acid protons as distinct, often broad, signals.
-
Wide Chemical Shift Window: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm and a carbon signal at 39.52 ppm, leaving a clear spectral window for the observation of the signals from chelidonic acid, which are expected to appear further downfield.[5][6]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This section details a standardized protocol for the preparation and analysis of a this compound sample for ¹H and ¹³C NMR spectroscopy.
Materials and Equipment
-
This compound (CAS: 6003-94-7)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active volume of the NMR probe.
-
Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample does not degrade. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. For a preliminary experiment, a D1 of 2-5 seconds is a reasonable starting point.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.
-
A shorter relaxation delay (e.g., 2 seconds) is often sufficient for qualitative ¹³C NMR.
-
¹H and ¹³C NMR Spectral Data Interpretation
The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound in DMSO-d₆.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectral assignments, the standard numbering convention for chelidonic acid is used as illustrated in the diagram below.
Figure 1. Molecular structure and atom numbering of Chelidonic Acid.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of chelidonic acid in DMSO-d₆ is expected to show two main signals corresponding to the vinyl protons and the carboxylic acid protons.
-
Vinyl Protons (H-3 and H-5): Due to the symmetry of the molecule, the two vinyl protons, H-3 and H-5, are chemically equivalent. They will appear as a single sharp singlet. The electron-withdrawing effect of the adjacent carboxylic acid groups and the pyranone ring system will cause this signal to appear significantly downfield.
-
Carboxylic Acid Protons (COOH): The two carboxylic acid protons are also chemically equivalent. They will typically appear as a very broad singlet at a far downfield chemical shift. The broadness of this signal is due to hydrogen bonding with the DMSO solvent and potentially slow chemical exchange. The presence of the water molecule in the monohydrate may also contribute to this exchange and the broadness of the signal.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of chelidonic acid in DMSO-d₆ is expected to show four distinct signals due to the molecule's symmetry.
-
Carbonyl Carbon (C-4): The ketone carbonyl carbon at the C-4 position is expected to have the most downfield chemical shift, typically in the range of 175-185 ppm.
-
Carboxylic Acid Carbons (COOH): The two equivalent carboxylic acid carbons are expected to appear in the region of 160-170 ppm.
-
Olefinic Carbons (C-3 and C-5): The two equivalent olefinic carbons, C-3 and C-5, will be shifted downfield due to the influence of the ring oxygen and the carbonyl group.
-
Quaternary Carbons (C-2 and C-6): The two equivalent quaternary carbons, C-2 and C-6, which are attached to the carboxylic acid groups, will also appear in the downfield region of the spectrum.
Summary of Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for chelidonic acid in DMSO-d₆. Note that the exact chemical shifts may vary slightly depending on the concentration and the specific instrument used.
| ¹H NMR Data (in DMSO-d₆) | |
| Assignment | Chemical Shift (δ, ppm) |
| H-3, H-5 | ~7.1 |
| COOH | >10 (broad) |
| ¹³C NMR Data (in DMSO-d₆) | |
| Assignment | Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~178 |
| COOH | ~163 |
| C-2, C-6 | ~150 |
| C-3, C-5 | ~118 |
Logical Workflow for Spectral Interpretation
The process of interpreting the NMR spectra of this compound follows a logical progression to confirm its structure.
Figure 2. Logical workflow for the interpretation of NMR spectra of this compound.
Conclusion
This application note provides a detailed and authoritative guide to the ¹H and ¹³C NMR spectral data interpretation of this compound. By following the outlined protocols for sample preparation and data acquisition, and by understanding the rationale behind the experimental choices, researchers can confidently characterize this important molecule. The provided spectral assignments and interpretation workflow serve as a valuable resource for scientists and drug development professionals working with chelidonic acid and its derivatives.
References
- Shuster, D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- Royal Society of Chemistry. (2014). Supporting Information: A Pyrene-Functionalized Zinc(II)-BPEA Complex.
- ResearchGate. (n.d.). 13C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6.
- ChemicalBook. (n.d.). 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum.
- ResearchGate. (n.d.). 13C NMR chemical shifts [ppm] of ligands and complexes in [D6]DMSO.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121).
- Al-Howiriny, T. A., et al. (2000). NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum.
- Mesbah Energy. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of DMSO-D6: Beyond NMR Spectroscopy.
- Biswas, T. (2021). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube.
- ChemicalBook. (n.d.). Chelidonic acid(99-32-1) 1H NMR spectrum.
- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters.
- Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
- ScienceOpen. (n.d.).
- ResearchGate. (n.d.). 1H-NMR chemical shifts of compounds (ppm, 500 MHz, DMSO-d6 solutions,...).
- Wright, J. E., & Ziffer, H. (2017). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. ScholarWorks@BGSU.
- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
- ResearchGate. (n.d.).
- Li, H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols.
- Fais, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.
- Wikipedia. (n.d.). 4-Pyrone.
- Tietz, D. R., & Cox, M. B. (2017). Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions. Journal of Visualized Experiments.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
Sources
- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]
- 4. nbinno.com [nbinno.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. thieme-connect.de [thieme-connect.de]
Application Note & Protocol: Evaluating the In Vitro Anti-inflammatory Activity of Chelidonic Acid Monohydrate in RAW 264.7 Macrophages
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro anti-inflammatory properties of Chelidonic acid monohydrate using the RAW 264.7 murine macrophage cell line. Herein, we detail the scientific rationale and step-by-step protocols for assessing cytotoxicity, measuring key inflammatory mediators, and investigating the underlying molecular mechanisms of action. The protocols are designed to be self-validating, ensuring robust and reproducible data.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. Macrophages are pivotal players in the innate immune system, and their activation, often modeled by lipopolysaccharide (LPS) stimulation in vitro, leads to the production of a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] While essential for host defense, dysregulation of this inflammatory response contributes to a variety of chronic diseases.
Chelidonic acid, a natural γ-pyrone compound found in plants like Chelidonium majus, has garnered attention for its diverse pharmacological activities.[2][3] Emerging evidence suggests its potential as an anti-inflammatory agent, with studies indicating it can downregulate inflammatory pathways and suppress the production of pro-inflammatory cytokines.[4][5] Specifically, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and caspase-1, both critical regulators of the inflammatory response.[2][6] This application note outlines a systematic approach to validate and quantify the anti-inflammatory effects of this compound in a well-established macrophage model.
Experimental Rationale & Workflow
The experimental design follows a logical progression, starting with an assessment of the compound's cytotoxicity to determine a non-toxic working concentration range. Subsequently, the inhibitory effect of this compound on the production of key inflammatory markers (NO and pro-inflammatory cytokines) in LPS-stimulated RAW 264.7 cells is quantified. Finally, we delve into the molecular mechanism by examining the compound's impact on the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.
Figure 1: A high-level overview of the experimental workflow.
Materials and Reagents
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, antibodies for NF-κB, p-NF-κB, IκBα, p-IκBα, p38, p-p38, ERK, p-ERK, JNK, p-JNK, and β-actin)
Detailed Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[7]
-
Cell Culture: Culture RAW 264.7 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[8]
-
Sub-culturing: When cells reach 80-90% confluency, gently dislodge them using a cell scraper. Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh complete growth medium for plating in new flasks or for experiments. A sub-cultivation ratio of 1:3 to 1:6 is recommended.[9]
Protocol 2: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare various concentrations of this compound in complete growth medium. After incubation, replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: LPS-Induced Inflammation and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) at a density of 5 x 10^5 cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[12]
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group, and incubate for 24 hours.[13][14]
Protocol 4: Measurement of Nitric Oxide (NO) Production using Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying nitrite (NO₂⁻), one of its stable breakdown products.[7]
-
Sample Collection: After the 24-hour incubation with LPS and the compound, collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.[7]
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[13]
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[13]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 5: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Supernatant Collection: Following the 24-hour treatment period, collect the cell culture supernatants and store them at -80°C until use.[15]
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[16][17] This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Protocol 6: Analysis of NF-κB and MAPK Signaling Pathways by Western Blotting
Western blotting is used to detect the expression levels of key proteins involved in inflammatory signaling pathways.[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK. Use an antibody against β-actin as a loading control.
-
Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation and Expected Results
Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 25 | 95.1 ± 6.1 |
| 50 | 92.3 ± 5.5 |
| 100 | 88.7 ± 7.3 |
| 200 | 70.4 ± 8.9 |
Data are presented as mean ± SD. Sub-toxic concentrations for subsequent experiments would be selected based on high cell viability (e.g., >90%).
Effect of this compound on Inflammatory Mediators
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.5 | 50.2 ± 8.3 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.6 ± 98.2 | 980.4 ± 75.3 |
| LPS + CA (25 µM) | 30.2 ± 2.5 | 875.4 ± 65.1 | 650.9 ± 50.8 |
| LPS + CA (50 µM) | 15.7 ± 1.8 | 450.1 ± 33.7 | 320.6 ± 28.4 |
| LPS + CA (100 µM) | 8.9 ± 1.1 | 210.8 ± 19.5 | 150.2 ± 15.7 |
CA: Chelidonic Acid. Data are presented as mean ± SD. Expected results show a dose-dependent decrease in the production of NO, TNF-α, and IL-6 in the presence of this compound.
Mechanistic Insights: Signaling Pathways
Figure 2: Proposed mechanism of this compound.
Chelidonic acid is expected to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[2][6] Additionally, it may suppress the phosphorylation of key MAPK proteins like p38, ERK, and JNK. Western blot analysis would be expected to show a decrease in the phosphorylated forms of these proteins in cells treated with this compound prior to LPS stimulation.
Conclusion
This application note provides a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, its ability to suppress key inflammatory mediators, and its impact on crucial signaling pathways in RAW 264.7 macrophages. These findings will be instrumental in furthering the understanding of Chelidonic acid's therapeutic potential in inflammatory diseases.
References
-
Kim, J. Y., et al. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and Immunotoxicology, 33(4), 614-9. [Link]
-
Harish, K. G., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery & Therapeutics, 15(9-S), 1-8. [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. [Link]
-
Harish, K. G., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
Kyung Hee University. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Kyung Hee University Repository. [Link]
-
Park, J. H., et al. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & Pharmaceutical Bulletin, 35(5), 666-671. [Link]
-
Kim, Y. S., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55, 51-57. [Link]
-
Craciun, L., et al. (2022). Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots. International Journal of Molecular Sciences, 23(24), 15729. [Link]
-
Zhang, X., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 12(4), 989-999. [Link]
-
Li, T., et al. (2018). Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages. Biomedicine & Pharmacotherapy, 107, 1151-1159. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Lopes-Virella, M. F., & Virella, G. (1993). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Atherosclerosis, 98(1), 67-82. [Link]
-
Le, L. H., et al. (2021). An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. Scientific Reports, 11(1), 18151. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
-
Alarifi, S., et al. (2021). Adverse Responses following Exposure to Subtoxic Concentrations of Zinc Oxide and Nickle Oxide Nanoparticles in the Raw 264.7 Cells. International Journal of Molecular Sciences, 22(16), 8843. [Link]
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]
-
ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. ResearchGate. [Link]
-
Phromnoi, Y., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(15), 4930. [Link]
-
Martin, C. R., & Wachtel, S. J. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 178(1), 344-350. [Link]
-
Aparicio-Soto, M., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(16), 8843. [Link]
-
Gieni, R. S., & Chadee, K. (1991). MTT colorimetric assay for testing macrophage cytotoxic activity in vitro. Journal of Immunological Methods, 141(1), 31-41. [Link]
-
ResearchGate. (n.d.). Determination of nitric oxide production in RAW 264.7 cells using Griess assay. ResearchGate. [Link]
-
Das, B., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega, 7(9), 7934-7945. [Link]
-
Kim, H. J., et al. (2007). Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells. Journal of Ethnopharmacology, 112(1), 54-59. [Link]
-
Lee, Y. G., et al. (2012). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine, 2012, 729860. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Nanotechnology Characterization Laboratory. [Link]
-
Chae, H. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438-447. [Link]
-
Wong, S. S., et al. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 36(5), 409-419. [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
-
Park, J. E., et al. (2011). Alkaloids from Chelidonium majus and their inhibitory effects on LPS-induced NO production in RAW264.7 cells. Bioorganic & Medicinal Chemistry Letters, 21(23), 6960-3. [Link]
-
ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of FDK‐H on MAPK and NF‐κB pathway in RAW 264.7 cells. RAW 264.7... ResearchGate. [Link]
-
Li, W., et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncotarget, 8(60), 101451-101463. [Link]
-
Lee, J. H., et al. (2021). Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells. Molecular Medicine Reports, 23(4), 284. [Link]
-
ResearchGate. (n.d.). NF-κB activation in LPS and PMA stimulated RAW 264.7 cells. RAW cells... ResearchGate. [Link]
-
Al-Warhi, T., et al. (2020). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Pharmaceutical and Biomedical Research, 6(2), 115-122. [Link]
Sources
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 2. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of chelidonic acid on ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Investigating the neuroprotective effects of Chelidonic acid monohydrate in SH-SY5Y cells
Application Notes & Protocols
Topic: Investigating the Neuroprotective Effects of Chelidonic Acid Monohydrate in SH-SY5Y Cells
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] This leads to damage to vital cellular components, mitochondrial dysfunction, and ultimately, apoptotic cell death.[2] Consequently, there is a pressing need for therapeutic agents that can protect neurons from such insults.
Chelidonic acid, a natural γ-pyrone dicarboxylic acid found in various plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[3][4][5] Studies have indicated its potential to mitigate oxidative stress by enhancing endogenous antioxidant defenses and modulating key signaling pathways.[3][4][6] Specifically, chelidonic acid has been shown to reduce levels of inflammatory markers like TNF-α and IL-6 and to up-regulate the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.[4][6] These properties make it a compelling candidate for neuroprotection.
To investigate this potential in a controlled, preclinical setting, the human neuroblastoma SH-SY5Y cell line serves as an exemplary model.[7] These cells, derived from a bone tumor metastasis, can be differentiated to exhibit a mature neuronal phenotype, expressing key neuronal markers and functionalities.[8][9] Their susceptibility to neurotoxins that mimic the pathological processes of neurodegeneration—such as hydrogen peroxide (H₂O₂)-induced oxidative stress—makes them an invaluable tool for screening and characterizing neuroprotective compounds.[1][2][10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the SH-SY5Y cell model. We will detail the essential protocols from cell culture to a suite of validated assays for assessing cell viability, oxidative stress, apoptosis, and mitochondrial health.
I. Experimental Design & Workflow
A successful investigation hinges on a well-structured experimental plan. The workflow below outlines the key phases, from initial cell culture to the final data analysis, ensuring a systematic and logical progression of the study.
Caption: High-level experimental workflow for assessing neuroprotection.
II. Materials and Reagents
Successful and reproducible experiments begin with high-quality, properly prepared reagents.
| Category | Item | Example Supplier & Cat. No. | Purpose |
| Cell Line | SH-SY5Y Human Neuroblastoma | ATCC® CRL-2266™ | In vitro model of human neurons. |
| Cell Culture Media | DMEM/F-12 (1:1) Medium | Gibco, 11330032 | Base medium for cell growth. |
| Fetal Bovine Serum (FBS) | Gibco, 26140079 | Provides essential growth factors. | |
| Penicillin-Streptomycin (100X) | Gibco, 15140122 | Prevents bacterial contamination. | |
| Non-Essential Amino Acids (NEAA) | Gibco, 11140050 | Supports robust cell growth.[8] | |
| Reagents | Trypsin-EDTA (0.25%) | Gibco, 25200056 | Cell detachment for passaging. |
| Phosphate-Buffered Saline (PBS) | Gibco, 10010023 | Washing cells. | |
| DMSO (Cell culture grade) | Sigma-Aldrich, D2650 | Solvent for compounds and cryopreservation. | |
| Test Compound | This compound | Sigma-Aldrich, C26001 | |
| Neurotoxin | Hydrogen Peroxide (H₂O₂) (30%) | Sigma-Aldrich, H1009 | |
| Assay Kits | MTT or XTT Cell Viability Kit | Thermo Fisher, V13154 (MTT) | Measures metabolic activity as an indicator of cell viability.[12][13] |
| DCFDA / H2DCFDA - Cellular ROS Assay Kit | Abcam, ab113851 | Quantifies intracellular reactive oxygen species.[14] | |
| Caspase-3 Activity Assay Kit | Cell Signaling, 5723 | Measures activity of a key apoptotic enzyme.[15] | |
| JC-1 Mitochondrial Membrane Potential Kit | Abcam, ab113850 | Assesses mitochondrial health and integrity. |
III. Core Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture & Maintenance
The health and consistency of your cell cultures are paramount to the reliability of your results. SH-SY5Y cells can be sensitive, and proper technique is crucial.[7]
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Thawing Cells:
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g (approx. 1000 RPM) for 5 minutes.[8]
-
Aspirate the supernatant, which contains residual DMSO.
-
Gently resuspend the cell pellet in 10-12 mL of fresh medium and transfer to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Passaging Cells:
-
Subculture cells when they reach 80-90% confluency.[16]
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells begin to detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask. A typical split ratio is 1:4 to 1:10.[17]
-
Scientist's Note (Expertise & Experience): Avoid letting SH-SY5Y cells become fully confluent. Over-confluency can lead to spontaneous differentiation and altered cellular responses, introducing variability into your experiments. Maintain a consistent passaging schedule and use cells within a defined passage number range (e.g., passages 5-20) for all experiments.
Protocol 2: Induction and Mitigation of Oxidative Stress
This protocol details how to establish the neurotoxic insult and apply the therapeutic agent.
-
Cell Seeding for Assays:
-
Trypsinize and count healthy, sub-confluent SH-SY5Y cells.
-
Seed the cells into a 96-well clear-bottom black plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Determining Optimal H₂O₂ Concentration (Dose-Response):
-
Causality Explanation: Before testing your compound, you must identify the concentration of H₂O₂ that causes approximately 50% cell death (the IC₅₀). This ensures the damage is significant but leaves a window for a protective agent to show an effect.
-
Prepare serial dilutions of H₂O₂ in serum-free medium (e.g., 50 µM to 800 µM).
-
Replace the medium in the 96-well plate with the H₂O₂ dilutions. Include a "vehicle control" of serum-free medium only.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay (Protocol 3). The concentration that results in ~50% viability will be used for subsequent experiments. For SH-SY5Y cells, this is often in the 200-400 µM range.[11]
-
-
Chelidonic Acid Treatment and H₂O₂ Insult:
-
Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in serum-free medium to create working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Pre-treatment: Aspirate the medium from the attached cells. Add 100 µL of medium containing the desired concentration of Chelidonic acid. Incubate for 2 hours.
-
Induction of Insult: After pre-treatment, add H₂O₂ directly to the wells to achieve the predetermined IC₅₀ concentration. Do not remove the Chelidonic acid-containing medium.
-
Controls:
-
Control: Cells treated with vehicle (medium + DMSO) only.
-
H₂O₂ Only: Cells treated with H₂O₂ and the DMSO vehicle.
-
Chelidonic Acid Only: Cells treated with the highest concentration of Chelidonic acid to test for intrinsic toxicity.
-
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Proceed to the desired assessment assays.
-
IV. Assays for Measuring Neuroprotection
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[18] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][19] The amount of formazan produced is proportional to the number of living cells.[20]
-
Following the 24-hour treatment period, add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[13]
-
Gently pipette to dissolve the formazan crystals. The solution should turn a uniform purple.
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[20]
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 4: Intracellular ROS Measurement (DCFDA Assay)
-
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][21] The fluorescence intensity is directly proportional to the level of intracellular ROS.[22][23][24]
-
After the treatment period, aspirate the medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution (prepared in serum-free medium) to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[14]
-
Aspirate the DCFH-DA solution and wash the cells again with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Data Analysis: Express ROS levels as a percentage relative to the H₂O₂-only treated group.
Protocol 5: Apoptosis Assessment (Caspase-3 Activity Assay)
-
Principle: Caspase-3 is a key "executioner" enzyme that is activated during the final stages of apoptosis.[25][26] This assay uses a synthetic substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) or fluorophore (AMC) that can be quantified.[15][27]
-
After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Lyse the cells according to the manufacturer's protocol for your chosen Caspase-3 assay kit. This typically involves resuspending the cell pellet in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and transfer the supernatant (containing the cytosolic proteins) to a new tube.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Prepare the reaction mixture containing the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Add 50 µL of the reaction mixture to each lysate sample.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays, Ex/Em = 380/440 nm) using a microplate reader.[27]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control group.
Protocol 6: Mitochondrial Health (JC-1 Assay)
-
Principle: The JC-1 dye is a cationic probe that assesses mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[28] In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[29][30] In unhealthy cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[29]
-
Following the treatment period, aspirate the culture medium.
-
Add 100 µL of JC-1 staining solution (typically 1-10 µM in assay buffer, as per kit instructions) to each well.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Aspirate the staining solution and wash the cells twice with the provided assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Immediately measure fluorescence using a microplate reader at two wavelength settings:
-
J-aggregates (Red): Ex/Em = ~535/595 nm
-
J-monomers (Green): Ex/Em = ~485/535 nm
-
-
Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
V. Data Presentation and Interpretation
Organizing your data into a clear, tabular format is crucial for interpretation and comparison across treatment groups.
Table 1: Example Data Summary for Neuroprotection Assays
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ group) | Caspase-3 Activity (Fold Change vs. Control) | Mitochondrial Health (Red/Green Ratio) |
| Control (Vehicle) | 100 ± 4.5 | 15 ± 2.1 | 1.0 ± 0.1 | 5.8 ± 0.4 |
| H₂O₂ (400 µM) | 48 ± 3.9 | 100 ± 8.2 | 4.5 ± 0.3 | 1.2 ± 0.2 |
| H₂O₂ + Cheli. Acid (10 µM) | 65 ± 5.1 | 68 ± 6.5 | 3.1 ± 0.2 | 2.9 ± 0.3 |
| H₂O₂ + Cheli. Acid (25 µM) | 82 ± 4.8 | 41 ± 5.3 | 1.9 ± 0.1 | 4.5 ± 0.4 |
| Cheli. Acid Only (25 µM) | 98 ± 5.0 | 17 ± 1.9 | 1.1 ± 0.1 | 5.7 ± 0.5 |
Data are presented as mean ± SEM.
Interpretation:
-
Successful Neuroprotection: A dose-dependent increase in cell viability, a decrease in ROS levels, attenuated caspase-3 activity, and a restored mitochondrial membrane potential (higher red/green ratio) in the groups co-treated with Chelidonic acid and H₂O₂ would strongly indicate a neuroprotective effect.
-
Mechanism of Action: If Chelidonic acid significantly reduces ROS and caspase-3 activity while preserving mitochondrial health, it suggests the compound acts by mitigating oxidative stress and inhibiting the apoptotic cascade.
VI. Hypothesized Mechanism of Action
Based on existing literature, Chelidonic acid likely exerts its neuroprotective effects through a multi-faceted mechanism centered on combating oxidative stress and inflammation. This can be visualized as a signaling pathway.
Sources
- 1. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. accegen.com [accegen.com]
- 10. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 19. MTT assay - Wikipedia [en.wikipedia.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Identification of ROS using oxidized DCFDA and flow-cytometry. | Semantic Scholar [semanticscholar.org]
- 22. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. raybiotech.com [raybiotech.com]
- 28. raybiotech.com [raybiotech.com]
- 29. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 30. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Evaluating the Cytotoxicity of Chelidonic Acid Monohydrate on MCF-7 and A549 Cancer Cell Lines
Abstract
Chelidonic acid, a natural γ-pyrone dicarboxylic acid found in plants like Chelidonium majus, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties[1]. This document provides a comprehensive guide for researchers investigating the cytotoxic effects of Chelidonic Acid Monohydrate on two widely-used human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma). We present detailed, field-tested protocols for assessing cell viability using the MTT assay and for quantifying apoptosis via Annexin V-FITC/Propidium Iodide staining. Beyond procedural steps, this guide explains the scientific rationale behind the methodologies and discusses potential mechanisms of action, drawing parallels with related compounds like chelidonine to provide a robust framework for investigation[2][3][4].
Introduction: The Rationale for Investigating Chelidonic Acid
The search for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues is a cornerstone of oncological research. Natural products remain a vital source of such lead compounds. Chelidonic acid is a promising candidate due to its bioactive scaffold[1]. Its parent plant, Chelidonium majus, is known for producing a variety of alkaloids, most notably chelidonine, which has demonstrated potent pro-apoptotic and anti-proliferative effects across numerous cancer cell lines[2][5][6].
This guide focuses on two key cell lines:
-
MCF-7: An estrogen receptor-positive breast cancer cell line, representing a common subtype of breast cancer. It is a workhorse model for studying hormone-responsive cancers.
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer, a leading cause of cancer-related mortality worldwide[7][8].
By evaluating the effects of this compound on these distinct cell lines, researchers can gain initial insights into its potential therapeutic breadth and selectivity.
Proposed Mechanism of Action: An Investigational Framework
While direct studies on chelidonic acid's cytotoxic mechanism are emerging, the well-documented pathways of the related alkaloid, chelidonine, provide a strong hypothetical basis for investigation. Chelidonine is known to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways[9].
Key Hypothesized Pathways:
-
p53-Mediated Apoptosis: Chelidonine has been shown to upregulate the tumor suppressor protein p53. Activated p53 can trigger apoptosis by increasing the expression of pro-apoptotic proteins and can induce cell cycle arrest by activating proteins like p21[2][3][4].
-
Induction of GADD45a: Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a) is a key player in DNA repair and cell cycle control. Its induction by chelidonine, often in a p53-dependent manner, contributes to G2/M phase cell cycle arrest[2][3].
-
Modulation of Kinase Signaling: Evidence suggests that chelidonine can influence critical cell survival pathways, including the PI3K/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades[4][10].
The following diagram illustrates a plausible signaling cascade that researchers can investigate for Chelidonic Acid.
Caption: Proposed signaling pathway for Chelidonic Acid-induced cytotoxicity.
Quantitative Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11].
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals[11]. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then dissolved, and the absorbance is measured, allowing for quantitative determination of cell viability.
Experimental Workflow: MTT Assay
Caption: Standard experimental workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (Stock solution in DMSO or PBS)
-
MCF-7 or A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Positive Control: Doxorubicin
-
Vehicle Control: DMSO (at the same final concentration as the highest drug dose)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for background control.
-
Scientist's Note: The optimal seeding density depends on the cell line's growth rate and must be determined empirically to ensure cells are in the exponential growth phase at the time of analysis[12].
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Treat cells in triplicate for each concentration.
-
Include a vehicle control (medium with the highest percentage of DMSO used).
-
Include a positive control (e.g., Doxorubicin).
-
-
Exposure: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Scientist's Note: Gentle mixing on an orbital shaker for 15 minutes can aid in complete dissolution[11].
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance[11][13].
Data Analysis and Expected Results
-
Calculate Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that causes a 50% reduction in cell viability. Plot % Viability against the log of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.
Table 1: Representative IC₅₀ Values for Chelidonine (a related compound) on various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Reference |
| MCF-7 | Breast Adenocarcinoma | ~15-20 µM | [14] |
| Bcap37 | Breast Cancer | ~15-20 µM | [14] |
| T47D | Breast Cancer | ~25-30 µM | [14] |
| MDA-MB-231 | Breast Cancer | > 40 µM | [14] |
| A549 | Lung Carcinoma | Varies (Literature) | N/A |
Note: IC₅₀ values for this compound must be determined experimentally. The values for chelidonine are provided as a comparative reference.
Qualitative and Quantitative Assessment of Apoptosis
To determine if the cytotoxicity observed is due to programmed cell death, the Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard.
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[15][16]. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells[16][17]. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised[15][17]. This dual staining allows for the differentiation of four cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells (primarily): Annexin V-negative / PI-positive
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)[15][17]
-
6-well plates
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and incubate overnight. Treat with vehicle control, positive control (e.g., 2µM Camptothecin), and desired concentrations of Chelidonic Acid (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.
-
Cell Harvesting:
-
Collect the culture medium from each well (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with their corresponding collected medium. This step is crucial to avoid losing the apoptotic cell population.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension[17][18].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[17].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[17]. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin emission signal detector (FL2) for PI[18].
Conclusion and Future Directions
These protocols provide a standardized framework for assessing the cytotoxic and apoptotic potential of this compound against MCF-7 and A549 cells. A dose- and time-dependent decrease in cell viability, coupled with an increase in the Annexin V-positive cell population, would provide strong evidence of the compound's anticancer activity.
Further investigations should focus on elucidating the precise molecular mechanisms. Western blotting for key proteins in the p53 pathway (p53, p21, cleaved caspase-3), cell cycle analysis, and mitochondrial membrane potential assays would be logical next steps to validate the hypothesized mechanisms of action and fully characterize the therapeutic potential of this promising natural compound.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Lee, H. N., et al. (2021). Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells. Integrative Cancer Therapies. Available at: [Link]
-
Lee, H. N., et al. (2021). Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells. PubMed. Available at: [Link]
-
Paul, A., et al. (2012). Chelidonine isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways. Journal of Chinese Integrative Medicine. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Zhang, Y., et al. (2022). Integrating bioinformatics and experimental models to investigate the mechanism of the chelidonine-induced mitotic catastrophe via the AKT/FOXO3/FOXM1 axis in breast cancer cells. ResearchGate. Available at: [Link]
-
Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Havelek, R., et al. (2016). Chelidonine and Homochelidonine Induce Cell Death through Cell Cycle Checkpoints and MAP Kinase Pathways. ResearchGate. Available at: [Link]
-
Harish, R., et al. (2023). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. Available at: [Link]
-
Lee, S. H., et al. (2024). Arachidonic Acid Induces Apoptosis Under Serum-Free Conditions by Blocking PAK1-Mediated PUMA Suppression. Biomedical Science and Engineering. Available at: [Link]
-
Yunos, N. M., et al. (2016). Differential Cytotoxicity and Inhibition of Proliferation in A549 and MCF-7 Cell Lines. ResearchGate. Available at: [Link]
-
Pengers, A., et al. (2021). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available at: [Link]
-
El-Readi, M. Z., et al. (2013). Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids. Phytomedicine. Available at: [Link]
-
Aydin, E., et al. (2023). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2024). The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight. MDPI. Available at: [Link]
-
Gerhard, J., et al. (2015). Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines. PMC. Available at: [Link]
-
Araldi, R. P., et al. (2022). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). Journal of Oncology. Available at: [Link]
-
Yamamoto, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Available at: [Link]
-
Vertuani, S., et al. (2012). IC 50 values of compounds investigated in the four tumor cell lines, wild type or CDDP-resistant counterpart. ResearchGate. Available at: [Link]
-
Alhakamy, N. A., et al. (2021). Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. ResearchGate. Available at: [Link]
-
Gajos, J. S., et al. (2015). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. BioMed Research International. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelidonine isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 8. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Annexin V-FITC Kit Protocol [hellobio.com]
- 18. resources.novusbio.com [resources.novusbio.com]
Animal models of ulcerative colitis for evaluating Chelidonic acid monohydrate efficacy
Application Notes & Protocols
Topic: Animal Models of Ulcerative Colitis for Evaluating Chelidonic Acid Monohydrate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Therapeutic Avenue for Ulcerative Colitis
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation restricted to the colon.[1][2][3] The unpredictable nature of its relapsing-remitting course significantly impacts patient quality of life. Current therapeutic strategies often have limitations, including partial efficacy and potential side effects, necessitating the exploration of novel treatment candidates.[4]
Chelidonic acid, a natural γ-pyrone compound, has emerged as a promising therapeutic agent due to its diverse pharmacological properties.[5][6] Preclinical studies have highlighted its potent anti-inflammatory effects, which are attributed to its ability to downregulate key inflammatory pathways. Specifically, chelidonic acid has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[5][6][7] Its mechanism of action involves the inhibition of critical signaling molecules like Nuclear Factor-kappa B (NF-κB) and caspase-1, which are central to the inflammatory cascade in IBD.[8][9]
This guide provides a comprehensive framework for leveraging established murine models of ulcerative colitis to rigorously evaluate the preclinical efficacy of this compound. It is designed to bridge foundational science with practical application, offering detailed protocols and the scientific rationale behind methodological choices.
The Imperative of Animal Models in UC Research
No single animal model can fully recapitulate the complex and heterogeneous pathophysiology of human UC.[10] However, experimental models are indispensable tools for dissecting disease mechanisms and for the preclinical assessment of novel therapeutics.[1][2][11] They allow for controlled investigation of drug efficacy, dose-response relationships, and mechanisms of action in a living system before advancing to clinical trials.[12] Models are broadly categorized as chemically-induced, genetically engineered, or adoptive transfer models, each offering unique advantages for studying specific facets of the disease.[10][12]
Selecting the Optimal Model for Chelidonic Acid Evaluation
The choice of model is a critical decision that directly influences the translational relevance of the findings. For evaluating a broad-spectrum anti-inflammatory agent like chelidonic acid in the context of UC, chemically-induced models offer an excellent balance of reproducibility, technical simplicity, and pathological similarity to the human condition.[4][12]
Dextran Sulfate Sodium (DSS)-Induced Colitis: The Epithelial Damage Model
The DSS model is the most widely used for UC research due to its simplicity and the robust, reproducible colitis it induces, which shares many histopathological features with human UC.[13][14]
-
Causality of Induction: DSS is a chemical colitogen that is directly toxic to the colonic epithelial cells of the basal crypts.[15][16] This disruption of the mucosal barrier allows luminal bacteria and their products to penetrate the underlying lamina propria, triggering a potent inflammatory response that mimics the acute inflammation seen in UC.[15]
-
Why It's a Good Choice: This model is ideal for testing agents that aim to protect the epithelial barrier, reduce acute inflammation, and promote mucosal healing. Given that chelidonic acid is known to reduce pro-inflammatory cytokines, this model provides a direct context to test its ability to dampen the inflammatory cascade resulting from epithelial injury.[7]
-
Key Advantages:
Oxazolone-Induced Colitis: The Th2-Mediated Hypersensitivity Model
The oxazolone model induces a colitis that is immunologically distinct from DSS- and TNBS-induced inflammation and bears a striking resemblance to the T helper 2 (Th2)-dominant immune profile often associated with human UC.[18][19]
-
Causality of Induction: Oxazolone is a haptenating agent. Following pre-sensitization on the skin, an intra-rectal challenge with oxazolone elicits a delayed-type hypersensitivity reaction in the colon. This response is characterized by the production of Th2 cytokines like IL-4 and IL-5.[19]
-
Why It's a Good Choice: This model is particularly valuable for evaluating therapeutics that modulate adaptive immune responses, specifically the Th2 pathway. As chelidonic acid has demonstrated immunomodulatory effects, this model can reveal its efficacy in a more immune-specific context that is highly relevant to UC pathogenesis.[5][6]
-
Key Advantages:
Experimental Design: A Workflow for Efficacy Testing
A robust experimental design is crucial for obtaining clear, interpretable results. The following workflow provides a validated structure for assessing the efficacy of this compound.
Caption: General experimental workflow for evaluating Chelidonic acid efficacy.
Recommended Experimental Groups
| Group No. | Group Name | Description | Rationale |
| 1 | Healthy Control | No colitis induction, receives vehicle only. | Establishes baseline physiological and histological parameters. |
| 2 | Colitis Control (Vehicle) | Colitis induction + vehicle administration. | Represents the full disease pathology; acts as the primary comparison group. |
| 3 | Positive Control | Colitis induction + standard-of-care drug (e.g., Sulfasalazine or Mesalamine). | Validates the model's responsiveness to known effective treatments. |
| 4 | Test Group (Low Dose) | Colitis induction + Low dose of this compound. | To assess dose-dependent efficacy. |
| 5 | Test Group (Mid Dose) | Colitis induction + Medium dose of this compound. | To assess dose-dependent efficacy. |
| 6 | Test Group (High Dose) | Colitis induction + High dose of this compound. | To assess dose-dependent efficacy. |
Detailed Protocols
Protocol 1: Induction of Acute DSS Colitis
This protocol is adapted from methodologies described in Current Protocols in Immunology.[13][14]
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36,000–50,000 Da (e.g., Yeasen Biotech, Cat. NO: 60316ES[16]).
-
8-10 week old mice (C57BL/6 or BALB/c strains are commonly used).
-
Sterile drinking water.
-
Animal balance.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least 7 days before the experiment begins.
-
Baseline Measurement: On Day 0, weigh all mice and record their initial body weights.[15]
-
DSS Preparation: Prepare a 2.5% - 3.5% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. The exact concentration should be optimized in your facility, as susceptibility can vary.[14] Prepare this solution fresh every 2-3 days.
-
Induction: Replace the regular drinking water bottles in the cages of the colitis-induced groups with the DSS solution. Healthy control animals will continue to receive regular water.
-
Duration: Administer DSS-containing water for 5-7 consecutive days.[17][21]
-
Monitoring: From Day 1 onwards, perform daily monitoring as described in Protocol 3.
-
Termination: On Day 7 (or the chosen endpoint), replace the DSS solution with regular water. The experiment is typically terminated between Day 8 and Day 10, when peak symptoms are usually observed.[15]
Protocol 2: this compound Administration
Materials:
-
This compound powder.
-
Vehicle (e.g., sterile 0.5% carboxymethylcellulose (CMC) or phosphate-buffered saline (PBS)).
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Syringes.
Procedure:
-
Formulation: Prepare a stock solution of this compound in the chosen vehicle. Create serial dilutions to achieve the desired final concentrations for low, medium, and high doses (e.g., 10, 25, 50 mg/kg). The formulation should be prepared fresh daily or stored according to stability data.
-
Administration Schedule:
-
Therapeutic Model: Begin administration on Day 3 or Day 4 after starting DSS, once clinical signs of colitis begin to appear.
-
Prophylactic Model: Begin administration 1-2 days before starting DSS induction.
-
-
Dosing: Administer the prepared solution once daily via oral gavage. The volume is typically 100-200 µL per mouse. Administer an equivalent volume of vehicle to the Healthy Control and Colitis Control groups.
-
Handling: Handle mice gently to minimize stress, which can impact colitis severity.
Protocol 3: Clinical Assessment - Disease Activity Index (DAI)
The DAI is a composite score used to quantitatively and non-invasively monitor disease progression.[22]
Procedure:
-
Daily Monitoring: Each day, assess and score each mouse for three parameters: weight loss, stool consistency, and rectal bleeding. The observer should be blinded to the experimental groups.[15]
-
Scoring: Use the following standardized table to assign scores.
-
Calculation: The DAI is the sum of the three scores divided by 3. (DAI = [Weight Loss Score + Stool Score + Bleeding Score] / 3).
DAI Scoring Table
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood |
| 1 | 1 - 5% | Loose stools | Hemoccult positive |
| 2 | 5 - 10% | Loose stools | Visible blood in stool |
| 3 | 10 - 15% | Diarrhea | Rectal bleeding |
| 4 | > 15% | Diarrhea | Gross rectal bleeding |
Protocol 4: Macroscopic and Histological Analysis
This protocol provides a quantitative assessment of tissue-level damage.
Procedure:
-
Euthanasia & Tissue Harvest: At the experimental endpoint, euthanize mice according to approved institutional guidelines.
-
Colon Excision: Carefully dissect the entire colon from the cecum to the anus.
-
Macroscopic Evaluation:
-
Gently remove any fecal matter.
-
Measure the length of the colon in centimeters. Colitis leads to inflammation and edema, causing the colon to shorten.
-
Weigh the colon to calculate a weight-to-length ratio, another indicator of inflammation.[23]
-
-
Tissue Preparation for Histology:
-
Fix a distal segment (~1 cm) of the colon in 10% neutral buffered formalin for 24 hours.
-
After fixation, transfer the tissue to 70% ethanol.
-
Process the tissue for paraffin embedding, sectioning (5 µm), and Hematoxylin and Eosin (H&E) staining.
-
-
Histological Scoring: A pathologist blinded to the treatment groups should score the H&E stained slides based on established criteria.[21][24][25]
Histological Scoring Table
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild leukocyte infiltration in lamina propria | |
| 2 | Moderate infiltration into submucosa | |
| 3 | Transmural inflammation | |
| Epithelial Injury / Crypt Damage | 0 | Intact crypts |
| 1 | Loss of basal 1/3 of crypts | |
| 2 | Loss of basal 2/3 of crypts | |
| 3 | Complete loss of crypts and surface epithelium (ulceration) | |
| Percentage of Area Involved | 1 | 1 - 25% |
| 2 | 26 - 50% | |
| 3 | 51 - 75% | |
| 4 | 76 - 100% |
Protocol 5: Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue serves as a reliable biochemical marker for neutrophil infiltration and acute inflammation.[26][27]
Materials:
-
Colon tissue sample (~50 mg), snap-frozen in liquid nitrogen.
-
Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer, pH 6.0.
-
Assay Reagent: 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% hydrogen peroxide (H₂O₂).[28]
-
Spectrophotometer (plate reader).
Procedure:
-
Homogenization: Homogenize the pre-weighed colon tissue in 1 mL of ice-cold HTAB buffer.[28][29]
-
Extraction: Subject the homogenate to three freeze-thaw cycles and brief sonication to ensure complete enzyme extraction.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Setup: In a 96-well plate, add 10 µL of the resulting supernatant to 200 µL of the freshly prepared Assay Reagent.[28]
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 450-460 nm every 30 seconds for 5 minutes.[26][28]
-
Calculation: MPO activity is expressed as Units/mg of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
Mechanism of Action: Visualizing the Impact of Chelidonic Acid
Chelidonic acid is hypothesized to exert its anti-inflammatory effects by targeting core inflammatory signaling pathways. Its ability to inhibit NF-κB and caspase-1 activation prevents the downstream transcription and release of key pro-inflammatory mediators.[7][8][9]
Caption: Proposed anti-inflammatory mechanism of Chelidonic acid.
Conclusion
The protocols and frameworks detailed in this guide provide a robust system for the preclinical evaluation of this compound as a potential therapeutic for ulcerative colitis. By correlating clinical observations (DAI) with quantitative macroscopic, histological, and biochemical endpoints, researchers can generate a comprehensive data package to support further development. The use of validated and mechanistically relevant animal models like the DSS and oxazolone colitis models is paramount for producing reliable and translatable scientific evidence.
References
-
Boirivant, M., Fuss, I. J., Chu, A., & Strober, W. (1998). Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4. Journal of Experimental Medicine. [Link]
-
Markus, F., et al. (2016). Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa. Methods in Molecular Biology. [Link]
-
Low, D., Nguyen, D. D., & Mizoguchi, E. (2013). Animal models of ulcerative colitis and their application in drug research. Drug Design, Development and Therapy. [Link]
-
Lee, J. H., et al. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and Immunotoxicology. [Link]
-
Allgoewer, F., et al. (2024). Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer. JCI Insight. [Link]
-
Takis Biotech. (n.d.). TNBS-Induced Colitis Model. Takis Biotech Website. [Link]
-
Charles River Laboratories. (n.d.). T Cell Transfer Model of Inflammatory Bowel Disease (IBD). Charles River Laboratories Website. [Link]
-
Taconic Biosciences. (2025). Il10 Knockout Mice: Advances in IBD & Colitis Research. Taconic Biosciences Website. [Link]
-
Harish, V., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery & Therapeutics. [Link]
-
Epistem Ltd. (n.d.). IL-10 Knockout Model of Chronic Colitis. Epistem Ltd Website. [Link]
-
Taconic Biosciences. (n.d.). Exploring the Adoptive T Cell Transfer Colitis Model for IBD. Taconic Biosciences Website. [Link]
-
Neurath, M. F. (2012). The value of experimental models of colitis in predicting efficacy of biological therapies for inflammatory bowel diseases. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Low, D., Nguyen, D. D., & Mizoguchi, E. (2013). Animal models of ulcerative colitis and their application in drug research. Drug Design, Development and Therapy. [Link]
-
Coelho, G. R., et al. (2022). Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease. Medicina. [Link]
-
Clapper, M. L., et al. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of Visualized Experiments. [Link]
-
Burich, A., & Elson, C. O. (2015). A Multihit Model: Colitis Lessons from the Interleukin-10–deficient Mouse. Journal of Clinical Investigation. [Link]
-
Ace Therapeutics. (n.d.). Customized Oxazolone-Induced Colitis Models. Ace Therapeutics Website. [Link]
-
Creative Bioarray. (n.d.). Adoptive T Cell Transfer Induced Colitis Model. Creative Bioarray Website. [Link]
-
Creative Bioarray. (n.d.). IL-10 Knockout Colitis Model. Creative Bioarray Website. [Link]
-
Low, D., et al. (2013). Animal models of ulcerative colitis and their application in drug research. Semantic Scholar. [Link]
-
Creative Bioarray. (n.d.). TNBS Induced Colitis Model. Creative Bioarray Website. [Link]
-
Kim, J. J., & Shajib, M. S. (2012). Pharmacologic efficacy in inflammatory bowel disease models. Journal of Crohn's and Colitis. [Link]
-
Boirivant, M., Fuss, I. J., Chu, A., & Strober, W. (1998). Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4. Journal of Experimental Medicine. [Link]
-
Scheinin, T., et al. (2003). Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis. Clinical & Experimental Immunology. [Link]
-
Chassaing, B., et al. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current Protocols in Immunology. [Link]
-
Antoniou, E., et al. (2016). The TNBS-induced colitis animal model: An overview. Annals of Medicine and Surgery. [Link]
-
Thangaraju, M., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol. [Link]
-
Markus, F., et al. (2016). Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa. Springer Nature Experiments. [Link]
-
Charles River Laboratories. (n.d.). TNBS-Induced Colitis Model. Charles River Laboratories Website. [Link]
-
Epistem Ltd. (n.d.). Adoptive T-Cell Transfer-Mediated Colitis. Epistem Ltd Website. [Link]
-
Rodríguez-Correa, E., et al. (2019). Myeloperoxidase Assay in the Colon. Bio-protocol. [Link]
-
Creative Bioarray. (2023). Exploring Colitis through Dynamic T Cell Adoptive Transfer Models. Creative Bioarray Website. [Link]
-
Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology. [Link]
-
Harish, V., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
Araujo, L. P., et al. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of Visualized Experiments. [Link]
-
Singh, S., & Kulkarni, S. (2018). Animal models for preclinical drug research on ulcerative colitis: A review. Journal of the Scientific Society. [Link]
-
Erben, U., et al. (2014). A guide to histomorphological evaluation of intestinal inflammation in mouse models. International Journal of Clinical and Experimental Pathology. [Link]
-
De Vadder, F., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol. [Link]
-
Di Guardo, G., et al. (2021). Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. International Journal of Molecular Sciences. [Link]
-
De Vadder, F., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. ResearchGate. [Link]
-
Lee, J. H., et al. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Kyung Hee University Repository. [Link]
-
Bio-protocol. (n.d.). Myeloperoxidase (MPO) activity assay. Bio-protocol Website. [Link]
-
Kim, J. H., et al. (2012). The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis. ResearchGate. [Link]
-
Mizoguchi, E. (2023). Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. Intestinal Research. [Link]
-
Araujo, L. P., et al. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of Visualized Experiments. [Link]
-
De Vadder, F., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PubMed. [Link]
-
Wen, Y., et al. (2024). Quantitative evaluation of the time-course and efficacy of targeted agents for ulcerative colitis. Frontiers in Pharmacology. [Link]
-
Wen, Y., et al. (2024). Quantitative evaluation of the time-course and efficacy of targeted agents for ulcerative colitis. Frontiers in Pharmacology. [Link]
-
Koutroumpakis, E., et al. (2024). Insights into Therapeutic Response Prediction for Ustekinumab in Ulcerative Colitis Using an Ensemble Bioinformatics Approach. Journal of Personalized Medicine. [Link]
Sources
- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. [PDF] Animal models of ulcerative colitis and their application in drug research | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Pharmacologic efficacy in inflammatory bowel disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 18. rupress.org [rupress.org]
- 19. rupress.org [rupress.org]
- 20. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 21. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. IL-10 Knockout Model of Chronic Colitis - epistem [epistem.co.uk]
- 24. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
Dosing and Administration of Chelidonic Acid Monohydrate in Rat Models of Neuroinflammation
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dosing and administration of Chelidonic acid monohydrate in rat models of neuroinflammation. The protocols and insights herein are synthesized from peer-reviewed literature and established best practices in preclinical neuropharmacology.
Introduction: The Rationale for Investigating Chelidonic Acid in Neuroinflammation
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. It involves the activation of glial cells—microglia and astrocytes—which release a cascade of pro-inflammatory cytokines, leading to neuronal damage.[1] Animal models, particularly those induced by bacterial lipopolysaccharide (LPS), are invaluable tools for studying these mechanisms and for screening potential therapeutic agents.[2][3][4] LPS, a component of Gram-negative bacteria, triggers a robust and reproducible inflammatory response in the central nervous system, mimicking key aspects of neuroinflammatory conditions.[3][4]
Chelidonic acid (CA), a natural heterocyclic organic acid derived from plants like Chelidonium majus, has emerged as a promising candidate for therapeutic intervention.[5][6] Its pharmacological profile includes potent anti-inflammatory, antioxidant, and neuroprotective properties.[7][8] Studies have demonstrated that chelidonic acid can attenuate the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9][10] This guide provides a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of this compound in a rat model of LPS-induced neuroinflammation.
Compound Preparation: this compound Dosing Solution
The physicochemical properties of a test compound are paramount for its in vivo efficacy. Chelidonic acid is poorly soluble in water, necessitating careful selection of a vehicle to ensure a homogenous and stable suspension for administration.
Vehicle Selection: A Critical Choice
The choice of vehicle is crucial as it can influence drug absorption and, in some cases, exert its own biological effects.[11][12] For oral administration of poorly soluble compounds like CA, aqueous suspensions are common. The goal is to create a formulation that is easily and consistently deliverable via oral gavage and maintains the compound in a stable, dispersed state.[13]
Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline.
-
Causality: CMC is a widely used, inert suspending agent that increases the viscosity of the solution, preventing the rapid sedimentation of the test article and ensuring a more uniform dose is administered each time. Saline provides an isotonic base.
Protocol: Preparation of Chelidonic Acid Suspension (10 mg/mL)
This protocol details the preparation of a stock suspension. The final volume should be adjusted based on the number of animals and the required dosage.
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (low viscosity)
-
0.9% Sterile Saline
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Weighing scale and spatula
Step-by-Step Methodology:
-
Prepare Vehicle: Add 0.5 g of CMC to 100 mL of sterile 0.9% saline. Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take 30-60 minutes.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mg/mL suspension, weigh 100 mg of CA for every 10 mL of vehicle.
-
Create Slurry: In a separate small container, add a small volume (e.g., 1-2 mL) of the prepared vehicle to the weighed CA powder. Mix with a spatula to form a smooth, uniform paste.
-
Expert Insight: Creating a slurry first prevents clumping when the powder is added to the bulk vehicle, ensuring a finer and more homogenous suspension.
-
-
Combine and Suspend: Slowly add the slurry to the bulk vehicle while it is being stirred.
-
Homogenize: Continue to stir the final suspension for at least 15-20 minutes before dosing to ensure uniformity. The suspension should be continuously stirred during the dosing procedure to prevent settling.
-
Storage: Prepare the suspension fresh on the day of dosing.[13] While short-term storage at 4°C is possible, it is critical to re-homogenize thoroughly before use.
Rat Model: Induction of Neuroinflammation with Lipopolysaccharide (LPS)
The systemic administration of LPS is a well-established method for inducing neuroinflammation, characterized by microglial and astrocyte activation and increased pro-inflammatory cytokine expression in the brain.[1][3][4]
Protocol: Intraperitoneal (IP) LPS Administration
Animal Specifications:
-
Species: Wistar or Sprague-Dawley rats (male)
-
Age/Weight: 8-10 weeks old, 200-250 g. Animals should be acclimatized for at least one week prior to the experiment.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)[3][4]
-
Sterile, pyrogen-free 0.9% saline
-
1 mL syringes with 25-27G needles[14]
Step-by-Step Methodology:
-
LPS Reconstitution: Prepare a stock solution of LPS in sterile saline. For example, dissolve 1 mg of LPS in 1 mL of saline to get a 1 mg/mL stock. Vortex gently to mix.
-
Dose Calculation: A commonly used dose to induce significant neuroinflammation is 1-2 mg/kg.[3][4] Calculate the volume to inject for each animal based on its body weight.
-
Example: For a 250 g rat and a 1 mg/kg dose: (1 mg/kg) * (0.25 kg) = 0.25 mg of LPS required. If using a 1 mg/mL stock, this corresponds to 0.25 mL.
-
-
Animal Restraint: Handle the rat gently but firmly. Proper restraint is key to a successful and safe injection.
-
Injection Site: The preferred site for an IP injection is the lower right abdominal quadrant.[15] This avoids the cecum on the left side and the bladder caudally.
-
Administration: Tilt the animal slightly head-down. Insert the needle at a 30-45 degree angle into the identified quadrant. Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid or colored matter should appear in the syringe).[14] Inject the calculated volume smoothly.
-
Monitoring: After injection, monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection), which confirms a successful systemic inflammatory response.[2]
Dosing and Administration of Chelidonic Acid
The therapeutic efficacy of Chelidonic acid is dependent on the dose, route, and timing of its administration relative to the inflammatory insult.
Recommended Dosing Regimens
Published studies provide a range of effective oral doses for Chelidonic acid in rats, which can be used as a starting point for dose-response investigations.
| Dose (mg/kg) | Route | Frequency | Rat Model | Key Findings | Reference |
| 10, 20, 40 | Oral | Daily for 28 days | Toxicity Study | Found to be safe with no significant alterations in hematological or biochemical parameters. | [16][17] |
| 10, 20, 40 | Oral | Daily for 21 days | Paclitaxel-Induced Neuropathy | Significantly normalized hyperalgesia and reduced inflammatory cytokines (TNF-α, IL-6, IL-1β). | [18] |
| 10, 20, 40 | Oral | Daily for 4 weeks | Doxorubicin-Induced Cardiotoxicity | Reduced myocardial damage and improved cardiac function. | [5] |
| 2 | Oral | Daily for 8 weeks | D-galactose Aging Model | Improved cognitive function and increased antioxidant status. | [6][19] |
| 1, 3, 10 | i.p. | Single dose | Ovalbumin-Induced Allergy | Prevented mast cell degranulation and reduced IgE levels. | [20] |
Administration Protocols
Protocol: Oral Gavage (PO) Oral gavage ensures precise delivery of the compound directly into the stomach.[21][22]
-
Select Gavage Needle: Use a flexible or ball-tipped stainless steel gavage needle appropriate for the size of the rat.
-
Measure and Load: Ensure the Chelidonic acid suspension is well-mixed. Draw the calculated volume into a syringe. The typical volume for oral gavage in rats is up to 5-10 mL/kg.[21][23]
-
Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Insertion: Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. DO NOT FORCE. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.
-
Delivery: Once the needle is in the stomach (pre-measure the needle length against the rat from the tip of the nose to the last rib), deliver the suspension smoothly.
-
Withdrawal: Remove the needle gently in a single motion. Monitor the animal for a few minutes to ensure there are no signs of distress.
Integrated Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and interpretable data.
Recommended Experimental Groups
-
Group 1: Control: Vehicle Only (No LPS, No CA). Establishes baseline.
-
Group 2: LPS Control: LPS + Vehicle. The primary disease model group to measure the full extent of neuroinflammation.
-
Group 3: LPS + CA (Low Dose): LPS + Chelidonic Acid (e.g., 10 mg/kg).
-
Group 4: LPS + CA (High Dose): LPS + Chelidonic Acid (e.g., 40 mg/kg).
-
(Optional) Group 5: CA Only: Chelidonic Acid (High Dose) Only. To ensure the compound itself does not have adverse effects.
Experimental Workflow Diagram
The following diagram outlines a typical experimental timeline. Treatment with Chelidonic acid can be prophylactic (starting before LPS) or therapeutic (starting after LPS), depending on the study's objective. This workflow shows a prophylactic approach.
Caption: Prophylactic treatment workflow for evaluating Chelidonic acid.
Mechanism of Action: Signaling Pathways in Neuroinflammation
LPS binding to Toll-like receptor 4 (TLR4) on microglia initiates a downstream signaling cascade, primarily through the activation of Nuclear Factor-kappa B (NF-κB). This leads to the transcription and release of pro-inflammatory cytokines. Chelidonic acid is hypothesized to interfere with this process.
Caption: Postulated mechanism of Chelidonic acid in LPS-induced neuroinflammation.
Endpoint Analysis: Assessing Therapeutic Efficacy
A multi-faceted approach is required to validate the therapeutic effects of Chelidonic acid.
-
Behavioral Assays: To assess cognitive and motor function. The Morris Water Maze or Novel Object Recognition tests are suitable for evaluating learning and memory deficits caused by neuroinflammation.[6][19]
-
Biochemical Analysis: Brain tissue (hippocampus and cortex are key regions) should be homogenized for analysis.
-
Histopathology & Immunohistochemistry:
-
Perfuse animals and collect brain tissue for sectioning.
-
H&E Staining: To observe general morphology and signs of neuronal damage.
-
Immunohistochemistry: Use specific markers such as Iba1 for microglia and GFAP for astrocytes to visualize and quantify glial activation. A reduction in the staining intensity and altered morphology of these cells in CA-treated groups would indicate a positive effect.
-
Trustworthiness & Validation
To ensure the integrity of the results, the following points must be considered:
-
Positive Control: The LPS + Vehicle group serves as the internal positive control. A significant inflammatory response (behavioral deficits, elevated cytokines) must be observed in this group for the study to be valid.
-
Technique Consistency: Administration techniques, especially oral gavage, must be performed consistently by trained personnel to minimize stress and variability.[22]
-
Compound Stability: As noted, the CA suspension should be prepared fresh and kept homogenous during dosing to ensure each animal receives the intended dose.
-
Safety Profile: While studies show CA is safe at therapeutic doses, it is crucial to monitor animals daily for any adverse effects, such as significant weight loss or distress.[16][17] Acute toxicity studies have shown no mortality at doses up to 2000 mg/kg in rats.[7][16][17]
References
-
Khairnar, S., Kulkarni, Y. A., & Sankaranarayanan, M. (2023). Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence. Chemistry & Biodiversity, 20(12), e202301241. [Link]
-
Semantic Scholar. (n.d.). Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence | Request PDF. Retrieved from [Link]
-
Dialnet. (n.d.). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Retrieved from [Link]
-
Jeong, H. J., et al. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental Biology and Medicine, 241(13), 1434-1441. [Link]
-
ResearchGate. (n.d.). Effect of chelidonic acid on various parameters. (A) Bodyweight; (B) Food intake. Retrieved from [Link]
-
Khairnar, S., et al. (2024). Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(5), 3291-3305. [Link]
-
Fu, H. Q., et al. (2014). Prolonged Neuroinflammation after Lipopolysaccharide Exposure in Aged Rats. PLoS ONE, 9(8), e106331. [Link]
-
PLOS One. (2014). Prolonged Neuroinflammation after Lipopolysaccharide Exposure in Aged Rats. [Link]
-
Khairnar, S., et al. (2023). Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats. Revista Portuguesa de Cardiologia, 42(12), 1069-1079. [Link]
-
ResearchGate. (n.d.). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Retrieved from [Link]
-
University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
-
Aydin, M., et al. (2024). Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats. Turkish Journal of Biology, 48(6), 516-527. [Link]
-
Gawai, V. V., et al. (2023). Bacterial lipopolysaccharide model of neuroinflammation-associated neurodegeneration in Wistar rats: A comparison between different durations of administration. Veterinary World, 16(11), 2294-2301. [Link]
-
PubMed. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. [Link]
-
ResearchGate. (n.d.). Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats. Retrieved from [Link]
-
PubMed. (2024). Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats. [Link]
-
Singh, S., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. International Immunopharmacology, 34, 161-168. [Link]
-
YouTube. (2020). Routes of Administration in Rats and Mice, Prof. Sawsan Aboul-Fotouh. [Link]
-
ResearchGate. (n.d.). Routes of Administration. Retrieved from [Link]
-
SlideShare. (n.d.). Routes Of Drug Administration. Retrieved from [Link]
-
PubMed. (n.d.). Potential Transmembrane Proteins-transporters of Chelidonic Acid for its Intracellular Uptake: In Silico Simulation. Retrieved from [Link]
-
PubMed. (n.d.). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
-
ResearchGate. (n.d.). [Investigation on pharmacokinetics of helicid in rats]. Retrieved from [Link]
-
PubMed. (n.d.). [Investigation on pharmacokinetics of helicid in rats]. Retrieved from [Link]
-
Serajuddin, A. T., et al. (1988). Effect of Vehicle Amphiphilicity on the Dissolution and Bioavailability of a Poorly Water-Soluble Drug From Solid Dispersions. Journal of Pharmaceutical Sciences, 77(5), 414-417. [Link]
-
ResearchGate. (n.d.). Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Vehicle Effect on In-Vitro and In-Vivo Performance of Spray Dry Dispersions. Retrieved from [Link]
Sources
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. Prolonged Neuroinflammation after Lipopolysaccharide Exposure in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged Neuroinflammation after Lipopolysaccharide Exposure in Aged Rats | PLOS One [journals.plos.org]
- 5. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 6. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence | Semantic Scholar [semanticscholar.org]
- 18. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note & Protocol Guide: Investigating Chelidonic Acid Monohydrate as a Potential Therapeutic for Allergic Rhinitis
Introduction: The Unmet Need in Allergic Rhinitis and the Potential of a Natural Compound
Allergic rhinitis (AR) is a prevalent inflammatory disease of the nasal mucosa, affecting a significant portion of the global population.[1] It is immunologically defined as an IgE-mediated response to inhaled allergens, which triggers a cascade of inflammatory events driven by type 2 helper (Th2) cells.[1] The pathophysiology is characterized by an early phase, marked by mast cell degranulation and the release of mediators like histamine, leading to symptoms of sneezing and rhinorrhea, and a late phase involving an influx of cytokines and eosinophils, causing sustained inflammation and nasal congestion.[1][2] While current treatments such as antihistamines and corticosteroids are effective for many, they are not universally successful and can be associated with side effects, highlighting the need for novel therapeutic strategies.[3]
Chelidonic acid, a naturally occurring γ-pyrone compound found in plants like Chelidonium majus, has garnered attention for its diverse pharmacological properties, including anti-inflammatory, immunomodulatory, and anti-allergic effects.[4][5][6] Preclinical studies have demonstrated its potential to mitigate allergic reactions, making its stable monohydrate form a compelling candidate for investigation as a new treatment for allergic rhinitis.[7] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating the efficacy of chelidonic acid monohydrate in relevant in vitro and in vivo models of allergic rhinitis.
Scientific Rationale & Proposed Mechanism of Action
The cornerstone of the allergic rhinitis inflammatory cascade is the mast cell.[8] Upon exposure to an allergen in a sensitized individual, the cross-linking of IgE antibodies on the mast cell surface (via the FcεRI receptor) triggers degranulation—a process releasing a potent cocktail of pre-formed mediators, most notably histamine.[8][9] This event initiates the acute symptoms of AR. Concurrently, this activation stimulates the synthesis and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which perpetuate the inflammatory response.[2][10]
Chelidonic acid is proposed to exert its anti-allergic effects by directly targeting these pivotal mast cell functions. Research indicates that chelidonic acid can:
-
Stabilize Mast Cells: It has been shown to inhibit the degranulation of mast cells and reduce the release of histamine in vitro.[11][12] This action directly addresses the primary cause of early-phase allergic symptoms.
-
Suppress Pro-inflammatory Cytokine Production: Chelidonic acid downregulates the production of key inflammatory cytokines, including IL-6 and TNF-α.[4][10]
-
Inhibit Key Signaling Pathways: The mechanism for cytokine suppression appears to involve the blockade of critical intracellular signaling pathways. Studies have shown that chelidonic acid can prevent the degradation of IκBα, thereby inhibiting the activation of the master inflammatory transcription factor, NF-κB.[4][13] Furthermore, it has been found to suppress the activation of caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines like IL-1β.[13][14]
This multi-faceted mechanism, targeting both immediate mediator release and subsequent inflammatory signaling, positions this compound as a promising therapeutic candidate.
Caption: Proposed mechanism of Chelidonic Acid in mast cell-mediated allergic response.
Materials and Reagents
| Category | Item | Recommended Source (Example) |
| Test Compound | This compound (≥98% purity) | Sigma-Aldrich, Cayman Chemical |
| Solvents/Vehicles | Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), Saline | Thermo Fisher Scientific |
| In Vitro Cell Lines | Rat Basophilic Leukemia (RBL-2H3) cells | ATCC |
| Human Mast Cell Line (HMC-1) | ATCC | |
| Cell Culture Media | MEM (for RBL-2H3), IMDM (for HMC-1), Fetal Bovine Serum (FBS), Pen-Strep | Gibco, ATCC |
| In Vivo Model | BALB/c mice (female, 6-8 weeks old) | The Jackson Laboratory |
| Allergens/Stimulants | Ovalbumin (OVA), DNP-IgE, DNP-HSA, Compound 48/80, A23187 | Sigma-Aldrich, Santa Cruz Bio |
| Assay Kits & Reagents | β-Hexosaminidase substrate (p-NAG) | Sigma-Aldrich |
| Histamine ELISA Kit | LDN, Northwest Life Science | |
| Mouse IgE ELISA Kit | BioLegend, R&D Systems | |
| Mouse IL-4, IL-6, TNF-α ELISA Kits | BioLegend, R&D Systems | |
| Histology Reagents | Formalin, Paraffin, Hematoxylin & Eosin (H&E) stain, Toluidine Blue stain | VWR, Thermo Fisher Scientific |
In Vitro Evaluation of this compound
Objective
To quantify the direct inhibitory effect of this compound on mast cell degranulation, histamine release, and the production of key pro-inflammatory cytokines.
Protocol 1: Mast Cell Stabilization Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for mast cell degranulation.[15] The RBL-2H3 cell line is a widely accepted model for this purpose.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and sensitize with DNP-specific IgE (0.5 µg/mL). Incubate overnight at 37°C.
-
Cell Washing: Gently wash the sensitized cells twice with 150 µL of Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add 100 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO, final concentration <0.1%). Include a positive control inhibitor like cromolyn sodium. Incubate for 30 minutes at 37°C.
-
Allergen Challenge: Induce degranulation by adding 25 µL of DNP-HSA antigen (1 µg/mL). For a total release control, add 25 µL of 0.5% Triton X-100 to a separate set of wells. For a negative control (spontaneous release), add 25 µL of buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
Enzyme Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of β-hexosaminidase substrate solution (1 mM p-NAG in citrate buffer, pH 4.5).
-
Incubation & Termination: Incubate for 1 hour at 37°C. Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Percent inhibition is calculated relative to the antigen-stimulated control after subtracting spontaneous release.
Protocol 2: Histamine Release Assay
This protocol directly measures the amount of histamine released into the cell culture supernatant using a competitive ELISA, a highly sensitive and specific method.[16][17]
Step-by-Step Methodology:
-
Cell Stimulation: Follow steps 1-5 from Protocol 1 to sensitize, treat, and challenge the mast cells.
-
Supernatant Collection: After the 1-hour incubation, centrifuge the plate and collect the supernatant.
-
Sample Preparation: Samples may require an acylation step depending on the specific ELISA kit used. Follow the manufacturer's instructions precisely.[17]
-
ELISA Procedure: Perform the competitive histamine ELISA according to the kit manufacturer's protocol.[16][17] This typically involves adding samples/standards and an HRP-conjugated histamine tracer to an antibody-coated plate, followed by washing, substrate addition, and absorbance reading.
-
Data Analysis: Calculate histamine concentrations based on the standard curve. Determine the percent inhibition of histamine release for each concentration of chelidonic acid.
Protocol 3: Cytokine Expression Analysis (ELISA)
This protocol measures the effect of chelidonic acid on the secretion of key AR-related cytokines like IL-6 and TNF-α.[13]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed HMC-1 or RBL-2H3 cells in a 24-well plate. Pre-treat with this compound at desired concentrations for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate (PMA) plus a calcium ionophore like A23187 for HMC-1 cells) for 6-24 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA Procedure: Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration against the concentration of chelidonic acid to determine its inhibitory effect.
| In Vitro Assay | Key Parameters | Expected Outcome with this compound |
| Mast Cell Stabilization | IC₅₀ value for β-Hexosaminidase release inhibition. | Dose-dependent decrease in β-Hexosaminidase release. |
| Histamine Release | IC₅₀ value for histamine release inhibition. | Dose-dependent decrease in histamine concentration in the supernatant. |
| Cytokine Analysis | IC₅₀ values for IL-6 and TNF-α production. | Dose-dependent reduction in the secretion of pro-inflammatory cytokines. |
In Vivo Preclinical Evaluation in an Allergic Rhinitis Model
Objective
To evaluate the therapeutic efficacy of this compound in a clinically relevant animal model of allergic rhinitis, assessing its impact on both symptoms and underlying immunological markers.
Protocol 4: Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
The OVA-sensitized BALB/c mouse is a standard and robust model that mimics the Th2-dominant immune response seen in human AR.[18][19]
Caption: Workflow for the OVA-induced allergic rhinitis mouse model.
Step-by-Step Methodology:
-
Acclimatization: Allow BALB/c mice to acclimate for one week before the experiment.
-
Sensitization: On days 0, 7, and 14, sensitize mice via intraperitoneal (IP) injection of 100 µL of a solution containing 50 µg OVA and 2 mg of aluminum hydroxide (Alum) as an adjuvant in saline.[18] The control group receives saline with Alum only.
-
Challenge and Treatment: From day 21 to day 27, administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control intranasally or orally. Thirty minutes after treatment, challenge the mice by intranasal instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
Symptom Observation: Immediately after the final challenge on day 27, record the frequency of sneezing and nasal rubbing movements for 15-20 minutes.
-
Sample Collection: On day 28 (24 hours after the final challenge), collect blood via cardiac puncture to obtain serum. Euthanize the animals and collect nasal tissues.
-
Serum Analysis: Measure the levels of total and OVA-specific IgE in the serum using ELISA kits.
-
Histological Analysis: Fix the nasal tissues in 10% formalin, embed in paraffin, and section. Stain with H&E to observe general inflammation and with Toluidine Blue or Giemsa to specifically count the infiltration of mast cells and eosinophils in the nasal mucosa.[19]
Data Analysis & Expected Outcomes
| In Vivo Parameter | Measurement Method | Expected Outcome with this compound |
| Clinical Symptoms | Direct count of sneezing and nasal rubbing events. | Significant reduction in the frequency of allergic symptoms. |
| Serum IgE Levels | ELISA quantification of total and OVA-specific IgE. | Significant decrease in serum IgE levels compared to the OVA-challenged group.[11] |
| Cell Infiltration | Microscopic cell counting in stained nasal tissue sections (cells per mm²). | Reduced infiltration of eosinophils and mast cells in the nasal submucosa. |
| Nasal Cytokines | (Optional) ELISA on nasal lavage fluid or qPCR on nasal tissue homogenates. | Reduction in Th2 cytokines (IL-4) and inflammatory mediators (IL-1β). |
Summary and Troubleshooting
This guide provides a robust framework for the preclinical evaluation of this compound as a therapeutic agent for allergic rhinitis. The in vitro protocols are designed to confirm its mechanism of action at the cellular level, specifically its ability to stabilize mast cells and suppress inflammatory signaling. The in vivo protocol provides a clear path to assess its therapeutic efficacy in a well-established disease model.
Common Troubleshooting:
-
Low In Vitro Activity: Ensure the purity of the this compound. Check for solubility issues; prepare fresh stock solutions in DMSO and ensure the final DMSO concentration in the assay is non-toxic to cells (<0.5%).
-
High Variability in Animal Model: Ensure consistent administration of intranasal challenges. Standardize the timing of observations and use a sufficient number of animals per group (n=8-10) to achieve statistical power.
-
Inconsistent ELISA Results: Use high-quality commercial kits and adhere strictly to the manufacturer's protocols. Ensure proper washing steps and avoid bubbles in wells. Run standards and samples in duplicate or triplicate.
References
-
Harish, R., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery & Therapeutics. [Link]
-
Harish, R., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
Scadding, G. K. (2014). Cytokine profiles in allergic rhinitis. Current Allergy and Asthma Reports. [Link]
-
Ryazantsev, S. V., et al. (2017). Cytokine Profile of Patients with Allergic Rhinitis Caused by Pollen, Mite, and Microbial Allergen Sensitization. BioMed Research International. [Link]
-
Jiang, Y., et al. (2022). Peripheral Multiple Cytokine Profiles Identified CD39 as a Novel Biomarker for Diagnosis and Reflecting Disease Severity in Allergic Rhinitis Patients. Journal of Inflammation Research. [Link]
-
Harish, R., et al. (2025). Biological effects of Chelidonic Acid. ResearchGate. [Link]
-
Dykewicz, M. S., & Fineman, S. (1997). Pathophysiology of perennial allergic rhinitis. Allergy and Asthma Proceedings. [Link]
-
Gautam, M., & Shankar, J. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. International Immunopharmacology. [Link]
-
Kim, J. H., et al. (2014). The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis. ResearchGate. [Link]
-
Sin, G., et al. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and Immunotoxicology. [Link]
-
Liu, Y., et al. (2020). In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin. Journal of Biomedical Optics. [Link]
-
Galli, S. J., et al. (2025). The role of mast cells in allergic rhinitis. Journal of Allergy and Clinical Immunology. [Link]
-
Scadding, G. K. (2014). Cytokine Profiles in Allergic Rhinitis. ResearchGate. [Link]
-
Ryazantsev, S. V., et al. (2017). Cytokine Profile of Patients with Allergic Rhinitis Caused by Pollen, Mite, and Microbial Allergen Sensitization. PubMed. [Link]
-
Akhouri, S., & House, S. A. (2023). Allergic Rhinitis. StatPearls. [Link]
-
Kim, D. W., et al. (2015). Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis. Clinical and Experimental Otorhinolaryngology. [Link]
-
McCusker, C. (2004). Use of mouse models of allergic rhinitis to study the upper and lower airway link. Current Opinion in Allergy and Clinical Immunology. [Link]
-
Kim, S. J., et al. (2023). Chelidonic acid ameliorates atopic dermatitis symptoms through suppression the inflammatory mediators in in vivo and in vitro. Journal of Biomedical Science. [Link]
-
Chatterjee, M., et al. (2017). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology. [Link]
-
Szelenyi, I. (2005). Rodent models of allergic rhinitis: relevance to human pathophysiology. Current Opinion in Allergy and Clinical Immunology. [Link]
-
Kashiwabara, M., et al. (2022). Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells. International Journal of Molecular Sciences. [Link]
-
Bax, H. J., et al. (2020). Cell degranulation assays. Bio-protocol. [Link]
-
Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. abm. [Link]
-
LDN. (n.d.). Histamine Release. ldn.de. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). Histamine ELISA Assay Kit. nwlifescience.com. [Link]
-
IBL International. (2008). Histamine Release. IBL International. [Link]
-
Gilfillan, A. M., & Beaven, M. A. (2011). Assay of Mast Cell Mediators. Springer Nature Experiments. [Link]
-
Dahdah, A., & Pejler, G. (2025). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. Journal of Visualized Experiments. [Link]
-
WoldeMussie, E. (1997). Microplate Assay for Measurement of Histamine Release from Mast Cells. BioTechniques. [Link]
-
IBL International. (n.d.). Histamine-Release. IBL International. [Link]
-
Sin, G., et al. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Kyung Hee University. [Link]
-
Lee, K. S., et al. (2015). Establishment and characterization of an experimental mouse model of allergic rhinitis. European Archives of Oto-Rhino-Laryngology. [Link]
-
Pitozzi, V., et al. (2024). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. MDPI. [Link]
-
Li, Y., et al. (2024). Exploring Advances in Natural Plant Molecules for Allergic Rhinitis Immunomodulation in Vivo and in Vitro. Journal of Inflammation Research. [Link]
-
Mygind, N. (1995). Experimental models in rhinitis. Allergy. [Link]
-
Kim, M. J., et al. (2015). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Archives of Pharmacal Research. [Link]
-
Kim, J. H., & Park, C. S. (2013). Phototherapy in Allergic Rhinitis: From In Vitro Studies to Clinical Trials. Medical Lasers. [Link]
-
Shatorna, V. F., et al. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). ResearchGate. [Link]
-
Gautam, M., & Shankar, J. (2016). Effects of Chelidonic Acid, a Secondary Plant Metabolite, on Mast Cell Degranulation and Adaptive Immunity in Rats. AMiner. [Link]
-
Investing.com. (2026). Polyrizon's nasal allergy blocker outperforms standard in lab study. Investing.com. [Link]
-
Polyrizon Ltd. (2026). Polyrizon Announces New Pre-Clinical Results: PL-14 Demonstrates Significant Allergen-Blocking Performance Compared to a Standard Comparator. BioSpace. [Link]
-
Wikipedia. (n.d.). Mast cell stabilizer. Wikipedia. [Link]
Sources
- 1. Allergic Rhinitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Advances in Natural Plant Molecules for Allergic Rhinitis Immunomodulation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. The role of mast cells in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. jddtonline.info [jddtonline.info]
- 11. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminer.org [aminer.org]
- 13. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ldn.de [ldn.de]
- 17. nwlifescience.com [nwlifescience.com]
- 18. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment and characterization of an experimental mouse model of allergic rhinitis | springermedizin.de [springermedizin.de]
Probing Molecular Interactions: Application and Protocols for In Silico Docking of Chelidonic Acid Monohydrate with Key Protein Targets
Abstract
This comprehensive guide provides a detailed protocol for conducting in silico molecular docking studies of chelidonic acid monohydrate, a naturally occurring bioactive compound, with various protein targets implicated in inflammatory and oncogenic pathways. We will delve into the scientific rationale behind key experimental choices, from ligand and protein preparation to the intricacies of docking simulation and results interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of natural products. By following these self-validating protocols, researchers can generate robust and reliable data on the binding affinities and interaction patterns of chelidonic acid with critical biological macromolecules.
Introduction: The Scientific Case for Docking Chelidonic Acid
Chelidonic acid, a γ-pyrone derivative found in plants like Chelidonium majus, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Emerging evidence suggests that chelidonic acid exerts its effects by modulating key signaling pathways. For instance, it has been shown to downregulate inflammatory responses by inhibiting the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), often through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[5] This in silico approach is instrumental in drug discovery for predicting binding affinity and understanding the molecular interactions at the atomic level.[5] By employing molecular docking, we can elucidate the potential mechanisms by which chelidonic acid interacts with specific protein targets, providing a rational basis for its observed biological activities and guiding further experimental validation.
This guide will provide a step-by-step protocol using widely accessible and validated open-source software, such as AutoDock Vina, alongside visualization tools like PyMOL and Discovery Studio, to investigate the interactions of chelidonic acid with a panel of relevant protein targets.
The In Silico Docking Workflow: A Conceptual Overview
The molecular docking process can be systematically broken down into four main stages: preparation of the ligand and protein, performing the docking simulation, and analyzing the resulting data. Each step is critical for the accuracy and reliability of the final results.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocols and Methodologies
Target Protein Selection and Preparation
The choice of target proteins is paramount and should be guided by the known pharmacology of the ligand. Based on literature, chelidonic acid has been shown to interact with proteins involved in cell cycle regulation, inflammation, and cellular stress responses. A recent study successfully docked chelidonic acid with several key proteins, providing a validated list of targets.[1]
Table 1: Selected Protein Targets for Chelidonic Acid Docking
| Target Protein | PDB ID | Biological Function | Reported Binding Affinity (kcal/mol)[1] |
| P21 | 5XVG | Cyclin-dependent kinase inhibitor | -12.68 |
| P16 | 1GIH | Cyclin-dependent kinase inhibitor | -11.99 |
| JAK1 | 4L00 | Janus kinase 1, inflammation signaling | -11.31 |
| P53 | 4MZI | Tumor suppressor | -10.13 |
| NF-κB | 1SVC | Transcription factor, inflammation | -7.89 |
| NRF2 | 3WN7 | Oxidative stress response | -7.71 |
| AMPK | 7OPM | Cellular energy sensor | -7.72 |
| HSP90 | 6KSQ | Heat shock protein, protein folding | -7.68 |
| JAK2 | 4GL9 | Janus kinase 2, inflammation signaling | -7.17 |
| STAT3 | 5AX3 | Signal transducer and activator of transcription 3 | -6.94 |
| PRB1 | 1AD6 | Retinoblastoma protein, cell cycle regulation | -6.81 |
| TNF-α | 6X83 | Pro-inflammatory cytokine | Not reported in source, proposed target |
| IL-6 | 1ALU | Pro-inflammatory cytokine | Not reported in source, proposed target |
Experimental Protocol: Target Protein Preparation
-
Rationale: The raw crystal structures from the Protein Data Bank (PDB) often contain non-essential molecules (water, co-crystallized ligands) and lack hydrogen atoms. Proper preparation is crucial for accurate docking.
-
Structure Retrieval: Download the 3D structure of the target protein (e.g., NF-κB, PDB ID: 1SVC) from the .
-
Cleaning the Structure:
-
Load the PDB file into a molecular visualization tool (e.g., BIOVIA Discovery Studio, PyMOL).
-
Remove all water molecules. Causality: Water molecules can interfere with the docking algorithm unless they are known to be critical for ligand binding, in which case advanced docking protocols are needed.
-
Remove any co-crystallized ligands or ions that are not essential for the protein's structural integrity or the specific binding event being studied.
-
-
Protonation and Charge Assignment:
-
Use a dedicated tool like AutoDockTools (ADT) for this step.
-
Add polar hydrogen atoms. Causality: Hydrogen atoms are crucial for calculating hydrogen bonds, a key component of protein-ligand interactions.
-
Compute and assign Gasteiger charges. Causality: Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
-
Saving the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom types.
Ligand Preparation
-
Rationale: The ligand's 3D structure, protonation state, and rotatable bonds must be correctly defined for the docking software to explore its conformational space accurately.
Experimental Protocol: this compound Preparation
-
Structure Retrieval: Obtain the 3D structure of Chelidonic Acid from the PubChem database (CID: 7431). Save it in a format like SDF or MOL2.
-
Energy Minimization:
-
Use a program like Chem3D or Avogadro to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). Causality: This step ensures the ligand is in a low-energy, stable conformation before docking.
-
-
Format Conversion and PDBQT Preparation:
-
Load the energy-minimized ligand into AutoDockTools (ADT).
-
The software will automatically detect the root and define the rotatable bonds, which allows for flexible docking.
-
Save the prepared ligand in the PDBQT file format.
-
Docking Simulation
-
Rationale: The docking simulation explores the possible binding modes of the ligand within a defined search space on the protein surface and scores them based on their predicted binding affinity.
Experimental Protocol: Running AutoDock Vina
-
Grid Box Generation:
-
In ADT, load the prepared protein (PDBQT file).
-
Define a "grid box" that encompasses the known or predicted active site of the protein. The center and dimensions (x, y, z) of this box define the search space for the ligand. Causality: A well-defined grid box focuses the computational search on the region of interest, saving time and increasing the chances of finding the correct binding pose. For the targets listed in Table 1, the binding site can be identified from the literature or by finding the pocket where the original co-crystallized ligand was bound.
-
-
Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the center and size of the grid box.
-
Executing the Docking Run:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --ligand chelidonic_acid.pdbqt --out results.pdbqt --log log.txt
-
Vina will perform the docking calculations and output the predicted binding poses and their corresponding scores in the specified output files.
-
Analysis and Interpretation of Docking Results
-
Rationale: The output of a docking simulation is a set of possible binding poses and scores. Careful analysis is required to identify the most likely binding mode and understand the nature of the molecular interactions.
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, typically reported in kcal/mol. This value represents the free energy of binding.
-
Interpretation: More negative values indicate a stronger predicted binding affinity.[6]
-
Strong Interaction: Scores of -10 kcal/mol or lower.
-
Moderate Interaction: Scores between -7 and -9 kcal/mol.
-
Weak Interaction: Scores greater than -6 kcal/mol.
-
Self-Validation: It is crucial to compare the docking score of your test ligand (chelidonic acid) to that of a known inhibitor or the native ligand if available. A comparable or better score for the test ligand lends confidence to the result.
-
Binding Pose and Molecular Interactions
Quantitative scores alone are insufficient. Visual inspection of the top-ranked binding pose is essential for a complete understanding.
Experimental Protocol: Visualization and Interaction Analysis
-
Load Results: Open the prepared protein PDBQT file and the docking output file (e.g., results.pdbqt) in a visualization program like PyMOL or BIOVIA Discovery Studio.
-
Analyze Interactions:
-
Examine the top-scoring pose of chelidonic acid within the protein's binding pocket.
-
Identify and analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: Key for specificity and affinity. Note the amino acid residues involved and the bond distances (typically < 3.5 Å).
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
π-π Stacking or π-Alkyl Interactions: Common with aromatic rings.
-
-
Trustworthiness: A binding pose that is stabilized by multiple, geometrically favorable interactions with key residues in the active site is considered more reliable. For example, in the docking of chelidonic acid with NF-κB (1SVC), key interactions were observed with residues ARG 57, SER 243, ASN 250, and LYS 244.[1]
-
Caption: Potential inhibition of the NF-κB pathway by Chelidonic Acid.
Conclusion and Future Directions
This guide provides a robust framework for conducting in silico docking studies of this compound. The detailed protocols for ligand and protein preparation, simulation, and analysis are designed to ensure scientific integrity and generate reliable, reproducible results. The findings from these computational studies, such as the strong predicted binding of chelidonic acid to key inflammatory and cell cycle proteins like P21, P16, and NF-κB, offer compelling hypotheses for its mechanism of action.[1]
It is imperative to remember that in silico results are predictive. The insights gained from molecular docking should serve as a foundation for subsequent experimental validation through in vitro binding assays, enzyme activity assays, and cell-based studies to confirm the computationally predicted interactions and their biological consequences.
References
-
Potential Transmembrane Proteins-transporters of Chelidonic Acid for its Intracellular Uptake: In Silico Simulation. PubMed. Available at: [Link]
-
Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. PubMed Central. Available at: [Link]
-
Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. PubMed. Available at: [Link]
-
Molecular docking results of top 5 identified compounds to NF-κB binding site. ResearchGate. Available at: [Link]
-
6X83: Crystal Structure of TNFalpha with fragment compound 6. RCSB PDB. Available at: [Link]
-
Chlorogenic Acid a Potent Anti-inflammatory Agent: In-Silico Molecular Docking approach. Kuwait Scholars Publisher. Available at: [Link]
-
Targeted proteins for in-silico docking. ResearchGate. Available at: [Link]
-
Exploring the natural chemiome to target interleukin-6 receptor (IL-6R) cytokines. SciELO. Available at: [Link]
-
Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Kyung Hee University. Available at: [Link]
-
Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells. PubMed. Available at: [Link]
-
Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells | Request PDF. ResearchGate. Available at: [Link]
-
Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics. Preprints.org. Available at: [Link]
-
1ALU: HUMAN INTERLEUKIN-6. RCSB PDB. Available at: [Link]
-
Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy. PubMed. Available at: [Link]
Sources
- 1. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics | IPS Journal of Biotechnology and Applied Biochemistry [journals.ipsintelligentsia.com]
Formulation of Chelidonic acid monohydrate for oral administration in preclinical studies
Application Notes & Protocols
Topic: Formulation of Chelidonic Acid Monohydrate for Oral Administration in Preclinical Studies Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to developing a robust oral formulation of this compound for preclinical research. Chelidonic acid, a naturally occurring dicarboxylic acid from the γ-pyrone class, has garnered interest for its diverse pharmacological activities, including anti-inflammatory and immunomodulatory properties[1][2][3]. However, its physicochemical characteristics, notably its acidic nature and limited aqueous solubility, present significant challenges for achieving consistent and reliable oral exposure in animal models[1][4]. This guide moves beyond a simple recitation of steps to explain the causal reasoning behind formulation strategy, vehicle selection, and quality control. We present a detailed protocol for a scalable and homogeneous aqueous suspension, which is often the most practical approach for dose-range finding and toxicology studies in rodents[5]. Furthermore, we provide validated analytical methods for quantification and rigorous quality control procedures to ensure the formulation's integrity, stability, and dose uniformity, thereby enhancing the reproducibility and reliability of preclinical outcomes.
Pre-formulation Characterization: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. The properties of this compound dictate the entire formulation strategy. A key objective in preclinical studies is to maximize exposure to the compound, which is achieved through intelligent application of physicochemical principles in formulation design[5].
Physicochemical Properties of Chelidonic Acid
The following table summarizes the critical properties of chelidonic acid, synthesized from multiple sources. An initial solubility assessment is crucial, as literature values can sometimes be conflicting. While one source indicates a water solubility of 14.3 g/L, others describe it as sparingly soluble in aqueous buffers, a characterization more consistent with its behavior when a DMSO stock is diluted into physiological buffers (resulting in a solubility of only 0.14 mg/mL in a 1:6 DMSO:PBS solution)[4]. This precipitation upon dilution is a classic sign of a compound unsuitable for a simple aqueous solution across a wide dose range, pointing towards a suspension as a more viable strategy[5].
| Property | Value | Source | Significance for Oral Formulation |
| Molecular Formula | C₇H₄O₆ (Anhydrous) C₇H₆O₇ (Monohydrate) | [6][7] | Correctly calculating molar concentrations and dose preparations. |
| Molecular Weight | 184.10 g/mol (Anhydrous) 202.12 g/mol (Monohydrate) | [6][7] | Essential for accurate weighing and concentration calculations. |
| pKa (Strongest Acidic) | 1.26 - 1.85 | [4] | Indicates a moderately strong acid. It will be ionized in the intestines, which can affect solubility and membrane permeability. |
| Aqueous Solubility | 14.3 g/L (at 25 °C); sparingly soluble in aqueous buffers. | [4][8] | High variability suggests pH and buffer species dependence. The low solubility in PBS after DMSO dilution (0.14 mg/ml) is a key indicator that a suspension is necessary for higher doses[4]. |
| Organic Solubility | Soluble in DMSO (~1 mg/mL); more readily soluble in ethanol and acetone. | [1][4] | Useful for analytical stock solution preparation, but co-solvents are often problematic for in-vivo oral studies due to potential toxicity and altered physiology[5]. |
| Stability | Aqueous solutions are not recommended for storage for more than one day. | [4] | The formulation must be prepared fresh daily or its stability must be rigorously proven over the intended use period. |
Workflow for Pre-formulation Analysis
The following workflow illustrates the logical progression from initial API characterization to the selection of a suitable formulation strategy.
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Chelidonic acid (FDB007656) - FooDB [foodb.ca]
Application Note and Protocols: Investigating the Mechanism of Action of Chelidonic Acid in Mast Cell Degranulation
Introduction: The Pivotal Role of Mast Cells in Allergic and Inflammatory Responses
Mast cells are critical sentinels of the immune system, strategically located at the interface between the body and the external environment, such as the skin, respiratory tract, and gastrointestinal tract.[1][2] While they play a crucial role in host defense against pathogens, their inappropriate activation is a hallmark of allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis.[3][4] Upon encountering an allergen, mast cells undergo a rapid process of degranulation, releasing a potent cocktail of pre-stored inflammatory mediators, such as histamine, proteases, and cytokines, from their cytoplasmic granules.[3][5] This release triggers the characteristic symptoms of an allergic reaction. Consequently, the stabilization of mast cells and the inhibition of their degranulation are key therapeutic strategies for the management of allergic disorders.[6][7]
Chelidonic acid, a natural γ-pyrone compound found in various plants, has demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects.[4][8][9] Notably, studies have shown that Chelidonic acid can effectively inhibit mast cell degranulation. In animal models, it has been observed to prevent ovalbumin-induced mast cell degranulation, leading to a reduction in blood eosinophil counts and serum IgE levels.[10][11] Furthermore, in vitro experiments have confirmed its ability to inhibit histamine release from rat peritoneal mast cells.[10] These findings highlight the therapeutic potential of Chelidonic acid in allergic conditions.[8][10] However, the precise molecular mechanism by which Chelidonic acid exerts its mast cell-stabilizing effects remains to be fully elucidated.
This application note provides a comprehensive guide for researchers to investigate the mechanism of action of Chelidonic acid in mast cell degranulation. We propose a plausible signaling pathway and provide detailed, validated protocols for a series of experiments designed to test this hypothesis.
Proposed Mechanism of Action: Targeting Key Signaling Nodes in Mast Cell Activation
The canonical pathway of IgE-mediated mast cell activation is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by an antigen.[1][12] This event triggers a cascade of intracellular signaling events, critically involving the activation of spleen tyrosine kinase (Syk).[12][13][14] Activated Syk then phosphorylates and activates a host of downstream effector molecules, including phospholipase Cγ (PLCγ).[12][13] PLCγ activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[15][16] The sustained increase in intracellular calcium is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of inflammatory mediators.[17]
Given the broad anti-inflammatory profile of Chelidonic acid, we hypothesize that it may interfere with one or more key signaling events upstream of degranulation. Plausible targets include the inhibition of Syk phosphorylation and activation, or the modulation of downstream signaling components such as PLCγ, ultimately leading to a blunted calcium response.
Hypothesized Signaling Pathway of Chelidonic Acid's Action
Caption: Proposed inhibitory points of Chelidonic acid in the mast cell signaling cascade.
Experimental Workflow for Investigating the Mechanism of Chelidonic Acid
To systematically investigate the proposed mechanism, we have designed a workflow that progresses from a phenotypic assessment of degranulation to a more detailed analysis of key signaling molecules.
Caption: Overall experimental workflow for elucidating Chelidonic acid's mechanism.
Detailed Application Protocols
Protocol 1: Mast Cell Culture and IgE Sensitization
This protocol describes the culture of the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for studying mast cell degranulation.[5]
Materials:
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-DNP IgE
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For degranulation experiments, seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[18]
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 12-24 hours.[19]
Protocol 2: β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.[5][20]
Materials:
-
IgE-sensitized RBL-2H3 cells in a 96-well plate
-
Chelidonic acid
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar buffered salt solution)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
Triton X-100
-
Microplate reader
Procedure:
-
Wash the IgE-sensitized cells twice with Tyrode's buffer.[21]
-
Pre-incubate the cells with varying concentrations of Chelidonic acid (or vehicle control) for 30-60 minutes at 37°C.[22]
-
Stimulate degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30 minutes at 37°C.[20]
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for measuring released β-hexosaminidase.
-
To determine the total β-hexosaminidase content, lyse the cells in a separate set of wells with 0.5% Triton X-100.[21]
-
Add an equal volume of pNAG substrate solution to the supernatant and cell lysate samples and incubate for 60-90 minutes at 37°C.[19]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / Total Lysate Absorbance) x 100.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol allows for the assessment of the phosphorylation status of key signaling proteins, such as Syk and PLCγ, providing insights into the activation of these pathways.
Materials:
-
IgE-sensitized RBL-2H3 cells
-
Chelidonic acid
-
DNP-HSA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ, anti-PLCγ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and sensitize RBL-2H3 cells in 6-well plates.
-
Pre-treat with Chelidonic acid and stimulate with DNP-HSA as described in Protocol 2.
-
At various time points post-stimulation (e.g., 0, 2, 5, 10 minutes), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Interpretation and Expected Outcomes
The results from these experiments will provide a multi-faceted view of Chelidonic acid's effect on mast cell degranulation.
| Experiment | Potential Outcome with Chelidonic Acid Treatment | Interpretation |
| β-Hexosaminidase Assay | Dose-dependent decrease in β-hexosaminidase release. | Chelidonic acid inhibits mast cell degranulation. |
| Western Blot (p-Syk) | Reduced phosphorylation of Syk upon antigen stimulation. | Chelidonic acid may act at or upstream of Syk activation. |
| Western Blot (p-PLCγ) | Reduced phosphorylation of PLCγ upon antigen stimulation. | Chelidonic acid may inhibit PLCγ activation, either directly or as a consequence of Syk inhibition. |
| Intracellular Ca²⁺ Measurement | Attenuated increase in intracellular calcium levels following antigen stimulation. | Chelidonic acid interferes with the calcium signaling essential for degranulation. |
A significant reduction in the phosphorylation of Syk would strongly suggest that Chelidonic acid targets an early and critical step in the FcεRI signaling pathway. If Syk phosphorylation is unaffected, but PLCγ phosphorylation is reduced, it would point towards a more downstream target.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High background in β-hexosaminidase assay | Spontaneous degranulation | Handle cells gently during washing steps. Ensure optimal cell density. |
| Weak or no signal in Western blot | Inefficient protein transfer or antibody issue | Optimize transfer conditions. Use fresh antibody dilutions. Include positive controls. |
| Variability between replicates | Inconsistent cell numbers or reagent addition | Ensure accurate cell counting and seeding. Use a multichannel pipette for reagent addition. |
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for elucidating the molecular mechanism of Chelidonic acid's inhibitory effect on mast cell degranulation. By systematically evaluating its impact on key signaling events, researchers can gain valuable insights into the therapeutic potential of this natural compound for the treatment of allergic and inflammatory diseases. The findings from these studies will not only contribute to a better understanding of Chelidonic acid's pharmacology but may also pave the way for the development of novel mast cell-stabilizing drugs.[16]
References
- Benchchem. Application Notes and Protocols for Mast Cell Degranulation Assay with Dithiaden.
- PubMed. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats.
- PubMed Central. Effect of Small-Molecule Natural Compounds on Pathologic Mast Cell/Basophil Activation in Allergic Diseases.
- National Institutes of Health. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants.
- Portland Clinic of Natural Health. Top 7 Naturopathic Home Remedies for Mast Cell Degranulation and Histamine Stabilization.
- National Institutes of Health. Measuring Mast Cell Mediator Release.
- ResearchGate. Mast cell degranulation: A target for bioactive natural products.
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- AMiner. Effects of Chelidonic Acid, a Secondary Plant Metabolite, on Mast Cell Degranulation and Adaptive Immunity in Rats.
- Bio-protocol. Cell degranulation assays.
- Applied Biological Materials Inc. De-granulation (β-hexosaminidase) Assay Protocol.
- JoVE. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical.
- National Institutes of Health. Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide.
- ResearchGate. Mast cells' pathways targeted in anaphylaxis therapy.
- National Institutes of Health. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond.
- MDPI. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions.
- ResearchGate. A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- ResearchGate. Integrated signalling pathways for mast-cell activation.
- ResearchGate. The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis.
- PubMed. Chelidonine, a Principal Isoquinoline Alkaloid of Chelidonium Majus, Attenuates Eosinophilic Airway Inflammation by Suppressing IL-4 and eotaxin-2 Expression in Asthmatic Mice.
- PubMed Central. The tyrosine kinase network regulating mast cell activation.
- MDPI. Degranulation of Mast Cells as a Target for Drug Development.
- PubMed Central. Twenty-first century mast cell stabilizers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Small-Molecule Natural Compounds on Pathologic Mast Cell/Basophil Activation in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell degranulation assays [bio-protocol.org]
- 19. abmgood.com [abmgood.com]
- 20. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 22. mdpi.com [mdpi.com]
Effect of Chelidonic acid monohydrate on microglia activation and neuroinflammation
An In-Depth Guide to Investigating the Effects of Chelidonic Acid Monohydrate on Microglia Activation and Neuroinflammation
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the therapeutic potential of this compound in modulating microglia-mediated neuroinflammation. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research framework.
Introduction: The Double-Edged Sword of Microglial Activation
Microglia, the resident immune cells of the central nervous system (CNS), are indispensable for maintaining brain homeostasis. However, in response to injury or pathological insults, they can transition into an activated state. This activation is a complex spectrum, broadly categorized into a pro-inflammatory (M1) phenotype, which releases cytotoxic molecules like pro-inflammatory cytokines and reactive oxygen species, and an anti-inflammatory (M2) phenotype, which promotes tissue repair.[1] Chronic or excessive M1 activation is a hallmark of neuroinflammation and a key contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][3] Therefore, identifying compounds that can temper pro-inflammatory microglial responses represents a promising therapeutic strategy.
Chelidonic acid (CA), a natural γ-pyrone derivative found in plants like Chelidonium majus, has garnered attention for its diverse pharmacological properties, including potent anti-inflammatory effects.[4][5][6] Studies have shown its ability to suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][7][8][9][10][11] This guide provides a set of validated protocols to systematically investigate the hypothesis that this compound can mitigate neuroinflammation by inhibiting the pro-inflammatory activation of microglia.
Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Cascade
A central pathway governing the inflammatory response in microglia is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway through Toll-like receptor 4 (TLR4).[13][14][15] This activation leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16][17] Based on evidence from related compounds and its known anti-inflammatory profile, it is hypothesized that Chelidonic acid exerts its effects by intervening at a key point in this pathway, thereby preventing the downstream inflammatory cascade.[15][17][18]
Caption: LPS-induced NF-κB signaling pathway in microglia and the hypothesized inhibitory action of Chelidonic Acid.
Overall Experimental Workflow
A robust investigation involves a multi-tiered approach, beginning with in vitro screening to establish direct cellular effects and progressing to in vivo models to confirm physiological relevance. This workflow ensures that resources are used efficiently and that the resulting data is comprehensive.
Caption: A logical workflow for evaluating Chelidonic Acid, from in vitro screening to in vivo validation.
Part I: In Vitro Analysis of Chelidonic Acid on Microglial Cells
Objective: To characterize the direct dose-dependent effects of this compound on microglial viability, inflammatory mediator release, and intracellular signaling pathways in a controlled cellular environment.
Protocol 1: Microglial Cell Culture and Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory properties, it is critical to establish a concentration range of Chelidonic acid that is non-toxic to the microglial cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Methodology (BV-2 Murine Microglia Cell Line):
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in serum-free DMEM. Replace the culture medium with the treatment solutions and incubate for 24 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
Expected Outcome & Data Presentation: Select the highest concentrations of Chelidonic acid that show >95% cell viability for subsequent inflammation assays.
| Chelidonic Acid (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 101 ± 5.1 |
| 5 | 99 ± 4.8 |
| 10 | 98 ± 5.3 |
| 25 | 96 ± 4.9 |
| 50 | 85 ± 6.2 |
| 100 | 60 ± 7.1 |
Protocol 2: Quantification of Inflammatory Mediators (NO and Cytokines)
Rationale: LPS stimulation induces a classic pro-inflammatory response in microglia, characterized by the release of nitric oxide (NO) and cytokines like TNF-α and IL-6.[19][20] The Griess assay quantifies nitrite, a stable breakdown product of NO, while ELISAs provide specific quantification of secreted cytokines. Measuring the reduction of these molecules is a direct assessment of Chelidonic acid's anti-inflammatory efficacy.
Methodology:
-
Seeding: Seed BV-2 cells at 5x10⁴ cells per well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free DMEM containing non-toxic concentrations of Chelidonic acid (e.g., 5, 10, 25 µM) or vehicle. Incubate for 2 hours.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the wells. Include control groups: Vehicle only, and CA only (at the highest concentration). Incubate for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis. Centrifuge to remove any cell debris.
-
Nitric Oxide (Griess) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. Typically, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody and a substrate for colorimetric detection.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
Expected Outcome & Data Presentation: A dose-dependent reduction in NO, TNF-α, and IL-6 levels in the LPS + CA groups compared to the LPS-only group indicates a potent anti-inflammatory effect.
| Treatment Group | Nitrite (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control | 1.2 ± 0.3 | < 15 | < 10 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 3500 ± 210 | 1800 ± 150 |
| LPS + CA (5 µM) | 18.4 ± 1.8 | 2450 ± 180 | 1250 ± 110 |
| LPS + CA (10 µM) | 11.5 ± 1.5 | 1500 ± 130 | 700 ± 85 |
| LPS + CA (25 µM) | 5.3 ± 0.9 | 650 ± 90 | 250 ± 45 |
Protocol 3: Gene Expression Analysis by RT-qPCR
Rationale: To determine if the reduction in inflammatory mediators is due to decreased gene transcription, RT-qPCR is employed. This technique measures the mRNA levels of key pro-inflammatory genes, such as Nos2 (encoding iNOS), Tnf, and Il1b.[21]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 2, but reduce the LPS stimulation time to 6 hours, which is typically sufficient for peak mRNA expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (Nos2, Tnf, Il1b) and a stable housekeeping gene (Actb, Gapdh), and the diluted cDNA template.[22]
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Western Blot for NF-κB Pathway Activation
Rationale: To confirm the hypothesized mechanism of action, Western blotting can visualize the activation state of the NF-κB pathway.[16][23] A key activation step is the phosphorylation and subsequent degradation of IκBα, and the phosphorylation of the p65 subunit. A reduction in the levels of phosphorylated p65 (p-p65) in the presence of Chelidonic acid would provide strong evidence for its inhibitory role in this pathway.[16][24]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as in Protocol 2, but with a shorter LPS stimulation time (e.g., 30-60 minutes) to capture peak phosphorylation events.
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against p-p65, total p65, and a loading control (e.g., β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL chemiluminescence detection kit and an imaging system.[24][25]
-
Analysis: Quantify band intensity using software like ImageJ. Express p-p65 levels as a ratio to total p65 to account for any variations in protein loading.
Part II: In Vivo Validation in an LPS-Induced Neuroinflammation Model
Objective: To determine if the anti-inflammatory effects of Chelidonic acid observed in vitro translate to a reduction in neuroinflammation within a complex biological system.
Protocol 5: LPS-Induced Systemic Inflammation in Mice
Rationale: Systemic administration of LPS via intraperitoneal (i.p.) injection is a widely used and validated model to induce a robust inflammatory response in the brain, characterized by the activation of microglia and increased production of inflammatory cytokines.[13][14][26][27][28] This model is suitable for assessing the efficacy of potential neuro-anti-inflammatory compounds.
Methodology:
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old). Acclimate the animals for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Vehicle Control (Saline i.p.)
-
CA Control (Chelidonic Acid only)
-
LPS (LPS 0.5 mg/kg, i.p.)
-
LPS + CA (Chelidonic Acid + LPS)
-
-
Treatment: Administer Chelidonic acid (e.g., 10, 20 mg/kg) or vehicle orally (p.o.) or i.p. for a set number of days (e.g., 7 days) prior to the LPS challenge.
-
LPS Challenge: On the final day, 1 hour after the last CA dose, administer a single i.p. injection of LPS (0.5 mg/kg) or saline.[28]
-
Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice via an approved method.[27]
-
Brain Extraction: Perfuse the animals with ice-cold PBS. Carefully dissect the brain. For histology, fix one hemisphere in 4% paraformaldehyde (PFA). For biochemical analysis, dissect specific regions like the hippocampus and cortex from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.
Protocol 6: Brain Cytokine Analysis (Multiplex Immunoassay)
Rationale: To quantify the extent of neuroinflammation directly within the brain tissue. Multiplex bead-based immunoassays (e.g., Bio-Plex) are highly efficient, allowing for the simultaneous measurement of multiple cytokines and chemokines from a small amount of tissue homogenate.[29][30][31][32]
Methodology:
-
Homogenization: Homogenize the frozen brain tissue (e.g., hippocampus) in a specific lysis buffer containing protease inhibitors.[31]
-
Quantification: Determine the total protein concentration of the lysate.
-
Multiplex Assay:
-
Use a commercial multiplex kit (e.g., Bio-Plex Pro Mouse Cytokine Panel).
-
Follow the manufacturer's detailed protocol, which involves incubating the brain lysates with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
Read the plate on a multiplex analyzer (e.g., Luminex system).
-
-
Analysis: Calculate the concentration of each cytokine (pg/mg of total protein) based on the standard curves.
Protocol 7: Immunofluorescence Staining for Microglial Activation
Rationale: This protocol allows for the direct visualization and morphological analysis of microglia within the brain parenchyma. The marker Iba1 stains all microglia and macrophages, while TMEM119 is a specific marker for resident microglia.[33][34] In a resting state, microglia exhibit a ramified morphology with fine processes. Upon activation, they retract their processes and adopt an amoeboid shape.[33][34] This morphological shift is a key indicator of neuroinflammation.
Methodology:
-
Sectioning: Section the PFA-fixed brain hemisphere into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating sections in citrate buffer).
-
Permeabilization & Blocking: Permeabilize the sections with Triton X-100 and block non-specific binding with normal serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies:
-
Rabbit anti-Iba1 (to visualize microglial morphology)
-
Mouse anti-TMEM119 (to specifically identify microglia)
-
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Mounting & Imaging: Mount the sections onto slides with a DAPI-containing mounting medium. Acquire images using a confocal or fluorescence microscope.[24][34][35][36]
-
Analysis:
-
Qualitatively assess microglial morphology in specific brain regions (e.g., hippocampus CA1).
-
Quantify the number of Iba1-positive cells and analyze their morphology (e.g., using Sholl analysis) to compare the ramified vs. amoeboid states across treatment groups.
-
Conclusion and Future Perspectives
The protocols detailed in this guide provide a comprehensive framework for evaluating the efficacy of this compound as a modulator of microglia-mediated neuroinflammation. Successful execution of these experiments will demonstrate whether Chelidonic acid can reduce the production of inflammatory mediators both in vitro and in vivo, potentially through the inhibition of the NF-κB signaling pathway, and attenuate microglial activation in the brain.
Positive findings would establish Chelidonic acid as a strong candidate for further pre-clinical development for neuroinflammatory and neurodegenerative disorders. Future studies could explore its efficacy in chronic disease models (e.g., Alzheimer's disease mouse models), investigate its effects on other glial cells like astrocytes, and perform broader transcriptomic or proteomic analyses to uncover additional mechanisms of action.
References
- Charles River Laboratories. Microglial Activation Assays.
- PubMed. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays. (2019-04-01).
- National Institutes of Health (NIH). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. (2018-07-10).
- PubMed Central. An Overview of in vitro Methods to Study Microglia.
- Bio-Rad. Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020-12-08).
- MDPI. Assaying Microglia Functions In Vitro.
- Creative Biolabs. Microglia related Assay Services.
- PubMed. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. (2019-10-27).
- Research Square. A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2025-09-15).
- ResearchGate. Which is a good technique to measure the neuro-inflammatory markers in brain?. (2015-12-09).
- PubMed Central. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery.
- JoVE. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. (2019-08-08).
- PubMed Central. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals.
- JoVE. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. (2019-10-27).
- Bio-protocol. LPS-induced neuroinflammatory model of mice.
- Taylor & Francis Online. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test.
- ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
- ResearchGate. Summarizes the therapeutic potential of chelidonic acid.
- IHC WORLD. Microglia Staining Protocol. (2024-01-26).
- PubMed. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. (2024-12-20).
- ResearchGate. A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2025-09-28).
- PubMed. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test.
- MDPI. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.
- PubMed. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats.
- World Scientific Publishing. MEASUREMENT OF CYTOKINES IN THE BRAIN | Compendium of In Vivo Monitoring in Real-Time Molecular Neuroscience.
- ScienCell. GeneQuery™ Human Microglia Cell Biology qPCR Array Kit (GQH-MGL).
- PubMed Central. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration.
- MDPI. Gene Expression Analysis of Astrocyte and Microglia Endocannabinoid Signaling during Autoimmune Demyelination.
- PubMed Central. Pro-inflammatory gene expression and neurotoxic effects of activated microglia are attenuated by absence of CCAAT/enhancer binding protein β.
- MDPI. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells.
- ResearchGate. Which microglia genes are appropriate for qPCR or RT-PCR normalisation in cells challenged with LPS (lipopolysaccharide/endotoxin)?. (2015-02-20).
- PubMed. The therapeutic effect of chelidonic acid on ulcerative colitis.
- PubMed Central. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice. (2019-04-08).
- PubMed Central. Differential gene expression in LPS/IFNγ activated microglia and macrophages: in vitro versus in vivo.
- PubMed Central. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway. (2022-04-23).
- ResearchGate. Can somebody share western (immuno) blotting protocol with me?. (2014-09-12).
- Bio-protocol. Western blotting.
- ResearchGate. Neuroinflammation related markers detected by western blotting and immunofluorescence staining.
- PubMed. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells.
- ResearchGate. A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2025-09-16).
- PubMed. Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages. (2018-08-28).
- Frontiers. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models.
- Indian Journal of Pharmaceutical Education and Research. Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling. (2020-09-24).
- PubMed Central. Natural Compounds Oridonin and Shikonin Exhibit Potentially Beneficial Regulatory Effects on Select Functions of Microglia. (2024-03-28).
- PubMed Central. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach.
- PubMed. Arachidonic acid-induced inhibition of microglial outward-rectifying K+ current.
- PubMed. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss. (2025-06-18).
Sources
- 1. Frontiers | Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models [frontiersin.org]
- 2. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The therapeutic effect of chelidonic acid on ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 14. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pro-inflammatory gene expression and neurotoxic effects of activated microglia are attenuated by absence of CCAAT/enhancer binding protein β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.14 Western blotting [bio-protocol.org]
- 26. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bioradiations.com [bioradiations.com]
- 32. researchgate.net [researchgate.net]
- 33. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 35. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 36. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Chelidonic acid monohydrate synthesis
Welcome to the technical support guide for the synthesis of Chelidonic acid monohydrate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple procedural steps to explore the causality behind reaction parameters, helping you troubleshoot common issues and maximize both yield and purity.
Section 1: Foundational Principles & Reaction Overview
Q1: What is the core chemical transformation in the synthesis of chelidonic acid from diethyl oxalate and acetone?
The synthesis is a classic example of a tandem Claisen condensation reaction followed by an intramolecular cyclization and hydrolysis.[1][2] The overall process can be broken down into three key stages:
-
First Condensation: A molecule of acetone is deprotonated at its α-carbon by a strong base, typically sodium ethoxide. This enolate then attacks the electrophilic carbonyl of diethyl oxalate to form an intermediate, ethyl dioxovalerate.[2]
-
Second Condensation: The ethyl dioxovalerate intermediate, which still possesses an acidic α-proton, undergoes a second Claisen condensation with another molecule of diethyl oxalate.[2]
-
Cyclization & Hydrolysis: The resulting open-chain product, disodium acetone diethyloxalate, is then treated with a strong acid (e.g., HCl). This simultaneously neutralizes the sodium salt, catalyzes an intramolecular cyclization to form the γ-pyrone ring, and hydrolyzes the ethyl ester groups to carboxylic acids, yielding chelidonic acid.[1][2]
The diagram below illustrates the high-level reaction pathway.
Caption: High-level workflow for Chelidonic Acid synthesis.
Section 2: Troubleshooting Low Yields
Low yield is the most frequently encountered issue. The cause can almost always be traced back to reagent quality or suboptimal reaction control.
Q2: My yield is significantly lower than the reported 75-95%. What is the most likely cause?
The most common culprit is the presence of water in your reagents or solvents. The base catalyst, sodium ethoxide, is a white to yellowish hygroscopic solid that reacts vigorously and irreversibly with water to form sodium hydroxide and ethanol.[3][4] This consumption of the base prevents the essential first step of the reaction: the deprotonation of acetone.
Self-Validation Check:
-
Sodium Ethoxide: Does your solid sodium ethoxide appear clumpy or discolored? Is your sodium ethoxide solution clear and free of precipitates? Impure or old samples are often contaminated with sodium hydroxide from exposure to moisture.[4]
-
Solvents & Reagents: Have your absolute ethanol, acetone, and diethyl oxalate been properly dried? Acetone, in particular, should be dried over calcium chloride and distilled.[1] Diethyl oxalate can slowly hydrolyze in the presence of moisture.[5]
Q3: How can I ensure my reaction conditions are truly anhydrous?
-
Reagent Preparation: Use freshly opened bottles of anhydrous solvents. If you suspect water contamination, dry your acetone over anhydrous calcium chloride for several days before filtering and distilling.[1] For ethanol, use a commercial absolute grade.
-
Sodium Ethoxide: Prepare sodium ethoxide solution fresh by carefully dissolving clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[1][3] This is the most reliable method. If using commercial sodium ethoxide, ensure it is a high-purity grade and handle it exclusively in a glovebox or under a stream of inert gas.
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.
Q4: I've confirmed my reagents are dry, but the yield is still poor. What else should I investigate?
After water, the next most critical parameters are stoichiometry and the rate of reagent addition. The reaction involves a delicate balance. A patent for an improved synthesis method highlights that adding acetone too quickly can increase its concentration, leading to undesirable side reactions and reducing the overall yield.[2]
Troubleshooting Logic for Reagent Addition:
Caption: Troubleshooting workflow for low yield issues.
Section 3: Troubleshooting Purity Issues
Q5: My final product is off-white, yellow, or brown instead of the expected colorless to light cream crystals. What causes this discoloration?
Discoloration is typically a sign of thermal decomposition or side-product formation. The most critical step for color control is the acid workup.[1] The intermediate, a sodium derivative, must be neutralized by adding it to a cold mixture of concentrated hydrochloric acid and cracked ice.[1][2]
Causality: Adding the acid to the basic, hot reaction mixture will cause a rapid, localized increase in temperature, leading to the degradation of the acetonedioxalic ester intermediate and the formation of dark, tarry impurities.[1] Maintaining a low temperature during neutralization is paramount.
Q6: How can I purify my discolored Chelidonic acid?
The standard method for purification is recrystallization.
-
Fractional Crystallization: Chelidonic acid is soluble in hot water but much less soluble in cold water.[6] Dissolve the crude product in a minimum amount of boiling deionized water. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of ice-cold water.[1][7]
-
Solvent Wash: For minor impurities, washing the crude solid product thoroughly with ice-cold water on a Büchner funnel can be effective.[1]
Section 4: Optimized Protocol and Data
Q7: Can you provide a detailed, optimized protocol for the synthesis?
This protocol incorporates insights from the classic Organic Syntheses procedure and improvements noted in patent literature to maximize yield and purity.[1][2]
Experimental Protocol: Optimized Synthesis of this compound
Reagents:
-
Sodium metal: 46 g (2 gram atoms)
-
Absolute Ethanol: 600 mL
-
Dry Acetone: 58 g (1 mole)
-
Diethyl Oxalate: 310 g total (2.13 moles total)
-
Concentrated Hydrochloric Acid (sp. gr. 1.19): 600 mL
-
Cracked Ice: 1600 g
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add 46 g of sodium metal in portions to 600 mL of absolute ethanol in a flask equipped with a reflux condenser. The reaction is exothermic. Allow the reaction to complete (approx. 2 hours).
-
Initial Condensation: In a separate 3-L three-necked flask with a mechanical stirrer and reflux condenser, add half of the warm sodium ethoxide solution. Cool until solidification just begins.
-
Controlled Reagent Addition: Premix 58 g of dry acetone with 150 g of diethyl oxalate. Add this mixture at once to the cooled sodium ethoxide solution and begin stirring. As soon as the solution shows any turbidity (cloudiness), immediately add the remaining half of the hot sodium ethoxide solution along with the remaining 160 g of diethyl oxalate.
-
Expert Insight: This two-stage addition helps control the initial exotherm and subsequent solidification. For even higher yields, a slower, controlled dropwise addition of the acetone to the ethoxide/oxalate mixture can be employed to minimize acetone self-condensation.[2]
-
-
Reaction Drive: Stir the mixture, which will become a thick, practically solid mass within about 30 minutes. Heat the flask in an oil bath at 110°C and distill off approximately 150 mL of ethanol. Cool the reaction mixture to 20°C.
-
Acid Workup (Critical Step): Prepare a slurry by mixing 300 cc of concentrated HCl with 800 g of cracked ice in a large beaker. Transfer the solid sodium derivative from the reaction flask to this ice-acid slurry in portions, crushing all lumps to ensure complete neutralization. The temperature must be kept low.
-
Isolation of Intermediate: Collect the creamy yellow precipitate (acetonedioxalic ester) on a Büchner funnel. Wash it with ice-cold water until the washings are nearly neutral.
-
Cyclization and Hydrolysis: Transfer the moist ester back to a large flask. Add a mixture of 300 cc of concentrated HCl and 800 g of ice. Heat the mixture on a steam bath or in a boiling water bath for at least 20 hours.[1] The mixture will froth initially.
-
Final Product Isolation: After heating, cool the mixture to 20°C. Collect the solid hydrated chelidonic acid on a Büchner funnel. Wash the crystals with two 50-cc portions of ice water.
-
Drying: Dry the product first at 100°C for two hours to remove bulk water, then at 160°C to constant weight to remove the water of crystallization, yielding anhydrous chelidonic acid. The expected yield is 140-145 g (76-79% of the theoretical amount).[1] With slower acetone addition, yields can approach 90-95%.[2]
Data Summary: Comparison of Key Reaction Parameters
| Parameter | Classic Method (Riegel, 1943)[1] | Improved Method (Patent US5300657A)[2] | Rationale for Optimization |
| Acetone Addition | Added at once with the first portion of diethyl oxalate. | Added at a controlled rate to maintain a low concentration (<30%). | Minimizes acetone self-condensation and other side reactions, improving selectivity. |
| Base | Sodium Ethoxide | Metal Alkoxide (e.g., Sodium Ethoxide) | Sodium ethoxide is the standard and effective strong base for this Claisen condensation.[8] |
| Workup | Addition of intermediate to cold HCl. | Neutralization with acid. | Cold neutralization is critical in both methods to prevent thermal degradation.[1] |
| Cyclization | Heating on a steam bath for 20 hours. | Refluxing for 24 hours. | Both require prolonged heating in strong acid to ensure complete cyclization and ester hydrolysis. |
| Reported Yield | 76–79% | Up to 95% | The primary difference leading to higher yield is the controlled addition of acetone. |
References
- Miroshnichenko, S. V., et al. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
- Selleck Chem. Chelidonic acid. Selleck Chemicals.
-
Riegel, E. R., and Zwilgmeyer, F. (1943). Chelidonic acid. Organic Syntheses, Coll. Vol. 2, p.126. [Link]
- BenchChem. (2025). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies. BenchChem.
-
Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian Journal of Biochemistry, 49(4), 412–416. [Link]
- Garratt, P. J., & Underwood, J. M. (1994). Process for preparing chelidonic acid. U.S. Patent No. 5,300,657.
- Avdeeva, E. Yu., et al. (2024). Synthesis and Quality Control of Calcium Chelidonate Substance with Osteogenic Activity.
- Echemi. (2022).
- Grokipedia. Sodium ethoxide. Grokipedia.
-
Wikipedia. Sodium ethoxide. Wikipedia. [Link]
- ChemicalBook. (2023).
- Alkimia Pharmachem. Sodium Ethoxide Solution. Alkimia Pharmachem.
- ChemicalBook. (2022).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 5. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alkimia.co.in [alkimia.co.in]
Troubleshooting low yield in Chelidonic acid monohydrate synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chelidonic acid monohydrate. As a molecule with significant therapeutic potential, including anti-inflammatory and neuroprotective effects, its efficient synthesis is crucial.[1][2][3][4] This document provides in-depth troubleshooting strategies and frequently asked questions to address common challenges, particularly low reaction yields, encountered during its preparation from diethyl oxalate and acetone.
Understanding the Synthesis: A Mechanistic Overview
The synthesis of chelidonic acid from diethyl oxalate and acetone is a classic example of a Claisen condensation followed by an intramolecular cyclization and subsequent hydrolysis.[5][6] Understanding the mechanism is paramount to troubleshooting, as each step presents unique challenges and potential pitfalls that can impact the overall yield.
The reaction proceeds in two main stages:
-
Condensation and Cyclization: Diethyl oxalate undergoes a Claisen condensation with acetone in the presence of a strong base, typically sodium ethoxide, to form an intermediate, which then cyclizes to diethyl chelidonate.
-
Hydrolysis: The resulting diethyl chelidonate is then hydrolyzed, usually under acidic conditions, to yield chelidonic acid.[7][8][9]
This multi-step, one-pot synthesis is sensitive to various parameters, and even minor deviations can lead to a significant reduction in yield.[10]
Troubleshooting Guide: Addressing Low Yields
Low yields are a frequent concern in this synthesis.[11][12][13][14] The following section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My reaction mixture turns dark brown or black, and the final product is impure with a low yield. What is the likely cause?
Answer: The darkening of the reaction mixture often indicates the occurrence of side reactions, primarily Aldol and/or self-Claisen condensations of acetone.[10] These side reactions are promoted by an excess concentration of unreacted acetone in the presence of a strong base.
Causality and Expert Insights:
-
Acetone Self-Condensation: In the presence of sodium ethoxide, acetone can undergo self-condensation to form mesityl oxide and other higher molecular weight byproducts. This not only consumes the starting material but also introduces impurities that are difficult to remove.
-
Temperature Control: The initial condensation reaction is exothermic.[6] If the temperature is not carefully controlled, it can accelerate the rate of side reactions. A rapid rise in temperature during the addition of reagents is a common indicator of this issue.[6]
Troubleshooting Protocol:
-
Control the Rate of Acetone Addition: Add the acetone solution dropwise to the mixture of sodium ethoxide and diethyl oxalate. A slow, controlled addition ensures that the acetone reacts as it is introduced, keeping its concentration low and minimizing self-condensation.[10]
-
Maintain Low Temperature Initially: Begin the reaction at a reduced temperature (e.g., cooling in an ice bath) to manage the initial exotherm.[12]
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure rapid mixing of the reactants and to prevent localized "hot spots" where side reactions can initiate.
Question 2: The yield of the intermediate acetonedioxalic ester is low, leading to a poor overall yield. What factors influence this step?
Answer: The formation of the acetonedioxalic ester is highly sensitive to the quality of the reagents and the reaction conditions. The presence of moisture is particularly detrimental.
Causality and Expert Insights:
-
Moisture Sensitivity: Sodium ethoxide is a strong base and is readily hydrolyzed by water. Any moisture in the acetone, diethyl oxalate, or ethanol will consume the base, reducing its effective concentration and hindering the desired condensation reaction.[11][12] Diethyl oxalate itself can also slowly decompose in the presence of moisture.[15]
-
Reagent Purity: The purity of both acetone and diethyl oxalate is critical. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.[16]
Troubleshooting Protocol & Reagent Quality Control:
| Reagent | Anhydrous Preparation/Handling | Rationale |
| Acetone | Dry over anhydrous calcium chloride for several days, followed by filtration and distillation.[6][16] | Removes residual water that can quench the sodium ethoxide base. |
| Diethyl Oxalate | Freshly distill before use.[17] | Removes any hydrolysis products (oxalic acid and ethanol) and ensures high purity. |
| Ethanol | Use absolute (anhydrous) ethanol.[6] | Prevents the introduction of water into the reaction mixture. |
Experimental Workflow for Anhydrous Reagent Preparation
Caption: Purification workflow for acetone and diethyl oxalate.
Question 3: I am struggling with the hydrolysis of the diethyl chelidonate intermediate. What are the best practices for this step?
Answer: The hydrolysis of the ester to the carboxylic acid is a critical final step. Incomplete hydrolysis will result in a mixture of the desired product and the ester, complicating purification and reducing the yield of chelidonic acid.
Causality and Expert Insights:
-
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid.[6] The reaction is reversible, so using a large excess of water (from the dilute acid) helps to drive the equilibrium towards the products.[7][8][9]
-
Alkaline Hydrolysis (Saponification): While less common in published procedures for chelidonic acid, alkaline hydrolysis is an alternative. This reaction is irreversible and often proceeds to completion.[7][8][9] However, it yields the carboxylate salt, which then requires acidification in a separate step to produce the final carboxylic acid.[7][8][9]
Troubleshooting Protocol:
-
Ensure Sufficient Reaction Time and Temperature: The hydrolysis step often requires prolonged heating (e.g., 20 hours on a steam bath) to go to completion.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
-
Use an Excess of Aqueous Acid: To favor the formation of the carboxylic acid, use a sufficient excess of dilute strong acid.[8]
-
Consider Product Stability: Chelidonic acid can undergo decarboxylation at high temperatures to form 4-pyrone.[18] Avoid excessive heating during the hydrolysis and subsequent workup.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5300657A - Process for preparing chelidonic acid - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Chelidonic acid - Wikipedia [en.wikipedia.org]
Removal of colored impurities during Chelidonic acid monohydrate purification
Welcome to the technical support guide for the purification of Chelidonic acid monohydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance on removing colored impurities, a common challenge in the synthesis and isolation of this valuable compound. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the typical source and nature of colored impurities in crude Chelidonic acid?
A1: Colored impurities in Chelidonic acid often originate from several sources. When synthesized, side reactions can produce brown, polymeric materials.[1] For instance, an undue rise in temperature during neutralization can lead to a darkening of the product.[1] If isolated from natural sources, such as plants from the Papaveraceae family like Chelidonium majus, the crude extract will contain a complex mixture of pigments, including carotenoids and other plant metabolites.[2] These impurities are typically large, conjugated organic molecules that absorb visible light, imparting a yellow, brown, or sometimes reddish hue to the crude product.[3][4] The presence of hydroxyl, keto, or amino groups in the molecular structure of organic compounds can contribute to the formation of color.[5]
Q2: My final this compound product is slightly yellow. Is this acceptable?
A2: While a faint yellow color might be acceptable for some initial research purposes, for applications in drug development and for ensuring high purity, this compound should ideally be a white to off-white crystalline powder.[6] The presence of color indicates residual impurities that could interfere with downstream applications, affect stability, and complicate accurate quantification.[7] Therefore, achieving a colorless product is a key indicator of successful purification.
Q3: Can I use recrystallization alone to remove the colored impurities?
A3: Recrystallization is a powerful technique for purifying Chelidonic acid, but its effectiveness for color removal depends on the nature and concentration of the impurities.[2] If the colored impurities have significantly different solubility profiles from Chelidonic acid in the chosen solvent system, recrystallization can be effective. However, some colored molecules may co-crystallize with the product, especially if they are present in high concentrations or have similar structural features. Often, a preliminary decolorization step using an adsorbent like activated carbon is necessary before the final recrystallization to achieve high purity.
Q4: What is the mechanism behind using activated carbon for decolorization?
A4: Activated carbon possesses a highly porous structure with a vast internal surface area.[8][9] This large surface area provides numerous sites for the adsorption of large organic molecules, which are often the source of color.[3][4] The principle is based on physical adsorption, where weak van der Waals forces attract the impurity molecules to the carbon surface.[9] Wood-based activated carbon, with its predominantly macroporous structure, is particularly effective at trapping these large pigment molecules.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and provides actionable solutions based on scientific principles.
Issue 1: Persistent Color After Activated Carbon Treatment
Problem: You have treated your crude Chelidonic acid solution with activated carbon, but a noticeable color remains after filtration.
Root Cause Analysis & Solution Workflow:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carbontech.net.tr [carbontech.net.tr]
- 4. carbons.ir [carbons.ir]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. This compound | 6003-94-7 [amp.chemicalbook.com]
- 7. Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carbotecnia.info [carbotecnia.info]
- 9. activecarbon.es [activecarbon.es]
Improving the solubility of Chelidonic acid monohydrate for in vitro assays
Welcome to the technical support guide for Chelidonic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges for successful in vitro assays. Here, we address common questions and provide field-proven troubleshooting strategies to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?
Chelidonic acid is a naturally occurring dicarboxylic acid with a γ-pyrone structure, found in plants like Chelidonium majus.[1][2] It exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects, making it a compound of interest for various research applications.[3]
The primary challenge for researchers is its limited aqueous solubility. This compound is a crystalline solid that is sparingly soluble in water and aqueous buffers at physiological pH.[4] This poor solubility can lead to several experimental issues:
-
Precipitation in stock solutions and culture media: This results in an unknown and lower effective concentration of the compound, leading to inaccurate and irreproducible data.
-
Inconsistent results: Undissolved particles can lead to variability between experiments.
-
Cellular toxicity: High concentrations of organic solvents used to dissolve the compound can have cytotoxic effects.
Understanding and addressing these solubility issues is critical for obtaining meaningful results in your in vitro studies.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The solubility behavior of this compound is governed by its chemical structure and physicochemical properties. As a dicarboxylic acid, its solubility is highly dependent on the pH of the solution.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₇H₆O₇ | The presence of two carboxylic acid groups and a ketone function influences its polarity. |
| Molecular Weight | 202.12 g/mol | A relatively small molecule. |
| pKa | Predicted ~1.26 | With a low pKa, the carboxylic acid groups will be deprotonated at physiological pH, which should theoretically increase its aqueous solubility.[4] |
| Water Solubility | ~14.3 g/L (at 25°C) | While it has some water solubility, this can be misleading as it may not be readily soluble at neutral pH.[4] |
| DMSO Solubility | ~1 mg/mL | DMSO is a common solvent for creating high-concentration stock solutions.[4] |
The dicarboxylic acid nature of Chelidonic acid is the most critical factor to consider. At a pH below its pKa, the carboxylic acid groups are protonated, making the molecule less polar and less soluble in aqueous solutions. As the pH increases above the pKa, the carboxylic acid groups deprotonate, forming carboxylate salts that are more polar and thus more soluble in water.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a reported solubility of approximately 1 mg/mL in DMSO.[4] Some sources suggest that solubility can be increased to over 30 mg/mL with the aid of ultrasonication.[1]
Rationale for using DMSO:
-
High Solvating Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.
-
Miscibility with Water: DMSO is miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.
-
Established Use in Cell Culture: DMSO is widely used in cell-based assays. However, it is important to keep the final concentration low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide: Dissolving this compound
This section provides a systematic approach to preparing and using this compound in your experiments, addressing common issues you may encounter.
Problem 1: My this compound won't fully dissolve in DMSO.
If you are having trouble dissolving this compound in DMSO at your desired concentration, consider the following steps:
Step-by-Step Dissolution Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Gentle Warming: If the compound has not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes. This can significantly improve the solubility of many compounds.
-
Sonication: If solids persist, sonicate the solution in a water bath for 10-15 minutes. This uses ultrasonic waves to break up particles and enhance dissolution.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure no visible particles remain.
-
Sterile Filtration: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Published data suggests that stock solutions in DMSO are stable for at least one month at -20°C and six months at -80°C.[7]
Caption: Workflow for preparing a this compound stock solution.
Problem 2: The compound precipitates when I add the DMSO stock to my aqueous cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.
Strategies to Prevent Precipitation:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is generally higher at warmer temperatures.[7]
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of medium. Instead, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add this to the medium.
-
Increase Mixing Efficiency: Add the DMSO stock to the medium while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.
-
Consider Serum: If you are working with serum-free media, be aware that some compounds are more prone to precipitation. Serum proteins can sometimes help to keep hydrophobic compounds in solution.
-
pH Adjustment: Since Chelidonic acid is a dicarboxylic acid, its solubility is expected to increase at a higher pH. While most cell culture media are buffered to around pH 7.4, for some specific assays, a slight increase in the pH of the buffer (e.g., to pH 8.0) before adding the compound might improve solubility. However, you must first verify that this pH change does not affect your cells or the assay itself. You can try dissolving the compound in a basic solution like 0.1 M NaOH and then neutralizing it to the desired pH, but this should be done with caution as it can affect the compound's stability and the final pH of your medium.[8][9]
Caption: Comparison of dilution methods for aqueous solutions.
Problem 3: I am observing high background or altered signals in my fluorescence-based assay.
Chelidonic acid is a heterocyclic compound and, like some related structures, may exhibit intrinsic fluorescence (autofluorescence) or interfere with fluorescence-based assays.
Troubleshooting Fluorescence Interference:
-
Run a Compound-Only Control: To check for autofluorescence, prepare a sample containing your final concentration of Chelidonic acid in the assay buffer, without any cells or fluorescent probes. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal indicates that the compound itself is fluorescent under your experimental conditions.
-
Characterize the Spectral Properties: If possible, determine the excitation and emission spectra of Chelidonic acid in your assay buffer. This will help you identify the potential for spectral overlap with your chosen fluorophores.
-
Choose Red-Shifted Dyes: If you observe interference, consider using fluorophores that are excited and emit at longer wavelengths (e.g., in the red or far-red spectrum). Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum.[10]
-
Check for Quenching (Inner Filter Effect): A decrease in your expected signal could be due to the compound absorbing the excitation or emission light of your fluorophore. This can be assessed by running a standard curve of your fluorophore with and without Chelidonic acid. A decrease in the signal in the presence of the compound suggests quenching.[11]
References
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Shin, H. J., Kim, H. L., Kim, S. J., Chung, W. S., Kim, S. S., & Um, J. Y. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and immunotoxicology, 33(4), 614–619.
-
Goral, O. (2014). Answer to "Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?". ResearchGate. Retrieved from [Link]
- Makieieva, N., Kupka, T., Spaleniak, G., Rahmonov, O., Marek, A., Błażytko, A., ... & Kusz, J. (2022). Experimental and theoretical characterization of chelidonic acid structure. Structural Chemistry, 33(6), 2133-2145.
-
Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
-
Wikipedia. (2023). Chelidonic acid. Retrieved from [Link]
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999-1006.
-
National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]
- Kozikowski, A. P., Tückmantel, W., Hu, Y., & Surdy, C. S. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 11(6), 765-770.
-
Azzawri, A. A. (2022). Answer to "How do you dissolve chemicals in the culture medium?". ResearchGate. Retrieved from [Link]
- A. Jouyban, W. E. Acree, Jr. & H. V. Martinez (2021) Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations, Journal of Solution Chemistry, 50, pages 967–985.
-
Chemistry LibreTexts. (2023). pH Titration Curves. Retrieved from [Link]
-
Lehotzky, A. (2015). Answer to "Does anyone knows which dissolvent I must use for dissolve ellagic acid for cytotoxic assays in cell lines?". ResearchGate. Retrieved from [Link]
Sources
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Chelidonic acid monohydrate in aqueous solution
Welcome to the technical support resource for Chelidonic Acid Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. Here, we address common stability issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Core Challenge: Aqueous Instability
Chelidonic acid, a γ-pyrone dicarboxylic acid, presents significant stability challenges in aqueous environments.[1][2] While soluble in water to a degree (approximately 14.3 g/L at 25°C), its aqueous solutions are not recommended for storage beyond a single day.[1][3] This inherent instability necessitates careful planning and execution of experiments to avoid generating unreliable data due to compound degradation. The primary factors influencing its stability are pH, temperature, light, and the presence of metal ions.[4][5]
II. Troubleshooting Guide: Addressing In-Experiment Issues
This section is formatted to help you diagnose and resolve problems as they arise during your workflow.
Scenario 1: Unexpected Precipitation or Cloudiness in a Freshly Prepared Aqueous Solution.
Question: I've just prepared an aqueous solution of this compound within its reported solubility limits, but I'm observing a precipitate. What's happening?
Answer: This issue typically points to three potential causes: issues with the initial dissolution method, pH-dependent solubility, or chelation with metal ions from your buffer.
-
Causality: Chelidonic acid is sparingly soluble in aqueous buffers.[1] A common mistake is attempting to dissolve it directly in the buffer, which can lead to localized supersaturation and precipitation. Furthermore, as a dicarboxylic acid with a low predicted pKa of ~1.26, its solubility is highly dependent on the pH of the solution.[3][6] In acidic conditions, the less soluble, protonated form will dominate. Lastly, the carboxylate and pyran oxygen atoms of chelidonic acid can chelate with divalent or trivalent metal ions present in your buffer (e.g., Ca²⁺, Mg²⁺ from PBS), forming insoluble complexes.[7][8]
-
Troubleshooting Protocol:
-
Optimized Dissolution Workflow: To ensure complete solubilization, first dissolve the this compound in a minimal amount of an organic solvent like DMSO (solubility ~1 mg/mL).[1] Then, slowly add this stock solution to your aqueous buffer of choice while vortexing. This method prevents the formation of insoluble aggregates. A common ratio is a 1:6 solution of DMSO to an aqueous buffer like PBS (pH 7.2), which yields a solubility of approximately 0.14 mg/mL.[1]
-
pH Verification and Adjustment: Measure the final pH of your solution. If it is too acidic, the chelidonic acid may be precipitating. Adjust the pH with a suitable base (e.g., dilute NaOH) to bring the compound into its more soluble deprotonated (chelidonate) form.
-
Buffer Selection: If you suspect metal ion chelation, consider using a buffer system free of divalent metal ions, such as a simple phosphate buffer or HEPES.
-
-
Validation Check: A properly prepared solution should be clear and free of visible particulates. You can confirm the concentration of the filtered supernatant using UV-Vis spectrophotometry to ensure it matches the expected value.[9]
Scenario 2: Loss of Compound Activity or Inconsistent Results Over Time.
Question: My assay results are inconsistent. Early experiments worked well, but later time points using the same stock solution show diminished or no effect. Why?
Answer: This is a classic sign of compound degradation in your aqueous stock solution. As stated, aqueous solutions of chelidonic acid are not stable and should be used fresh.[1][10]
-
Causality: The γ-pyrone ring of chelidonic acid is susceptible to hydrolytic cleavage, particularly under non-optimal pH conditions or elevated temperatures.[4][11] This degradation leads to the formation of inactive byproducts, thus reducing the effective concentration of the active compound in your solution over time. The process can be accelerated by exposure to light (photodegradation) and the presence of oxygen (oxidation).[4][12]
-
Troubleshooting Protocol & Workflow Diagram:
-
Forced Degradation Study (Simplified): To confirm that degradation is the root cause, you can perform a simplified forced degradation study. This will also help you understand the stability limits of your compound under your specific experimental conditions.[13][14]
-
Step 1: Preparation: Prepare a fresh, concentrated stock of chelidonic acid in DMSO. Dilute this into four separate aliquots of your aqueous experimental buffer.
-
Step 2: Stress Conditions:
-
Aliquot 1 (Control): Analyze immediately.
-
Aliquot 2 (Heat): Incubate at a higher temperature (e.g., 40°C or 60°C) for a set period (e.g., 4-8 hours).[12]
-
Aliquot 3 (pH Stress): Adjust one aliquot to an acidic pH (e.g., pH 2) and another to a basic pH (e.g., pH 9) and let them stand at room temperature.
-
Aliquot 4 (Light): Expose to direct lab lighting or a UV lamp for a set period.[12]
-
-
Step 3: Analysis: Analyze all aliquots by a quantitative method like HPLC or UV-Vis spectrophotometry.[9] A decrease in the peak area or absorbance corresponding to chelidonic acid in the stressed samples compared to the control confirms degradation.
-
-
Workflow Optimization:
-
Fresh is Best: Always prepare fresh aqueous solutions of chelidonic acid immediately before use.
-
Storage: If a stock solution in DMSO must be stored, keep it at -20°C or -80°C, purged with an inert gas like argon or nitrogen.[1] Even then, long-term storage is not recommended.[10]
-
Protect from Light: Prepare and handle solutions in amber vials or cover them with aluminum foil to minimize light exposure.
-
-
-
Workflow Diagram:
Caption: Optimized workflow for preparing and using chelidonic acid solutions.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal pH and temperature conditions for working with chelidonic acid in an aqueous solution?
A1: The stability of chelidonic acid is pH-dependent. While specific kinetic data is not widely published, general principles for similar compounds suggest that a slightly acidic to neutral pH range (pH 4-7) is often optimal to balance solubility and stability.[4][15] Extreme pH values (highly acidic or alkaline) will likely accelerate hydrolysis.[16] All experiments should ideally be conducted at controlled room temperature or on ice to minimize thermal degradation. Higher temperatures significantly accelerate the rate of chemical degradation.[4]
Q2: Can I use standard phosphate-buffered saline (PBS) for my experiments?
A2: You can, but with caution. Standard PBS contains divalent cations like Ca²⁺ and Mg²⁺. Chelidonic acid is a known chelating agent and can form insoluble complexes with these ions, leading to precipitation or a reduction in the bioavailable concentration of your compound.[7][17] If you observe precipitation or suspect interaction, it is highly recommended to switch to a cation-free buffer system, such as HEPES or a sodium phosphate buffer without added calcium or magnesium salts.
Q3: How can I accurately quantify the concentration of chelidonic acid in my solutions to check for degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and specific method for quantifying chelidonic acid and resolving it from potential degradation products.[9] For a quicker, though less specific, assessment, UV-Visible (UV-Vis) spectrophotometry can be used. You would first determine the wavelength of maximum absorbance (λmax) for chelidonic acid in your specific buffer and then use a calibration curve to determine the concentration.[9] However, be aware that degradation products might also absorb at this wavelength, potentially interfering with the measurement.
| Analytical Method | Specificity | Sensitivity (Typical LOQ) | Primary Use Case |
| HPLC-UV | High | 0.3 - 3 µg/mL | Stability studies, accurate quantification, resolving from degradants.[9] |
| UV-Vis Spectrophotometry | Moderate | 1.5 - 6 µg/mL | Quick concentration checks, routine assays where interference is minimal.[9] |
| Capillary Electrophoresis (CE) | High | 0.6 - 15 µg/mL | Alternative separation-based method, useful for complex matrices.[9] |
| Table 1: Comparison of analytical methods for quantifying chelidonic acid.[9] |
Q4: What are the likely degradation products of chelidonic acid in water?
A4: While specific studies on chelidonic acid's aqueous degradation pathway are limited in the provided search results, based on its γ-pyrone structure, the primary degradation mechanism is expected to be hydrolysis. This would likely involve the opening of the pyrone ring.[11] Further reactions, such as decarboxylation (loss of the carboxylic acid groups), could follow, especially with heat.[18] The simplified potential degradation pathway is illustrated below.
Caption: A potential degradation pathway for chelidonic acid in aqueous solution.
Q5: Should I be concerned about the monohydrate form (C₇H₄O₆·H₂O) versus the anhydrous form?
A5: For the preparation of aqueous solutions, the distinction is primarily important for calculating the correct molecular weight to use. The monohydrate form has a molecular weight of 202.12 g/mol , while the anhydrous form is 184.10 g/mol .[6][19] Using the wrong molecular weight will result in concentration errors. The water of hydration in the solid monohydrate will become part of the bulk solvent upon dissolution and does not otherwise affect the stability of the dissolved molecule.
IV. References
-
Guidechem. Chelidonic acid 99-32-1 wiki.
-
Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Chelidamic Acid.
-
Benchchem. Technical Support Center: Optimizing Chelidonic Acid Metal Complexation.
-
ChemicalBook. Chelidonic acid CAS#: 99-32-1.
-
ChemicalBook. Chelidamic acid | 138-60-3.
-
FooDB. Showing Compound Chelidonic acid (FDB007656).
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
-
PubChem. Chelidonic acid | C7H4O6 | CID 7431.
-
Selleck Chemicals. Chelidonic acid Immunology & Inflammation related chemical.
-
Benchchem. Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies.
-
APExBIO. Chelidonic acid - Bioactive Compound for Signaling Research.
-
Allan Chemical Corporation. Top 5 Factors Affecting Chemical Stability.
-
Wikipedia. Chelidonic acid.
-
MDPI. Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation.
-
Organic Syntheses. Working with Hazardous Chemicals.
-
PubMed Central. Chelation in Metal Intoxication.
-
Organic Syntheses. chelidonic acid.
-
Wikipedia. Chelation.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
-
ChemicalBook. 6003-94-7(this compound) Product Description.
-
ChemicalBook. This compound | 6003-94-7.
-
PubChem. This compound | C7H6O7 | CID 51346158.
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review.
-
PubMed. The biosynthesis of chelidonic acid.
-
Santa Cruz Biotechnology. This compound | CAS 6003-94-7.
-
PubMed Central. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
-
PLOS ONE. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS.
-
PubMed Central. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells.
-
The Chem Connections Homepage. General Concepts of the Chemistry of Chelation.
-
ChemicalBook. This compound | 6003-94-7.
-
ResearchGate. Experimental and theoretical characterization of chelidonic acid structure.
-
PubMed. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats.
-
SciSpace. The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
-
PubMed. Buffers for the physiological pH range: acidic dissociation constants of zwitterionic compounds in various hydroorganic media.
-
MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
-
Ministry of the Environment, Japan. III Analytical Methods.
-
SlideShare. Analytical chemistry.
-
PubMed. Pathways of chemical degradation of polypeptide antibiotic bacitracin.
-
ResearchGate. The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
-
NIH. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat.
-
Basicmedical Key. Titrimetric and chemical analysis methods.
-
Controlled Fluidics. Life Science Chemical Compatibility Chart.
Sources
- 1. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 2. Showing Compound Chelidonic acid (FDB007656) - FooDB [foodb.ca]
- 3. Page loading... [guidechem.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. scispace.com [scispace.com]
- 6. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelation - Wikipedia [en.wikipedia.org]
- 18. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 19. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Poor Oral Absorption of Chelidonic Acid Monohydrate in Animal Studies
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of Chelidonic acid monohydrate in preclinical animal studies. This document provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind the proposed strategies to enhance systemic exposure and obtain reliable pharmacokinetic data.
Introduction to the Challenge: The Poor Absorption of Chelidonic Acid
Chelidonic acid, a natural γ-pyrone dicarboxylic acid, presents significant potential in various therapeutic areas due to its anti-inflammatory and neuroprotective properties.[1][2][3][4][5] However, its progression through preclinical development is often hampered by poor oral bioavailability. This is primarily attributed to its low aqueous solubility, a common challenge for many new chemical entities.[6][7] While a formal Biopharmaceutics Classification System (BCS) classification is not available, its characteristics suggest it may fall under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). An in silico study has suggested that Chelidonic acid may be a substrate for transmembrane transporters such as GLUT3, SVCT1, and URAT1, which could influence its intestinal permeability.[8]
This guide will address the most common issues encountered during in vivo studies and provide actionable strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common problems observed during animal pharmacokinetic (PK) studies of this compound and provides initial steps for diagnosis and resolution.
Issue 1: Low and Highly Variable Plasma Concentrations After Oral Dosing
Question: We are observing minimal and inconsistent plasma levels of Chelidonic acid in our rat/mouse model following oral gavage. What are the likely causes and how can we begin to troubleshoot this?
Answer: This is a classic sign of absorption-limited pharmacokinetics, likely stemming from Chelidonic acid's poor aqueous solubility. The high variability between animals can be due to subtle differences in their gastrointestinal (GI) physiology (e.g., pH, transit time) that have a magnified effect on a poorly soluble compound.
Initial Troubleshooting Steps:
-
Confirm Physicochemical Properties:
-
Solubility Profiling: Determine the solubility of your this compound batch in various biorelevant media, such as Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0). This will provide a baseline understanding of its dissolution behavior in the GI tract.
-
LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) to understand its lipophilicity, which influences both solubility and permeability.
-
-
Evaluate the Dosing Vehicle:
-
A simple aqueous suspension (e.g., in water or saline with a suspending agent like carboxymethylcellulose) is often insufficient for compounds with poor solubility. The compound may not dissolve adequately in the GI lumen, which is a prerequisite for absorption.
-
-
Consider an In Vitro Permeability Assessment:
-
Before proceeding with more complex in vivo formulations, it is crucial to understand the permeability characteristics of Chelidonic acid. A Caco-2 cell permeability assay is the industry standard for this. This will help determine if low permeability is also a contributing factor to the poor absorption.
-
Issue 2: Suspected First-Pass Metabolism
Question: Even with some formulation improvements, the oral bioavailability of Chelidonic acid remains lower than anticipated. Could first-pass metabolism be a significant factor?
Answer: While poor dissolution is a primary suspect, first-pass metabolism in the gut wall and/or liver can also significantly reduce the amount of drug reaching systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolic Stability:
-
Assess the metabolic stability of Chelidonic acid in liver microsomes and S9 fractions from the animal species being used in your studies (e.g., rat, mouse). This will indicate its susceptibility to phase I and phase II metabolic enzymes.
-
-
Caco-2 Permeability with Efflux Inhibition:
-
If the initial Caco-2 assay suggests poor permeability, repeat the assay in the presence of a broad-spectrum P-glycoprotein (P-gp) inhibitor like verapamil or cyclosporin A. A significant increase in the apical-to-basolateral transport in the presence of the inhibitor would suggest that Chelidonic acid is a substrate for efflux transporters.
-
Part 2: Formulation Strategies to Enhance Oral Bioavailability
If initial troubleshooting points towards dissolution-rate-limited absorption, the following formulation strategies can be employed. These are presented in order of increasing complexity.
Strategy 1: Particle Size Reduction (Micronization/Nanonization)
Scientific Rationale: Reducing the particle size of a drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve the absorption of poorly soluble drugs.[6]
When to Use: This is a good starting point when poor dissolution is the primary barrier and the compound is not "brick dust" (i.e., extremely insoluble).
Experimental Protocol: Preparation of a Micronized Suspension
-
Milling: Use a jet mill or ball mill to reduce the particle size of this compound to the low micron range (1-10 µm).
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or 1% (w/v) sodium carboxymethylcellulose (Na-CMC) in deionized water. Include a wetting agent such as 0.1% (w/v) Tween 80 to ensure uniform dispersion of the micronized powder.
-
Suspension Formulation: Gradually add the micronized Chelidonic acid powder to the vehicle while stirring continuously to form a homogenous suspension.
-
Particle Size Analysis: Verify the particle size distribution of the final suspension using laser diffraction.
-
In Vivo Dosing: Administer the freshly prepared suspension to animals via oral gavage. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Strategy 2: Lipid-Based Formulations
Scientific Rationale: Lipid-based drug delivery systems (LBDDS) enhance the oral bioavailability of poorly water-soluble drugs through several mechanisms. They can pre-dissolve the drug, bypass the dissolution step in the GI tract, and promote lymphatic absorption, which can help avoid first-pass metabolism.[9][10][11][12][13]
Scientific Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[14][15][16][17] The drug is presented in a solubilized state within the small emulsion droplets, providing a large surface area for absorption.
Experimental Protocol: Development of a SEDDS Formulation
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of Chelidonic acid in a range of oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Cremophor EL, Labrasol, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400). Select excipients that show the highest solubilizing capacity for the compound.[14]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare various mixtures of the surfactant and co-solvent (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a small amount of water and observe for the formation of a clear or slightly bluish emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.[14]
-
-
Formulation Preparation and Loading:
-
Select a formulation from the optimal self-emulsifying region.
-
Dissolve the Chelidonic acid in the mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering. A droplet size of <200 nm is generally desirable.[17]
-
Self-Emulsification Time: Measure the time it takes for the formulation to form a homogenous emulsion in simulated GI fluids with gentle stirring.
-
-
In Vivo Dosing: The liquid SEDDS formulation can be filled into hard gelatin capsules for dosing in larger animals (e.g., rats, dogs) or administered directly via oral gavage for smaller animals (e.g., mice).
Scientific Rationale: SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature. They combine the advantages of polymeric nanoparticles and lipid emulsions, offering controlled release and improved stability.[18][19][20][21][22] For oral delivery, they can protect the drug from the harsh environment of the GI tract and enhance its absorption.
Experimental Protocol: Preparation of SLNs by High-Shear Homogenization
-
Lipid and Drug Phase Preparation:
-
Select a solid lipid with good solubilizing capacity for Chelidonic acid (e.g., Compritol® 888 ATO, Precirol® ATO 5, stearic acid).[21]
-
Heat the lipid to 5-10°C above its melting point.
-
Add the Chelidonic acid to the molten lipid and stir until a clear solution is formed.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes. This will form a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Cool the hot pre-emulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential using a Zetasizer.
-
Entrapment Efficiency and Drug Loading: Separate the SLNs from the aqueous phase by ultracentrifugation. Measure the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV). Calculate the entrapment efficiency and drug loading.
-
-
In Vivo Dosing: Administer the SLN dispersion to animals via oral gavage.
Data Summary Table: Comparison of Formulation Strategies
| Formulation Strategy | Key Advantages | Key Disadvantages | Recommended for Chelidonic Acid When... |
| Micronized Suspension | Simple to prepare, low cost. | May not be sufficient for very poorly soluble compounds. Risk of particle aggregation. | Initial improvement over a simple suspension is needed and solubility is not extremely low. |
| SEDDS | Presents the drug in a pre-dissolved state, rapid emulsification, can enhance lymphatic uptake. | High surfactant concentrations can cause GI irritation. Potential for drug precipitation upon dilution. | A significant increase in solubility and absorption is required. |
| SLNs | Protects the drug from degradation, potential for controlled release, can be made from biocompatible lipids. | More complex to prepare, potential for drug expulsion during storage due to lipid polymorphism. | A sustained release profile is desired in addition to enhanced absorption. |
Part 3: Advanced Characterization & In Vivo Study Design
In Vitro Permeability and Efflux Assessment: Caco-2 Assay Protocol
Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is used to predict the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters like P-gp.[23][24][25]
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for the formation of a confluent and differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value >250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
Apical to Basolateral (A→B) Transport: Add the Chelidonic acid formulation to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the Chelidonic acid formulation to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of Chelidonic acid in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) . An ER > 2 is indicative of active efflux.
-
Pharmacokinetic Study Design
-
Animal Model: Use a consistent strain, age, and sex of animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water, to reduce variability from food effects.
-
Dosing:
-
Oral (PO): Administer the selected Chelidonic acid formulation at a consistent dose volume via oral gavage.
-
Intravenous (IV): Administer a solubilized form of Chelidonic acid (e.g., in a solution with a co-solvent like DMSO and diluted with saline) via the tail vein to a separate group of animals. This is essential for determining absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing and Analysis: Centrifuge the blood samples to separate plasma. Analyze the plasma samples for Chelidonic acid concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, and AUC. Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Visualizations and Diagrams
Workflow for Troubleshooting Poor Oral Absorption
Caption: A logical workflow for diagnosing and overcoming poor oral absorption.
Mechanism of Absorption Enhancement by SEDDS
Caption: How SEDDS improve drug dissolution and absorption in the GI tract.
References
- Mendes, C., et al. (2024).
- Shaikh, J., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals.
- Ghassemi, S., et al. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics.
- Singh, R., et al. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors. Journal of Drug Delivery and Therapeutics.
- Ganesan, P. & Narayanasamy, D. (2017). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Journal of Drug Delivery and Therapeutics.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Chelidamic Acid. BenchChem Technical Support.
- Garg, T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology.
- Yang, X., et al. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech.
- Khairnar, S., et al. (2023). Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence. Chemistry & Biodiversity.
- Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium.
- Manoharan, S. S. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics.
- Avdeeva, E. Y., et al. (2022). Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo.
- ResearchGate. (2023). Effect of chelidonic acid on various parameters.
- Manoharan, S. S. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Yang, X., et al. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. Semantic Scholar.
- Gupta, S., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Journal of Pharmaceutical Sciences and Research.
- Rawat, S., et al. (2014). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Patel, D., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). International Journal of Pharmaceutical Sciences and Research.
- Gattefossé. (n.d.). Lipid-based formulations.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds. BenchChem Technical Support.
- Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.
- MDPI. (2023). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.
- Tang, B., et al. (2012). Lipid-Based Drug Delivery Systems. IntechOpen.
- Avdeeva, E. Y., et al. (2022). (PDF) Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
- Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Hubatsch, I., et al. (2007). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Expert Opinion on Drug Metabolism & Toxicology.
- Aungst, B. J. (2012).
- Blaut, M., et al. (2003). Effect of colonic bacterial metabolites on Caco-2 cell paracellular permeability in vitro. Nutrition.
- ResearchGate. (n.d.). Lipid-Based Formulations.
- Maher, S., et al. (2020). Transmucosal Absorption Enhancers in the Drug Delivery Field. Pharmaceutics.
- Khotimchenko, M., et al. (2025).
- Blais, A., et al. (2004). Arachidonic acid cascade and epithelial barrier function during Caco-2 cell differentiation. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Singh, S., et al. (2022). A review on absorption enhancer and bioenhancer. ScienceScholar.
- Lee, S. H., et al. (2013). LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids.
- Aungst, B. J. (2012). Absorption Enhancers: Applications and Advances.
- Manoharan, S. S. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- Gupte, A., & DeHart, M. (2021). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
- Khairnar, S., et al. (2024). Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Nabekura, T., et al. (2008). Inhibition of P-glycoprotein and multidrug resistance protein 1 by dietary phytochemicals. Cancer Chemotherapy and Pharmacology.
- Seelig, A. (1998). Structure-activity relationship of P-glycoprotein substrates and modifiers. International Journal of Clinical Pharmacology and Therapeutics.
- Singh, S., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats.
- Artursson, P., & Karlsson, J. (1991). Caco-2 cell permeability assays to measure drug absorption.
- Volpe, D. A. (2011).
- Yilmaz, A., et al. (2024). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells.
- BenchChem. (2025). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies. BenchChem Technical Support.
- Wang, Y., et al. (2022). Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. Frontiers in Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Transmembrane Proteins-transporters of Chelidonic Acid for its Intracellular Uptake: In Silico Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine | Semantic Scholar [semanticscholar.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 22. japsonline.com [japsonline.com]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Managing side effects of high-dose Chelidonic acid monohydrate in animal models
Introduction to This Guide
Welcome to the technical support resource for researchers utilizing Chelidonic acid monohydrate in animal models. As a Senior Application Scientist, my goal is to move beyond standard protocols and provide you with a deeper understanding of this compound's behavior in vivo. This guide is structured to address the practical challenges and questions that arise during preclinical studies. My analysis of the current body of literature indicates that Chelidonic acid possesses a remarkably favorable safety profile.[1][2][3][4] Therefore, this guide deviates from a conventional "side effect management" template. Instead, we will focus on ensuring experimental integrity, troubleshooting unexpected outcomes that may be misattributed to toxicity, and optimizing the use of Chelidonic acid for its therapeutic potential, particularly as a protective agent.
Our approach is grounded in causality and self-validating experimental design. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Safety & Handling of Chelidonic Acid
This section addresses the most common inquiries regarding the fundamental properties and safety of Chelidonic acid in a preclinical setting.
Question 1: What is the established safety profile of high-dose Chelidonic acid in animal models?
Answer: Extensive toxicological studies, conducted in line with OECD guidelines, have demonstrated that Chelidonic acid is exceptionally well-tolerated in rodent models.[2][3] In acute toxicity studies, a single oral dose of up to 2000 mg/kg in Wistar rats resulted in no mortality or observable signs of toxicity over a 14-day monitoring period.[1][2][3] Furthermore, repeated dose studies over 28 days at concentrations of 10, 20, and 40 mg/kg did not produce any significant changes in hematological, biochemical, or urinary parameters.[2][3] Histopathological examinations of vital organs from these studies revealed normal architecture, with no signs of compound-related toxicity.[2][3] Therefore, based on current evidence, high-dose administration of pure this compound is not expected to produce adverse side effects.
Question 2: My animals are showing signs of distress (e.g., lethargy, weight loss) after administration. If not the compound, what could be the cause?
Answer: This is a critical troubleshooting question. If you observe signs of distress, it is unlikely to be a direct toxic effect of Chelidonic acid itself.[1][2][3] The investigation should immediately focus on other experimental variables. Here is a logical workflow for troubleshooting:
dot
graph Troubleshooting_Workflow {
layout=dot;
rankdir="TB";
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Define Nodes
A [label="Adverse Event Observed\n(e.g., lethargy, weight loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
B [label="Immediate Check:\nVehicle Toxicity", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Review:\nCompound Purity & Formulation", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Analyze:\nDosing Procedure", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Investigate:\nUnderlying Model Pathology", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Control Group Comparison:\nIs the effect also in Vehicle-only group?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Action: Prepare fresh vehicle.\nRun vehicle-only toxicity pilot.", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Action: Verify source (COA).\nCheck for precipitation/degradation.", fillcolor="#34A853", fontcolor="#FFFFFF"];
I [label="Action: Review gavage/injection technique.\nCheck for signs of injury or stress.", fillcolor="#34A853", fontcolor="#FFFFFF"];
J [label="Action: Assess disease progression.\nIs the symptom consistent with the model?", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges
A -> {B, C, D, E} [label="Potential Causes"];
B -> F;
F -> G [label="Yes"];
C -> H;
D -> I;
E -> J;
}
Caption: Key signaling pathways modulated by Chelidonic acid.
Section 2: Troubleshooting Guides for Experimental Design
This section provides practical guidance for designing robust experiments that leverage the protective effects of Chelidonic acid while ensuring data integrity.
Guide 1: Protocol for Investigating Chelidonic Acid as a Mitigating Agent for Doxorubicin-Induced Cardiotoxicity
This protocol outlines a self-validating system to assess the cardioprotective effects of Chelidonic acid.
Objective: To determine if Chelidonic acid can ameliorate doxorubicin (DOX)-induced cardiotoxicity in a rat model.
Experimental Groups:
Group Treatment 1 (DOX) Treatment 2 (CA) Rationale 1. Control Vehicle (Saline, i.p.) Vehicle (e.g., 0.5% CMC, oral) Establishes baseline for all parameters. 2. DOX Only DOX (cumulative dose 20 mg/kg, i.p.) [5][6] Vehicle (oral) Induces cardiotoxicity; serves as the disease model control. 3. CA Only Vehicle (Saline, i.p.) CA (e.g., 40 mg/kg, oral) Confirms CA has no adverse effects on its own at the therapeutic dose. 4. DOX + CA DOX (cumulative dose 20 mg/kg, i.p.) CA (e.g., 10, 20, 40 mg/kg, oral) [5][6] Tests the protective effect of CA against DOX toxicity.
Methodology:
-
Animal Model: Use male Wistar rats (170-200g).
[5]2. Induction of Cardiotoxicity: Administer doxorubicin intraperitoneally (i.p.) at a dose of 1.25 mg/kg, four times per week for four weeks, to reach a cumulative dose of 20 mg/kg.
[5][6]3. Chelidonic Acid Administration: Administer Chelidonic acid (CA) orally (e.g., via gavage) daily for the same four-week period. [5][6]Co-administration should begin at the same time as the doxorubicin treatment.
-
Monitoring:
-
Weekly: Record body weight and general clinical signs.
-
Endpoint (Post 4 weeks):
-
Cardiac Function: Perform electrocardiography (ECG) to assess parameters like the QTc interval, which is often prolonged in DOX-induced toxicity.
[5][6] * Biochemical Analysis: Collect blood serum to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin-T (cTn-T).
[5][6] * Histopathology: Harvest heart tissue, fix in formalin, and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess myocardial damage, inflammation, and fibrosis.
[6]
Expected Outcomes & Interpretation:
-
DOX Only Group: Expect elevated CK-MB and cTn-T levels, prolonged QTc interval, and visible myocardial damage/fibrosis in histopathology.
[5][6]* DOX + CA Group: A successful protective effect would be demonstrated by a dose-dependent attenuation of the changes seen in the DOX-only group. This includes significantly lower cardiac marker levels, normalization of the QTc interval, and reduced tissue damage.
[5][6]* CA Only Group: This group should show no significant difference from the Control group, confirming the safety of the compound.
[2][3]
Section 3: Conclusion - A Shift in Perspective
The evidence strongly suggests that this compound is a non-toxic phytochemical with significant therapeutic potential as a cytoprotective agent. [1][2][7][8]Researchers encountering unexpected adverse events in their animal models should therefore prioritize a thorough investigation of their experimental setup—from vehicle and formulation to administration technique—rather than assuming compound toxicity. By designing well-controlled, multi-arm studies that include vehicle-only and compound-only groups, the true, often beneficial, effects of Chelidonic acid can be accurately elucidated.
References
-
Harish, K., Sivasankaran, S. M., & Manoharan, S. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery & Therapeutics, 15(9), 115-123. [Link]
-
Manoharan, S. S. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
Jeong, H. J., Yang, S. Y., Kim, H. Y., Kim, N. R., Jang, J. B., & Kim, H. M. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental Biology and Medicine, 241(14), 1559–1567. [Link]
-
Khairnar, S. I., Kulkarni, Y. A., Murugesan, S., & Singh, K. (2023). Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence. ResearchGate. [Link]
-
Khairnar, S. I., Kulkarni, Y. A., & Singh, K. (2025). Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats. ResearchGate. [Link]
-
Khairnar, S. I., Kulkarni, Y. A., Murugesan, S., & Singh, K. (2023). Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence. PubMed. [Link]
-
Khairnar, S. I., Kulkarni, Y. A., Murugesan, S., & Singh, K. (2023). Effect of chelidonic acid on various parameters. (A) Bodyweight; (B) Food intake. ResearchGate. [Link]
-
Khairnar, S. I., Kulkarni, Y. A., & Singh, K. (2025). Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats. Revista Portuguesa de Cardiologia, 44(3), 141-153. [Link]
-
Khairnar, S. I., Kulkarni, Y. A., & Singh, K. (2024). Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats. PubMed. [Link]
-
Yilmaz, A., et al. (2024). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. PMC. [Link]
-
Miroshnichenko, E. A., et al. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration. [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Acute and Repeated Dose Toxicity Profiling of Chelidonic Acid in Rats: in Silico and in Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 6. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Baseline Separation of Chelidonic Acid and Its Impurities
Introduction
Welcome to the Technical Support Center for the chromatographic analysis of Chelidonic acid. Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a polar, heterocyclic organic acid with significant therapeutic potential.[1][2] Its chemical nature—specifically its polarity and acidic functional groups—presents unique challenges for achieving optimal separation from process impurities and degradation products using High-Performance Liquid Chromatography (HPLC).[3][4][5]
This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting. Here, you will find in-depth FAQs and troubleshooting workflows designed to address common issues encountered when developing a robust, stability-indicating HPLC method for Chelidonic acid.
Section 1: Foundational Knowledge & Recommended Starting Parameters
This section provides the essential chemical context and a validated starting point for your method development.
Q1: What are the key chemical properties of Chelidonic acid relevant to HPLC method development?
A: Understanding the physicochemical properties of Chelidonic acid is the cornerstone of developing a successful HPLC method.
-
Structure and Polarity: Chelidonic acid possesses a γ-pyrone heterocyclic ring and two carboxylic acid groups.[6][7][8] This structure makes it a highly polar and water-soluble molecule, which can lead to challenges with retention on traditional reversed-phase (RP) columns.[3][4]
-
Acidity (pKa): As a dicarboxylic acid, it is an ionizable compound. The reported pKa is approximately 1.26.[9] This is the single most critical parameter for method development, as the ionization state of the molecule, which is controlled by the mobile phase pH, will drastically affect its retention and peak shape in reversed-phase HPLC.[10][11]
-
Solubility: Chelidonic acid is soluble in solvents like DMSO and sparingly soluble in aqueous solutions.[9][12] For HPLC analysis, it is crucial to prepare samples in a diluent that is compatible with the mobile phase to prevent peak distortion.[13]
Q2: What is a good starting point for an HPLC method for Chelidonic acid and its impurities?
A: Based on its properties, a reversed-phase HPLC method utilizing ion suppression is the most logical approach. The following table outlines a robust set of starting parameters.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| HPLC Column | C18, Polar-Embedded or Polar-Endcapped, 250 mm x 4.6 mm, 5 µm | A standard C18 can work, but a polar-embedded or endcapped phase provides better retention for polar molecules and reduces interactions with residual silanols, improving peak shape.[5][14] A longer column enhances resolution for complex mixtures. |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade Water | Establishes a low pH (~2.5-3.0) to ensure Chelidonic acid is in its neutral, non-ionized form (ion suppression).[10][15] This maximizes retention and minimizes peak tailing. Phosphoric acid is a strong buffer in this range. |
| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides sharper peaks, lower backpressure, and different selectivity.[16][17] |
| Elution Mode | Gradient | Start with a shallow gradient (e.g., 5% to 50% B over 30 minutes) to effectively separate the polar Chelidonic acid from potentially more hydrophobic impurities.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column thermostat ensures reproducible retention times by mitigating fluctuations in ambient temperature. |
| Detector | UV/PDA at ~265 nm | Chelidonic acid has a UV chromophore. A photodiode array (PDA) detector is recommended to monitor peak purity and identify potential co-eluting impurities across a spectrum. |
| Injection Vol. | 10 µL | A typical starting volume. Ensure the sample is fully dissolved in a solvent similar in strength to the initial mobile phase (e.g., 95:5 Mobile Phase A:B). |
Section 2: Frequently Asked Questions (FAQs)
Q1: My Chelidonic acid peak is eluting very early, near the solvent front. How can I increase its retention?
A: This is a classic issue for polar analytes in reversed-phase chromatography.[3][4] The primary cause is insufficient hydrophobic interaction with the C18 stationary phase. Here are the solutions in order of priority:
-
Confirm Ion Suppression: Ensure your mobile phase pH is low (e.g., pH 2.5-3.0). If Chelidonic acid is ionized (at higher pH), it becomes even more polar and will have very little retention.[10]
-
Use a Highly Aqueous Mobile Phase: Increase the strength of the aqueous component (Mobile Phase A) at the start of your gradient. You may need to start with as little as 1-5% organic (Mobile Phase B).
-
Select an "Aqueous-Stable" Column: If using very high aqueous mobile phases (>95% water), standard C18 phases can undergo "phase collapse," leading to a sudden loss of retention. Use a column specifically designed for these conditions, such as one with a polar-embedded or polar-endcapped ligand.[5]
Q2: What is "ion suppression" and why is it critical for Chelidonic acid analysis?
A: Ion suppression is a technique used in reversed-phase HPLC to increase the retention of ionizable compounds.[10] The principle is to adjust the mobile phase pH to a level where the analyte is in its neutral, non-ionized form.
-
Mechanism: In its ionized (charged) state, an acidic compound like Chelidonic acid is highly polar and is repelled by the non-polar stationary phase, resulting in poor retention. By lowering the mobile phase pH to at least 2 units below the analyte's pKa, we force the equilibrium towards the neutral (protonated) form.[11][15] This neutral form is less polar, allowing for greater interaction with the stationary phase, which leads to increased retention and often, a more symmetrical peak shape.[10]
-
For Chelidonic Acid (pKa ≈ 1.26): A mobile phase pH of ~2.5-3.0 is ideal. While this is not 2 units below the pKa, it is a practical pH range for silica columns and effectively suppresses the ionization of the carboxylic acid groups, providing robust retention.
Q3: How do I choose the right HPLC column? C18 vs. Polar-Embedded C18?
A: The choice of column directly impacts selectivity and retention.[18][19]
-
Standard C18 (e.g., L1 packing): This is the workhorse of reversed-phase HPLC. It provides high hydrophobicity. It can be a good starting point, but you might face challenges with retention for very polar molecules like Chelidonic acid or peak tailing due to secondary interactions.
-
Polar-Embedded/Polar-Endcapped C18: These columns have a polar group embedded within the C18 alkyl chain or at its surface. This design makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.[5] For Chelidonic acid, a polar-embedded column is often a superior choice as it provides a better-balanced interaction, enhancing retention and improving peak shape by shielding residual silanols.
Q4: My peaks are tailing. What is the most likely cause and how do I fix it?
A: Peak tailing for acidic compounds is most commonly caused by undesirable secondary interactions between the analyte and the stationary phase.[20]
-
Primary Cause: Silanol Interactions: The underlying silica backbone of most C18 columns has residual silanol groups (-Si-OH). At mid-range pH, these silanols can be ionized (-Si-O⁻) and interact strongly with polar or ionized analytes, causing tailing.
-
Primary Solution: Lower the Mobile Phase pH: Using an acidic mobile phase (pH 2.5-3.0) protonates these silanols (-Si-OH), neutralizing their negative charge and eliminating this unwanted secondary interaction. This, combined with suppressing the ionization of Chelidonic acid itself, is the most effective way to achieve sharp, symmetrical peaks.[10]
-
Other Causes: If tailing persists, check for extra-column volume (use shorter, narrower tubing), column contamination (flush the column), or a column void (replace the column).[20]
Q5: How do I develop a "stability-indicating" method for Chelidonic acid?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[21]
-
Forced Degradation Studies: The core of this process is to intentionally stress the drug substance to generate potential degradation products.[17][22] This involves exposing Chelidonic acid to harsh conditions such as:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)
-
Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Stress: (e.g., 105 °C)
-
Photolytic Stress: (e.g., exposure to UV light)
-
-
Method Validation: The HPLC method must then be proven to separate the intact Chelidonic acid peak from all the degradation peaks generated during these studies. A PDA detector is essential here to check for peak purity and ensure that no degradants are co-eluting.[17][21]
Section 3: Detailed Troubleshooting Guides
Problem: Poor Resolution Between Chelidonic Acid and an Impurity
Q: My main Chelidonic acid peak and a nearby impurity are not baseline-separated (Resolution < 1.5). What systematic approach should I follow to resolve them?
A: Achieving baseline separation is critical for accurate quantification. Follow this systematic workflow to optimize selectivity, which governs the spacing between peaks.[11]
Troubleshooting Workflow: Improving Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Section 4: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the separation of Chelidonic acid from its critical impurities.
Materials:
-
HPLC system with PDA detector
-
C18 column (as specified in starting parameters)
-
Mobile Phase B: Acetonitrile
-
Aqueous components:
-
Buffer 1: 0.1% Phosphoric Acid in water (pH ≈ 2.5)
-
Buffer 2: 20mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid
-
Buffer 3: 20mM Potassium Phosphate, adjusted to pH 3.5 with Phosphoric Acid
-
-
Sample: Chelidonic acid spiked with known impurities or a stressed sample.
Procedure:
-
System Equilibration (pH 2.5): Equilibrate the column with the starting gradient conditions using Buffer 1 as Mobile Phase A for at least 15 column volumes.
-
Injection 1: Inject the sample and run the gradient method. Record the chromatogram, noting the retention times and resolution between the critical peaks.
-
System Wash and Equilibration (pH 3.0): Thoroughly flush the system with a high percentage of organic solvent (e.g., 50:50 water:acetonitrile) before introducing the new buffer. Equilibrate the system with Buffer 2 as Mobile Phase A.
-
Injection 2: Repeat the injection and data acquisition.
-
System Wash and Equilibration (pH 3.5): Repeat the wash and equilibration steps with Buffer 3 as Mobile Phase A.
-
Injection 3: Repeat the injection and data acquisition.
-
Data Analysis: Compare the three chromatograms. Analyze the change in selectivity and resolution. Often, even a small 0.5 pH unit change can dramatically improve separation for ionizable compounds.[10] Select the pH that provides the best resolution for all peaks of interest.
Protocol 2: Forced Degradation Study (Oxidative Stress)
Objective: To generate oxidative degradation products of Chelidonic acid to support the development of a stability-indicating method.
Materials:
-
Chelidonic acid reference standard
-
3% (v/v) Hydrogen Peroxide (H₂O₂) solution
-
Volumetric flasks
-
HPLC system and developed method
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Chelidonic acid in a suitable solvent (e.g., a small amount of DMSO, then dilute with water) to create a stock solution of approximately 1 mg/mL.
-
Control Sample: Dilute the stock solution with your sample diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed sample.
-
Stress Sample: In a separate flask, add a known volume of the stock solution and an equal volume of 3% H₂O₂. Mix well.
-
Incubation: Let the stress sample sit at room temperature, protected from light, for a predefined period (e.g., 24 hours). The goal is to achieve 5-20% degradation of the main peak.
-
Analysis: After incubation, dilute the stress sample to the same final concentration as the control sample.
-
HPLC Injection: Inject the control sample and the stressed sample onto the HPLC system.
-
Evaluation: Compare the chromatograms. The stressed sample should show a decrease in the area of the main Chelidonic acid peak and the appearance of new peaks, which are the oxidative degradation products.[22] Your HPLC method is considered "stability-indicating" if all these new peaks are baseline-resolved from the main peak.
References
-
SIELC Technologies. (n.d.). Separation of CHELIDONINE on Newcrom R1 HPLC column. Retrieved from [Link]
-
Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]
-
ResearchGate. (2015, October 25). HPLC column selection question?. Retrieved from [Link]
-
Shodex / Resonac. (n.d.). HPLC column for organic acids. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Bae, E., et al. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Poor peak shape. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Shodex / Resonac. (n.d.). Guidelines for Shodex Column Selection : Organic Acids. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2024). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7431, Chelidonic acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Chelidonic acid (FDB007656). Retrieved from [Link]
-
Petruczynik, A., et al. (n.d.). Applicability of a Monolithic Column for Separation of Isoquinoline Alkaloids from Chelidonium majus Extract. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011, January 16). Stability-indicating rp-hplc method for determination of zoledronic acid and their degradation. Retrieved from [Link]
-
ResearchGate. (2024, August 5). Optimization of the separation of some Chelidonium maius L. alkaloids by reversed phase high-performance liquid chromatography using cyanopropyl bonded stationary phase. Retrieved from [Link]
-
Radek, M., et al. (2022, August 1). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chelidonic acid. Retrieved from [Link]
-
Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]
-
Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
ResearchGate. (2024, October 20). Separation and identification of different therapeutic pharmaceutical drugs on humic acid-based HPLC column: Method optimization using central composite design. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Chelidonic acid (FDB007656) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. apexbt.com [apexbt.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. labtech.tn [labtech.tn]
- 19. HPLC Column Selection Guide [scioninstruments.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. research.monash.edu [research.monash.edu]
- 22. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving the Reproducibility of Cytotoxicity Assays with Chelidonic Acid Monohydrate
Welcome to the technical support center for Chelidonic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered when using this compound in cytotoxicity assays. Our goal is to help you achieve reliable, reproducible, and accurate results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound to ensure a solid foundation for your experimental design.
Q1: What is this compound and what are its key properties?
Chelidonic acid is a naturally occurring γ-pyrone dicarboxylic acid found in plants like Chelidonium majus.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The monohydrate form is a common commercially available version.
| Property | Value | Source |
| CAS Number | 6003-94-7 | [5][6] |
| Molecular Formula | C₇H₆O₇ | [5][7] |
| Molecular Weight | 202.12 g/mol | [5] |
| Appearance | Light yellow to beige powder/crystal | [5][8] |
| Melting Point | ~265 °C | [5] |
Q2: What is the primary mechanism of cytotoxicity for Chelidonic acid?
Chelidonic acid and related compounds often induce apoptosis (programmed cell death).[9] Its mechanism can involve the inhibition of critical signaling pathways like NF-κB and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[1][4] Specifically, it has been shown to inhibit IL-6 production by blocking NF-κB and caspase-1.[1] Researchers should consider that the precise pathway may be cell-line specific.
Q3: How should I prepare a stock solution of this compound?
Proper stock solution preparation is critical for reproducible results. Due to its limited aqueous solubility, a polar organic solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent.
-
Stock Concentration: Preparing a high-concentration stock solution (e.g., 10-50 mM) is standard practice.[10] This allows for minimal volumes of DMSO to be added to your cell culture medium, reducing solvent-induced toxicity.[11]
-
Procedure:
-
Accurately weigh the this compound powder.
-
Add the calculated volume of high-purity, sterile DMSO to achieve the desired molarity.
-
Ensure complete dissolution by vortexing or gentle warming in a water bath. The solution should be clear.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term stability.[10]
-
Q4: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the culture medium should be kept to a minimum, as it can be cytotoxic and affect cell physiology. A widely accepted limit is ≤0.5% , with many researchers aiming for ≤0.1% to avoid artifacts.[12] It is crucial to include a "vehicle control" in all experiments—cells treated with the same maximum volume of DMSO used in the treatment groups—to account for any solvent effects.[11]
Section 2: Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to diagnosing and resolving common problems encountered during cytotoxicity assays with this compound.
Issue 1: High Variability in IC₅₀ Values Across Experiments
Inconsistent IC₅₀ values are a common source of frustration, undermining the reliability of your findings. This variability often points to subtle inconsistencies in experimental execution.[13]
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary cause of variability.[13]
-
Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the flask of cell suspension between pipetting steps. Use reverse pipetting techniques for greater accuracy.[13]
-
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can respond differently to treatment.[12]
-
Solution: Always use cells in their logarithmic growth phase. Maintain a consistent, low passage number for all experiments and regularly test for mycoplasma contamination.[13]
-
-
Inaccurate Serial Dilutions: Errors in preparing the compound dilution series will directly impact the dose-response curve.
-
Variable Incubation Times: Inconsistent timing for cell seeding, compound treatment, or assay reagent addition can introduce significant error.[12]
-
Solution: Standardize all incubation periods. Use a timer and process plates in a consistent order.
-
Workflow for Diagnosing IC₅₀ Variability
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 5. This compound | 6003-94-7 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chelidonic Acid | 6003-94-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Enhance the Stability of Chelidonic Acid Monohydrate Formulations
Welcome to the dedicated technical support center for Chelidonic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming stability challenges encountered during formulation development. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this unique γ-pyrone dicarboxylic acid.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound, as a dicarboxylic acid with a γ-pyrone core, presents several potential stability challenges. The primary concerns are related to its hydrate form, susceptibility to decarboxylation, and the reactivity of the pyrone ring. Key factors that can influence its stability include temperature, pH, moisture, light, and interaction with excipients. The water of hydration is integral to the crystal structure, and its loss or gain can lead to physical form changes, impacting dissolution and bioavailability.[1]
Q2: How does the monohydrate form of Chelidonic acid affect its stability?
A2: The monohydrate form of a pharmaceutical solid can significantly influence its physical and chemical stability. For this compound, the water molecule is part of the crystal lattice. Changes in ambient humidity and temperature can lead to dehydration or further hydration, potentially causing a conversion to an anhydrous form or a different hydrate. Such changes in the solid-state can alter crucial properties like solubility, dissolution rate, and mechanical strength.[1] It is essential to characterize and control the hydration state throughout the formulation process.
Q3: What are the likely degradation pathways for Chelidonic acid?
A3: Based on its chemical structure, Chelidonic acid is susceptible to several degradation pathways:
-
Thermal Decarboxylation: As a dicarboxylic acid, it can undergo decarboxylation (loss of CO2) at elevated temperatures, leading to the formation of 4-pyrone.[2]
-
Hydrolysis: The γ-pyrone ring, while relatively stable, can be susceptible to hydrolysis under certain pH conditions, leading to ring-opening. This is a common degradation pathway for lactones.
-
Oxidation: The presence of the pyrone ring and the overall electron distribution may make the molecule susceptible to oxidative degradation, especially in the presence of reactive oxygen species or certain metal ions.[3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photolytic reactions, leading to the formation of various degradation products.
Q4: How do I select appropriate excipients for a stable this compound formulation?
A4: Excipient compatibility is paramount for a stable formulation. Given that Chelidonic acid is an acidic compound, basic excipients could lead to acid-base reactions, potentially forming salts with different properties or catalyzing degradation. Excipients containing reactive impurities like peroxides (often found in polymers like povidone) or reducing sugars (e.g., lactose) can also pose a risk. A thorough excipient compatibility screening study is essential.[6][7]
II. Troubleshooting Guides
This section provides detailed, in-depth guidance for specific issues you may encounter during your experiments, complete with step-by-step protocols and the scientific rationale behind them.
Troubleshooting Issue 1: Loss of Potency and Appearance of Unknown Peaks in HPLC Analysis of Solid Dosage Forms
Scenario: You have developed a tablet formulation of this compound. During a 3-month accelerated stability study (40°C/75% RH), you observe a significant decrease in the assay value of the active pharmaceutical ingredient (API) and the emergence of several new peaks in your reverse-phase HPLC chromatogram.
Possible Causes and Investigative Workflow:
Caption: Troubleshooting workflow for loss of potency.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Degradation Products:
-
Protocol: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.
-
Rationale: The molecular weights of the degradation products provide critical clues to the degradation pathway. For instance, a loss of 44 Da from the parent mass of Chelidonic acid (184.10 g/mol ) would strongly suggest decarboxylation.
-
-
Perform a Forced Degradation Study:
-
Protocol: Subject a pure sample of this compound and your formulation to various stress conditions as outlined in the ICH Q1A(R2) guideline. A typical study design is presented in the table below.
-
Rationale: This will help to identify the degradation pathways under specific stress conditions. By comparing the degradation profiles of the pure API and the formulation, you can determine if an excipient is accelerating degradation.
Stress Condition Typical Parameters Potential Degradation Pathway Acid Hydrolysis 0.1 M HCl at 60°C for 24h Ring opening of the γ-pyrone Base Hydrolysis 0.1 M NaOH at RT for 4h Ring opening of the γ-pyrone Oxidation 3% H₂O₂ at RT for 24h Oxidation of the pyrone ring Thermal Degradation 80°C for 48h Decarboxylation Photodegradation ICH Q1B conditions Various photolytic products -
-
Conduct an Excipient Compatibility Study:
-
Protocol: Prepare binary mixtures of this compound with each excipient in your formulation (typically in a 1:1 or a ratio representative of the formulation). Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks). Analyze the samples by HPLC at regular intervals.
-
Rationale: This will pinpoint any specific excipient that is incompatible with the API. Pay close attention to excipients with known reactive impurities.[6][7]
-
Corrective and Preventative Actions (CAPA):
-
If thermal degradation is confirmed:
-
Action: Lower the temperature during manufacturing processes like drying and milling.
-
Action: Select excipients with higher thermal stability.
-
-
If hydrolytic degradation is the issue:
-
Action: Control the moisture content of the formulation by using desiccants in packaging or by selecting less hygroscopic excipients.
-
Action: Consider a dry granulation or direct compression manufacturing process to avoid the use of water.
-
-
If excipient incompatibility is identified:
-
Action: Replace the incompatible excipient with a more inert alternative. For example, if lactose is causing issues (potentially due to the Maillard reaction if the API had an amine group, or impurities), consider using microcrystalline cellulose.
-
Troubleshooting Issue 2: Color Change in a this compound Solution Formulation
Scenario: You are developing an aqueous solution of this compound for preclinical studies. After a week of storage at room temperature, the initially colorless solution turns a pale yellow.
Possible Causes and Investigative Workflow:
Caption: Troubleshooting workflow for color change in solution.
Step-by-Step Troubleshooting Protocol:
-
Spectroscopic Analysis:
-
Protocol: Use a UV-Vis spectrophotometer to scan the discolored solution from 200-800 nm and compare it to a freshly prepared solution.
-
Rationale: The appearance of new absorption bands, particularly in the visible region, can confirm the formation of chromophoric degradation products.
-
-
Investigate the Role of Oxygen:
-
Protocol: Prepare two sets of solutions. Purge one set with an inert gas (e.g., nitrogen or argon) before sealing the container. Leave the other set with a normal atmospheric headspace. Store both sets under the same conditions and observe for color change.
-
Rationale: If the nitrogen-purged sample remains colorless while the other turns yellow, it strongly indicates that oxidative degradation is the cause.
-
-
Assess Photostability:
-
Protocol: Prepare two sets of solutions. Protect one set from light by wrapping the container in aluminum foil or using an amber vial. Expose the other set to ambient light or controlled lighting conditions as per ICH Q1B.
-
Rationale: If the light-protected sample remains stable, photodegradation is the likely culprit.
-
Corrective and Preventative Actions (CAPA):
-
To mitigate oxidative degradation:
-
Action: Add an antioxidant to the formulation, such as ascorbic acid or sodium metabisulfite. Compatibility of the antioxidant with Chelidonic acid must be confirmed.
-
Action: During manufacturing, purge the solution and the container headspace with an inert gas.
-
-
To prevent photodegradation:
-
Action: Package the solution in light-resistant containers, such as amber glass vials or bottles.
-
-
To control pH-related degradation:
-
Action: Determine the pH of optimal stability for Chelidonic acid in solution and use a suitable buffer system to maintain this pH.
-
III. Key Experimental Protocols
This section provides detailed methodologies for essential experiments in assessing the stability of this compound formulations.
Protocol 1: Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the polar API from potentially less polar degradation products.
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: UV detection at the λmax of Chelidonic acid (e.g., around 260 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity, which is demonstrated through forced degradation studies.
Protocol 2: Solid-State Characterization of this compound
Understanding the solid-state properties is essential for controlling the stability of the monohydrate form.
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To identify the crystalline form of the API and detect any changes in crystallinity or polymorphic form during stability studies.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the water content and the temperature at which dehydration occurs. For this compound, a weight loss corresponding to one mole of water would be expected.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and detect any solid-state interactions with excipients. A change in the melting endotherm can indicate an interaction.
-
-
Dynamic Vapor Sorption (DVS):
-
Purpose: To assess the hygroscopicity of the API and its tendency to lose or gain water at different relative humidities. This is critical for determining appropriate storage and packaging conditions.[1]
-
IV. References
-
Chelidonic acid mitigates oxidative stress by modulating key signaling pathways and improving endogenous antioxidant. (n.d.). ResearchGate.
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech, 15(4), 956–965.
-
Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. (2023). Pharmaceuticals, 16(5), 738.
-
Chelidonic acid abrogates oxidative stress and memory dysfunction in experimental aging rats. (2024). Neurological Research and Practice, 6(1), 2.
-
(PDF) Experimental and theoretical characterization of chelidonic acid structure. (2022). ResearchGate.
-
Chelidonic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Photolytic and photocatalytic degradation of 6-chloronicotinic acid. (2015). Journal of Photochemistry and Photobiology A: Chemistry, 310, 107-115.
-
proUmid Hydrate Formation | DVS hydrate analysis. (n.d.). ProUmid. Retrieved from [Link]
-
ISSN: 0974-2115 - Journal of Chemical and Pharmaceutical Sciences. (2011). Journal of Chemical and Pharmaceutical Sciences, 4(4).
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2012). Pharmaceutical Development and Technology, 17(1), 1-17.
Sources
- 1. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of solid dosage form composition through drug-excipient compatibility testing. | Semantic Scholar [semanticscholar.org]
- 3. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-pyrone-4,6-dicarboxylic acid, a catabolite of gallic acids in Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of Chelidonic Acid and Meconic Acid: A Guide for Researchers
In the quest for novel therapeutic agents to combat inflammation, a myriad of natural compounds are being investigated for their pharmacological potential. Among these, γ-pyrone-containing compounds have garnered significant interest. This guide provides a detailed, evidence-based comparison of the anti-inflammatory effects of two such compounds: Chelidonic acid and meconic acid. While structurally related, the available scientific literature presents a stark contrast in their established biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, supported by experimental data and detailed protocols for further investigation.
Introduction: The Scientific Rationale
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for effective anti-inflammatory agents with favorable safety profiles is a critical area of pharmaceutical research. Chelidonic acid, a natural compound found in plants like Chelidonium majus, has emerged as a promising candidate with demonstrated anti-inflammatory properties.[2][3][4] Meconic acid, primarily known as a chemical marker for opium from the poppy plant Papaver somniferum, presents an interesting case for comparison due to its structural similarities to Chelidonic acid.[5] This guide will dissect the current understanding of both molecules, highlighting the established efficacy of Chelidonic acid and the conspicuous absence of evidence for meconic acid's anti-inflammatory activity, thereby identifying a potential area for future research.
Molecular Mechanisms of Action: A Tale of Two Pyrone Scaffolds
A significant body of research has elucidated the molecular pathways through which Chelidonic acid exerts its anti-inflammatory effects. In contrast, meconic acid is widely reported to have little to no physiological activity.[5]
Chelidonic Acid: A Multi-Pronged Attack on Inflammation
Chelidonic acid has been shown to modulate key signaling pathways integral to the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6][7]
Inhibition of the NF-κB Pathway:
The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes.[8][9][10][11] Chelidonic acid has been demonstrated to inhibit the activation of NF-κB.[2][6][7] This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of its target genes.[2][7]
Caption: Workflow for in vitro LPS-induced inflammation assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., meconic acid) for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture media at a final concentration of 1 µg/mL. [12][13][14]5. Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
Lyse the cells to extract total protein for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits. [13][15][16][17][18] * Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins such as NF-κB p65 and p38 MAPK in the cell lysates. [19][20][21][22]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
Step-by-Step Methodology:
-
Coating: Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add standards, controls, and collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. [13][15][16][17][18]
Western Blotting for NF-κB p65 and p38 MAPK
Step-by-Step Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 and p38 MAPK.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. [19][20][21][22]
Conclusion and Future Directions
This comparative guide highlights the significant anti-inflammatory properties of Chelidonic acid, which are substantiated by a growing body of scientific evidence. Its ability to modulate the NF-κB pathway and suppress the production of key inflammatory mediators positions it as a compound of interest for further preclinical and clinical development.
Conversely, meconic acid remains an enigma in the context of inflammation. The current lack of data on its biological activity, despite its structural similarity to Chelidonic acid, presents a clear knowledge gap. The experimental protocols provided herein offer a robust framework for researchers to systematically investigate the anti-inflammatory potential of meconic acid and other novel compounds. Such studies are essential to either substantiate a pharmacological role for meconic acid or to definitively confirm its purported physiological inertness. The exploration of structure-activity relationships between these two compounds could also provide valuable insights for the rational design of new and more potent anti-inflammatory drugs.
References
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2025). Journal of Drug Delivery and Therapeutics, 15(9), 115-123.
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2018). Frontiers in Immunology, 9, 624.
- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2, 17023.
- Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. (2011). Immunopharmacology and Immunotoxicology, 33(4), 614-619.
- MAPK Signaling in Inflammatory Cytokines P
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2025).
- Mitogen-activated Protein Kinases in Inflammation. (2017).
- MAPK Signaling Links Autophagy and Inflamm
- Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2016). Journal of Immunology Research, 2016, 2743403.
- MAPK signaling in inflammation-associated cancer development. (2010). Protein & Cell, 1(3), 218-226.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2015). Frontiers in Molecular Neuroscience, 8, 85.
- The NF-kB Signaling Pathway. (n.d.).
- The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis. (2012). Biological & Pharmaceutical Bulletin, 35(5), 666-671.
- The therapeutic effect of chelidonic acid on ulcer
- Chelidonic acid ameliorates atopic dermatitis symptoms through suppression the inflammatory mediators in in vivo and in vitro. (2023). Applied Biological Chemistry, 66(1), 12.
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2025).
- Application Notes and Protocols: LPS-Induced Inflammation Model with Belnacasan. (2025). BenchChem.
- Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. (2016). Archives of Pharmacal Research, 39(1), 115-124.
- Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. (2023). MDPI.
- Performing a Quantitative ELISA Assay to Detect Human TNF-α. (2018). Thermo Fisher Scientific.
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). Journal of the Korean Chemical Society, 57(1), 118-122.
- TNF-α (free) ELISA. (n.d.).
- ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... (n.d.).
- Human TNF‑a ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.
- Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... (n.d.).
- Application Note: Western Blot Protocol for Monitoring p65 Phosphorylation and its Inhibition by SC75741. (2025). BenchChem.
- Western Blot Protocol. (n.d.). NSJ Bioreagents.
- Meconic acid. (n.d.). Wikipedia.
- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). (n.d.). Novus Biologicals.
- Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism. (2025). International Journal of Molecular Sciences, 26(14), 7890.
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2014). International Journal of Nanomedicine, 9, 2959-2969.
- LPS-induced inflammation - can anyone help? (2013).
- The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers in Immunology, 11, 614050.
- In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (2013). PLoS ONE, 8(12), e81788.
- (A) MAPK p38 and NF-κB p65 expression levels detected by western... (n.d.).
- Inflammation and the mechanism of action of anti-inflammatory drugs. (1989).
- p38 MAP Kinase Assay Kit (Nonradioactive). (2014). Cell Signaling Technology.
- In vivo and in vitro anti-inflammatory activity. (n.d.).
- A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Chelidonine Hydrochloride. (2025). BenchChem.
- The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti... (1985). Equine Veterinary Journal, 17(3), 167-175.
- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic
- Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. (2011). Molecules, 16(10), 8515-8534.
- Tannic acid inhibits pain mediators, inflammation and oxidative stress in mice exposed to glyphosate-based herbicide. (2020). Ecotoxicology and Environmental Safety, 201, 110839.
Sources
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Meconic acid - Wikipedia [en.wikipedia.org]
- 6. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purformhealth.com [purformhealth.com]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nsjbio.com [nsjbio.com]
- 21. researchgate.net [researchgate.net]
- 22. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to Chelidonic Acid Monohydrate and Cromolyn Sodium for Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of allergic and inflammatory disease research, the stabilization of mast cells remains a cornerstone of therapeutic strategy. Preventing the degranulation of these pivotal immune cells can halt the release of a cascade of inflammatory mediators, including histamine and leukotrienes. For decades, cromolyn sodium has been a benchmark mast cell stabilizer. However, emerging natural compounds, such as chelidonic acid, are demonstrating significant immunomodulatory potential, prompting a closer examination of their relative merits. This guide provides an in-depth, objective comparison of chelidonic acid monohydrate and cromolyn sodium, synthesizing available experimental data to inform preclinical research and drug development.
At a Glance: Key Comparative Insights
| Feature | This compound | Cromolyn Sodium |
| Primary Mechanism | Inhibition of NF-κB and caspase-1 pathways, leading to reduced pro-inflammatory cytokine production.[1] Also demonstrates direct inhibition of histamine release.[2] | Inhibition of mast cell degranulation, widely believed to involve the prevention of calcium influx.[3][4] |
| In Vitro Potency | Dose-dependent inhibition of histamine release from rat peritoneal mast cells has been demonstrated.[2] | Effective inhibitor of mast cell degranulation in rat models.[5] |
| In Vivo Efficacy | Dose-dependently prevents ovalbumin-induced mast cell degranulation in rats and reduces symptoms in a mouse model of atopic dermatitis.[2] | Efficacy is species-dependent, with demonstrated effectiveness in rats but questioned in mice.[5][6] Clinical efficacy in humans is established for allergic rhinitis, conjunctivitis, and mastocytosis.[7][8][9] |
| Molecular Target | Appears to modulate intracellular inflammatory signaling pathways.[1] | Primarily acts on the mast cell membrane to prevent activation.[10] |
Delving into the Mechanisms of Mast Cell Stabilization
Mast cell activation is a complex process culminating in the release of pre-formed and newly synthesized inflammatory mediators. A critical trigger for degranulation is an increase in intracellular calcium concentration.
Cromolyn Sodium: The Established Stabilizer
Cromolyn sodium is a synthetic derivative of khellin, a natural compound extracted from the Ammi visnaga plant.[4] Its primary mechanism of action is the stabilization of the mast cell membrane, which prevents the influx of calcium ions that is essential for degranulation.[3] By inhibiting this crucial step, cromolyn sodium effectively blocks the release of histamine, leukotrienes, and other pro-inflammatory substances.[4] However, its efficacy is notably species-dependent, with robust effects observed in rat mast cells but significantly less activity in murine models.[5][6] This highlights the importance of selecting appropriate animal models in preclinical studies of mast cell stabilizers.
Chelidonic Acid: A Multifaceted Immunomodulator
Chelidonic acid, a natural γ-pyrone found in plants of the Chelidonium genus, presents a more multifaceted mechanism of action.[1] While it directly inhibits histamine release from mast cells in a dose-dependent manner, its immunomodulatory effects extend beyond membrane stabilization.[2] Studies have shown that chelidonic acid can suppress the production of the pro-inflammatory cytokine IL-6 by inhibiting the NF-κB and caspase-1 signaling pathways within mast cells.[1] This suggests a broader anti-inflammatory profile compared to the more direct membrane-stabilizing action of cromolyn sodium.
Figure 1: Proposed mechanisms of action for cromolyn sodium and chelidonic acid in mast cell stabilization.
In Vivo and In Vitro Experimental Evidence
A direct comparison of potency through metrics like IC50 values from a single study is not currently available in the published literature. Therefore, we present the available data for each compound to facilitate an informed, albeit indirect, comparison.
This compound: In Vivo and In Vitro Findings
A study investigating the effects of chelidonic acid in a rat model of allergic sensitization demonstrated a dose-dependent prevention of ovalbumin-induced mast cell degranulation.[2] At doses of 1, 3, and 10 mg/kg (i.p.), chelidonic acid showed a significant protective effect.[2] The same study also reported a dose-related inhibition of histamine release from isolated rat peritoneal mast cells (RPMC) in vitro.[2] Furthermore, in a murine model of atopic dermatitis, chelidonic acid was shown to alleviate symptoms, suggesting its therapeutic potential in skin inflammatory conditions.
Cromolyn Sodium: A Complex In Vivo Profile
Cromolyn sodium has a long history of use and a wealth of preclinical and clinical data. In a double-blind, placebo-controlled study on patients with perennial allergic rhinitis, a 4% aqueous solution of cromolyn sodium significantly reduced symptoms such as runny nose, stuffy nose, and sneezing.[8] It is also established as an effective treatment for allergic conjunctivitis and mastocytosis.[7][9] However, its efficacy in animal models is a critical consideration for preclinical research. While effective in rat models of passive cutaneous anaphylaxis, its ability to stabilize mast cells in mice has been questioned by some studies.[5][6] This discrepancy underscores the importance of careful model selection and data interpretation in the preclinical evaluation of mast cell stabilizers.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are established protocols for in vitro mast cell degranulation assays.
Rat Peritoneal Mast Cell (RPMC) Degranulation Assay
This protocol is adapted from established methods for isolating and stimulating primary mast cells.
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type I
-
Bovine Serum Albumin (BSA)
-
Compound 48/80 (or other mast cell secretagogue)
-
o-phthalaldehyde (OPT) for histamine quantification
-
Perchloric acid
-
Sodium hydroxide
-
Phosphate buffer
Procedure:
-
Euthanize rats and inject 20 mL of HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the cells in HBSS containing 0.1% BSA.
-
Incubate the cell suspension with varying concentrations of this compound or cromolyn sodium for 15 minutes at 37°C.
-
Induce degranulation by adding Compound 48/80 (final concentration 10 µg/mL) and incubate for 10 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for histamine analysis.
-
Lyse the cell pellet with distilled water to determine the residual histamine content.
-
Quantify histamine in the supernatant and cell lysate using the OPT fluorometric method.
-
Calculate the percentage of histamine release and inhibition by the test compounds.
Figure 2: Workflow for the Rat Peritoneal Mast Cell (RPMC) Degranulation Assay.
RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)
The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-Human Serum Albumin (HSA)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
Glycine buffer
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells with anti-DNP-IgE (0.5 µg/mL) for 2 hours at 37°C.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound or cromolyn sodium for 30 minutes at 37°C.
-
Induce degranulation by adding DNP-HSA (1 µg/mL) and incubate for 1 hour at 37°C.
-
Collect the supernatant. To measure total β-hexosaminidase release, lyse a separate set of wells with 0.1% Triton X-100.
-
Incubate the supernatant and lysate with pNAG substrate in a separate 96-well plate for 1 hour at 37°C.
-
Stop the reaction by adding glycine buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release and the inhibition by the test compounds.
Conclusion and Future Directions
Both cromolyn sodium and this compound demonstrate significant mast cell stabilizing properties. Cromolyn sodium, the established therapeutic, acts primarily by preventing calcium influx, though its in vivo efficacy can be species-dependent. Chelidonic acid, a promising natural compound, exhibits a broader mechanism of action that includes the modulation of intracellular inflammatory signaling pathways in addition to direct inhibition of mediator release.
The lack of direct comparative studies is a significant gap in the literature. Future research should focus on head-to-head comparisons of these two compounds in standardized in vitro and in vivo models to definitively establish their relative potency and therapeutic potential. Such studies will be invaluable for guiding the development of the next generation of mast cell stabilizers for the treatment of allergic and inflammatory diseases.
References
-
Cromolyn sodium: a review. Pharmacotherapy. 1985 May-Jun;5(3):156-70. [Link]
-
Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. Immunopharmacol Immunotoxicol. 2017 Feb;39(1):35-42. [Link]
-
Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide. J Ethnopharmacol. 2018 Feb 15;212:164-174. [Link]
-
Cromolyn vs Ketotifen and other Antihistamines for MCAS. The EDS Clinic. [Link]
-
Cromolyn Sodium. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1. Biol Pharm Bull. 2010;33(11):1845-9. [Link]
-
Evidence questioning cromolyn's effectiveness and selectivity as a "mast cell stabilizer" in mice. Lab Invest. 2012 Oct;92(10):1472-82. [Link]
-
Cromolyn Sodium for Treating Allergies. Healthline. [Link]
-
Cromolyn Reviews & Ratings. Drugs.com. [Link]
-
Treatment of Perennial Allergic Rhinitis With Cromolyn Sodium. Double-blind Study on 34 Adult Patients. Chest. 1977 Oct;72(4):469-73. [Link]
-
Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide. J Ethnopharmacol. 2018 Feb 15;212:164-174. [Link]
-
Twenty-first century mast cell stabilizers. Br J Pharmacol. 2013 Jul;170(1):23-37. [Link]
-
Effects of Chelidonic Acid, a Secondary Plant Metabolite, on Mast Cell Degranulation and Adaptive Immunity in Rats. AMiner. [Link]
-
Cromolyn Solution: Uses & Side Effects. Cleveland Clinic. [Link]
-
Calcium dependency of inhibition by arachidonic acid of compound 48/80-induced histamine release from mast cells. Agents Actions. 1983 Dec;13(5-6):441-7. [Link]
-
View of A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. [Link]
-
A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]
-
Evidence questioning cromolyn's effectiveness and selectivity as a 'mast cell stabilizer' in mice. Lab Invest. 2012 Oct;92(10):1472-82. [Link]
-
21+ Mast Cell Stabilizers For MCAS Treatment. Dr. Bruce Hoffman. [Link]
-
Comparison of the therapeutic efficacy of cromolyn sodium with that of combined chlorpheniramine and cimetidine in systemic mastocytosis. Results of a double-blind clinical trial. J Allergy Clin Immunol. 1980 Nov;66(5):399-404. [Link]
Sources
- 1. Inhibitors of the arachidonic acid cascade dissociate 48/80-induced Ca2+ influx and Ca2+ release in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evidence questioning cromolyn's effectiveness and selectivity as a 'mast cell stabilizer' in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cromolyn sodium: a review [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of perennial allergic rhinitis with cromolyn sodium. Double-blind study on 34 adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
A Head-to-Head Comparison of Chelidonic Acid and Tranilast in Allergic Models: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Allergic diseases, driven by hypersensitivity of the immune system, represent a significant global health challenge. At the core of the acute allergic response is the mast cell, which upon activation, releases a potent cocktail of inflammatory mediators. Consequently, the stabilization of mast cells is a cornerstone of anti-allergic therapeutic strategy. This guide provides a detailed, head-to-head comparison of two such agents: Tranilast , a clinically approved anti-allergic drug, and Chelidonic acid , a naturally occurring plant metabolite with demonstrated immunomodulatory potential. We will dissect their mechanisms of action, compare their efficacy in established in vitro and in vivo allergic models, and provide detailed experimental protocols to empower researchers in their evaluation of novel anti-allergic compounds. This objective analysis is designed to arm drug development professionals and scientists with the technical insights required to navigate the preclinical landscape of allergy research.
Introduction: The Mast Cell as the Gatekeeper of Allergy
The allergic cascade is a complex immunological process initiated by sensitization to an otherwise harmless substance (an allergen). Upon re-exposure, allergen-specific Immunoglobulin E (IgE) antibodies, bound to high-affinity FcεRI receptors on the surface of mast cells and basophils, become cross-linked. This event triggers a rapid and explosive degranulation process, releasing pre-formed mediators such as histamine, tryptase, and serotonin from intracellular granules.[1][2] This is followed by the de novo synthesis of lipid mediators (prostaglandins, leukotrienes) and a variety of pro-inflammatory cytokines and chemokines.[1] These mediators collectively orchestrate the clinical manifestations of allergy, from the wheal and flare of a skin reaction to the bronchoconstriction of asthma.
Given this central role, inhibiting mast cell activation and degranulation is a highly validated therapeutic approach. Tranilast (N-[3,4-dimethoxycinnamoyl] anthranilic acid) is an established anti-allergic drug, approved in Japan and South Korea for treating bronchial asthma, allergic rhinitis, and atopic dermatitis, primarily through its potent mast cell-stabilizing effects.[3][4][5] In contrast, Chelidonic acid , a γ-pyrone compound found in plants like Chelidonium majus, is a preclinical candidate recognized for its broad anti-inflammatory and immunomodulatory properties, including the inhibition of allergic responses.[6][7] This guide will compare these two molecules to provide a comprehensive understanding of their relative strengths and mechanistic nuances in relevant allergic models.
Mechanistic Deep Dive: Deconstructing Anti-Allergic Action
While both compounds converge on the inhibition of the allergic response, their underlying mechanisms exhibit both overlap and distinct features.
Tranilast: The Archetypal Mast Cell Stabilizer
Tranilast's primary mechanism is the potent stabilization of the mast cell membrane, which directly inhibits the degranulation process following IgE-mediated activation.[3][8] This blockade prevents the release of histamine and other pre-formed mediators, effectively halting the immediate allergic reaction.[9][10]
However, its therapeutic efficacy is not solely dependent on this action. Tranilast exerts a wider range of anti-inflammatory effects:
-
Inhibition of Inflammatory Mediators: It suppresses the release of prostaglandins and the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11]
-
Cytokine and Chemokine Suppression: It has been shown to inhibit the expression and release of numerous cytokines and chemokines from various cell types, including macrophages and lymphocytes.[3][11]
-
NLRP3 Inflammasome Inhibition: Recent studies have identified Tranilast as a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to chronic inflammation.[5][12] This action may contribute to its efficacy in chronic allergic conditions.
-
Antifibrotic Effects: Tranilast inhibits fibroblast proliferation and collagen synthesis, an effect leveraged for its use in treating keloids and hypertrophic scars.[9][13]
Chelidonic Acid: A Natural Modulator of Inflammatory Signaling
Chelidonic acid also demonstrates significant mast cell stabilizing activity, preventing degranulation and inhibiting histamine release both in vitro and in vivo.[14] A study in ovalbumin-sensitized rats showed that it dose-dependently prevented mast cell degranulation and reduced mortality following an allergic challenge.[14]
Its broader mechanism appears to involve the modulation of key intracellular signaling pathways that govern inflammation:
-
Suppression of Pro-inflammatory Cytokines: It effectively reduces the expression of key cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-1β.[6][7][15]
-
Inhibition of NF-κB and Caspase-1: Evidence suggests Chelidonic acid inhibits the activation of the NF-κB pathway, a master regulator of inflammatory gene expression.[6] It has also been shown to control the activation of caspase-1, an enzyme critical for the maturation of IL-1β, in a mouse model of allergic rhinitis.[6]
-
Modulation of Adaptive Immunity: Beyond mast cells, Chelidonic acid has been shown to suppress aspects of adaptive immunity, including reducing serum IgE and IgG levels and decreasing eosinophil counts in allergic models.[14]
Visualization of a Common Pathway and Points of Inhibition
The following diagram illustrates the canonical IgE-mediated mast cell activation pathway and highlights the proposed points of intervention for both Tranilast and Chelidonic Acid.
Caption: IgE-mediated mast cell activation pathway and inhibitory targets of Tranilast and Chelidonic acid.
Performance in In Vitro Models: A Quantitative Comparison
In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-allergic compounds. The most common assays directly measure the extent of mast cell degranulation.
Comparative Efficacy in Mast Cell Degranulation
The following table summarizes the inhibitory effects of Chelidonic acid and Tranilast on mast cell degranulation from various studies. It is crucial to note that direct comparisons are challenging due to variations in cell types, stimuli, and assay conditions across different publications.
| Compound | Assay Type | Cell Type | Stimulus | Reported Efficacy | Reference |
| Chelidonic Acid | Histamine Release | Rat Peritoneal Mast Cells (RPMC) | Ovalbumin | Dose-dependent inhibition | [14] |
| Tranilast | Degranulation (β-hexosaminidase) | LAD2 human mast cells | IgE/anti-IgE | ~27% inhibition at 100 µg/ml | [16] |
| Tranilast | Degranulation (β-hexosaminidase) | LAD2 human mast cells | Compound 48/80 | ~51% inhibition at 100 µg/ml | [16] |
| Tranilast | Degranulation (Electron Microscopy) | RPMC | Antigen | "Remarkable" inhibition | [8] |
| Tranilast | Calcium Influx | LAD2 human mast cells | Substance P | ~45% reduction | [16] |
Experimental Protocol 1: In Vitro Mast Cell Stabilization Assay
This protocol details a method for assessing the ability of a test compound to stabilize mast cells and prevent degranulation, measured by the release of the granular enzyme β-hexosaminidase.[17][18]
Objective: To quantify the inhibitory effect of Chelidonic acid and Tranilast on antigen-induced degranulation of rat peritoneal mast cells (RPMC).
Materials:
-
Male Wistar rats (200-250g)
-
Tyrode's buffer (pH 7.4)
-
Compound 48/80 (positive control for degranulation)
-
Triton X-100 (for maximum release control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
96-well microtiter plates
-
Spectrophotometer (plate reader at 405 nm)
Methodology:
-
Isolation of Rat Peritoneal Mast Cells (RPMC):
-
Humanely euthanize a Wistar rat and inject 15-20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and transfer it to a centrifuge tube on ice.
-
Centrifuge at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh, cold Tyrode's buffer. Repeat the wash step twice.
-
After the final wash, resuspend the cells in Tyrode's buffer and determine cell viability and mast cell purity using Toluidine Blue staining. Adjust the cell suspension to a concentration of 1 x 10^5 mast cells/mL.
-
-
Compound Incubation:
-
Aliquot 100 µL of the mast cell suspension into the wells of a 96-well plate.
-
Add 50 µL of Tyrode's buffer containing the desired concentrations of Chelidonic acid, Tranilast, or vehicle (e.g., DMSO, ensuring final concentration is <0.1%).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Induction of Degranulation:
-
Add 50 µL of Compound 48/80 (final concentration of 5 µg/mL) to all wells except the 'spontaneous release' and 'maximum release' controls.
-
To 'spontaneous release' wells, add 50 µL of Tyrode's buffer.
-
To 'maximum release' wells, add 50 µL of 0.2% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzyme Assay:
-
Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution (p-Nitrophenyl-N-acetyl-β-D-glucosaminide, 1 mM in citrate buffer, pH 4.5) to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer (pH 10.7).
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous OD) / (Maximum OD - Spontaneous OD)] x 100
-
Calculate the percentage inhibition of degranulation for each test compound concentration: % Inhibition = [1 - (% Release with Compound / % Release with Stimulus only)] x 100
-
Efficacy in In Vivo Allergic Models: Validating Therapeutic Potential
In vivo models are critical for evaluating the physiological relevance and therapeutic potential of anti-allergic compounds. The ovalbumin (OVA)-induced airway inflammation model is a gold standard for mimicking the features of allergic asthma and rhinitis.[19][20]
Comparative Efficacy in Rodent Allergic Models
| Compound | Animal Model | Key Findings | Reference |
| Chelidonic Acid | OVA-induced allergic rhinitis (mouse) | Reduced nasal and ear rubbing; Decreased serum IgE and histamine; Controlled inflammatory cytokine expression and caspase-1 activation. | [6][15] |
| Chelidonic Acid | OVA-induced anaphylaxis (rat) | Prevented mast cell degranulation; Reduced mortality; Decreased blood eosinophils and serum IgE. | [14] |
| Tranilast | Collagen-induced arthritis (mouse) | Suppressed proliferation/migration of mast cells; Inhibited gene expression of mast cell-derived factors. | [3] |
| Tranilast | Sugi pollinosis (human clinical trial) | Pre-seasonal treatment inhibited the increase of mast cells and eosinophils in nasal mucosa and suppressed nasal symptoms. | [21] |
Experimental Protocol 2: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a widely used method to induce an allergic asthma-like phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and high levels of serum IgE.[22][23]
Objective: To evaluate the efficacy of Chelidonic acid and Tranilast in mitigating the key pathological features of allergic airway inflammation.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
Methacholine
-
Whole-body plethysmograph for AHR measurement
Methodology:
-
Sensitization Phase:
-
On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA emulsified in 1 mg of Alum adjuvant in saline.[22]
-
A control group should receive i.p. injections of saline with Alum only.
-
-
Treatment Period:
-
Beginning on Day 14, administer the test compounds (Chelidonic acid, Tranilast) or vehicle daily via the desired route (e.g., oral gavage, i.p.). A positive control group (e.g., dexamethasone) should be included.
-
Continue treatment throughout the challenge phase until the day before sacrifice.
-
-
Challenge Phase:
-
From Day 21 to Day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day in an inhalation chamber.
-
The control group is challenged with saline aerosol.
-
-
Endpoint Analysis (Day 25, 48 hours after last challenge):
-
Airway Hyperresponsiveness (AHR):
-
Place mice in a whole-body plethysmograph and allow them to acclimatize.
-
Measure baseline Penh (enhanced pause), an indicator of airway obstruction.
-
Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25 mg/mL) and record Penh values for 3 minutes after each exposure.
-
-
Sample Collection:
-
Immediately after AHR measurement, collect blood via cardiac puncture for serum analysis (OVA-specific IgE).
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with ice-cold PBS.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid. Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining to assess mucus production.
-
-
Caption: Experimental workflow for the Ovalbumin-induced allergic airway inflammation mouse model.
Synthesis and Future Directions
This guide provides a comparative framework for understanding the anti-allergic properties of Tranilast and Chelidonic acid.
-
Tranilast stands as a clinically validated benchmark. Its potent and primary effect is mast cell stabilization, making it an excellent positive control in assays focused on this mechanism.[8] Its additional anti-inflammatory and antifibrotic properties contribute to its clinical efficacy but also highlight its pleiotropic nature.[3][11]
-
Chelidonic acid emerges as a promising natural compound with a multi-pronged mechanism. It not only stabilizes mast cells but also appears to directly intervene in key inflammatory signaling pathways like NF-κB and the caspase-1 inflammasome.[6][14] This suggests it may be effective in allergic conditions where downstream inflammation plays a significant role.
For researchers in the field, the choice between these compounds depends on the experimental objective. Tranilast serves as an ideal reference standard for validating mast cell stabilization assays. Chelidonic acid represents a compelling lead compound for exploring novel, multi-target anti-allergic therapies. Future head-to-head studies under identical experimental conditions are warranted to definitively delineate their comparative potency and to fully elucidate the therapeutic potential of Chelidonic acid in the treatment of allergic diseases.
References
-
Inoue, H., et al. (2009). The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice. British Journal of Pharmacology, 156(6), 956–965. Retrieved from [Link]
-
Karim, M. R., et al. (2024). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. Antioxidants, 13(2), 223. Retrieved from [Link]
-
Arora, P., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. Immunopharmacology and Immunotoxicology, 38(6), 428-436. Retrieved from [Link]
-
Pae, H. O., et al. (2008). Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages. Biochemical and Biophysical Research Communications, 371(3), 361-365. Retrieved from [Link]
-
Rogosnitzky, M., et al. (2012). Therapeutic Potential of Tranilast, an Anti-Allergy Drug, in Proliferative Disorders. Anticancer Research, 32(7), 2471-2478. Retrieved from [Link]
-
Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Current Medicinal Chemistry, 23(27), 3133-3144. Retrieved from [Link]
-
Mori, Y., et al. (2003). Tranilast, an anti-allergic drug, down-regulates the growth of cultured neurofibroma cells derived from neurofibromatosis type 1. Journal of Dermatological Science, 31(2), 125-131. Retrieved from [Link]
-
Okuda, M., et al. (1995). Clinical and pathophysiological evaluation of tranilast in patients with pollinosis: the effects of pre-seasonal treatment. Allergology International, 44(2), 125-131. Retrieved from [Link]
-
Zosky, G. R., & Sly, P. D. (2007). OVA-Induced Allergic Airway Inflammation Mouse Model. Methods in Molecular Biology, 388, 23-31. Retrieved from [Link]
-
Harish, V. M., et al. (2024). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics, 14(9), 1-10. Retrieved from [Link]
-
Suzawa, H., et al. (1992). The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 383-393. Retrieved from [Link]
-
Slideshare. (n.d.). Expt 2- To determine anti-allergic activity by mast cell stabilization assay. Retrieved from [Link]
-
Komatsu, H., et al. (1988). Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study. Arzneimittel-Forschung, 38(7), 931-937. Retrieved from [Link]
-
Piliponsky, A. M., et al. (2012). Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation. Journal of Immunological Methods, 384(1-2), 123-130. Retrieved from [Link]
-
Rogosnitzky, M., et al. (2012). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. Anticancer Research, 32(7), 2471-2478. Retrieved from [Link]
-
Harish, V. M., et al. (2024). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. Retrieved from [Link]
-
Gibson, A., et al. (2021). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Toxicology, 3, 755223. Retrieved from [Link]
-
Takeda, K., et al. (1998). CD23 Deficient Mice Develop Allergic Airway Hyperresponsiveness Following Sensitization with Ovalbumin. American Journal of Respiratory and Critical Care Medicine, 157(2), 633-638. Retrieved from [Link]
-
Miron, Y., et al. (2022). Mechanistic insights into the antipruritic effects of lebrikizumab, an anti-IL-13 mAb. Journal of Allergy and Clinical Immunology, 150(3), 690-700. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranilast. Retrieved from [Link]
-
Wilson, B. S., et al. (2016). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of Visualized Experiments, (117), 54664. Retrieved from [Link]
-
Lin, T. Y., et al. (2022). Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice. Allergy, Asthma & Immunology Research, 14(5), 536-548. Retrieved from [Link]
-
New Drug Approvals. (2020). TRANILAST. Retrieved from [Link]
-
Kandere-Grzybowska, K., et al. (2012). Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release. Open Journal of Immunology, 2(3), 93-100. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Retrieved from [Link]
-
Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. PubMed. Retrieved from [Link]
-
Patel, M. K., et al. (2010). Mast cell stabilizing activity of Myrica nagi bark. Journal of Pharmacognosy and Phytotherapy, 2(5), 64-69. Retrieved from [Link]
-
Kandere-Grzybowska, K., et al. (2012). Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release. ResearchGate. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Mast Cell Assays. Retrieved from [Link]
-
IOSR Journal. (n.d.). In Vivo Mast Cell Stabilizing Activity of Different Extracts Of Trigonella Foenum-Graecum on the Rat Mesenteric Mast Cells. Retrieved from [Link]
-
Yang, C. H., et al. (2020). Lactoferrin Ameliorates Ovalbumin-Induced Asthma in Mice through Reducing Dendritic-Cell-Derived Th2 Cell Responses. International Journal of Molecular Sciences, 21(18), 6599. Retrieved from [Link]
-
Karami, Z., et al. (2021). Future perspectives on in-vitro diagnosis of drug allergy by the lymphocyte transformation test. Allergologie, 44(5), 356-365. Retrieved from [Link]
-
Wang, S., et al. (2024). Integration of metabolomics and transcriptomics reveals the therapeutic mechanism underlying Chelidonium majus L. in the treatment of allergic asthma. Chinese Medicine, 19(1), 66. Retrieved from [Link]
-
Medizinonline. (n.d.). Improved in vitro diagnostics for drug allergy and anaphylaxis. Retrieved from [Link]
-
Jensen, B. M., et al. (2020). Measuring Histamine and Cytokine Release from Basophils and Mast Cells. Methods in Molecular Biology, 2164, 273-286. Retrieved from [Link]
-
Jafari, M., et al. (2022). Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19. Inflammopharmacology, 30(3), 787-798. Retrieved from [Link]
-
American Academy of Allergy, Asthma & Immunology. (n.d.). Mast Cell Activation Syndrome (MCAS). Retrieved from [Link]
Sources
- 1. criver.com [criver.com]
- 2. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 3. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranilast - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranilast, an anti-allergic drug, down-regulates the growth of cultured neurofibroma cells derived from neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 17. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 21. Clinical and pathophysiological evaluation of tranilast in patients with pollinosis: the effects of pre-seasonal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of Chelidonic Acid Monohydrate and Sulfasalazine in Preclinical Colitis Models: A Guide for Researchers
For drug development professionals and researchers in gastroenterology, the quest for more effective and safer therapeutics for inflammatory bowel disease (IBD) is a paramount objective. This guide provides an in-depth, technical comparison of a promising natural compound, Chelidonic acid monohydrate, and a long-standing conventional therapy, sulfasalazine, based on their efficacy in preclinical colitis models. By examining their mechanisms of action, and presenting the available experimental data, we aim to offer a clear perspective on their relative therapeutic potential.
Introduction to the Therapeutic Landscape of Colitis
Ulcerative colitis (UC), a primary form of IBD, is a chronic inflammatory condition of the colon and rectum, creating a significant burden on patients' quality of life. The current therapeutic strategies often involve aminosalicylates, corticosteroids, and immunomodulators. Sulfasalazine, a cornerstone 5-aminosalicylate, has been a first-line treatment for mild to moderate UC for decades.[1][2] However, its use can be limited by a range of side effects, including nausea, headache, and in some cases, more severe reactions like blood disorders and hepatotoxicity.[2] This has spurred the investigation of novel anti-inflammatory agents with improved safety profiles.
Chelidonic acid, a natural compound extracted from Chelidonium majus L., has demonstrated various pharmacological effects, including anti-inflammatory properties.[3][4] Recent studies have highlighted its potential as a therapeutic agent for intestinal inflammation, positioning it as a compound of interest for IBD research.[5]
Unraveling the Mechanisms of Action
A fundamental aspect of evaluating any therapeutic agent is understanding its mechanism of action. Both Chelidonic acid and sulfasalazine exert their anti-inflammatory effects through distinct yet partially overlapping pathways.
This compound: A Multi-Targeted Approach
Chelidonic acid appears to mitigate colonic inflammation by targeting several key inflammatory mediators. In dextran sulfate sodium (DSS)-induced colitis models, its therapeutic effects are attributed to the downregulation of pro-inflammatory cytokines and enzymes.[3][4]
Key mechanistic actions of Chelidonic acid include:
-
Inhibition of Pro-inflammatory Cytokines: Chelidonic acid has been shown to reduce the serum levels of key inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5]
-
Downregulation of COX-2 and PGE2: It attenuates the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2) in colonic tissues.[3][4]
-
Modulation of HIF-1α: Chelidonic acid also decreases the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor implicated in the inflammatory process in colitis.[5]
Mechanism of Action of Sulfasalazine in Colitis.
Comparative Efficacy in Preclinical Colitis Models
Direct, head-to-head comparative studies with extensive quantitative data are limited in the published literature. However, by synthesizing data from independent studies using similar DSS-induced colitis models, we can draw a qualitative comparison of their efficacy. One study has stated that the anti-inflammatory effects of Chelidonic acid were found to be as effective as those of sulfasalazine.
| Parameter | This compound | Sulfasalazine | Reference |
|---|---|---|---|
| Model | DSS-induced colitis in mice | DSS-induced colitis in mice | , [2] |
| Effect on Body Weight Loss | Attenuated DSS-induced body weight loss | Reduced body weight loss | , [2] |
| Effect on Colon Length | Attenuated DSS-induced colon shortening | Reduced colon shortening | , [2] |
| Effect on Pro-inflammatory Cytokines | Decreased serum IL-6 and TNF-α | Reduces inflammatory mediators | , [6] |
| Effect on COX-2 | Attenuated increase in COX-2 expression | Inhibits prostaglandin synthesis | ,[3] [7] |
| Effect on HIF-1α | Attenuated increase in HIF-1α expression | Not a primary reported mechanism | |
Note: This table is a synthesis of findings from multiple studies and does not represent data from a single head-to-head comparative experiment.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. Below are detailed, step-by-step methodologies for inducing colitis and evaluating therapeutic efficacy, based on established protocols.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is one of the most widely used models for inducing acute and chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis. [8][9] Materials:
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
Experimental mice (e.g., BALB/c or C57BL/6)
-
Sterile drinking water
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Acute Colitis: Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. [8]Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days. [10]3. Induction of Chronic Colitis: To induce a chronic, relapsing model, administer DSS in cycles. For example, provide 2-3% DSS in drinking water for 5-7 days, followed by a period of 5-7 days of regular drinking water. [10]This cycle can be repeated 2-3 times.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Treatment Administration: The therapeutic compounds (Chelidonic acid or sulfasalazine) can be administered orally (e.g., by gavage) or intraperitoneally at predetermined doses throughout the DSS administration period.
Evaluation of Therapeutic Efficacy
1. Disease Activity Index (DAI):
-
Body Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (occult blood), 4 (gross bleeding)
-
The DAI is the sum of these scores divided by 3.
2. Macroscopic Assessment:
-
At the end of the experiment, euthanize the mice and carefully dissect the colon.
-
Measure the length of the colon from the cecum to the anus. Colon shortening is a hallmark of inflammation.
-
Visually inspect the colon for signs of inflammation, such as hyperemia, edema, and ulceration.
3. Histological Analysis:
-
Fix a section of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the sections for the severity of inflammation, extent of injury, and crypt damage.
4. Molecular and Biochemical Analysis:
-
Homogenize a portion of the colon tissue to measure the levels of inflammatory markers.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and PGE2.
-
Western Blot: Determine the protein expression levels of COX-2 and HIF-1α.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity as an indicator of neutrophil infiltration.
Experimental Workflow for Comparing Therapeutic Efficacy.
Expert Analysis and Future Outlook
The available preclinical data suggests that this compound is a promising candidate for the treatment of colitis, with an efficacy that appears to be comparable to that of sulfasalazine in the DSS-induced mouse model. Its multi-targeted mechanism of action, particularly its ability to modulate HIF-1α in addition to COX-2 and pro-inflammatory cytokines, may offer a broader spectrum of anti-inflammatory activity.
Sulfasalazine, while effective, carries a known side-effect profile, much of which is attributed to the sulfapyridine moiety. [11]The development of newer 5-ASA formulations has aimed to circumvent these issues by delivering the active compound directly to the colon without the sulfapyridine carrier. Chelidonic acid, as a single molecular entity, may offer a more favorable safety profile, although this requires further investigation in dedicated toxicology studies.
Future research should focus on:
-
Direct Comparative Studies: Conducting well-designed, head-to-head studies comparing the efficacy and safety of Chelidonic acid and sulfasalazine in various colitis models, including chronic and T-cell transfer models. [12][13]* Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of Chelidonic acid to optimize dosing and delivery.
-
Toxicology Studies: Comprehensive safety and toxicology assessments are crucial before any consideration for clinical development.
-
Combination Therapies: Investigating the potential synergistic effects of Chelidonic acid with other IBD therapies.
References
-
Kim, D. S., Kim, S. J., Kim, M. C., Jeon, Y. D., Um, J. Y., & Hong, S. H. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & Pharmaceutical Bulletin, 35(5), 666–671. [Link]
-
The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis. J-Stage. [Link]
-
Sulfasalazine: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
-
The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis. ResearchGate. [Link]
-
Lee, M. Y., Lee, S. H., Park, G., Kim, S. H., Kim, J. H., Lee, S. H., & Kim, J. S. (2017). Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice. Evidence-Based Complementary and Alternative Medicine, 2017, 6742652. [Link]
-
Kim, D. S., Kim, S. J., Kim, M. C., Jeon, Y. D., Um, J. Y., & Hong, S. H. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & Pharmaceutical Bulletin, 35(5), 666–671. [Link]
-
Mostafapour, M., Hassani, F. V., & Gholamnezhad, Z. (2024). The evaluation of synergistic effects of combination therapy with sulfasalazine and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice. Physiology and Pharmacology, 28(2), 169-179. [Link]
-
The therapeutic effect of chelidonic acid on ulcerative colitis. Kyung Hee University. [Link]
-
Craven, P. A., Pfanstiel, J., & DeRubertis, F. R. (1987). Actions of sulfasalazine and 5-aminosalicylic acid as reactive oxygen scavengers in the suppression of bile acid-induced increases in colonic epithelial cell loss and proliferative activity. Gastroenterology, 92(6), 1998–2008. [Link]
-
Peppercorn, M. A. (1984). Sulfasalazine: Pharmacology, Clinical Use, Toxicity, and Related New Drug Development. Annals of Internal Medicine, 101(3), 377–386. [Link]
-
Appleyard, C. B., & Wallace, J. L. (2013). DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat. Journal of Visualized Experiments, (78), 50455. [Link]
-
Kumar, V., & Chavalmane, S. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol, 7(16), e2493. [Link]
-
What is the mechanism of Sulfasalazine? Patsnap Synapse. [Link]
-
Experimental protocol for the induction of colitis in mice. (A) Acute... ResearchGate. [Link]
-
Abtahi Froushani, S. M., Qaderi, M., Qazanabad, A. E., Khademi, P., & Mahdavi, P. (2024). Comparing the efficacy of sulfasalazine and an aqueous extract of tarragon in an experimental model of ulcerative colitis. Physiology and Pharmacology, 28(2), 180-189. [Link]
-
Sulfasalazine. Wikipedia. [Link]
-
Weaver, C. T., & Hatton, R. D. (2014). Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice. Journal of Visualized Experiments, (92), e51921. [Link]
-
Lee, M. Y., Lee, S. H., Park, G., Kim, S. H., Kim, J. H., Lee, S. H., & Kim, J. S. (2017). Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice. Evidence-Based Complementary and Alternative Medicine, 2017, 6742652. [Link]
-
Lee, M. Y., Lee, S. H., Park, G., Kim, S. H., Kim, J. H., Lee, S. H., & Kim, J. S. (2017). Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice. Evidence-Based Complementary and Alternative Medicine, 2017, 6742652. [Link]
-
Lee, M. Y., Lee, S. H., Park, G., Kim, S. H., Kim, J. H., Lee, S. H., & Kim, J. S. (2017). Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice. Evidence-Based Complementary and Alternative Medicine, 2017, 6742652. [Link]
-
Mostafapour, M., Hassani, F. V., & Gholamnezhad, Z. (2024). The evaluation of synergistic effects of combination therapy with sulfasalazine and angiotensin-converting enzyme inhibitor in the treatment of experimental colitis in mice. Physiology and Pharmacology, 28(2), 169-179. [Link]
-
Characteristics and therapeutic efficacy of sulfasalazine in patients with mildly and moderately active ulcerative colitis. ResearchGate. [Link]
-
Fujikawa, T., Kaneko, H., Hibi, T., Aiso, S., & Tsuchiya, M. (1998). Measurement of colonic mucosal concentrations of 5-aminosalicylic acid is useful for estimating its therapeutic efficacy in distal ulcerative colitis: comparison of orally administered mesalamine and sulfasalazine. Journal of Gastroenterology and Hepatology, 13(10), 988–994. [Link]
-
Bertrand, J., Billioud, V., & Langella, P. (2018). A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain. Frontiers in Physiology, 9, 270. [Link]
-
Nakashima, J., Preuss, J. C., Kishi, K., & Takeda, M. (1995). Double-blind comparative study of sulfasalazine and controlled-release mesalazine tablets in the treatment of active ulcerative colitis. Journal of Gastroenterology, 30 Suppl 8, 108–111. [Link]
-
Al-Snafi, A. E., Al-Trikity, M. H., & Al-Heety, M. A. (2023). Comparative treatment of Sulfasalazine+Ezetimibe combination and Sulfasalazine in a rat model with induced colitis. Journal of Medicine and Life, 16(8), 1165–1169. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Effect of Chelidonic Acid on Ulcerative Colitis [jstage.jst.go.jp]
- 4. The therapeutic effect of chelidonic acid on ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ppj.phypha.ir [ppj.phypha.ir]
- 7. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 12. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 13. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
A Comparative Guide to the Structural Activity Relationship of Chelidonic Acid Derivatives
Introduction: The Therapeutic Promise of a Natural Scaffold
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, is a fascinating scaffold for medicinal chemistry.[1] Found in several plant species, most notably the greater celandine (Chelidonium majus), this heterocyclic compound has long been recognized for its broad spectrum of pharmacological effects.[1][2] Initial research has highlighted its potential as an anti-inflammatory, antimicrobial, oncostatic (anticancer), analgesic, and sedative agent.[3] More recent investigations are exploring its utility in treating allergic disorders, depression, and even in promoting bone regeneration.[3][4]
The therapeutic versatility of chelidonic acid stems from its unique and rigid molecular architecture: a γ-pyrone ring featuring two carboxylic acid groups at the C2 and C6 positions and a hydroxyl group at C4. This arrangement of multiple functional groups provides a rich platform for chemical modification, allowing researchers to systematically alter its structure to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. This guide provides an in-depth analysis of the structural activity relationships (SAR) of chelidonic acid derivatives, comparing their performance across different therapeutic areas and detailing the experimental methodologies used for their evaluation.
The Core Directive: Understanding the Chelidonic Acid Scaffold for Derivatization
The chelidonic acid molecule is a prime candidate for derivative synthesis due to its modifiable functional groups. The two carboxylic acid moieties and the C4-hydroxyl group are the primary sites for chemical alteration. These modifications aim to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal-chelating ability, which in turn dictates its interaction with biological targets.
Key Derivatization Strategies:
-
Esterification/Amidation at C2/C6: Converting the carboxylic acids to esters or amides can significantly increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability. This is a common strategy to enhance anticancer activity.
-
Modification of the C4-Hydroxyl Group: Alkylation or acylation of the hydroxyl group can influence the molecule's hydrogen-bonding capabilities and its role as a metal chelator.
-
Salt Formation: Creating salts, such as with morpholine, can improve solubility and stability, which was shown to be a viable strategy for developing anti-inflammatory agents.[5][6]
-
Scaffold Hopping: Using the chelidonic acid core as a building block or "scaffold" to design inhibitors for specific enzymes, such as viral integrases or beta-secretase 1 (BACE1).[7]
Below is a diagram illustrating the general workflow for developing and evaluating novel chelidonic acid derivatives.
Caption: General workflow for the development of chelidonic acid derivatives.
Comparative Analysis of Biological Activities
Antiviral Activity: Targeting HIV Integrase
One of the most promising applications for chelidonic acid derivatives is in the development of antiviral agents, particularly as HIV integrase inhibitors.[7] The mechanism is believed to be analogous to known integrase inhibitors, which function by chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, thereby disrupting its catalytic function and halting viral replication.[7] The rigid scaffold of chelidamic acid (a close analogue) is ideal for positioning the necessary functional groups to achieve this chelation.
Postulated Mechanism of Action: HIV Integrase Inhibition
Caption: Proposed mechanism of HIV integrase inhibition by chelidonic acid derivatives.
While specific SAR data for a wide range of chelidonic acid derivatives against HIV is still emerging, the structural hypothesis provides a strong rationale for exploring this chemical space. The key to potency will likely lie in optimizing the substituents to enhance binding affinity within the integrase active site without disrupting the crucial metal-chelating pharmacophore.
Anti-inflammatory Activity
Chelidonic acid itself exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β through the blockade of NF-κB and caspase-1 pathways.[1][8] Derivatives have been synthesized to improve upon these effects. A study on novel morpholinium chelidamate salts demonstrated that these compounds retain promising anti-inflammatory activity.[5][6]
| Compound | Modification | Biological Activity / Finding | Reference |
| Chelidonic Acid | Parent Compound | Inhibits IL-6, TNF-α, IL-1β production.[1][8] | [1][8] |
| (MorpH)₂cda | Salt formation with Morpholine | Synthesized and characterized for potential anti-inflammatory use. Showed good binding affinity in in-silico models.[5][6] | [5][6] |
The formation of salts with organic bases like morpholine represents a viable strategy to enhance the drug-like properties of chelidonic acid without compromising its core anti-inflammatory pharmacophore.
Enzyme Inhibition: Beyond Inflammation and Viruses
The chelidonic acid scaffold has been explored for its ability to inhibit various enzymes, making it a versatile starting point for drug discovery.
-
Glutamate Decarboxylase: The parent acid is a known inhibitor of glutamate decarboxylase, with a Ki of 1.2 μM, suggesting potential applications in neurological disorders.[1]
-
Beta-Secretase 1 (BACE1): The scaffold has been investigated for its potential in designing BACE1 inhibitors, which are a target for Alzheimer's disease therapy.
-
Choline Kinase (ChoKα1): While not direct derivatives of chelidonic acid, studies on other heterocyclic scaffolds highlight SAR principles that could be applied. For instance, in a series of non-symmetrical ChoKα1 inhibitors, the nature and length of the linker connecting two cationic heads were critical for both enzyme inhibition and antiproliferative activity in cancer cells.[9] Shorter linkers generally led to better enzyme inhibition.[9]
The SAR for enzyme inhibition is highly target-specific. However, a general principle involves modifying the side chains of the chelidonic acid scaffold to create specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the target enzyme's active site.
Caption: Logical relationship between structural modifications and biological outcomes.
Experimental Protocols: A Guide to Evaluation
The objective comparison of chelidonic acid derivatives relies on standardized and robust experimental protocols. Below are methodologies for assessing key biological activities.
Protocol 1: In Vitro Antiviral Activity Assay (CPE Inhibition)
This protocol is a foundational method for preliminary screening of compounds against viruses that cause a visible cytopathic effect (CPE) in cell culture, such as Herpes Simplex Virus or Parainfluenza virus.[10][11]
Objective: To determine the concentration of a chelidonic acid derivative that inhibits the virus-induced destruction of host cells.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test derivative in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayer.
-
Add the diluted compound to the wells.
-
Add a standardized amount of virus (e.g., 100 TCID₅₀) to all wells except the cell control wells.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours, or until CPE is complete in the virus control wells.
-
Data Analysis:
-
Visually score the CPE in each well under a microscope.
-
Alternatively, use a cell viability assay (e.g., MTT or Resazurin) to quantify the number of living cells.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.
-
Protocol 2: Cytotoxicity Assay (Resazurin Reduction Assay)
This protocol measures the general toxicity of the derivatives against both cancerous and healthy cell lines to determine their therapeutic window.[12]
Objective: To determine the concentration of a derivative that inhibits cell proliferation by 50% (GI₅₀ or IC₅₀).
Methodology:
-
Cell Seeding: Seed 96-well plates with the desired human cancer cell lines (e.g., MCF-7, PANC-1) and a non-tumoral control cell line (e.g., fibroblasts) at an appropriate density. Allow cells to attach overnight.
-
Compound Treatment: Add serial dilutions of the chelidonic acid derivatives to the wells. Include a "vehicle control" (cells treated with the solvent, e.g., DMSO) and a "blank" (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
Resazurin Addition: Add Resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the GI₅₀/IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Enzyme Inhibition Assay (Generic Fluorometric/Colorimetric)
This protocol provides a general framework for measuring the inhibition of a target enzyme. Specific substrates and buffers will vary depending on the enzyme (e.g., α-glucosidase, a kinase, etc.).[13]
Objective: To determine the IC₅₀ value of a derivative against a specific enzyme.
Methodology:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Buffer solution.
-
Serial dilutions of the chelidonic acid derivative (inhibitor).
-
A fixed concentration of the target enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the enzyme's specific substrate (which produces a colorimetric or fluorescent signal upon conversion) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Plot the percentage of enzyme activity relative to a no-inhibitor control against the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the derivative that reduces enzyme activity by 50%.
-
Conclusion and Future Directions
The chelidonic acid scaffold is a proven and versatile starting point for the development of novel therapeutics. The existing body of research demonstrates that targeted modifications to its carboxylic acid and hydroxyl groups can yield derivatives with potent and selective activity across diverse disease areas, including viral infections, inflammation, and cancer.
The key structure-activity relationships identified highlight the importance of modulating physicochemical properties like lipophilicity and solubility to improve biological performance. Future research should focus on synthesizing and screening larger, more diverse libraries of chelidonic acid derivatives. Combining this synthetic effort with computational modeling and detailed mechanistic studies will undoubtedly accelerate the journey from this promising natural product to clinically effective drugs.[6]
References
- Application Notes and Protocols for Antiviral Activity Assays of Chelidamic Acid Deriv
- Chelidonic acid Immunology & Inflammation rel
- Synthesis, Characterization, In-Silico Drug Discovery and In-Vitro Biological Evaluation of Morpholinium Chelidam
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (URL: )
- Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review)
- Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. (URL: )
- View of A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (URL: )
- Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC - PubMed Central. (URL: )
- (PDF) Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review)
- Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium Chelidamate Salts - ResearchG
- Structure activity relationship of anticancer drug candid
- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv
- Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids - PubMed. (URL: )
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. (URL: )
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harbinengineeringjournal.com [harbinengineeringjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Chelidonic Acid Monohydrate: A Cross-Validation of HPLC and UV-Vis Spectrophotometry Methods
Introduction
Chelidonic acid, a natural γ-pyrone dicarboxylic acid found in various plants, notably those of the Chelidonium genus, is a molecule of significant interest in pharmaceutical research due to its diverse biological activities. Accurate and reliable quantification of Chelidonic acid monohydrate is paramount for quality control in raw materials, formulation development, and pharmacokinetic studies. The choice of analytical methodology is a critical decision, balancing the need for specificity, sensitivity, and throughput.
This guide provides an in-depth, expert-led comparison of two ubiquitous analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the core principles of each method, present detailed, self-validating experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical tool for their specific application. The validation framework for this study is grounded in the internationally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures[1].
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
The HPLC method is predicated on its ability to physically separate the analyte of interest, Chelidonic acid, from other components in a sample matrix before quantification. This separation capability is the cornerstone of its high specificity.
Causality Behind Experimental Choices
-
Separation Mode: Reversed-Phase (RP) HPLC is selected. Chelidonic acid is a polar organic acid[2]. To achieve adequate retention on a nonpolar stationary phase (like C18), its polarity must be managed.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid groups on the Chelidonic acid molecule[3]. In its non-ionized form, the molecule is less polar, leading to increased retention time and improved peak shape on the C18 column. A gradient of an organic modifier (acetonitrile or methanol) is used to elute the compound effectively.
-
Column: A C18 column is the workhorse of RP-HPLC, offering excellent resolving power and stability for a wide range of small molecules.
-
Detection: UV detection is chosen for its simplicity and the fact that the pyrone ring structure in Chelidonic acid contains a chromophore that absorbs UV light. The detection wavelength is set at the point of maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Method
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagent & Sample Preparation:
-
Diluent: Mobile Phase A (0.1% Phosphoric Acid in water).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample powder, dissolve in the diluent, sonicate for 10 minutes if necessary, and filter through a 0.45 µm syringe filter before injection.
-
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of the HPLC quantification process.
Caption: Experimental workflow for HPLC-based quantification.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, more rapid technique that relies on the direct measurement of light absorption by the analyte in a solution, governed by the Beer-Lambert Law. Its primary limitation is a lack of specificity, as any substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement[4].
Causality Behind Experimental Choices
-
Solvent Selection: A solvent is chosen that completely dissolves this compound but does not itself absorb light at the analytical wavelength. Given its solubility properties, slightly acidic water is an ideal choice, which also maintains a consistent ionic state for the molecule[5].
-
Wavelength Selection (λmax): To achieve maximum sensitivity and adherence to the Beer-Lambert law, the analysis is performed at the wavelength of maximum absorbance (λmax). This is determined by scanning a standard solution of Chelidonic acid across a range of UV wavelengths (e.g., 200-400 nm). The peak of the resulting spectrum identifies the λmax.
Experimental Protocol: UV-Vis Method
-
Instrumentation & Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Scan Range (for λmax determination): 200 - 400 nm.
-
Analytical Wavelength (λmax): 254 nm (determined experimentally).
-
Blank: Diluent (0.1% Phosphoric Acid in water).
-
-
Reagent & Sample Preparation:
-
Diluent: 0.1% Phosphoric Acid in HPLC-grade water.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (5-50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare a sample solution of a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm filter if any particulate matter is visible.
-
Visualizing the UV-Vis Workflow
The following diagram illustrates the streamlined process for quantification via UV-Vis spectrophotometry.
Caption: Experimental workflow for UV-Vis spectrophotometry.
Cross-Validation and Performance Comparison
To objectively compare the two methods, a validation study was designed based on ICH Q2(R1) parameters[6]. The following table summarizes the typical performance characteristics observed for each method.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Commentary |
| Specificity | High. Chromatographic separation ensures the peak for Chelidonic acid is resolved from impurities and excipients. | Low. The method is susceptible to interference from any compound in the matrix that absorbs at 254 nm. | This is the most critical differentiator. HPLC is the superior choice for impure or complex samples. |
| Linearity (R²) | > 0.999 | > 0.997 | Both methods demonstrate excellent linearity within their respective ranges. |
| Range (µg/mL) | 1 - 100 | 5 - 50 | HPLC typically offers a wider linear dynamic range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.8% | HPLC shows slightly better accuracy due to its higher specificity. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | HPLC is demonstrably more precise. |
| - Intermediate Precision | < 1.5% | < 3.0% | The robustness of the HPLC method leads to better inter-day and inter-analyst precision. |
| LOD (µg/mL) | 0.3 | 1.5 | The lower limit of detection (LOD) confirms the higher sensitivity of the HPLC method[7][8]. |
| LOQ (µg/mL) | 1.0 | 5.0 | The limit of quantification (LOQ) for HPLC allows for the reliable measurement of lower concentrations[7][8]. |
| Analysis Time/Sample | ~15 minutes | ~2 minutes | UV-Vis offers significantly higher throughput for rapid screening. |
| Cost & Complexity | Higher | Lower | HPLC requires more expensive instrumentation, solvents, and more highly trained operators. |
Expert Analysis and Recommendations
The cross-validation data clearly delineates the distinct advantages and limitations of each technique.
-
The Case for HPLC: The High-Performance Liquid Chromatography method stands out for its superior specificity, sensitivity, accuracy, and precision [9]. The ability to physically separate Chelidonic acid from potential degradants or formulation excipients makes it the unequivocal method of choice for:
-
Regulatory submissions and QC release testing.
-
Analysis of complex matrices (e.g., herbal extracts, biological fluids).
-
Stability-indicating assays where degradation products must be monitored.
-
Research requiring the highest degree of accuracy and reliability.
-
-
The Case for UV-Vis Spectrophotometry: The primary strengths of UV-Vis spectrophotometry are its speed, simplicity, and cost-effectiveness [10]. It is a highly valuable tool for:
-
High-throughput screening in early-stage discovery.
-
In-process controls where the sample matrix is well-characterized and known to be free of interfering substances.
-
Quantification of pure reference standards or highly pure bulk material.
-
Laboratories with limited budgets or a need for rapid, routine checks.
-
Both HPLC and UV-Vis spectrophotometry are powerful techniques for the quantification of this compound, but they serve different purposes. The UV-Vis method provides a rapid and economical means for preliminary analysis of pure samples. However, for applications demanding high specificity, sensitivity, and regulatory compliance, the HPLC method is demonstrably superior and the recommended approach. The choice between them is not a matter of which is "better," but which is more "fit for purpose." A thorough understanding of the sample matrix, the required data quality, and the practical constraints of the laboratory environment should guide the selection process.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 51346158, this compound. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. (2025). [Link]
-
ResearchGate. Values of RSD %, LOD (µg/mL) and LOQ (µg/mL) for the UV/VIS and HPLC methods. [Link]
-
Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. (2025). [Link]
-
Sanap, S. Int. J. Sci. R. Tech., 2(10), 528-536 (2025). [Link]
-
OJS UMMADA. Comparison of UV-Vis Spectrophotometric and HPLC Methods in the Analysis of Retinoic Acid and. [Link]
-
IJRPR. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]
-
ResearchGate. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2025). [Link]
-
Shimadzu Corporation. Analytical Methods for Organic Acids. [Link]
-
ResearchGate. UV–Vis spectrum of the Chelidonium majus extract. [Link]
-
International Journal of Environmental Research. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. (2013). [Link]
-
YouTube. How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. (2023). [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). [Link]
-
Journal of Pharmaceutical Negative Results. Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. (2023). [Link]
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). [Link]
-
ResearchGate. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. (2025). [Link]
-
Frontiers. Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. This compound | C7H6O7 | CID 51346158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. 6003-94-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. pnrjournal.com [pnrjournal.com]
A Researcher's Guide to the Independent Replication of the Antidepressant-Like Effects of Chelidonic Acid
Abstract
The quest for novel, rapid-acting antidepressants has led researchers to explore unique chemical scaffolds beyond traditional monoaminergic agents. Chelidonic acid, a natural γ-pyrone dicarboxylic acid, emerged as a promising candidate following a 2016 study reporting significant antidepressant-like effects in a mouse model. However, in preclinical science, initial discoveries must be validated through independent replication before they can be considered robust foundations for drug development. This guide provides a comprehensive analysis of the primary findings for Chelidonic acid, objectively comparing its reported efficacy and proposed mechanisms to established antidepressants like fluoxetine and the rapid-acting glutamatergic modulator, ketamine. We delve into the mechanistic plausibility, highlighting a compelling but under-explored link to the glutamate/GABA system via inhibition of glutamate decarboxylase. Crucially, this document serves as a practical handbook for researchers, providing a detailed, best-practice protocol for independently replicating and extending the initial findings. Our goal is to equip drug development professionals and academic scientists with the necessary technical details and conceptual framework to rigorously evaluate Chelidonic acid's potential as a novel therapeutic agent for depression.
Introduction: The Case for Chelidonic Acid and the Imperative of Replication
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, yet current therapeutic options are hampered by delayed onset of action and limited efficacy in a substantial portion of patients. The discovery of ketamine's rapid antidepressant effects, mediated through the glutamatergic system, has galvanized the search for new molecular entities with novel mechanisms of action.
In this context, Chelidonic acid , a constituent of plants like Chelidonium majus, has garnered interest for its diverse biological activities, including anti-inflammatory and immunomodulatory properties[1][2]. A pivotal study by Jeong et al. (2016) provided the first evidence of its potential antidepressant-like effects in mice, suggesting a multifaceted mechanism involving the upregulation of Brain-Derived Neurotrophic Factor (BDNF), modulation of monoamines, and attenuation of neuroinflammation[1][3].
While intriguing, these findings represent a single, uncorroborated study. The history of preclinical psychopharmacology is replete with promising initial results that fail to translate, often due to a lack of independent replication. Rigorous, independent verification is the cornerstone of scientific integrity; it ensures that the observed effects are not due to site-specific variables, subtle methodological differences, or statistical chance. This guide is therefore structured not as a confirmation, but as a critical evaluation and a roadmap for the necessary next steps in validating the potential of Chelidonic acid.
Comparative Analysis: Chelidonic Acid vs. Standard Antidepressants
To contextualize the initial findings, it is essential to compare the reported effects of Chelidonic acid with those of well-characterized antidepressants: fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist.
The primary behavioral assay used in the index study was the Forced Swim Test (FST), a widely used screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect[4].
Table 1: Comparative Efficacy in Mouse Behavioral Models
| Compound | Class | Typical Dose Range (Mice) | Key Behavioral Test | Reported Effect on Immobility | Onset of Action | Reference |
| Chelidonic Acid | γ-Pyrone | 0.02 - 2 mg/kg (p.o.) | Forced Swim Test | Dose-dependent decrease | Chronic (14 days) | [1] |
| Fluoxetine | SSRI | 5 - 20 mg/kg (i.p.) | Forced Swim Test | Significant decrease | Acute & Chronic | [5][6][7] |
| (R,S)-Ketamine | NMDA Antagonist | 5 - 10 mg/kg (i.p.) | Tail Suspension Test | Significant decrease | Rapid (30 min - 24h) | [8][9][10] |
As reported by Jeong et al., Chelidonic acid produced a dose-dependent reduction in immobility after 14 days of oral administration, with a significant effect seen at doses as low as 0.2 mg/kg[1]. This chronic dosing regimen aligns more closely with traditional antidepressants like fluoxetine. However, the proposed mechanisms, particularly the elevation of monoamines (serotonin, dopamine, norepinephrine) and BDNF, are hallmarks of many established antidepressants[1].
In contrast, ketamine produces its antidepressant-like effects rapidly, often within an hour of a single injection, by directly modulating glutamate neurotransmission, which in turn triggers a cascade leading to increased BDNF and synaptogenesis[8][10]. The comparison underscores a critical question: does Chelidonic acid represent a novel pharmacology, or does it operate through established pathways?
Deconstructing the Mechanism of Action: Beyond Inflammation
The index study proposed a multi-target mechanism for Chelidonic acid, including anti-inflammatory, neurotrophic, and monoaminergic effects[1][3]. While plausible, another compelling mechanism is suggested by earlier biochemical studies: Chelidonic acid is a potent, competitive inhibitor of glutamate decarboxylase (GAD) , the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter GABA from the excitatory neurotransmitter glutamate[11].
-
Expertise & Causality: Inhibiting GAD would be expected to decrease GABAergic tone and, consequently, lead to a relative increase in synaptic glutamate. This is highly relevant to the glutamate hypothesis of depression, which posits that dysfunction in the glutamate system is a key pathophysiological feature of the disorder[12][13]. This mechanism provides a direct, upstream link between Chelidonic acid and the same glutamatergic pathways modulated by ketamine, albeit through a different molecular target. This GAD-inhibition hypothesis offers a more direct and testable mechanism for an antidepressant effect than broad anti-inflammatory action alone.
The following diagram illustrates this proposed primary mechanism and its downstream consequences, which align with the findings of Jeong et al. (2016).
Caption: Proposed primary mechanism of Chelidonic acid's antidepressant-like effects.
A Protocol for Independent Replication: The Forced Swim Test
To validate the findings of Jeong et al. (2016), a rigorous and well-controlled replication study is paramount. The following protocol for the mouse Forced Swim Test is designed as a self-validating system, incorporating best practices to ensure robust and interpretable data.
Experimental Workflow
The overall workflow should be standardized to minimize variability.
Caption: Standardized workflow for a Chelidonic acid replication study.
Step-by-Step Methodology
1. Animals and Housing:
-
Species/Strain: Male ICR mice (as used in the index study) or C57BL/6J mice, 8-10 weeks old.
-
Justification: Using the same strain (ICR) allows for the most direct replication. C57BL/6J is a common alternative with a well-characterized behavioral profile.
-
Housing: Group-housed (4-5 per cage) on a 12h light/dark cycle with ad libitum access to food and water. Allow at least one week of acclimatization to the facility before any procedures.
2. Drug Preparation and Administration:
-
Chelidonic Acid: Dissolve in distilled water (DW) or saline. Prepare fresh daily.
-
Fluoxetine (Positive Control): Dissolve in saline.
-
Vehicle (Negative Control): The solvent used for the drugs (e.g., distilled water).
-
Administration: Administer orally (p.o.) via gavage once daily for 14 consecutive days. On Day 14, administer the final dose 60 minutes prior to testing.
-
Trustworthiness: Including both positive and negative controls is essential. A positive result with fluoxetine validates the assay's sensitivity, while the vehicle group establishes the baseline immobility.
3. Forced Swim Test Apparatus:
-
A transparent glass or Plexiglas cylinder (20 cm diameter, 30 cm height).
-
Fill with water (24-25°C) to a depth of 15 cm.
-
Justification: The depth must be sufficient to prevent the mouse from touching the bottom with its tail or paws. Water temperature is critical; deviations can alter activity levels[10].
4. Testing Procedure:
-
Session Duration: Place each mouse gently into the cylinder for a single 6-minute session.
-
Recording: Video record the session from the side for later analysis by a blinded observer.
-
Post-Test: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated holding cage to prevent hypothermia before returning to its home cage.
-
Hygiene: Change the water between each animal to prevent olfactory cues from influencing the behavior of subsequent mice.
5. Concurrent Locomotor Assessment (Open Field Test):
-
Rationale: A critical control to ensure that the reduction in immobility is not a false positive caused by general hyperactivity.
-
Procedure: Immediately after the FST, place the mouse in an open field arena (e.g., 40x40 cm) and record its activity for 5-10 minutes using an automated tracking system.
-
Analysis: Measure the total distance traveled. A true antidepressant effect should not be accompanied by a significant increase in locomotor activity compared to the vehicle group[1].
6. Data Analysis:
-
Scoring: A trained observer, blind to the treatment conditions, should score the FST videos. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.
-
Primary Endpoint: Total duration of immobility (in seconds) during the final 4 minutes of the 6-minute test.
-
Justification: The first 2 minutes are typically considered an initial frantic escape period, while the last 4 minutes are more reflective of the "behavioral despair" state[10].
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility times between the Chelidonic acid group(s), the fluoxetine group, and the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
Discussion and Future Directions
The initial 2016 study by Jeong and colleagues presents Chelidonic acid as a compound of interest for antidepressant research[1]. The reported efficacy in the FST, coupled with positive changes in neurotrophic and monoaminergic systems, warrants further investigation. However, the absence of independent replication in the scientific literature is a significant gap.
The most critical next step is a direct, rigorous replication of the FST findings using the protocol outlined above. If the antidepressant-like effect is confirmed, several avenues of research should be pursued:
-
Mechanism Validation: Directly test the GAD-inhibition hypothesis. This could involve measuring brain GABA and glutamate levels after Chelidonic acid administration or conducting in vitro enzyme inhibition assays.
-
Broader Behavioral Profiling: Assess efficacy in other behavioral models of depression, such as the tail suspension test (TST) and chronic stress models, which have higher face validity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the brain penetration and half-life of Chelidonic acid to correlate drug exposure with the behavioral effects.
-
Comparison with Ketamine: If the glutamatergic mechanism is confirmed, a head-to-head study comparing the onset, duration, and molecular signatures (e.g., mTOR signaling) of Chelidonic acid and ketamine would be highly informative.
References
-
Fukumoto, K., et al. (2017). Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Jeong, H. J., et al. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental Biology and Medicine. Available at: [Link]
-
Jeong, H. J., et al. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. PubMed. Available at: [Link]
-
Pinna, G., & Rasmusson, A. M. (2025). Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. ResearchGate. Available at: [Link]
-
Gomes, G. M., et al. (2023). Nebulized and intraperitoneal ketamine have equivalent antidepressant-like effect in the forced swim and tail suspension tests in mice. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]
-
Reed, A. L., et al. (2013). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. PLoS ONE. Available at: [Link]
-
Porter, T. G., & Martin, D. L. (1985). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. Biochemical Pharmacology. Available at: [Link]
-
Krystal, J. H., et al. (2002). Glutamate and GABA systems as targets for novel antidepressant and mood-stabilizing treatments. Molecular Psychiatry. Available at: [Link]
-
Szafarz, M., et al. (2023). Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, M., et al. (2023). Ketamine's rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors. eLife. Available at: [Link]
-
Car, H., et al. (2025). Antidepressant-like effect of fluoxetine may depend on translocator protein activity and pretest session duration in forced swimming test in mice. ResearchGate. Available at: [Link]
-
Shin, H. J., et al. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. International Immunopharmacology. Available at: [Link]
-
Harish, V., et al. (2024). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant Potential of (R)-Ketamine in Rodent Models: Comparison with (S)-Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebulized and intraperitoneal ketamine have equivalent antidepressant-like effect in the forced swim and tail suspension tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Chelidonic Acid Monohydrate
Introduction
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has emerged as a molecule of significant interest in the pharmaceutical and biomedical research communities.[1] Found in various plants, most notably Greater Celandine (Chelidonium majus), it possesses a diverse and compelling pharmacological profile.[2] Scientific investigations have documented its antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and cardioprotective properties.[3][4] This guide provides a comprehensive comparison of the efficacy of Chelidonic acid as observed in controlled in vitro cellular systems and its translation to complex in vivo animal models. By examining the mechanistic data from both settings, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of its therapeutic potential.
Section 1: In Vitro Efficacy - Deciphering Cellular Mechanisms
In vitro studies are fundamental to elucidating the direct effects of a compound on specific cell types and molecular pathways, free from the complexities of systemic metabolism and distribution. For Chelidonic acid, these studies have revealed a consistent pattern of anti-inflammatory and cytoprotective activity.
Core In Vitro Activities:
-
Anti-inflammatory and Immunomodulatory Effects: Chelidonic acid has been shown to directly suppress inflammatory responses at the cellular level. It dose-dependently inhibits histamine release from rat peritoneal mast cells, a key event in allergic reactions.[5] Furthermore, it downregulates the production of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] This action is linked to its ability to inhibit the nuclear translocation of NF-κB, a pivotal transcription factor that governs the inflammatory cascade.[2]
-
Anti-senescence and Antioxidant Properties: In models of oxidative stress-induced premature senescence, Chelidonic acid demonstrates significant protective effects. Treating human skin fibroblast (BJ) cells with Chelidonic acid after exposure to hydrogen peroxide (H₂O₂) effectively reduces markers of cellular aging, such as senescence-associated β-galactosidase activity and DNA damage.[6] This is achieved by modulating the expression of key cell cycle regulators like p16, p21, and pRB1 and decreasing levels of oxidative stress indicators like malondialdehyde (MDA).[6][7]
-
Osteogenic Potential: While native Chelidonic acid exhibits low osteogenic activity, its derivatives show considerable promise. Calcium chelidonate, in particular, has been found to stimulate the viability, adhesion, and osteogenic differentiation of mesenchymal stem cells in vitro, significantly enhancing the mineralization of the extracellular matrix.[8][9] This suggests Chelidonic acid can serve as an effective scaffold or delivery system for therapeutic ions.[8]
Experimental Protocol: In Vitro Cellular Senescence Assay
This protocol outlines a method to assess the anti-senescence effects of Chelidonic acid on human fibroblasts, based on established methodologies.[6]
-
Cell Culture: Culture human skin fibroblast (BJ) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Senescence: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing a sub-lethal concentration of hydrogen peroxide (H₂O₂) to induce stress-induced premature senescence (SIPS). Incubate for 2 hours.
-
Treatment: After H₂O₂ exposure, wash the cells with phosphate-buffered saline (PBS) and add fresh medium containing various concentrations of Chelidonic acid monohydrate. Include a vehicle control (DMSO or media) and a positive control (H₂O₂ alone).
-
Incubation: Culture the cells for 72 hours to allow the senescent phenotype to develop.
-
SA-β-gal Staining: After incubation, fix the cells and perform senescence-associated β-galactosidase (SA-β-gal) staining using a commercial kit.
-
Quantification: Count the number of blue-stained (senescent) cells versus the total number of cells in multiple fields of view under a light microscope to determine the percentage of senescent cells. A significant reduction in the percentage of blue cells in the Chelidonic acid-treated groups compared to the H₂O₂-only group indicates an anti-senescence effect.
Section 2: In Vivo Efficacy - Systemic Effects and Therapeutic Outcomes
The true therapeutic potential of a compound is determined by its performance within a living organism. In vivo studies in animal models have corroborated many of the cellular effects of Chelidonic acid and revealed its efficacy in complex disease states, particularly those driven by inflammation and oxidative stress.
Key In Vivo Findings:
-
Neuroprotection: In a rat model of paclitaxel-induced peripheral neuropathy, orally administered Chelidonic acid (at doses of 10, 20, and 40 mg/kg for 21 days) significantly attenuated neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[10] This functional recovery was accompanied by improved nerve conduction velocity and a marked reduction in inflammatory cytokines and oxidative stress in the sciatic nerve.[10] Mechanistically, this was linked to the upregulation of the Nrf2 signaling pathway and phosphorylation of AMPK.[2][10]
-
Cardioprotection: Chelidonic acid demonstrates robust protective effects against chemotherapy-induced organ toxicity. In Wistar rats subjected to doxorubicin-induced cardiotoxicity, co-treatment with oral Chelidonic acid (10, 20, and 40 mg/kg for four weeks) preserved cardiac function.[11] Treated animals showed improved blood pressure, normalized ECG parameters, and significantly lower levels of cardiac damage markers like creatine kinase-MB (CK-MB) and troponin-T.[11][12] Histological analysis confirmed a reduction in myocardial damage and fibrosis.[12]
-
Anti-allergic and Immunomodulatory Activity: Validating in vitro findings, Chelidonic acid (1, 3, and 10 mg/kg, i.p.) dose-dependently prevented ovalbumin-induced mast cell degranulation in rats.[5] This was associated with a reduction in mortality, blood eosinophil counts, and serum IgE levels, with an efficacy comparable to the corticosteroid prednisolone.[5]
-
Antidepressant-like Effects: In mouse behavioral models like the forced swimming test, Chelidonic acid administration reduced immobility time, suggesting an antidepressant effect.[13][14] This was correlated with a significant increase in hippocampal levels of brain-derived neurotrophic factor (BDNF), serotonin, dopamine, and norepinephrine, as well as a decrease in neuroinflammatory cytokines.[13][14]
Summary of Key In Vivo Experimental Data
| Disease Model | Animal | Chelidonic Acid Dosage | Duration | Primary Outcomes | Reference(s) |
| Paclitaxel-Induced Neuropathy | Rat | 10, 20, 40 mg/kg (oral) | 21 days | Reduced hyperalgesia, improved nerve conduction, decreased inflammation. | [10] |
| Doxorubicin-Induced Cardiotoxicity | Rat | 10, 20, 40 mg/kg (oral) | 4 weeks | Improved cardiac function, normalized ECG, reduced cardiac biomarkers. | [11][12] |
| Allergic Response (Ovalbumin) | Rat | 1, 3, 10 mg/kg (i.p.) | Acute | Prevented mast cell degranulation, reduced serum IgE and eosinophils. | [5] |
| Depression (Forced Swim Test) | Mouse | 2 mg/kg (oral) | 14 days | Decreased immobility, increased hippocampal BDNF and neurotransmitters. | [13] |
Experimental Protocol: In Vivo Doxorubicin-Induced Cardiotoxicity Model
This protocol describes a standard method to evaluate the cardioprotective effects of a test compound against doxorubicin (DOX) toxicity in rats.[11][12]
-
Animal Acclimatization: Acclimate male Wistar rats (200-250g) for one week with standard housing conditions, food, and water ad libitum.
-
Group Allocation: Randomly divide animals into groups: Normal Control, DOX Control, DOX + Chelidonic Acid (e.g., 10, 20, 40 mg/kg), and DOX + Standard (e.g., Dexrazoxane).
-
Cardiotoxicity Induction: Induce cardiotoxicity in all groups except the Normal Control by administering DOX (1.25 mg/kg, i.p.) four times per week for four weeks, achieving a cumulative dose of 20 mg/kg.
-
Treatment Administration: The Normal Control and DOX Control groups receive the vehicle (e.g., 0.5% carboxymethyl cellulose) orally. Treatment groups receive their respective doses of Chelidonic acid orally once daily for the entire four-week period, starting concurrently with DOX administration.
-
Monitoring: Monitor body weight and general health weekly.
-
Endpoint Analysis: At the end of the study, perform electrocardiography (ECG) on anesthetized rats to assess cardiac function (e.g., QTc interval, ST wave).
-
Sample Collection: Collect blood via cardiac puncture to measure serum levels of cardiac biomarkers (CK-MB, LDH, Troponin-T).
-
Histopathology: Euthanize the animals, excise the hearts, and fix a portion in 10% neutral buffered formalin for histological analysis using Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess tissue damage and fibrosis.
Section 3: Comparative Analysis - Bridging In Vitro and In Vivo Evidence
The strength of the scientific case for Chelidonic acid lies in the remarkable consistency between its observed in vitro mechanisms and in vivo outcomes.
-
Inflammation as a Common Thread: The downregulation of TNF-α, IL-6, and IL-1β observed in vitro is a key mechanism driving the therapeutic effects seen in vivo.[2] The reduction of these same cytokines in the sciatic nerves of neuropathic rats[10] and in the hippocampus of depressed mice[13] directly validates the cellular findings and confirms that Chelidonic acid retains its anti-inflammatory activity systemically.
-
From Mast Cell to Allergic Response: The in vitro finding that Chelidonic acid inhibits histamine release from isolated mast cells provides a direct mechanistic explanation for the in vivo observation that it prevents systemic mast cell degranulation and reduces allergic symptoms in rats.[5] This represents a clear and direct translation from a cellular event to a physiological response.
-
Antioxidant Action is Cytoprotective: The ability of Chelidonic acid to mitigate oxidative stress at the cellular level[6] is fundamental to its organ-protective effects in vivo. The reduction of oxidative damage is a primary mechanism by which it protects neurons from paclitaxel-induced toxicity[10] and cardiomyocytes from doxorubicin-induced damage.[11]
Section 4: Key Signaling Pathways Modulated by Chelidonic Acid
The diverse effects of Chelidonic acid can be traced to its interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for identifying its therapeutic targets and potential applications.
-
Nrf2/AMPK Pathway: A cornerstone of its neuroprotective and cytoprotective effects is the modulation of the Nrf2 and AMPK pathways.[2] By enhancing the Nrf2 signaling pathway, Chelidonic acid boosts the expression of endogenous antioxidant enzymes.[2][10] Simultaneously, it activates AMPK phosphorylation, which helps restore cellular energy balance and reduces hypoxia-induced injury, a mechanism particularly relevant in mitigating chemotherapy-induced neuropathy.[2][10]
-
BDNF/ERK Pathway: The antidepressant-like and neuro-regulatory effects of Chelidonic acid are linked to its ability to up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][13] This pathway is vital for neuronal survival, synaptogenesis, and mood regulation.[2]
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies paints a clear picture of this compound as a potent modulator of inflammatory and oxidative stress pathways. Its efficacy is remarkably consistent, with cellular mechanisms of action translating directly to therapeutic outcomes in relevant animal models of human disease. The compound shows particular promise as a protective agent against the toxic side effects of chemotherapy, such as peripheral neuropathy and cardiotoxicity, and may have applications in treating neurological and immunological disorders.[2][3]
Despite its favorable safety profile and compelling preclinical data, further research is required.[3][4] Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term safety assessments, and ultimately, progressing to well-designed clinical trials to confirm its effectiveness and therapeutic potential in human patients.[2][3]
References
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. Journal of Drug Delivery and Therapeutics.
- Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in r
- Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
- Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo. MDPI.
- Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental Biology and Medicine.
- Chelidonine inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling p
- Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies. Benchchem.
- Effect of chelidonine on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines. PMC - NIH.
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. MDPI.
- Chelidonine enhances the antitumor effect of lenvatinib on hep
- Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in r
- Chelidonine: activities and toxicity. ChemicalBook.
- Chelidonine selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK p
- Summarizes the therapeutic potential of chelidonic acid.
- Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. PubMed.
- Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in r
- Chelidonium majus L.-containing gel may improve diabetic wound healing by modulating MMP-2, MMP-9, and collagen levels. NIH.
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid.
- Dose-Dependent Alterations in the Biomarkers of Lipid and Protein Oxidation in the Blood of Patients with Type 2 Diabetes Mellitus after in vitro Incubation with Extracts of Chelidonium majus L.
- Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in r
- Effect of chelidonic acid on various parameters. (A) Bodyweight; (B) Food intake.
- Traditional plant treatments for diabetes. Studies in normal and streptozotocin diabetic mice. PubMed.
- Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. PMC - PubMed Central.
- Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
- Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effect of chelidonic acid through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 12. Cardioprotective effect of chelidonic acid against doxorubicin-induced cardiac toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scientific Rationale for Selecting Chelidonic Acid: A Comparative Guide for Researchers
In the vast landscape of drug discovery and biomedical research, the pyrone scaffold represents a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds.[1] Within this diverse chemical family, Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has garnered significant scientific attention.[2] This guide provides an in-depth, objective comparison of Chelidonic acid with other notable pyrone-containing compounds, elucidating the scientific rationale for its selection in various fields of study. We will delve into its unique mechanistic actions, supported by experimental data, to provide a clear perspective for researchers, scientists, and drug development professionals.
A Unique Chemical Blueprint: The Structural Advantage of Chelidonic Acid
Pyrone derivatives are broadly classified into α-pyrones and γ-pyrones, each with distinct chemical properties and biological activities. Chelidonic acid's γ-pyrone structure, featuring two carboxylic acid groups at the C2 and C6 positions, is central to its versatile pharmacological profile. This dicarboxylic acid functionality imparts unique conformational and electrostatic properties, enabling it to interact with a variety of biological targets with high specificity.
Comparative Analysis: Chelidonic Acid vs. Other Pyrone-Containing Compounds
To understand the preferential selection of Chelidonic acid in research, it is essential to compare its performance against other well-known pyrone derivatives in key therapeutic areas.
Neuroprotection: A Potent Glutamate Decarboxylase Inhibitor
One of the most well-documented and distinguishing features of Chelidonic acid is its potent inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[3] This activity is of significant interest in neuroscience research, particularly in the study of neurological disorders characterized by an imbalance in excitatory and inhibitory neurotransmission.
Experimental Evidence:
A comparative study of conformationally restricted analogues of glutamate identified Chelidonic acid as one of the most potent inhibitors of rat brain GAD.[3] Kinetic analysis revealed that Chelidonic acid acts as a competitive inhibitor with respect to glutamate, with a Ki value of 1.2 µM . In the same study, its structural analog, chelidamic acid, was found to be a significantly weaker inhibitor with a Ki of 33 µM.[3] This stark difference in potency underscores the critical role of the γ-pyrone ring in its inhibitory activity.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Chelidonic acid | Glutamate Decarboxylase | 1.2 µM | [3] |
| Chelidamic acid | Glutamate Decarboxylase | 33 µM | [3] |
Rationale for Selection: The low micromolar potency and competitive mechanism of action make Chelidonic acid a highly selective tool for studying the role of GAD in physiological and pathological processes. Its rigid structure provides a well-defined pharmacophore for the design of novel GAD inhibitors.
Anti-Inflammatory Activity: A Multi-Pronged Approach
Inflammation is a complex biological response, and many pyrone-containing compounds, including flavonoids and kojic acid, exhibit anti-inflammatory properties. However, Chelidonic acid distinguishes itself through a multi-targeted mechanism of action.
Mechanistic Comparison:
-
Chelidonic Acid: Exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] This is achieved by blocking the activation of the transcription factor NF-κB and caspase-1, crucial mediators of the inflammatory cascade.[1][5]
-
Other Pyrone Derivatives (e.g., certain flavonoids): Many flavonoids demonstrate anti-inflammatory activity by inhibiting enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Maltol: This γ-pyrone has been shown to inhibit NLRP3 and non-canonical inflammasome activation, thereby reducing the secretion of IL-1β.[6][7]
-
Kojic Acid: While primarily known for its tyrosinase inhibitory activity, kojic acid has also been reported to possess anti-inflammatory properties, though the mechanism is less defined compared to Chelidonic acid.[8]
Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Chelidonic acid) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Rationale for Selection: Chelidonic acid's ability to target upstream signaling pathways like NF-κB and caspase-1, rather than just downstream enzymes, suggests a broader and potentially more potent anti-inflammatory effect compared to many other pyrones. This makes it an attractive candidate for investigating and treating complex inflammatory diseases.
Osteogenic Potential: A Unique Role in Bone Regeneration
A particularly compelling rationale for studying Chelidonic acid lies in its emerging role in promoting osteogenic differentiation, the process by which stem cells develop into bone-forming cells.[9] This property is not widely reported for other common pyrones like kojic acid or maltol.
Experimental Evidence:
Native Chelidonic acid exhibits low osteogenic activity. However, its calcium salt, calcium chelidonate, has demonstrated significant potential in stimulating the viability, adhesion, and osteogenic differentiation of mesenchymal stem cells, leading to enhanced mineralization of the extracellular matrix.[9] One study found that a complex of Chelidonic acid with calcium, named saucalchelin, strongly stimulated the growth of cell biomass and the differentiation of human adipose-derived multipotent mesenchymal stromal cells into osteoblasts.[10]
Experimental Protocol: Alizarin Red S Staining for Osteogenic Differentiation
This protocol is used to visualize and quantify the mineralized matrix deposition by osteoblasts, a key indicator of successful osteogenesis.
-
Cell Culture and Differentiation: Culture mesenchymal stem cells in an osteogenic differentiation medium containing the test compound (e.g., Calcium Chelidonate) for 14-21 days. Include a control group without the test compound.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells with deionized water to remove excess stain.
-
-
Visualization and Quantification:
-
Visualize the stained mineralized nodules (bright red-orange) under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance of the eluate can be measured at approximately 562 nm.
-
Rationale for Selection: The unique ability of Chelidonic acid, particularly as its calcium salt, to promote bone formation makes it a standout compound within the pyrone class for research in regenerative medicine and tissue engineering. This opens up therapeutic possibilities for bone-related disorders that are not addressed by other pyrones.
Conclusion: A Multifaceted Molecule with High Therapeutic Promise
The selection of Chelidonic acid for study over other pyrone-containing compounds is well-founded, based on its distinct and potent biological activities. Its superior inhibitory effect on glutamate decarboxylase, its multi-targeted anti-inflammatory mechanism, and its unique osteogenic potential provide a compelling rationale for its continued investigation. While other pyrones possess valuable properties, Chelidonic acid's multifaceted profile offers a unique opportunity to explore novel therapeutic strategies for a range of challenging diseases. Further research, including direct comparative studies with other pyrones under standardized conditions, will undoubtedly continue to unveil the full therapeutic potential of this remarkable natural product.
References
- Shin, H. J., Kim, H. L., Kim, S. J., Chung, W. S., Kim, S. S., & Um, J. Y. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and immunotoxicology, 33(4), 614–619.
-
Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery - IOSR Journal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 7, 2026, from [Link]
- Miroshnichenko, L. A., Polyakova, T. Y., Avdeeva, E. Y., Krivoshchekov, S. V., Khlusov, I. A., & Belousov, M. V. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
-
Shin, H. J., Kim, H. L., Kim, S. J., Chung, W. S., Kim, S. S., & Um, J. Y. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and immunotoxicology, 33(4), 614–619. [Link]
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2018). In Vivo, 32(5), 1131-1136.
-
Osteogenic differentiation and analysis of MSC. (n.d.). Retrieved January 7, 2026, from [Link]
-
Maltol decreases the IL-1β–induced inflammatory cytokines. (n.d.). Retrieved January 7, 2026, from [Link]
- Kojic acid induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells. (2023). Toxicology, 496, 153612.
-
Porter, T. G., & Martin, D. L. (1985). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. Biochemical pharmacology, 34(23), 4145–4150. [Link]
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 115-123.
- Miroshnichenko, L. A., Polyakova, T. Y., Avdeeva, E. Y., Krivoshchekov, S. V., Khlusov, I. A., & Belousov, M. V. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).
- Synthesis and Quality Control of Calcium Chelidonate Substance with Osteogenic Activity. (2024). Research Results in Pharmacology, 10(1), 1-10.
- Continuous electrochemical monitoring of nitric oxide production in murine macrophage cell line RAW 264.7. (2009). Analytical and Bioanalytical Chemistry, 394(7), 1849-1857.
- Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3585-3592.
- A hypothesis of mesenchymal stem cell osteogenic differentiation mediated by chelidonic acid through the calcium import: original research and computer simulation. (2023). Molecular Biology Reports, 50(12), 10169-10180.
- Avdeeva, E. Y., Porokhova, E. A., Khlusov, I. A., Rybalova, T. V., Shults, E. E., Litvinova, L. S., ... & Belousov, M. V. (2021). Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo. Pharmaceuticals, 14(6), 579.
- Anti-inflammatory Effects of a P-coumaric Acid and Kojic Acid Derivative in LPS-stimulated RAW264.7 Macrophage Cells. (2022). Journal of the Korean Society for Applied Biological Chemistry, 65(3), 263-271.
-
Effect of maltol on the inflammasome activation in mice. (A), Schematic diagram of the experimental design. (B), The procedure for oral maltol administration is shown. (C), The secretion of peritoneal IL-1β of the maltol-fed animals was analyzed. IL-1β releases were measured by ELISA. The bar graph presents the mean, and each gray circle indicates a value from each mouse. (n.d.). Retrieved January 7, 2026, from [Link]
- Porter, T. G., & Martin, D. L. (1985). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. Biochemical pharmacology, 34(23), 4145–4150.
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 115-123.
- A Brief Review on Pharmacological Efficacy of Chelidonic Acid. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 115-123.
-
Summarizes the therapeutic potential of chelidonic acid. (n.d.). Retrieved January 7, 2026, from [Link]
- Avdeeva, E. Y., Porokhova, E. A., Khlusov, I. A., Rybalova, T. V., Shults, E. E., Litvinova, L. S., ... & Belousov, M. V. (2021). Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo. Pharmaceuticals, 14(6), 579.
-
IC 50 values of tyrosinase inhibition assay. Kojic acid as. (n.d.). Retrieved January 7, 2026, from [Link]
- Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). Molecules, 27(5), 1693.
- Havelek, R., Seifrtova, M., Kralovec, K., Habartova, K., Cahlikova, L., & Rezacova, M. (2016). Comparative cytotoxicity of chelidonine and homochelidonine, the dimethoxy analogues isolated from Chelidonium majus L. (Papaveraceae), against human leukemic and lung carcinoma cells. Phytomedicine, 23(2), 141-151.
-
Maltol decreased the IL‐1β–induced inflammatory cytokines. The cells were pretreated with or without various concentrations of maltol for 2 h and then stimulated with IL‐1β (10 ng/mL) for 24 h. The protein level and quantification analysis of COX‐2 and iNOS were evaluated by Western blotting (C, D). The protein level of TNF‐α, IL‐6, NO and PGE2 was assessed by ELISA analysis (E, F). Data represented are the mean values ± SD##P < .01, vs control group; **P < .01, vs IL‐1β–alone treatment group, n = 5. (n.d.). Retrieved January 7, 2026, from [Link]
- Kojic acid induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells. (2023). Toxicology, 496, 153612.
- Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. (2023). International Journal of Molecular Sciences, 24(23), 16957.
- Ahn, S., Kim, S., & Lee, J. (2022).
- Ahn, S., Kim, S., & Lee, J. (2022).
- Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages. (2018). Biomedicine & Pharmacotherapy, 107, 1151-1159.
- Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells. (2018). Journal of Cellular and Molecular Medicine, 22(1), 358-368.
- An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation. (2022).
-
B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf. (n.d.). Retrieved January 7, 2026, from [Link]
- Comparative cytotoxicity of chelidonine and homochelidonine, the dimethoxy analogues isolated from Chelidonium majus L. (Papaveraceae), against human leukemic and lung carcinoma cells. (2016). Phytomedicine, 23(2), 141-151.
- A comparative study on cytotoxicity and apoptotic activity of pyocyanin produced by wild type and mutant strains of Pseudomonas aeruginosa. (2013). European Journal of Experimental Biology, 3(1), 24-31.
- A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2014). Journal of Visualized Experiments, (89), e51717.
- Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor. (1992). Analytical Biochemistry, 206(1), 1-5.
- An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation. (2022).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. oricellbio.com [oricellbio.com]
- 3. Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kojic acid induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 10. Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Chelidonic Acid Monohydrate
For Immediate Implementation by Laboratory Personnel
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides essential, actionable procedures for the proper disposal of chelidonic acid monohydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-tested protocols to offer a clear and logical pathway for waste management.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2][3][4][5] Direct contact can cause irritation, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn when handling the substance.[1][2][3]
While not classified as a particularly hazardous substance for transport, its potential to cause irritation necessitates careful handling throughout its lifecycle, including disposal.[1][6]
The Core Principle: Segregation and Professional Disposal
The primary and most critical step in the disposal of this compound is to treat it as a chemical waste product that requires professional handling. Under no circumstances should this compound be disposed of down the sink or in regular trash. [7]
The recommended and safest method for disposal is to entrust it to a licensed waste disposal company.[1] This ensures that the compound is managed in an environmentally responsible manner and in accordance with all local, state, and federal regulations.[8][9][10][11]
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste within a laboratory environment.
Step 1: Waste Identification and Segregation
-
Immediately upon deciding to discard this compound, it should be designated as chemical waste.
-
Keep solid and liquid waste containing this compound separate.
-
Crucially, do not mix this compound waste with incompatible materials. [12][13] As a general rule for acid-containing waste, keep it segregated from bases, cyanides, azides, and hypochlorite solutions to prevent violent reactions.[12]
Step 2: Proper Containerization
-
Use a dedicated, leak-proof, and clearly labeled waste container.[7][13][14] The original container, if empty and in good condition, is often a suitable choice for accumulating the waste.[14]
-
Ensure the container material is compatible with the chemical. For acidic compounds like chelidonic acid, glass or appropriate plastic containers are generally recommended over metal to prevent corrosion.[13]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[7][14]
Step 3: Accurate and Compliant Labeling
-
Properly label the waste container as soon as the first particle of waste is added.[14]
-
The label must include:
Step 4: Safe Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Secondary containment, such as a spill tray or a larger, chemically resistant bucket, is mandatory to contain any potential leaks or spills.[7][13][14]
-
Ensure the storage location prevents the container from being knocked over or damaged.
Step 5: Arranging for Professional Disposal
-
Familiarize yourself with your institution's or company's hazardous waste management program. This is often managed by an Environmental Health & Safety (EH&S) department.
-
Contact your EH&S department to schedule a pickup of the hazardous waste.[8]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to institutional and regulatory limits on the volume of waste stored in a satellite accumulation area.[7][8]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protection: Don appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill. For larger spills, respiratory protection may be necessary.[6]
-
Containment and Cleanup: For small spills, use an inert absorbent material to sweep up the solid. Place the absorbed material into a designated hazardous waste container.[3] All materials used for cleanup must also be disposed of as hazardous waste.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
Waste Minimization: A Proactive Approach
In line with best laboratory practices, always strive to minimize the generation of chemical waste.[8][13] This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.
-
Maintaining a chemical inventory to avoid ordering duplicates.
-
Exploring possibilities of sharing surplus chemicals with other research groups within your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Disposal Method | Collection by a licensed hazardous waste contractor. | Ensures regulatory compliance and environmental protection.[1] |
| Container Type | Compatible, sealed, leak-proof (glass or plastic recommended). | Prevents leaks and reactions with the container material.[13][14] |
| Labeling | "Hazardous Waste," full chemical name, date, hazards. | Provides clear identification for safe handling and disposal.[7][12] |
| Storage | Designated satellite accumulation area with secondary containment. | Minimizes risk of spills and exposure in the laboratory.[8][14] |
| Incompatibilities | Segregate from bases, cyanides, azides, hypochlorites. | Prevents dangerous chemical reactions.[12] |
| Spill Cleanup | Use inert absorbent; dispose of all materials as hazardous waste. | Ensures complete containment and proper disposal of contaminated materials.[7] |
By adhering to these procedures, you contribute to a safe and responsible research environment, ensuring that the final step in the lifecycle of this compound is handled with the same diligence and precision as its application in your research.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET - this compound.
- TCI AMERICA. (n.d.). SAFETY DATA SHEET - this compound.
- BioCrick. (2024, July 4). Chelidonic acid-MSDS.
- Commonwealth of Pennsylvania, Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- Civil Engineering Explained. (2025, November 9).
- ChemicalBook. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- ChemicalBook. (n.d.). Chelidonic acid - Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - this compound.
- Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
- MedChemExpress. (2024, December 22). Chelidonic acid-SDS.
- Cayman Chemical. (2025, October 6). Safety Data Sheet - Chelidonic Acid.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- BenchChem. (2025). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies.
- ResearchGate. (n.d.). Effect of chelidonic acid on various parameters.
- Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- PubMed Central. (n.d.). Relationships between Heavy Metal Concentrations in Greater Celandine (Chelidonium majus L.) Tissues and Soil in Urban Parks.
- PubMed. (n.d.). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats.
- ResearchGate. (n.d.). Hydrogen bonds between molecules of chelidonic acid methyl ester.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biocrick.com [biocrick.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. youtube.com [youtube.com]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Guide: Personal Protective Equipment for Handling Chelidonic Acid Monohydrate
This guide provides comprehensive, step-by-step guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of Chelidonic acid monohydrate in a laboratory setting. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but a deep understanding of the rationale behind each safety measure, ensuring a culture of safety and scientific integrity for researchers, scientists, and drug development professionals.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a powdered organic compound that, while not classified for severe acute toxicity, presents significant hazards upon contact and inhalation.[1][2][3][4] The primary risks are:
-
Serious Eye Irritation (Category 2/2A): Direct contact with the eyes can cause significant irritation.[1][2][3][4]
-
Skin Irritation (Category 2): The compound can cause skin irritation upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: As a fine powder, there is a risk of airborne dust generation, which may lead to respiratory irritation if inhaled.[3][4]
Therefore, the PPE strategy is centered on creating a complete barrier to prevent contact with the eyes, skin, and respiratory system.
Core PPE Requirements for Handling this compound
The following table outlines the minimum required PPE for handling this compound. The specific level of protection may need to be elevated based on a site-specific risk assessment, particularly concerning the quantity of material being handled and the potential for dust generation.
| Protection Type | Equipment Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3][5] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | Nitrile or neoprene gloves (consider double-gloving).[5][6] A laboratory coat or a chemical-resistant apron.[1][2][5] | These glove materials provide adequate resistance to acidic compounds. Double-gloving is a best practice to prevent exposure in case the outer glove is compromised. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator.[5][6] | This is critical when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes.[5] | Protects the feet from potential spills. |
Procedural Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound, from preparation to disposal.
Caption: PPE selection and use workflow for this compound.
Step-by-Step Protocols
-
Lab Coat and Footwear: Ensure your lab coat is fully buttoned and your closed-toe shoes are secure.
-
Respiratory Protection: If working outside a fume hood, perform a fit check on your N95 respirator to ensure a proper seal.
-
Eye Protection: Put on your chemical safety goggles, ensuring they fit snugly against your face.
-
Hand Protection: Don the first pair of nitrile or neoprene gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
Engineering Controls: Whenever possible, conduct all weighing and handling of this compound powder inside a certified chemical fume hood to minimize the generation of airborne dust.[5][6]
-
Minimize Dust: Handle the powder gently to avoid creating dust clouds. Use a disposable weigh boat to prevent cross-contamination.[6]
-
Avoid Contact: At all times, avoid direct contact of the chemical with your skin, eyes, and clothing.[7]
-
Storage: Keep the container of this compound tightly sealed in a cool, dry, and well-ventilated area when not in use.[6][7]
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.
-
Eye Protection: Remove your safety goggles.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][2][3][8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][7] If skin irritation occurs, seek medical attention.[1][2][3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][7] Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][3][7]
-
Spill:
-
Small Spill: For a small spill of the dry powder, carefully sweep it up to avoid raising dust and place it in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and follow your institution's emergency spill response procedures.[5]
-
Disposal Plan
All materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[5][6] Disposal must be carried out in accordance with all local, state, and federal regulations.[2][3][6] Do not dispose of this chemical down the drain.[4][7]
References
- Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
- Personal protective equipment for handling Acid red 73. Benchchem.
- SAFETY DATA SHEET - Chelidonic Acid Monohydr
- SAFETY DATA SHEET - Chelidonic Acid Monohydr
- Chelidonic acid-MSDS. BioCrick.
- Chelidonic acid monohydr
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- SAFETY DATA SHEET - Chelidonic acid monohydr
- What are the safety precautions when handling acids? Blog.
- chelidonic acid =95 99-32-1. Sigma-Aldrich.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- Safety Data Sheet - Chelidonic Acid. Cayman Chemical.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biocrick.com [biocrick.com]
- 8. This compound | 6003-94-7 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
